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Core Science & Biosynthesis

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cellular localization of Ceramide NS

An In-Depth Technical Guide to the Cellular Localization of Ceramide NS Abstract Ceramide NS (non-hydroxy fatty acid, sphingosine), a key species within the diverse family of ceramide lipids, stands at the crossroads of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cellular Localization of Ceramide NS

Abstract

Ceramide NS (non-hydroxy fatty acid, sphingosine), a key species within the diverse family of ceramide lipids, stands at the crossroads of cellular structure and signaling. Far from being a mere static component of cellular membranes, its precise subcellular localization dictates its function, influencing processes from the formation of the skin's protective barrier to the initiation of programmed cell death. This guide provides a comprehensive overview of the synthesis, transport, and compartmentalization of Ceramide NS. We will delve into its primary residences—the Endoplasmic Reticulum, Golgi apparatus, mitochondria, plasma membrane, and the extracellular matrix of the stratum corneum—and explore its functional implications in each. Furthermore, this document serves as a practical resource for researchers, offering detailed protocols for state-of-the-art techniques to investigate and quantify the localization of this pivotal lipid.

The Life of a Ceramide: From Synthesis to Destination

Ceramides are central intermediates in sphingolipid metabolism, and their journey through the cell is a tightly regulated process.[1][2] The story of Ceramide NS begins in the Endoplasmic Reticulum (ER), the primary site of its de novo synthesis.

De Novo Synthesis in the Endoplasmic Reticulum

The de novo synthesis pathway is the fundamental process for creating ceramides from simpler precursors.[3] This multi-step process occurs at the cytosolic face of the ER membrane.[4]

  • Condensation: The pathway begins with the rate-limiting condensation of the amino acid L-serine and Palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) .[3][5][6]

  • Reduction: The product, 3-keto-dihydrosphingosine, is rapidly reduced to dihydrosphingosine.[5]

  • Acylation: A fatty acid is attached to dihydrosphingosine via an amide bond by the enzyme ceramide synthase (CerS) . Mammals have six CerS isoforms (CerS1-6), each with a preference for specific fatty acid chain lengths.[5] This step produces dihydroceramide.

  • Desaturation: Finally, the enzyme dihydroceramide desaturase (DEGS1) introduces a critical trans double bond into the sphingoid base, converting dihydroceramide into ceramide, which includes the Ceramide NS species.[1][7]

The ER-Golgi Transit: A Tale of Two Pathways

Once synthesized in the ER, ceramide must be transported to the Golgi apparatus for further processing into complex sphingolipids like sphingomyelin and glucosylceramide.[4][5][8] This transport is crucial, as the accumulation of ceramide in the ER can be toxic.[9] Cells employ two distinct mechanisms for this transit: vesicular and non-vesicular transport.[4][5][9][10]

  • Vesicular Transport: A portion of ceramide is transported from the ER to the cis-Golgi via COPII-coated vesicles.[5] This is a conventional pathway for lipid and protein trafficking.

  • Non-Vesicular Transport: A significant, and often faster, mode of transport occurs independently of vesicles.[4][10] In mammalian cells, this process is primarily mediated by the Ceramide Transfer Protein (CERT) .[5][8][11] CERT extracts ceramide from the ER membrane and shuttles it to the trans-Golgi, a process facilitated by close membrane contact sites between the two organelles.[5][9][12]

ER_Golgi_Transport cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ER_Membrane De Novo Synthesis (SPT, CerS, DEGS1) Cer_ER Ceramide NS CERT CERT Protein (Non-Vesicular) Cer_ER->CERT Transfer Vesicle COPII Vesicle (Vesicular) Cer_ER->Vesicle Budding Golgi_Membrane Conversion to: - Sphingomyelin - Glucosylceramide CERT->Golgi_Membrane Delivery Vesicle->Golgi_Membrane Fusion

Caption: Ceramide NS synthesis in the ER and its subsequent transport to the Golgi via vesicular and non-vesicular (CERT-mediated) pathways.

Functional Hotspots: The Subcellular Distribution of Ceramide NS

The localization of Ceramide NS is not uniform; it is concentrated in specific organelles and membrane domains where it exerts distinct functions.

Organelle / LocationPrimary Function of Ceramide NSKey Associated Processes
Endoplasmic Reticulum Site of de novo synthesisSphingolipid metabolism, protein quality control
Golgi Apparatus Precursor for complex sphingolipidsSphingomyelin & Glucosylceramide synthesis, lipid sorting
Plasma Membrane Structural component & signaling platformLipid raft formation, signal transduction, apoptosis signaling
Mitochondria Pro-apoptotic signaling moleculeApoptosis induction, membrane permeabilization
Lysosomes Recycled intermediateSalvage pathway, degradation of complex sphingolipids
Stratum Corneum (Extracellular) Essential barrier lipidSkin permeability barrier, hydration maintenance
Plasma Membrane: A Signaling Platform

Ceramide NS is a key component of the plasma membrane, where it contributes to the structural integrity of the lipid bilayer.[3] Beyond its structural role, it can be rapidly generated in the plasma membrane by the hydrolysis of sphingomyelin via the enzyme sphingomyelinase.[2][3] This localized production is a critical signaling event that can trigger downstream pathways. Ceramide accumulation can alter membrane fluidity and promote the formation of large, ordered lipid platforms or "rafts," which serve to cluster signaling receptors and initiate cascades involved in processes like apoptosis and inflammation.[3][13]

Mitochondria: The Executioner's Hand

While ceramide synthesis mainly occurs in the ER, mitochondria also possess the enzymatic machinery for its production and hydrolysis.[14][15][16] An increase in mitochondrial ceramide levels is a key event in the induction of apoptosis.[14][17][18] It is proposed that ceramide molecules self-assemble to form large, stable channels within the mitochondrial outer membrane.[3][14][17] These channels are permeable to pro-apoptotic proteins, such as cytochrome c, allowing their release from the intermembrane space into the cytosol, which ultimately activates the caspase cascade and executes cell death.[14][19]

Mitochondrial_Apoptosis cluster_Mito Mitochondrion MOM Outer Membrane IMS Intermembrane Space (Cytochrome c) CytoC_Release Cytochrome c Release Stress Apoptotic Stimulus (e.g., TNF-α, Chemo) Ceramide_Synth ↑ Mitochondrial Ceramide NS Synthesis Stress->Ceramide_Synth Channel Ceramide NS Channel Formation in MOM Ceramide_Synth->Channel Channel->CytoC_Release Permeabilization Apoptosis Caspase Activation & Apoptosis CytoC_Release->Apoptosis

Caption: Ceramide NS mediates apoptosis by forming channels in the mitochondrial outer membrane, leading to cytochrome c release.

Stratum Corneum: The Great Wall of the Epidermis

In the skin, keratinocytes synthesize ceramides and secrete them into the extracellular space of the outermost layer, the stratum corneum (SC).[20] Here, Ceramide NS, along with other lipids like cholesterol and free fatty acids, forms highly ordered lamellar sheets that act as the primary barrier against water loss and environmental insults.[21][22] The ratio of different ceramide species is critical for barrier function. A higher ratio of Ceramide NP (non-hydroxy fatty acid, phytosphingosine) to Ceramide NS is associated with a healthy, intact skin barrier, while a shift towards a higher relative abundance of Ceramide NS is observed in conditions with impaired barriers, such as atopic dermatitis.[22][23][24][25]

Methodologies for Elucidating Ceramide NS Localization

Investigating the subcellular location of Ceramide NS requires a combination of sophisticated biochemical and imaging techniques. The choice of method depends on the specific research question, whether it is quantitative analysis within a specific organelle or spatial mapping across a tissue.

Protocol: Subcellular Fractionation and LC-MS/MS Quantification

This gold-standard biochemical approach provides quantitative data on the abundance of Ceramide NS in isolated organelles.

Principle: Cells are gently lysed to preserve organelle integrity. Differential centrifugation is then used to separate organelles based on their size and density. Lipids are extracted from each fraction and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise identification and quantification of Ceramide NS.[26][27]

Step-by-Step Methodology:

  • Cell Culture & Harvest: Grow cells to ~80-90% confluency. Harvest cells by gentle scraping in ice-cold PBS to minimize membrane stress. Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Homogenization (The "Why"): Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, 1 mM EDTA, with protease inhibitors). The hypotonic buffer causes cells to swell, making them easier to break open.

  • Lysis (The "Why"): Lyse the swollen cells using a Dounce homogenizer or by passing them through a fine-gauge needle. This mechanical force shears the plasma membrane while leaving most organelles intact. The number of strokes should be optimized to maximize cell lysis while minimizing organelle damage.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min). The pellet contains nuclei and intact cells.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 min). The resulting pellet is enriched in mitochondria.

    • Microsomal Fraction (ER/Golgi): Transfer the supernatant again and centrifuge at very high speed (e.g., 100,000 x g for 60 min). The pellet contains microsomes (fragments of ER and Golgi). The remaining supernatant is the cytosolic fraction.

  • Lipid Extraction (The "Why"): For each organelle pellet, perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system. This biphasic system efficiently partitions lipids into the organic (chloroform) phase, separating them from proteins and other aqueous components.

  • LC-MS/MS Analysis: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for injection into the LC-MS/MS system. Use a C18 reverse-phase column to separate lipid species. Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions to detect and quantify Ceramide NS species with high sensitivity and specificity.

Workflow: MALDI Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a powerful technique for visualizing the spatial distribution of lipids directly in tissue sections without the need for labels or antibodies.[26][28][29]

Principle: A thin tissue section is coated with a chemical matrix that absorbs laser energy. A pulsed laser is fired across the tissue surface in a grid-like pattern. At each spot, the laser desorbs and ionizes molecules, including Ceramide NS, which are then identified by their mass-to-charge ratio in a mass spectrometer. This creates a molecular map of the lipid's distribution across the tissue.[28][30]

MALDI_Workflow cluster_Prep Sample Preparation cluster_Analysis Data Acquisition & Processing Tissue 1. Tissue Sectioning (Cryostat) Mount 2. Mount on Conductive Slide Tissue->Mount Matrix 3. Matrix Application (e.g., DHB, 9-AA) Mount->Matrix MALDI 4. MALDI-MSI Analysis (Laser Rastering) Matrix->MALDI Insert into Spectrometer Spectrum 5. Mass Spectrum Generation (For each pixel) MALDI->Spectrum Image 6. Ion Image Reconstruction (Plot intensity of Ceramide NS m/z) Spectrum->Image

Caption: A simplified workflow for MALDI Mass Spectrometry Imaging to localize Ceramide NS in tissue sections.

Protocol: Immunofluorescence Microscopy

This technique uses antibodies to visualize the location of ceramides within fixed cells, providing high-resolution spatial information.

Principle: Cells are fixed to preserve their structure. They are then permeabilized to allow antibodies to enter. A primary antibody specific to ceramide binds to its target. A secondary antibody, conjugated to a fluorescent molecule, binds to the primary antibody, allowing visualization with a fluorescence microscope.

Step-by-Step Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation (The "Why"): Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature. PFA cross-links proteins and lipids, locking cellular structures in place.

  • Permeabilization (The "Why"): Wash off the fixative and incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. This detergent creates pores in the cell membranes, which is essential for the antibodies to access intracellular targets.

  • Blocking (The "Why"): Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour. This step is critical to prevent non-specific binding of the antibodies to cellular components, which would otherwise cause high background signal.

  • Primary Antibody Incubation: Dilute the anti-ceramide primary antibody in blocking buffer and incubate with the coverslips for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS to remove any unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in blocking buffer. Incubate in the dark for 1 hour at room temperature to prevent photobleaching.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent (and DAPI for nuclear counterstaining).

  • Microscopy: Visualize the samples using a confocal or widefield fluorescence microscope. Acquire images using the appropriate laser lines and filters for the chosen fluorophore. Co-localization with organelle-specific markers can be performed to pinpoint the exact subcellular location.

Conclusion

The is a dynamic and multifaceted process that is integral to cellular health and disease. Synthesized primarily in the ER, its journey to the Golgi, plasma membrane, mitochondria, and other compartments is tightly controlled. In each location, it assumes a distinct role, acting as a critical structural component of the skin barrier, a precursor to complex sphingolipids, or a potent second messenger in the apoptosis pathway. The advanced analytical techniques outlined in this guide empower researchers to dissect this spatial organization with increasing precision, paving the way for a deeper understanding of sphingolipid biology and the development of novel therapeutic strategies targeting ceramide metabolism in diseases ranging from dermatological disorders to cancer.

References

  • Funato, K., & Riezman, H. (2001). Vesicular and nonvesicular transport of ceramide from ER to the Golgi apparatus in yeast. The Journal of Cell Biology. [Link]

  • The Global Natural Ingredient Institute. (2025). A Barrier Protection Ingredient You Need to Know – Ceramides. The Global Natural Ingredient Institute. [Link]

  • Oasis. (n.d.). Ceramide NS - Health Benefits and Risks. Oasis. [Link]

  • Perrelet, A., et al. (2023). Mechanisms of Nonvesicular Ceramide Transport. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Ceramide. Wikipedia. [Link]

  • Journal of Functional Biomaterials. (n.d.). Ceramide NP: Science Behind Skin Compatibility. Journal of Functional Biomaterials. [Link]

  • MetwareBio. (n.d.). Ceramides vs Niacinamide: How They Strengthen the Skin Barrier. MetwareBio. [Link]

  • Perrelet, A., et al. (2023). Mechanisms of Nonvesicular Ceramide Transport. PubMed. [Link]

  • ResearchGate. (n.d.). diagram showing parts of the ceramide synthesis pathway. ResearchGate. [Link]

  • Bartke, N., & Hannun, Y. A. (2009). Role of Ceramides and Lysosomes in Extracellular Vesicle Biogenesis, Cargo Sorting and Release. PMC - NIH. [Link]

  • Piasentin, N., et al. (2022). Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Ceramide synthesis pathway in yeast Saccharomyces cerevisiae. ResearchGate. [Link]

  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. MetwareBio. [Link]

  • Strosznajder, J. B., et al. (2017). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. PMC - NIH. [Link]

  • Jones, E. E., et al. (2014). On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. PMC - NIH. [Link]

  • ResearchGate. (2023). Mechanisms of Nonvesicular Ceramide Transport. ResearchGate. [Link]

  • Rawlings, A. V., & Lombard, K. J. (2013). Developments in Ceramide Identification, Synthesis, Function and Nomenclature. Cosmetics. [Link]

  • Siskind, L. J., et al. (2006). Mitochondrial Ceramide and the Induction of Apoptosis. PMC - NIH. [Link]

  • Siskind, L. J., et al. (2006). Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations. PMC - NIH. [Link]

  • Futerman, A. H. (1995). Ceramide Metabolism Compartmentalized in the Endoplasmic Reticulum and Golgi Apparatus. PMC - NIH. [Link]

  • Summers, S. A., et al. (2019). Ceramides as modulators of cellular and whole-body metabolism. PMC - NIH. [Link]

  • Bergman, O., & Saparov, A. (2015). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Furuya, S., et al. (2000). Ceramide selectively inhibits apoptosis-associated events in NGF-deprived sympathetic neurons. PubMed. [Link]

  • MDPI. (2025). Mass Spectrometry Imaging Elucidates the Precise Localization and Site-Specific Functions of Skin Lipids. MDPI. [Link]

  • Liu, Y., et al. (2017). An inducible ER–Golgi tether facilitates ceramide transport to alleviate lipotoxicity. The Journal of Cell Biology. [Link]

  • Jones, E. E., et al. (2014). On-tissue localization of ceramides and other sphingolipids by MALDI mass spectrometry imaging. PubMed. [Link]

  • Karhinen, L., et al. (1998). Ceramide transport from endoplasmic reticulum to Golgi apparatus is not vesicle-mediated. Biochemical Journal. [Link]

  • Siskind, L. J., et al. (2006). Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations. PubMed. [Link]

  • ResearchGate. (n.d.). Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations. ResearchGate. [Link]

  • Goswami, R., & Dawson, G. (2000). Does ceramide play a role in neural cell apoptosis? PubMed - NIH. [Link]

  • He, X., et al. (2018). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. PMC - NIH. [Link]

  • ResearchGate. (2023). Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy. ResearchGate. [Link]

  • Bionda, C., et al. (2004). Novel Pathway of Ceramide Production in Mitochondria. Semantic Scholar. [Link]

  • Uchida, Y., & Park, K. (2011). Ceramide signaling in mammalian epidermis. PMC - NIH. [Link]

  • Subbaiah, P. V., et al. (2012). Mechanisms involved in cellular ceramide homeostasis. PMC - NIH. [Link]

  • Ishikawa, J., et al. (2019). Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases. PMC - NIH. [Link]

  • bioRxiv. (2025). Ceramide Connects TNF-α Signaling to Organelle Biophysical Remodeling. bioRxiv. [Link]

  • McDonald, K., et al. (2021). The Ceramide Synthase Subunit Lac1 Regulates Cell Growth and Size in Fission Yeast. MDPI. [Link]

  • ResearchGate. (n.d.). Alteration in the NS (Cer 2) ceramide profile during wound healing. ResearchGate. [Link]

  • ResearchGate. (2015). Producing human ceramide-NS by metabolic engineering using yeast Saccharomyces cerevisiae. ResearchGate. [Link]

  • Ishikawa, J., et al. (2020). The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation. PMC - NIH. [Link]

  • ResearchGate. (n.d.). The Sphingosine and Acyl Chains of Ceramide [NS] Show Very Different Structure and Dynamics That Challenge Our Understanding of the Skin Barrier. ResearchGate. [Link]

Sources

Exploratory

N-Stearoyl-D-erythro-sphingosine (Ceramide NS): A Master Regulator of Membrane Architecture and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-Stearoyl-D-erythro-sphingosine, a member of the ceramide family, is far more than a simple structural lipid. It is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-D-erythro-sphingosine, a member of the ceramide family, is far more than a simple structural lipid. It is a potent bioactive molecule that exerts profound influence over the biophysical properties of cellular membranes. While present at low basal levels, its concentration can increase dramatically in response to cellular stress, initiating cascades of signaling events largely driven by the reorganization of membrane structure.[1][2][3] This guide provides a detailed examination of the mechanisms by which N-Stearoyl-D-erythro-sphingosine dictates membrane architecture. We will explore its intrinsic molecular properties, its impact on membrane order and fluidity, its critical role in the formation of specialized membrane domains, and its complex interplay with other key lipids like cholesterol. This document is intended for researchers and drug development professionals seeking a deep, mechanistic understanding of how this specific ceramide modulates membrane structure, thereby influencing cellular function and pathology.

The Molecular Blueprint of N-Stearoyl-D-erythro-sphingosine

N-Stearoyl-D-erythro-sphingosine (also known as Ceramide NS or C18:0-Ceramide) is an N-acylsphingosine composed of a D-erythro-sphingosine base and a saturated 18-carbon fatty acid (stearic acid) linked via an amide bond. Its distinct structure is the foundation of its biophysical behavior.

  • Small, Highly Polar Headgroup: The headgroup features two hydroxyl (-OH) groups and one amide (-NH-C=O) group. These act as both hydrogen bond donors and acceptors, enabling strong intermolecular hydrogen bonding networks with adjacent lipids.[3]

  • Two Hydrophobic Chains: It possesses two saturated hydrocarbon chains: the long sphingoid base and the stearoyl acyl chain.

  • Trans Double Bond: A trans double bond in the sphingosine backbone further facilitates tight intermolecular packing.[3]

This combination of a small polar head capable of extensive hydrogen bonding and two saturated acyl chains makes Ceramide NS extremely hydrophobic and predisposes it to self-association within a more fluid lipid environment.[4][5]

cluster_CeramideNS N-Stearoyl-D-erythro-sphingosine (Ceramide NS) sphingosine D-erythro-sphingosine Base amide_bond Amide Bond sphingosine->amide_bond tails Two Saturated Hydrophobic Tails sphingosine->tails stearic_acid Stearic Acid (C18:0) stearic_acid->amide_bond stearic_acid->tails headgroup Polar Headgroup (2 -OH, 1 Amide) amide_bond->headgroup

Caption: Molecular components of N-Stearoyl-D-erythro-sphingosine.

Impact on Fundamental Membrane Properties

When incorporated into a phospholipid bilayer, Ceramide NS dramatically alters the physical state of the membrane. Its effects are complex and depend on its concentration, the surrounding lipid composition, and temperature.

Induction of Molecular Order and Rigidity

The defining characteristic of saturated ceramides like Ceramide NS is their ability to induce a high degree of molecular order.[4] The saturated acyl chains allow for tight, straight-chain packing via strong van der Waals interactions, while the headgroup forms a rigid network of hydrogen bonds. This has several consequences:

  • Decreased Fluidity: Ceramide NS significantly reduces the lateral mobility of lipids within the bilayer, effectively decreasing membrane fluidity.[6][7] This "stiffening" effect can be protective, reducing the membrane's susceptibility to chemical damage.[3]

  • Increased Packing Density: The tight packing increases the overall density of the lipid bilayer.

  • Formation of Gel-like Phases: Due to its high melting temperature (Tm), Ceramide NS does not mix ideally with common phospholipids that are in a fluid (liquid-disordered, Ld) phase at physiological temperatures.[8][9] Instead, it segregates into more rigid, solid-ordered (So) or gel-phase domains.[10]

Lateral Phase Separation and Domain Formation

Perhaps the most significant role of Ceramide NS in membrane structure is its ability to drive lateral phase separation, leading to the formation of ceramide-rich domains.[2][4] When cellular enzymes like sphingomyelinase are activated, the local concentration of ceramide in a membrane leaflet increases, triggering its self-aggregation.[10][11][12]

These domains, often called "ceramide-rich platforms," are biophysically distinct from the surrounding bilayer:

  • They are highly ordered and viscous.[1]

  • Ceramide is the principal component, partitioning preferentially into this gel-like phase.[2]

  • These platforms can coalesce from smaller microdomains into larger macrodomains, which are thought to be essential for clustering receptors and organizing signaling complexes during processes like apoptosis.[11][12][13]

Ceramide-Induced Domain Formation cluster_membrane cluster_fluid Fluid Phase (Ld) cluster_gel Ceramide-Rich Gel Phase (So) p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 c1 c2 c3 c4 c5 c6 c7 c8 c9

Caption: Segregation of Ceramide NS into an ordered gel-phase domain.

Alteration of Membrane Permeability

Ceramide NS has been consistently shown to increase the permeability of lipid bilayers to both small solutes and larger molecules like proteins.[4] However, the precise mechanism remains a subject of intense research and debate.

  • The Channel Hypothesis: One model proposes that ceramides self-assemble into large, stable transmembrane channels.[14] These channels are suggested to be large enough to allow the passage of proteins like cytochrome c from the mitochondrial intermembrane space, a key event in apoptosis.[15][16]

  • The Bilayer Defect Hypothesis: An alternative model posits that ceramide-induced permeability is not due to stable channels but rather to structural defects in the bilayer.[6][17] The accumulation of ceramide in one leaflet can create a mismatch in surface area between the two monolayers. This stress could lead to the formation of transient pores or even the collapse of vesicular structures, resulting in leakage.[17][18]

The causality behind this effect is likely a combination of ceramide's unique geometry and its tendency to create phase boundaries between the rigid ceramide-rich domains and the fluid phospholipid domains. These boundaries are regions of high interfacial tension and potential packing defects, which could serve as localized weak points for leakage.

Interplay with Other Core Membrane Lipids

The behavior of Ceramide NS is not dictated in isolation but is heavily influenced by its interactions with other lipids, particularly cholesterol, the master regulator of membrane fluidity in mammalian cells.

  • Competition with Cholesterol: In membranes containing sphingomyelin, cholesterol has a favorable interaction and forms liquid-ordered (Lo) domains. The introduction of ceramide (e.g., via sphingomyelin hydrolysis) creates a competitive environment. Several studies have shown that cholesterol can displace ceramide from its interaction with sphingomyelin.[10]

  • Solubilization of Ceramide Domains: At high concentrations, such as those found in the plasma membrane, cholesterol has a remarkable ability to dissolve pre-existing ceramide gel domains.[19][20] This suggests that the lipid environment of different organelles is finely tuned; ceramide may readily form gel domains in cholesterol-poor membranes (like the ER) but not in cholesterol-rich ones (like the plasma membrane) until a very high threshold is reached.[19][20]

  • Stabilization of Ternary Phases: Conversely, specific compositions of phospholipid, ceramide, and cholesterol can form unique ternary phases stabilized by direct cholesterol-ceramide interactions.[4][21]

This complex relationship indicates that the ultimate structural impact of Ceramide NS depends on the relative stoichiometry of ceramide, cholesterol, and surrounding phospholipids, creating a highly tunable system for regulating membrane properties.

Experimental Methodologies for Studying Ceramide in Membranes

Investigating the role of Ceramide NS requires a suite of biophysical techniques capable of probing membrane structure and dynamics. The choice of technique is driven by the specific question being asked, from overall thermodynamic stability to the real-time visualization of lipid domains.

Technique Principle Information Gained Key Strengths & Limitations
Differential Scanning Calorimetry (DSC) Measures the heat absorbed or released by a sample as its temperature is changed.Phase transition temperature (Tm) and enthalpy (ΔH) of lipid mixtures.[8]Strengths: Provides precise thermodynamic data on phase behavior. Limitations: Requires relatively large sample amounts; provides bulk measurements, not single-vesicle information.
Fluorescence Microscopy Uses fluorescent probes that partition differently between lipid phases or report on local membrane environment.Direct visualization of domain formation, size, and morphology in Giant Unilamellar Vesicles (GUVs).[20]Strengths: Provides direct visual evidence of phase separation. Limitations: Probes themselves can potentially perturb the membrane structure.
Fluorescence Recovery After Photobleaching (FRAP) A small area of a fluorescently labeled membrane is bleached with a laser, and the rate of fluorescence recovery is measured.Lipid lateral diffusion coefficients, providing a measure of membrane fluidity.[7]Strengths: Quantitative measurement of molecular dynamics. Limitations: Reports on an average diffusion over the bleached area.
Nuclear Magnetic Resonance (²H NMR) Spectroscopy Measures the orientation and dynamics of deuterium-labeled lipids.Provides detailed information on the molecular order of acyl chains within the bilayer.[10]Strengths: Highly sensitive to changes in lipid packing and order. Limitations: Requires specialized equipment and isotope labeling.
Cryo-Electron Microscopy (Cryo-EM) Samples are rapidly frozen in their native state and imaged with an electron microscope.High-resolution, direct visualization of membrane structures and lipid localization.[22]Strengths: Unprecedented resolution without chemical fixatives or stains. Limitations: Technically complex and high cost.[22]
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) for Biophysical Assays

Causality: LUVs are a standard model system because their defined size (typically 100 nm) and single bilayer structure are ideal for ensemble measurements like DSC and fluorescence spectroscopy. Extrusion ensures a homogenous population of vesicles.

Methodology:

  • Lipid Film Preparation:

    • Co-dissolve N-Stearoyl-D-erythro-sphingosine and other desired lipids (e.g., POPC, Cholesterol) in a volatile organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent under a stream of inert nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES, PBS) by vortexing vigorously above the lipid phase transition temperature. This results in a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the MLV suspension to a temperature above the highest Tm of the lipid components.

    • Pass the MLV suspension through the membrane 11-21 times. The odd number of passes ensures the final sample is from the same syringe it started in.

    • The resulting translucent solution contains LUVs of a defined size.

Protocol 2: Visualization of Ceramide-Rich Domains in GUVs

Causality: GUVs are large enough (10-100 µm) to be resolved by light microscopy, making them perfect for directly visualizing micron-scale phase separation. The use of a fluorescent probe that preferentially partitions into the fluid phase allows the non-fluorescent, ordered ceramide-rich domains to be seen by contrast.

start Lipids in Chloroform (with Fluorescent Probe) film Create Thin Lipid Film (Evaporate Solvent) start->film hydrate Hydrate Film with Sucrose Solution (Forms MLVs) film->hydrate electroform Electroformation (Apply AC Field) hydrate->electroform harvest Harvest GUVs (Dilute into Glucose Solution) electroform->harvest image Image with Confocal Microscopy harvest->image

Caption: Workflow for GUV preparation via electroformation.

Methodology:

  • Lipid Mixture Preparation: Prepare a lipid mixture in chloroform as described in Protocol 1, including a small mole percentage (e.g., 0.5 mol%) of a fluorescent lipid probe that favors the liquid-disordered phase (e.g., Lissamine Rhodamine B-DOPE).

  • Electroformation:

    • Deposit the lipid mixture onto conductive ITO-coated glass slides and dry under vacuum.

    • Assemble a chamber with the two slides separated by a silicone spacer.

    • Fill the chamber with a sucrose solution (e.g., 300 mM).

    • Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid Tm. This gentle hydration method promotes the formation of large, single-bilayer GUVs.

  • Imaging:

    • Harvest the GUVs and dilute them into an iso-osmolar glucose solution. The density difference between sucrose (inside) and glucose (outside) causes the GUVs to settle at the bottom of the imaging dish for easier microscopy.

    • Image the GUVs using a confocal fluorescence microscope. The ceramide-rich gel domains will appear as dark, non-fluorescent patches against the brightly fluorescent fluid phase of the vesicle.[20]

Conclusion and Future Directions

N-Stearoyl-D-erythro-sphingosine is a powerful modulator of membrane structure. Through its unique ability to form strong intermolecular hydrogen bonds and pack tightly, it drives the formation of ordered, gel-like domains within cellular membranes. This act of physical reorganization is a fundamental mechanism of signal transduction, enabling the clustering of receptors and the assembly of signaling platforms in response to cellular stress. The intricate interplay between ceramide and cholesterol adds another layer of regulation, allowing for dynamic control over membrane properties.

For drug development professionals, understanding these mechanisms is critical. Pathologies associated with dysregulated ceramide metabolism may be addressable by therapies that target the biophysical state of the membrane. Furthermore, the ceramide-induced increase in membrane permeability could be exploited for drug delivery, while its role in skin barrier function is paramount for dermatological and transdermal formulation science.[23][24][25] Future research will continue to unravel the precise molecular choreography between different ceramide species, cholesterol, and membrane proteins, providing a clearer picture of how lipid-driven structural changes govern cell fate.

References

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Foundational

An In-depth Technical Guide on Ceramide NS Signaling in Apoptosis

Abstract Ceramides, a class of sphingolipids, have emerged from their structural role in cellular membranes to be recognized as critical bioactive signaling molecules. Specifically, the N-acyl chain length of ceramide di...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ceramides, a class of sphingolipids, have emerged from their structural role in cellular membranes to be recognized as critical bioactive signaling molecules. Specifically, the N-acyl chain length of ceramide dictates its functional specificity in cellular processes, including the regulation of programmed cell death, or apoptosis. This technical guide focuses on Ceramide NS (N-stearoyl-sphingosine), a species characterized by an 18-carbon stearoyl chain. We will explore the intricate signaling pathways through which Ceramide NS promotes apoptosis, provide detailed, field-proven methodologies for its study, and discuss its implications for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal lipid second messenger.

Introduction: The Specificity of Ceramide Species in Apoptotic Signaling

For decades, "ceramide" was treated as a single entity in the context of apoptosis. However, the discovery of a family of six ceramide synthases (CerS), each with a preference for producing ceramides with specific N-acyl chain lengths, has revolutionized our understanding.[1][2] This specificity is not trivial; different ceramide species can have opposing biological effects. For example, C16-ceramide is often pro-apoptotic, while very long-chain ceramides like C24:0 may be protective in certain contexts.[1]

Ceramide NS (d18:1/18:0) is synthesized predominantly by Ceramide Synthase 1 (CerS1) and to a lesser extent by other CerS.[3] Its accumulation is a critical event in the cellular response to various stress stimuli, including chemotherapy and radiation, pushing the cell towards a self-destruct program.[4][5] Understanding the precise mechanisms of Ceramide NS action is therefore paramount for developing targeted therapies that can modulate this pathway.

Biosynthesis and Regulation of Ceramide NS

The cellular concentration of Ceramide NS is tightly regulated by the balance between its synthesis and catabolism. The primary route of stress-induced ceramide generation is the de novo synthesis pathway, which takes place in the endoplasmic reticulum (ER).[3][6]

Key Enzymes in Ceramide NS Metabolism:

EnzymeFunctionCellular LocationRole in Apoptosis
Serine Palmitoyltransferase (SPT) Catalyzes the initial, rate-limiting step of de novo sphingolipid synthesis.[6]Endoplasmic ReticulumUpstream regulator; its inhibition can block ceramide-induced apoptosis.[6]
Ceramide Synthase 1 (CerS1) Acylates dihydrosphingosine with stearoyl-CoA to form dihydroceramide NS.Endoplasmic ReticulumKey producer of pro-apoptotic C18-ceramide (Ceramide NS).[3][5]
Dihydroceramide Desaturase (DES1) Introduces a double bond into dihydroceramide to form ceramide.[2]Endoplasmic ReticulumFinal step in de novo ceramide synthesis.
Acid/Neutral Ceramidase (AC/NC) Hydrolyzes ceramide into sphingosine and a fatty acid.[7]Lysosomes/CytosolDegrades ceramide, counteracting its pro-apoptotic signal.
Sphingosine Kinase (SphK) Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival molecule.[8]Cytosol/MembranesPart of the "sphingolipid rheostat" that balances pro-death and pro-survival signals.[4]

This balance, often termed the "sphingolipid rheostat," determines cell fate.[4] A shift towards Ceramide NS accumulation promotes apoptosis, while its conversion to sphingosine-1-phosphate (S1P) promotes survival and proliferation.[8]

Core Apoptotic Signaling Pathways Mediated by Ceramide NS

Ceramide NS executes its pro-apoptotic function through two primary, interconnected pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic Pathway: Mitochondrial Outer Membrane Permeabilization (MOMP)

A central role of ceramide in apoptosis is its direct action on mitochondria.[9][10] Elevated levels of ceramides, including long-chain species, can self-assemble within the mitochondrial outer membrane to form large, protein-permeable channels.[10][11][12]

Mechanism of Action:

  • Channel Formation: Upon apoptotic stimuli, Ceramide NS levels increase in the mitochondrial membranes.[9][10] This can occur through de novo synthesis and transport from the ER.[13]

  • Pore Stability and Regulation: These ceramide channels are large enough to allow the passage of intermembrane space proteins up to 60 kDa, including cytochrome c.[11] The formation and stability of these channels are promoted by pro-apoptotic proteins like Bax and inhibited by anti-apoptotic proteins like Bcl-xL.[12]

  • Cytochrome c Release: The release of cytochrome c into the cytosol is a point of no return in apoptosis. It binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates executioner caspases like caspase-3.[14][15]

  • Inhibition of Pro-Survival Pathways: Ceramide can also promote apoptosis by inhibiting pro-survival signaling cascades, such as the PI3K/Akt pathway.[6][14][16] Dephosphorylation and inactivation of Akt lead to the activation of pro-apoptotic factors like BAD and Forkhead transcription factors.[14]

Ceramide_Mitochondrial_Pathway cluster_stimulus Apoptotic Stimuli cluster_synthesis De Novo Synthesis (ER) cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Stimulus Chemotherapy, Radiation, Stress CerS1 CerS1 Activation Stimulus->CerS1 CerNS ↑ Ceramide NS (d18:1/18:0) CerS1->CerNS Channel Ceramide Channel Formation in MOM CerNS->Channel Translocates to Mitochondria MOMP MOMP Channel->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome (Apaf-1, Casp9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide NS-mediated intrinsic apoptosis pathway.

The Extrinsic Pathway: Enhancing Death Receptor Signaling

The extrinsic pathway is initiated by the binding of ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. Ceramide plays a critical role in amplifying this signal.

Mechanism of Action:

  • Receptor Clustering: Upon ligand binding, death receptors like Fas (CD95) must aggregate into large clusters or "caps" to form a death-inducing signaling complex (DISC).[17][18][19]

  • Ceramide-Rich Platforms: Ceramide generation, often via the activation of acid sphingomyelinase (aSMase) at the plasma membrane, creates ceramide-rich membrane domains.[17][19] These platforms facilitate the aggregation and clustering of Fas receptors.[17][18][20]

  • DISC Formation and Caspase-8 Activation: The super-aggregation of Fas allows for the efficient recruitment of adaptor proteins like FADD and pro-caspase-8, leading to caspase-8 auto-activation.[21]

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway.

Ceramide_Extrinsic_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR binds aSMase aSMase Activation FasR->aSMase FasCap Fas Receptor Clustering ('Capping') FasR->FasCap aggregates Ceramide ↑ Ceramide aSMase->Ceramide Ceramide->FasCap facilitates DISC DISC Formation (FADD, Pro-Casp8) FasCap->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Role of ceramide in extrinsic apoptosis pathway.

Experimental Validation: A Practical Guide

Investigating the role of Ceramide NS in apoptosis requires a multi-faceted approach combining lipidomics, molecular biology, and cell-based assays.

Protocol: Quantification of Ceramide NS by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual ceramide species.[22]

Objective: To quantify Ceramide NS (d18:1/18:0) levels in cultured cells following an apoptotic stimulus.

Materials:

  • Cell culture plates and reagents

  • Apoptotic stimulus (e.g., doxorubicin, etoposide)

  • Internal Standard: C17:0 Ceramide (or other non-endogenous species)

  • Solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Formic Acid (LC-MS grade)

  • Bligh-Dyer extraction buffer

  • Reverse-phase C8 or C18 HPLC column[23]

  • Tandem Mass Spectrometer

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, Jurkat) at an appropriate density. Treat with the apoptotic stimulus for the desired time course. Include vehicle-treated controls.

  • Cell Harvesting: Aspirate media, wash cells twice with ice-cold PBS, and scrape cells into a known volume of PBS. Count cells for normalization. Pellet cells by centrifugation.

  • Lipid Extraction (Bligh & Dyer Method): a. Resuspend the cell pellet in a glass tube. b. Add the internal standard (e.g., C17:0 Ceramide) at a known concentration. c. Perform a one-phase extraction by adding chloroform and methanol. Vortex thoroughly. d. Induce phase separation by adding chloroform and water. Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid film in a small, precise volume of mobile phase (e.g., methanol/chloroform).

  • LC-MS/MS Analysis: a. Inject the sample onto the HPLC system. b. Separate lipid species using a reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.2% formic acid, B: acetonitrile/isopropanol with 0.2% formic acid).[23] c. Detect and quantify Ceramide NS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for Ceramide NS and the internal standard must be used.

  • Data Analysis: Calculate the concentration of Ceramide NS by comparing its peak area to that of the internal standard. Normalize the data to cell number or total protein content.

Protocol: Assessing Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To measure the percentage of apoptotic and necrotic cells following treatment.

Methodology:

  • Cell Treatment: Treat cells with the apoptotic stimulus and/or CerS inhibitors (e.g., Fumonisin B1, though it's non-specific, or specific siRNA against CerS1).

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Parallel Assays cluster_lipidomics Lipidomics Arm cluster_apoptosis Apoptosis Arm Start Plate Cells Treat Apply Apoptotic Stimulus / Inhibitor Start->Treat Harvest1 Harvest Cells for Lipidomics Treat->Harvest1 Harvest2 Harvest Cells for Apoptosis Assay Treat->Harvest2 Extract Lipid Extraction (Bligh & Dyer) Harvest1->Extract Stain Annexin V / PI Staining Harvest2->Stain LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantify Ceramide NS LCMS->Quant Analyze Quantify Apoptosis Quant->Analyze Correlate Flow Flow Cytometry Stain->Flow Flow->Analyze

Caption: Integrated workflow for studying Ceramide NS in apoptosis.

Therapeutic Implications and Future Directions

The central role of Ceramide NS in promoting apoptosis makes its metabolic pathway an attractive target for drug development, particularly in oncology.[24][25]

Strategies for Therapeutic Intervention:

  • Ceramide Analogs: Development of cell-permeable ceramide analogs that can bypass metabolic regulation and directly induce apoptosis.[25]

  • Inhibition of Ceramide Catabolism: Targeting enzymes like ceramidases or glucosylceramide synthase to prevent the breakdown of endogenous pro-apoptotic ceramides, thereby sensitizing cancer cells to chemotherapy.[7][26]

  • Modulation of Ceramide Synthases: Developing specific activators of CerS1 or inhibitors of CerS isoforms that produce anti-apoptotic ceramides could shift the sphingolipid balance towards cell death.[24][27]

The future of this field lies in developing more specific pharmacological tools to dissect the roles of individual CerS enzymes and in leveraging advanced lipidomic techniques to understand the subcellular compartmentalization of Ceramide NS signaling.[28] Elucidating how Ceramide NS interacts with other signaling networks will undoubtedly unveil new vulnerabilities in cancer and other diseases characterized by apoptosis dysregulation.

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Exploratory

An In-depth Technical Guide to the Function of N-Stearoyl-D-erythro-sphingosine (Ceramide NS) in the Skin Barrier

Abstract N-Stearoyl-D-erythro-sphingosine, a member of the ceramide [NS] subclass, is a cornerstone of the skin's permeability barrier. This technical guide provides a comprehensive examination of its molecular structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Stearoyl-D-erythro-sphingosine, a member of the ceramide [NS] subclass, is a cornerstone of the skin's permeability barrier. This technical guide provides a comprehensive examination of its molecular structure, biosynthesis, and multifaceted roles in maintaining stratum corneum integrity and function. We will delve into the critical importance of its stearoyl acyl chain in the formation of highly ordered, impermeable lipid lamellae and its intricate interactions with cholesterol and free fatty acids. Furthermore, this guide will explore the signaling functions of ceramides in regulating keratinocyte differentiation and apoptosis. We will also discuss the significant alterations in Ceramide NS profiles observed in inflammatory dermatoses such as atopic dermatitis and psoriasis, highlighting the diagnostic potential of the Ceramide [NS]/[NP] ratio. Finally, this document provides detailed, field-proven protocols for the in-vivo and in-vitro assessment of barrier function and the analytical quantification of Ceramide NS, offering a robust resource for researchers and drug development professionals in dermatology.

Introduction: The Stratum Corneum Lipid Matrix

The survival of terrestrial mammals is contingent upon the skin's ability to prevent excessive water loss and protect against environmental insults[1]. This critical barrier function resides primarily in the outermost layer of the epidermis, the stratum corneum (SC). The SC's structure is often likened to a "brick and mortar" model, with terminally differentiated keratinocytes (corneocytes, the "bricks") embedded in a highly specialized, lipid-rich extracellular matrix (the "mortar")[2]. This lipid matrix is predominantly composed of an approximately equimolar mixture of ceramides, cholesterol, and free fatty acids, which are meticulously organized into multilamellar sheets[1][3]. It is this unique lipid organization that forms the principal barrier to transepidermal water loss (TEWL) and the ingress of foreign substances[3].

Ceramides, a heterogeneous class of sphingolipids, are the most abundant lipids in the SC, accounting for roughly 50% of its mass[2]. Their structural diversity, arising from variations in the sphingoid base and the length and hydroxylation of the N-linked fatty acyl chain, is fundamental to the barrier's integrity[4]. Among the more than 12 ceramide subclasses identified in the human SC, N-Stearoyl-D-erythro-sphingosine (Ceramide NS) is a major and functionally significant component[5].

N-Stearoyl-D-erythro-sphingosine (Ceramide NS): A Core Component

Molecular Structure and Properties

Ceramide NS consists of a D-erythro-sphingosine base linked via an amide bond to a saturated 18-carbon fatty acid, stearic acid (C18:0). This structure imparts an amphiphilic character, with a polar headgroup containing hydroxyl and amide moieties capable of forming extensive hydrogen bond networks, and two long hydrophobic tails. This molecular architecture is pivotal for its self-assembly and interaction with other lipids within the SC.

Caption: Molecular structure of N-Stearoyl-D-erythro-sphingosine.

Biosynthesis in Keratinocytes

The synthesis of Ceramide NS is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum of differentiating keratinocytes. The pathway, known as the de novo synthesis pathway, is initiated by the condensation of L-serine and palmitoyl-CoA.

  • Initiation: The rate-limiting step is catalyzed by serine palmitoyltransferase (SPT), which condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine[6][7].

  • Reduction: 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase[6][8].

  • N-Acylation: A family of six ceramide synthases (CerS) catalyzes the N-acylation of sphinganine with a fatty acyl-CoA to form dihydroceramide[9][10][11]. Each CerS exhibits specificity for fatty acyl-CoAs of particular chain lengths. CerS2 and CerS4 are primarily responsible for utilizing stearoyl-CoA (C18:0) to produce dihydroceramide NS.

  • Desaturation: Finally, a C4-trans double bond is introduced into the sphinganine backbone of dihydroceramide by dihydroceramide desaturase (DEGS1) to yield Ceramide NS[7][12].

This newly synthesized Ceramide NS is then transported to the lamellar bodies, which, upon secretion into the extracellular space at the interface of the stratum granulosum and stratum corneum, release their lipid contents to form the lamellar sheets.

Caption: Simplified de novo biosynthesis pathway of Ceramide NS.

Structural Role of Ceramide NS in the Lamellar Lipid Matrix

The unique properties of the skin barrier are a direct consequence of the molecular organization of its constituent lipids. Ceramide NS plays a critical role in establishing the dense, highly ordered structure of the lipid lamellae.

Formation of the Orthorhombic Phase and Molecular Interactions

In concert with cholesterol and long-chain free fatty acids, Ceramide NS facilitates the formation of a tightly packed, crystalline structure known as the orthorhombic phase. This phase is characterized by minimal intermolecular space and low lateral diffusion of lipids, rendering it highly impermeable to water[13][14]. The stability of this structure is maintained by a complex network of interactions:

  • Hydrogen Bonding: The polar headgroups of Ceramide NS form extensive hydrogen bonds with adjacent ceramides, cholesterol, and free fatty acids. This creates a rigid and cohesive interface within the lamellae[15].

  • Van der Waals Forces: The long, saturated stearoyl and sphingosine chains of Ceramide NS align closely with the acyl chains of free fatty acids and the rigid structure of cholesterol, maximizing van der Waals interactions and contributing to the dense packing of the lipid matrix[5][15].

Molecular dynamics simulations have shown that cholesterol molecules tend to associate with the sphingoid moiety of ceramides, while free fatty acids align with the acyl chains, creating a highly organized and condensed lipid assembly[3][15].

The Critical Importance of Acyl Chain Length

The length of the N-acyl chain is a determining factor in barrier function. Studies have demonstrated that ceramides with longer acyl chains, such as the C18 stearoyl chain of Ceramide NS and even longer chains (e.g., C24-C30), are more effective at improving skin barrier function compared to their shorter-chain counterparts[3][13][16]. Longer chains promote the formation of the more ordered and less permeable orthorhombic lipid phase, enhance stratum corneum cohesion, and improve skin hydration[3][13][16]. A wider distribution of chain lengths can lead to a less ordered hexagonal packing, which is associated with reduced barrier properties[17].

Functional Significance of Ceramide NS in Skin Barrier Homeostasis

Regulation of Transepidermal Water Loss (TEWL)

A primary function of the skin barrier is to regulate water loss from the body. Transepidermal Water Loss (TEWL) is a key metric for assessing the integrity of this barrier. The dense, orthorhombic packing created by Ceramide NS and other long-chain ceramides forms a formidable barrier to water diffusion[4]. A deficiency or altered profile of these critical ceramides compromises the lipid lamellae, leading to increased TEWL, a hallmark of a defective skin barrier[4].

Contribution to Stratum Corneum Cohesion

The intercellular lipid matrix, rich in Ceramide NS, is also responsible for the cohesive properties of the stratum corneum. It ensures that the corneocytes are held together in an organized manner. Disruption of the ceramide profile can lead to impaired SC cohesion, resulting in clinical signs of dryness, flaking, and scaling.

Ceramide NS in Pathophysiological Conditions

Alterations in the ceramide profile are a consistent feature of several inflammatory skin diseases characterized by a compromised barrier.

Altered Ceramide NS Profile in Atopic Dermatitis and Psoriasis

In both atopic dermatitis (AD) and psoriasis, significant changes in the SC ceramide composition are observed in lesional skin. While the total ceramide content is often reduced in AD, a more nuanced alteration is the shift in the relative abundance of different ceramide subclasses. In both AD and psoriasis, a conclusive increase in the abundance of Ceramide [NS] with a total carbon chain length of 34 (C34) is often reported, alongside a decrease in Ceramide [NP] (N-stearoyl-phytosphingosine)[18][19]. This shift suggests a dysregulation in ceramide synthesis and metabolism that contributes to the barrier defect seen in these conditions[18].

The Ceramide [NP]/[NS] Ratio as a Biomarker

Recent research has highlighted the ratio of Ceramide [NP] to Ceramide [NS] as a sensitive and potentially valuable biomarker for skin health and epidermal differentiation[14][16][20]. Studies have shown that the Cer [NP]/[NS] ratio is significantly different in the non-lesional skin of AD and psoriasis patients compared to healthy controls[14][16][20]. Furthermore, this ratio correlates strongly with key skin barrier function parameters, including TEWL and skin hydration (capacitance), as well as with the clinical appearance of the skin (texture, scaling)[14][16][20]. A lower Cer [NP]/[NS] ratio is generally associated with impaired barrier function.

Parameter Healthy Skin Atopic Dermatitis (Lesional) Psoriasis (Lesional) Reference
Total Ceramides NormalOften DecreasedVariable[4]
Ceramide [NS] NormalIncreased (esp. C34)Increased[18][19]
Ceramide [NP] NormalDecreasedDecreased[18][19]
Cer [NP]/[NS] Ratio HighSignificantly DecreasedSignificantly Decreased[16][20]
Acyl Chain Length Predominantly longShift to shorter chainsShift to shorter chains[18]

Table 1: Summary of Ceramide Profile Alterations in Atopic Dermatitis and Psoriasis.

Methodologies for Studying Ceramide NS and Skin Barrier Function

A multi-faceted approach is required to fully characterize the role of Ceramide NS in skin barrier function, combining in-vivo measurements, in-vitro models, and sophisticated analytical techniques.

Protocol: In Vivo Assessment of Skin Barrier Function

Principle: TEWL measurement quantifies the rate of water vapor diffusing from the skin surface into the atmosphere, providing a non-invasive assessment of barrier integrity. Closed-chamber evaporimeters are recommended for workplace or non-clinical settings to minimize the influence of external air convection[17][21].

Protocol:

  • Acclimatization: Allow the subject to acclimatize to the ambient conditions (20–22°C, 40–60% relative humidity) for at least 15-30 minutes[17]. The measurement site (e.g., volar forearm) should be exposed to ambient air.

  • Instrument Preparation: Calibrate the evaporimeter (e.g., Tewameter™, AquaFlux™) according to the manufacturer's instructions.

  • Measurement: Place the probe perpendicularly on the skin surface with light, constant pressure[17]. Avoid areas with visible sweat, hair, or lesions.

  • Data Acquisition: Record the TEWL reading (in g/m²/h) once the value has stabilized, typically within 30-60 seconds.

  • Replicates: Take at least three measurements at the same site and calculate the average.

Principle: This method assesses the integrity of the SC by measuring the increase in TEWL after repeated tape stripping. A less cohesive SC will show a more rapid increase in TEWL.

Protocol:

  • Baseline TEWL: Measure the baseline TEWL at the selected test site as described above.

  • Tape Stripping: Apply a standardized adhesive tape (e.g., D-Squame®) to the test site with consistent pressure. Remove the tape in a single, swift motion[1].

  • Repeat: Repeat the tape stripping process for a predetermined number of times (e.g., 15 times).

  • Post-Stripping TEWL: Immediately after the final tape strip is removed, measure the TEWL again.

  • Calculation: The difference between the post-stripping TEWL and the baseline TEWL indicates the degree of barrier disruption and reflects SC cohesion.

In Vitro and Ex Vivo Models

In vitro models, such as reconstructed human epidermis (RHE), and ex vivo human skin explants are invaluable tools for mechanistic studies and preclinical testing, offering a controlled environment to investigate the effects of specific compounds on barrier function and ceramide metabolism.

Protocol: Analytical Techniques for Ceramide Profiling

cluster_workflow Ceramide Analysis Workflow Sampling 1. SC Sampling (Tape Stripping) Extraction 2. Lipid Extraction (Solvent-based) Sampling->Extraction Analysis 3. LC-MS/MS Analysis (Quantification) Extraction->Analysis Data 4. Data Processing (Ceramide Profiling) Analysis->Data

Caption: Workflow for the analysis of stratum corneum ceramides.

Principle: A non-invasive method to collect the outermost layers of the SC for subsequent lipid analysis[18][22].

Protocol:

  • Site Selection: Choose a clean, dry area of skin (e.g., volar forearm).

  • Application: Press a standardized adhesive disc (e.g., D-Squame®) firmly onto the skin surface. A pressure applicator can be used to ensure consistency[23].

  • Removal: Remove the disc with forceps in a single, swift motion[1].

  • Storage: Place the tape strip into a vial containing an appropriate solvent for extraction or store it at -80°C for later analysis. For depth profiling, this process can be repeated sequentially on the same spot[22][23].

Principle: To isolate ceramides and other lipids from the collected corneocytes on the tape strips using organic solvents.

Protocol:

  • Solvent Addition: Add a mixture of organic solvents (e.g., chloroform/methanol or ethyl acetate/methanol) to the vial containing the tape strips[24].

  • Incubation & Sonication: Incubate the mixture, often with agitation or sonication, to facilitate the complete extraction of lipids from the SC material.

  • Phase Separation: A biphasic separation (e.g., Bligh-Dyer method) is often employed by adding water and chloroform. The lower organic phase containing the lipids is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a small, known volume of a suitable solvent for LC-MS/MS analysis[25].

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the separation, identification, and quantification of individual ceramide species, including Ceramide NS, with high sensitivity and specificity[26][27][28].

Protocol:

  • Chromatographic Separation: Inject the reconstituted lipid extract into a liquid chromatograph, typically using a reversed-phase C18 column. A gradient elution with a mobile phase containing solvents like methanol, acetonitrile, and water with additives like ammonium formate is used to separate the different ceramide classes and species based on their polarity and chain length[25][26].

  • Ionization: The eluent from the LC is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which ionizes the ceramide molecules.

  • Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (e.g., the ion for C18:0-Ceramide NS) is selected, fragmented, and the resulting fragment ions are analyzed. This provides structural confirmation and allows for highly specific quantification.

  • Quantification: The abundance of each ceramide species is determined by comparing the peak area of its specific transition to that of a known concentration of an internal standard (often a deuterated ceramide analogue).

Therapeutic Perspectives: Targeting Ceramide NS for Barrier Restoration

Given the established link between ceramide deficiency and barrier dysfunction, topical application of ceramides, including Ceramide NS, represents a rational and effective strategy for restoring skin health. Formulations containing Ceramide NS can help replenish the depleted lipid pool, promote the formation of a competent lamellar structure, reduce TEWL, and improve skin hydration. The efficacy of such formulations is highly dependent on the inclusion of cholesterol and free fatty acids in an optimal molar ratio to facilitate proper integration into the SC lipid matrix.

Conclusion and Future Directions

N-Stearoyl-D-erythro-sphingosine is not merely a structural lipid but a dynamic and essential component of the skin barrier. Its specific chain length and ability to form dense, ordered structures are fundamental to the barrier's primary function of regulating water loss. Alterations in Ceramide NS levels and its ratio to other ceramides are clearly implicated in the pathogenesis of major inflammatory skin diseases. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate biology of Ceramide NS and to develop and validate novel therapeutic strategies aimed at restoring barrier integrity and improving skin health. Future research should focus on elucidating the precise regulatory mechanisms of CerS enzymes in health and disease and exploring the full spectrum of ceramide signaling pathways within the epidermis.

References

  • Impact of Ceramide Acyl Chain Length on Human Skin Barrier Recovery and Hydration.
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  • Ceramides in the skin barrier. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea.
  • (PDF) The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation.
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  • The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differenti
  • Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry.
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  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PubMed.
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  • Transepidermal Water Loss after W
  • In Vivo Assessment of Water Content, Trans-Epidermial Water Loss and Thickness in Human Facial Skin. MDPI.
  • Similar Alterations of the Stratum Corneum Ceramide Profile in Atopic Dermatitis, Psoriasis, and Ichthyosis: Results from a Systematic Review and Meta-Analysis.
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  • Guidelines for transepidermal water loss (TEWL) measurement. Semantic Scholar.
  • Ceramide synthases at the centre of sphingolipid metabolism and biology. The FEBS Journal.
  • A Coarse-Grained Model of Stratum Corneum Lipids: Free Fatty Acids and Ceramide NS. The Journal of Physical Chemistry B.
  • 3 Tips for Collecting Samples with Tape Stripping. Innovaderm.
  • Ceramide NP: What It Is and Why It Matters.
  • Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simul
  • Molecular structures of the main ceramides present in skin lipids.
  • Sphingosine N-acyltransferase. Wikipedia.
  • Role of alkaline ceramidases in the generation of sphingosine and its phosphate in erythrocytes. Journal of Lipid Research.
  • Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. MDPI.
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  • Ceramide signaling in apoptosis. British Medical Bulletin.
  • Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling.
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Foundational

N-Stearoyl-D-erythro-sphingosine: A Technical Guide to a Key Bioactive Lipid

Introduction N-Stearoyl-D-erythro-sphingosine, a prominent member of the ceramide family, is a critical bioactive lipid.[1][2][3] Composed of a sphingosine backbone linked to stearic acid, this molecule is more than just...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Stearoyl-D-erythro-sphingosine, a prominent member of the ceramide family, is a critical bioactive lipid.[1][2][3] Composed of a sphingosine backbone linked to stearic acid, this molecule is more than just a structural component of cellular membranes.[2] It is a key player in a multitude of cellular signaling pathways, governing processes from apoptosis to inflammation.[2][4][5] This guide provides a comprehensive overview of N-Stearoyl-D-erythro-sphingosine, delving into its synthesis, its diverse roles in health and disease, and the methodologies used to study this fascinating molecule.

Chemical and Physical Properties
PropertyValue
Molecular Formula C36H71NO3
Molecular Weight 565.95 g/mol [6][7]
Appearance Solid, powder or crystals[7][8]
Melting Point 88-89 °C[7]
Water Solubility Insoluble[7]
Storage Conditions -20°C[7]

The Synthetic Journey: Biosynthesis and Metabolism

Ceramides, including N-Stearoyl-D-erythro-sphingosine, are synthesized and metabolized through a series of tightly regulated enzymatic reactions. There are two primary pathways for ceramide production: the de novo synthesis pathway and the salvage pathway.[2]

De Novo Synthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum (ER).[2] It starts with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[2] This initial step is followed by a series of reactions that ultimately lead to the formation of ceramide.[2] This pathway is crucial for producing ceramides in most tissues.[2]

The Salvage Pathway

The salvage pathway provides a mechanism for cells to recycle sphingolipids.[2] This pathway involves the breakdown of complex sphingolipids into sphingosine, which can then be re-acylated to form ceramide.[9]

cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway cluster_Catabolism Catabolism & Further Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Dihydroceramide Dihydroceramide Ketosphinganine->Dihydroceramide Reduction Ceramide_NS N-Stearoyl-D-erythro-sphingosine (Ceramide) Dihydroceramide->Ceramide_NS Desaturation Sphingosine Sphingosine Ceramide_NS->Sphingosine Complex_Glycosphingolipids Complex Glycosphingolipids Ceramide_NS->Complex_Glycosphingolipids Glucosylceramide Synthase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Complex_Sphingolipids->Sphingosine Hydrolysis Sphingosine->Ceramide_NS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase

Caption: Overview of Ceramide Biosynthesis and Metabolism.

A Molecule of Many Hats: The Roles of N-Stearoyl-D-erythro-sphingosine

N-Stearoyl-D-erythro-sphingosine is a pleiotropic molecule, meaning it has multiple and varied effects within the cell. Its functions are highly dependent on its subcellular location and concentration.

Guardian of the Gate: The Skin Barrier

In the outermost layer of the skin, the stratum corneum, ceramides are essential components of the lipid barrier.[10] This barrier is crucial for preventing water loss and protecting the body from external threats like allergens and microbes.[10]

The Cellular Conductor: Signal Transduction

Ceramide is a key signaling molecule involved in a wide range of cellular processes, including:

  • Apoptosis: Ceramide is well-established as a pro-apoptotic lipid, meaning it can induce programmed cell death.[5][11][12] It can exert its effects through various mechanisms, including influencing signaling pathways that originate at the plasma membrane and by directly acting on mitochondria to initiate the apoptotic cascade.[5]

  • Cell Stress and Cycle Arrest: Ceramide plays a role in the cellular response to stress and can induce cell cycle arrest.[5]

  • Inflammation: This bioactive lipid is involved in regulating immune cell activation and the release of pro-inflammatory cytokines.[2]

cluster_cellular_responses Cellular Responses Ceramide N-Stearoyl-D-erythro-sphingosine (Ceramide) Apoptosis Apoptosis Ceramide->Apoptosis Activates Caspases, Cytochrome c release Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Influences p53 pathways Inflammation Inflammation Ceramide->Inflammation Activates NF-κB Insulin_Resistance Insulin Resistance Ceramide->Insulin_Resistance Inhibits Insulin Signaling Neurodegeneration Neurodegeneration Ceramide->Neurodegeneration Promotes Neuronal Cell Death

Caption: Key Signaling Roles of Ceramide.

When Things Go Wrong: Ceramide in Disease

Dysregulation of ceramide metabolism has been implicated in a variety of diseases.

Metabolic Mayhem: Metabolic Disorders

Accumulation of ceramide in tissues like skeletal muscle, liver, and adipose tissue is a major contributor to insulin resistance, a key feature of type 2 diabetes.[2][13] Elevated ceramide levels are also associated with obesity and cardiovascular disease.[2][13]

A Double-Edged Sword: Cancer

The role of ceramide in cancer is complex. While it is known to have pro-death and anti-proliferative effects, its overall impact can vary depending on the cancer type and the balance with other sphingolipids like sphingosine-1-phosphate (S1P), which has pro-survival effects.[5][11]

The Brain Under Siege: Neurodegenerative Diseases

Elevated ceramide levels have been observed in several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][14][15] In these conditions, ceramide is often associated with neuronal cell death.[4][14]

In the Lab: Studying N-Stearoyl-D-erythro-sphingosine

A variety of techniques are employed to analyze and quantify ceramides in biological samples.

Extraction and Quantification

Given the complexity of lipid profiles in biological samples, the first step is often to extract the lipids.[1] This is typically followed by a separation technique and then quantification.

Commonly Used Techniques:
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying individual ceramide species.[1][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate ceramides from other lipids.[1]

  • Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method for lipid analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the fatty acid components of ceramides.[1]

A Step-by-Step Guide: Sample Preparation and Analysis

Here is a general workflow for the analysis of ceramides in biological samples:

cluster_workflow Ceramide Analysis Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh & Dyer method) Sample_Collection->Lipid_Extraction Separation 3. Chromatographic Separation (LC or GC) Lipid_Extraction->Separation Detection 4. Mass Spectrometry (MS/MS) Separation->Detection Quantification 5. Data Analysis & Quantification Detection->Quantification

Caption: General Workflow for Ceramide Analysis.

Detailed Protocol: Lipid Extraction from Plasma

This protocol is adapted from the method of Bligh and Dyer.

  • Sample Preparation: Transfer a known volume of plasma (e.g., 50 µl) to a glass tube on ice.[16]

  • Internal Standard: Spike the sample with a known amount of an internal standard (e.g., C17 ceramide).[16] This is crucial for accurate quantification.

  • Extraction: Add a chloroform/methanol mixture (e.g., 1:2 v/v) to the sample.[16]

  • Phase Separation: Add chloroform and water to separate the mixture into two phases.[16]

  • Collection: Collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., the HPLC mobile phase).[16]

Cellular Assays

To study the biological effects of ceramides, researchers often use cellular assays. These can involve treating cells with exogenous ceramides or manipulating the enzymes involved in ceramide metabolism. The effects on processes like apoptosis, cell proliferation, and gene expression can then be measured.

The Future of Ceramide Research

The field of sphingolipid research is continually evolving. Future research will likely focus on:

  • Therapeutic Targeting: Given the role of ceramides in various diseases, targeting the enzymes involved in their metabolism is a promising therapeutic strategy.[17][18]

  • Biomarkers: Ceramide levels in the blood are being explored as potential biomarkers for diagnosing and predicting the risk of various diseases.[13][15]

  • Advanced Analytical Techniques: The development of more sensitive and specific analytical methods will continue to improve our understanding of the complex roles of different ceramide species.

Conclusion

N-Stearoyl-D-erythro-sphingosine is a multifaceted lipid that is integral to cellular function. Its roles as both a structural component of membranes and a key signaling molecule highlight its importance in maintaining cellular homeostasis. A deeper understanding of its complex biology will undoubtedly open new avenues for the diagnosis and treatment of a wide range of diseases.

References

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  • Journal of Lipid Research. (2020). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Retrieved from [Link]

  • precisionFDA. (n.d.). N-STEAROYL-D-ERYTHRO-SPHINGOSINE. Retrieved from [Link]

  • LookChem. (2025). N-stearoyl-D-erythro-sphingosine. Retrieved from [Link]

  • PMC. (2020). Sphingolipids in neurodegeneration (with focus on ceramide and S1P). Retrieved from [Link]

  • PMC. (2018). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Retrieved from [Link]

  • PMC. (2007). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • PMC. (2020). Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy. Retrieved from [Link]

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  • Frontiers in Endocrinology. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fluorescent Assays for Ceramide Synthase Activity. Retrieved from [Link]

  • PubMed. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. Retrieved from [Link]

  • Physiological Reviews. (2022). Ceramides are fuel gauges on the drive to cardiometabolic disease. Retrieved from [Link]

  • PMC. (2008). Ceramide signaling in cancer and stem cells. Retrieved from [Link]

  • PNAS. (2004). Involvement of oxidative stress-induced abnormalities in ceramide and cholesterol metabolism in brain aging and Alzheimer's disease. Retrieved from [Link]

  • PMC. (2013). Ceramide signaling in mammalian epidermis. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Retrieved from [Link]

  • MDPI. (2021). Ceramide Metabolism and Parkinson's Disease—Therapeutic Targets. Retrieved from [Link]

  • PMC. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Retrieved from [Link]

  • PubMed. (2012). A fluorescent assay for ceramide synthase activity. Retrieved from [Link]

  • PMC. (2007). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Retrieved from [Link]

  • J-STAGE. (2018). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Retrieved from [Link]

  • PMC. (2018). Ceramide Signaling and p53 Pathways. Retrieved from [Link]

  • ScienceDirect. (2015). Signaling roles of ceramide and its metabolites in cutaneous antimicrobial defense. Retrieved from [Link]

  • ResearchGate. (2012). A fluorescent assay for ceramide synthase activity. Retrieved from [Link]

  • PubMed. (2006). Sphingosine and ceramide signalling in apoptosis. Retrieved from [Link]

  • PubMed. (2018). The role of ceramides in metabolic disorders: when size and localization matters. Retrieved from [Link]

  • ResearchGate. (2000). Ceramide in Apoptosis: A Revisited Role. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of the ceramide (Cer) and sphingosine-1-phosphate (S1P) in.... Retrieved from [Link]

  • PMC. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. Retrieved from [Link]

  • MDPI. (2023). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. Retrieved from [Link]

  • The Medical Biochemistry Page. (2023). Sphingolipid Metabolism and the Ceramides. Retrieved from [Link]

  • OAText. (2016). Increasing effect of ceramides in skin by topical application of sphingosine. Retrieved from [Link]

  • ACS Publications. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Retrieved from [Link]

  • PMC. (2013). An overview of sphingolipid metabolism: from synthesis to breakdown. Retrieved from [Link]

  • SciSpace. (2015). Ceramides in the skin barrier. Retrieved from [Link]

  • MDPI. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Retrieved from [Link]

  • THE K BEAUTY SCIENCE. (2021). Skin Barrier and Ceramide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]

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Exploratory

Deciphering the Interactome of N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) with Membrane Proteins

Executive Summary: The Biophysical Paradigm of C18-Ceramide Historically viewed merely as an intermediate in sphingolipid metabolism, N-Stearoyl-D-erythro-sphingosine (C18-ceramide) is now recognized as a potent, bioacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biophysical Paradigm of C18-Ceramide

Historically viewed merely as an intermediate in sphingolipid metabolism, N-Stearoyl-D-erythro-sphingosine (C18-ceramide) is now recognized as a potent, bioactive signaling hub. Synthesized primarily by Ceramide Synthase 1 (CerS1) in the endoplasmic reticulum[1], C18-ceramide dictates cell fate—ranging from tumor suppression to lethal mitophagy—by directly interacting with specific membrane proteins and altering local membrane biophysics.

Due to its highly hydrophobic nature and tight molecular packing, C18-ceramide readily partitions into and stabilizes liquid-ordered ( Lo​ ) domains, forming ceramide-rich platforms (CRPs) or gel-like microdomains[2]. These platforms act as spatial organizers, altering membrane curvature and sequestering specific target proteins to facilitate transient, high-affinity protein-lipid interactions[3].

Mechanistic Pathways of C18-Ceramide-Protein Interactions

The biological outcome of C18-ceramide is heavily dependent on its subcellular localization and the specific membrane proteins it recruits.

Mitochondrial Dynamics: LC3B-II and Lethal Mitophagy

In the outer mitochondrial membrane (OMM), C18-ceramide acts as a lipid anchor for the autophagosomal protein LC3B-II. This direct interaction requires the Ile35 and Phe52 residues within the hydrophobic domain of LC3B-II[1]. By tethering LC3B-II to the OMM, C18-ceramide physically bridges damaged mitochondria to autophagosomes, driving lethal mitophagy—a programmed cell death mechanism critical in suppressing tumors like head and neck squamous cell carcinoma[1].

Nuclear/ER Signaling: I2PP2A/SET and Tumor Suppression

In the nucleus and ER, C18-ceramide exerts tumor-suppressive effects by directly binding to the oncoprotein I2PP2A/SET[4]. I2PP2A/SET normally inhibits Protein Phosphatase 2A (PP2A). When C18-ceramide binds to the hydrophobic pocket of SET (specifically interacting with residues K209 and Y122), it induces a conformational shift that relieves PP2A inhibition[4]. The reactivated PP2A then dephosphorylates downstream targets, triggering apoptotic signaling cascades.

G CerS1 CerS1 (ER Membrane) C18 C18-Ceramide CerS1->C18 Synthesis LC3B LC3B-II (Mitochondria) C18->LC3B Direct Binding (Ile35, Phe52) SET I2PP2A/SET (Nucleus) C18->SET Direct Binding (Kd ~11 nM) Mitophagy Lethal Mitophagy LC3B->Mitophagy Autophagosome Anchoring PP2A PP2A Activation SET->PP2A Derepression TumorSupp Tumor Suppression PP2A->TumorSupp Apoptotic Signaling

C18-Ceramide signaling pathways mediating lethal mitophagy and tumor suppression.

Quantitative Landscape of C18-Ceramide Interactions

Understanding the thermodynamics of these interactions is critical for drug development (e.g., designing ceramide mimetics like FTY720). Below is a summary of validated C18-ceramide-protein binding parameters.

Target ProteinSubcellular LocalizationBinding Affinity ( Kd​ ) / StoichiometryKey Interacting ResiduesBiological Outcome
I2PP2A/SET Nucleus / ER Kd​≈11 nM[4]K209, Y122[4]PP2A activation, Tumor suppression
LC3B-II Outer Mitochondrial MembraneHigh Affinity (Lipid Anchoring)Ile35, Phe52[1]Lethal mitophagy[1]
Tear Lipocalin Extracellular Fluid n=0.32–0.67 (Stoichiometry)[5]Hydrophobic CalyxLipid scavenging / clearance[5]

Self-Validating Experimental Protocols

Investigating lipid-protein interactions requires specialized methodologies because traditional biochemical assays (like standard co-immunoprecipitation) often utilize detergents that disrupt the hydrophobic forces holding lipids and proteins together.

Protocol 1: In Vivo Target Deconvolution via Photoaffinity Labeling (pacFACer)

To capture transient ceramide-protein interactions in their native cellular environment, we utilize a bifunctional, bioorthogonal ceramide analog: pacFACer (N-(9-(3-pent-4-ynyl-3-H-diazirin-3-yl)-non-anoyl)-D-erythro-sphingosine)[6].

Causality of Experimental Design: Endogenous ceramide lacks a traceable tag. pacFACer solves this by incorporating two functional groups: a diazirine ring for UV-induced covalent cross-linking to nearby proteins, and an alkyne group for downstream click-chemistry conjugation to a fluorophore or biotin[6]. Cross-linking before cell lysis ensures that detergent-sensitive interactions within ceramide-rich platforms are covalently preserved.

Step-by-Step Methodology:

  • Probe Incubation: Incubate live cells (e.g., N2a or primary astrocytes) with 5 µM pacFACer in serum-free DMEM for 30 minutes at 37°C[6].

    • Rationale: Serum-free media prevents the highly hydrophobic probe from sequestering into bovine serum albumin (BSA).

  • In Vivo Cross-Linking: Irradiate the cells with UV-A light ( λ=365 nm) for 15 minutes on ice[6].

    • Rationale: UV-A activates the diazirine ring to form a highly reactive carbene intermediate, which covalently inserts into the backbone of adjacent interacting proteins. Performing this on ice prevents membrane trafficking during the cross-linking phase.

  • Cell Lysis: Lyse cells using a stringent RIPA buffer (containing 1% Triton X-100 and 0.1% SDS).

    • Rationale: Because the interaction is now covalent, stringent detergents can be used to eliminate non-specific background proteins without losing the target.

  • Click Chemistry (CuAAC): React the lysate with Biotin-Azide, CuSO4​ , THPTA ligand, and Sodium Ascorbate for 1 hour at room temperature.

  • Affinity Pulldown & LC-MS/MS: Isolate biotinylated protein-lipid complexes using streptavidin-agarose beads. Elute and analyze via tandem mass spectrometry.

  • Self-Validation (Control): Perform a parallel experiment where cells are pre-incubated with a 10-fold molar excess of native C18-ceramide before pacFACer addition. True targets will show a >80% reduction in pacFACer labeling due to competitive binding.

Workflow LiveCells 1. Live Cells Incubation pacFACer 2. pacFACer Probe Addition LiveCells->pacFACer UV 3. UV Irradiation (365 nm) pacFACer->UV Lysis 4. Cell Lysis UV->Lysis Click 5. Click Chemistry (Biotin-Azide) Lysis->Click Pulldown 6. Streptavidin Pulldown Click->Pulldown LCMS 7. LC-MS/MS Proteomics Pulldown->LCMS

Workflow for photoaffinity labeling and click-chemistry target deconvolution.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

To quantify the binding affinity ( Kd​ ) of proteins like I2PP2A/SET to C18-ceramide[4], SPR must be adapted for lipid targets.

Causality of Experimental Design: Free C18-ceramide is virtually insoluble in aqueous buffers and forms non-physiological micelles. By incorporating C18-ceramide into DOPC/Cholesterol liposomes and capturing them on an L1 sensor chip, we preserve the lipid's lateral mobility and physiological presentation in a bilayer[4].

Step-by-Step Methodology:

  • Liposome Preparation: Dry a lipid mixture of DOPC, Cholesterol, and C18-ceramide (molar ratio 60:20:20) under a nitrogen stream. Hydrate in HEPES-buffered saline (HBS) and extrude through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Chip Functionalization: Inject the LUVs over a Biacore L1 sensor chip at 2 µL/min. The lipophilic anchors on the L1 chip capture the intact liposomes, creating a supported lipid bilayer.

  • Analyte Injection: Inject purified recombinant target protein (e.g., I2PP2A/SET) at varying concentrations (1 nM to 500 nM) over the lipid surface.

  • Regeneration: Wash the chip with 50 mM NaOH to remove bound protein without stripping the lipid bilayer.

  • Self-Validation (Control): Run a parallel flow cell loaded with DOPC/Cholesterol liposomes lacking C18-ceramide. Subtract this reference signal from the active channel to eliminate bulk refractive index changes and non-specific electrostatic binding to the PC headgroups.

References[2] Optical Control of Lipid Rafts with Photoswitchable Ceramides. ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jacs.6b07487[4] Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A. EMBO Molecular Medicine (via d-nb.info). Available at:https://d-nb.info/1183113576/34[3] The Effect of Ceramide Ratio on the Membrane Curvature of Mimetic Models of Matrix Vesicles. PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10329124/[6] Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody. PMC - NIH / Frontiers. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325983/[1] Sphingolipids and Mitochondrial Dynamic. PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7599577/[5] Ligand binding complexes in lipocalins: Underestimation of the stoichiometry parameter (n). PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7115998/

Sources

Foundational

A Technical Guide to Ceramide NS in the Cellular Stress Response: From Synthesis to Signaling and Therapeutic Targeting

Abstract Ceramides, once considered mere structural components of cellular membranes, are now recognized as pivotal bioactive lipids that orchestrate cellular responses to a myriad of stressors.[1][2] Among the various c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ceramides, once considered mere structural components of cellular membranes, are now recognized as pivotal bioactive lipids that orchestrate cellular responses to a myriad of stressors.[1][2] Among the various ceramide species, Ceramide NS (composed of a non-hydroxy fatty acid and a sphingenine base) has emerged as a key mediator in determining cell fate—be it apoptosis, senescence, or autophagy. This technical guide provides an in-depth exploration of the synthesis, subcellular localization, and signaling functions of Ceramide NS in the context of cellular stress. We will dissect its role in oxidative, genotoxic, and endoplasmic reticulum (ER) stress, and provide detailed, field-proven methodologies for its quantification and study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the complex signaling networks governed by this "tumor suppressor lipid".[3][4]

The Metabolic Nexus: Ceramide NS Synthesis Pathways

The cellular concentration of Ceramide NS is tightly regulated through a balance of synthesis and catabolism, occurring via three principal pathways.[5][6] The specific pathway activated often depends on the nature of the cellular stressor and the cell type, dictating the subcellular location and ultimate biological outcome of ceramide accumulation.

  • The De Novo Synthesis Pathway: Occurring in the endoplasmic reticulum (ER), this pathway builds ceramide from basic precursors. It begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting step.[6] A series of enzymatic reactions follows, culminating in the formation of dihydroceramide, which is then desaturated to produce ceramide.[5] This pathway is often associated with sustained ceramide elevation in response to chemotherapy and ER stress.[7][8]

  • The Sphingomyelin Hydrolysis Pathway: This is a rapid response pathway where sphingomyelinases (SMases) hydrolyze sphingomyelin, a major component of the plasma membrane and lysosomes, to generate ceramide and phosphocholine.[5] Activation of acid sphingomyelinase (aSMase) or neutral sphingomyelinase (nSMase) by stressors like TNF-α, Fas ligand, or ionizing radiation leads to a swift spike in ceramide levels at specific membrane locations.[1][9]

  • The Salvage Pathway: This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids in the lysosome, by re-acylating it via ceramide synthases (CerS) to form ceramide.[5][6] The salvage pathway is crucial for maintaining ceramide homeostasis and is estimated to contribute significantly (50-90%) to total sphingolipid biosynthesis.[5]

G Figure 1. Ceramide NS Metabolic Pathways cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelin Hydrolysis (Membranes) cluster_2 Salvage Pathway (ER/Lysosome) dn_start Serine + Palmitoyl-CoA dn_kds 3-Ketodihydrosphingosine dn_start->dn_kds SPT dn_dhs Dihydrosphingosine dn_kds->dn_dhs dn_dhc Dihydroceramide dn_dhs->dn_dhc CerS dn_cer Ceramide NS dn_dhc->dn_cer DES cer_pool Central Ceramide Pool dn_cer->cer_pool sm Sphingomyelin sm_cer Ceramide NS sm->sm_cer SMase sm_cer->cer_pool sp_complex Complex Sphingolipids sp_sph Sphingosine sp_complex->sp_sph Ceramidases sp_cer Ceramide NS sp_sph->sp_cer CerS sp_cer->cer_pool stress Cellular Stressors (Oxidative, Genotoxic, ER Stress) stress->dn_start stress->sm stress->sp_complex

Caption: Core metabolic routes for Ceramide NS generation.

Ceramide NS: A Dichotomous Regulator of Cell Fate

Upon accumulation, the subcellular localization of Ceramide NS is a critical determinant of the cellular outcome. This spatial regulation dictates which downstream signaling cascades are activated, leading to distinct cell fates.

Apoptosis: The Mitochondrial Connection

In many stress scenarios, particularly in response to genotoxic agents and death receptor activation, Ceramide NS generation leads to apoptosis.[9] A key event is the translocation of ceramide to the mitochondria.[7][10]

  • Mechanism of Action: Within the mitochondrial outer membrane, ceramide is proposed to form large, protein-permeable channels.[10][11] These channels facilitate the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, executing the apoptotic program.[3] Ceramide can also directly engage with members of the Bcl-2 protein family, further promoting mitochondrial outer membrane permeabilization (MOMP).[3]

Cellular Senescence: The Endoplasmic Reticulum Hub

In contrast to its pro-apoptotic role, ceramide accumulation can also drive cells into a state of irreversible growth arrest known as cellular senescence.[7] This outcome is strongly linked to the accumulation of ceramide within the ER, the primary site of its de novo synthesis.

  • Mechanism of Action: Elevated ceramide levels within the ER can disrupt membrane composition and impair protein folding capacity, thereby triggering ER stress and activating the Unfolded Protein Response (UPR).[7][12] Persistent UPR signaling, mediated by sensors like PERK and ATF6, can activate key senescence pathways, including the p53-p21 and p16-RB tumor suppressor networks, which enforce cell cycle arrest.[7] The distinction is critical: while mitochondrial ceramide accumulation often leads to apoptosis, ER-localized ceramide is a potent driver of senescence.[7]

G Figure 2. Subcellular Localization Dictates Cell Fate cluster_mito Mitochondrial Localization cluster_er ER Localization stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) cer_gen Ceramide NS Generation (de novo, hydrolysis) stress->cer_gen mito_cer Mitochondrial Ceramide Accumulation cer_gen->mito_cer Translocation er_cer ER Ceramide Accumulation cer_gen->er_cer Synthesis / Retention momp MOMP / Cytochrome c Release mito_cer->momp caspases Caspase Activation momp->caspases apoptosis Apoptosis caspases->apoptosis er_stress ER Stress / UPR er_cer->er_stress p53_p21 p53-p21 / p16-RB Activation er_stress->p53_p21 senescence Senescence p53_p21->senescence

Sources

Exploratory

physiological concentrations of ceramide NS in tissues

An In-Depth Technical Guide to the Physiological Concentrations of Ceramide NS in Tissues Introduction: The Significance of Ceramide NS Ceramides, a class of sphingolipids, are fundamental to cellular structure and signa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physiological Concentrations of Ceramide NS in Tissues

Introduction: The Significance of Ceramide NS

Ceramides, a class of sphingolipids, are fundamental to cellular structure and signaling.[1][2] Comprising a sphingoid base linked to a fatty acid via an amide bond, their structural diversity gives rise to a multitude of biological functions.[1][3] This guide focuses on a specific subclass: Ceramide NS (Cer[NS]) , characterized by a sphingosine base and a non-hydroxy fatty acid.[4][5]

While often viewed as a single entity, Cer[NS] represents a family of molecules differing in their N-acyl chain length (e.g., C16:0, C18:0, C24:0). This variation is not trivial; it dictates their biophysical properties and their roles in cellular processes.[6][7] Cer[NS] is a critical component of the skin's permeability barrier and plays complex roles in the central nervous system.[5][8] Its concentration and ratio to other ceramide species, such as Ceramide NP, are increasingly recognized as key indicators of tissue health and disease.[9][10][11] Aberrant Cer[NS] levels have been implicated in skin disorders like atopic dermatitis and neurodegenerative diseases.[10][12][13]

For researchers and drug development professionals, accurately quantifying Cer[NS] in tissues is paramount. This guide provides an in-depth overview of its physiological concentrations, the authoritative methods for its analysis, and the scientific rationale underpinning these advanced techniques.

Physiological Concentrations of Ceramide NS

The concentration of Cer[NS] varies significantly between tissues, reflecting its distinct physiological roles. The two most extensively studied tissues are the skin, specifically the stratum corneum, and the brain.

Ceramide NS in the Stratum Corneum (SC)

In the outermost layer of the epidermis, the stratum corneum, ceramides constitute approximately 50% of the intercellular lipids, forming the lamellar structures essential for the skin's permeability barrier.[5][9] While crucial, Cer[NS] is typically less abundant than other ceramide classes like Cer[NP].

Studies have shown that the ratio of Cer[NP] to Cer[NS] is a more significant marker for skin health than the absolute concentration of Cer[NS] alone.[9][11] A higher Cer[NP]/[NS] ratio is correlated with better skin barrier function and hydration.[9][13] In conditions like atopic dermatitis, this ratio is often significantly reduced.[13]

Ceramide ClassRelative Abundance in Healthy Human Stratum Corneum (%)Key FunctionReference
Ceramide NS ~7.4%Barrier function; ratio with Cer[NP] is critical[14]
Ceramide NP ~22.1%Barrier function, hydration[14]
Ceramide EOS ~6.5%Formation of lamellar phase[14]
Ceramide AS Increased in dry skin conditionsAssociated with impaired barrier[13]
Ceramide NS in the Brain

In the central nervous system, ceramides are not only structural components of cell membranes but also potent signaling molecules involved in neuronal growth, differentiation, and apoptosis.[15][16] Dysregulation of ceramide metabolism is linked to several neurodegenerative diseases, including Alzheimer's disease.[12][17]

Unlike in the skin, long-chain and very-long-chain ceramides, including various species of Cer[NS], are highly abundant in brain tissue. Studies have reported that Cer18 (d18:1/18:0), a species of Cer[NS], can be the most abundant ceramide in human brain tissue.

TissueCeramide SpeciesReported Concentration (nmol/g tissue)Pathological RelevanceReference
Human BrainCer18 (d18:1/18:0)Can exceed 140 nmol/gElevated in Alzheimer's Disease[12]
Human BrainCer16 (d18:1/16:0)Significantly increased in ADElevated in Alzheimer's Disease[12]
Human BrainCer20 (d18:1/20:0)Significantly increased in ADElevated in Alzheimer's Disease[12]
Human BrainCer24 (d18:1/24:0)Significantly increased in ADElevated in Alzheimer's Disease[12][17]
Mouse Braind18:2/C15 (injected)Detectable increase after high-dosage injectionDemonstrates BBB permeability[18]

Note: Concentrations can vary based on the specific brain region, age, and pathological state. The values presented are indicative of the magnitude observed in published studies.

Authoritative Methodology: Quantification of Ceramide NS

The accurate quantification of Cer[NS] from complex biological matrices is challenging due to its low abundance relative to other lipids and the existence of multiple, structurally similar species.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the universally acknowledged gold standard for this purpose, offering unparalleled sensitivity, specificity, and precision.[1][3][19][20]

Causality in Experimental Design: Why LC-MS/MS?
  • Expertise & Experience: Early methods for ceramide analysis, such as thin-layer chromatography (TLC) or enzymatic assays, often lacked the ability to differentiate between individual ceramide species and suffered from lower sensitivity.[19][21] The adoption of LC-MS/MS was driven by the need to resolve this complexity. The liquid chromatography (LC) component separates the different Cer[NS] species based on their acyl chain length and polarity, while the tandem mass spectrometry (MS/MS) component provides highly specific and sensitive detection based on the unique mass-to-charge ratio of the parent molecule and its fragments.[1][3]

  • Trustworthiness: A self-validating system is built into the LC-MS/MS workflow. It relies on the co-analysis of stable isotope-labeled internal standards (e.g., C17-Ceramide), which are not naturally present in tissues.[19][20] These standards are added at the very beginning of sample preparation and experience the same extraction inefficiencies and ionization suppression as the target analyte. By calculating the ratio of the endogenous Cer[NS] to its corresponding internal standard, the method corrects for experimental variability, ensuring the data is accurate and reproducible.[19]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue 1. Tissue Collection & Homogenization Spike 2. Addition of Internal Standards (e.g., C17-Cer) Tissue->Spike Extract 3. Lipid Extraction (Bligh & Dyer) Spike->Extract Separate 4. Phase Separation Extract->Separate Dry 5. Evaporation of Organic Phase Separate->Dry Reconstitute 6. Reconstitution in Injection Solvent Dry->Reconstitute LC 7. Reverse-Phase LC Separation Reconstitute->LC MS 8. ESI-MS/MS Detection (MRM Mode) LC->MS Integrate 9. Peak Integration MS->Integrate Quantify 10. Quantification vs. Calibration Curve Integrate->Quantify

Caption: Workflow for Ceramide NS quantification by LC-MS/MS.

Detailed Step-by-Step Protocol: Cer[NS] Quantification from Tissue

This protocol is a synthesis of validated methods described in authoritative literature.[19][20][22]

1. Tissue Homogenization & Internal Standard Spiking

  • a. Weigh a frozen tissue sample (10-50 mg) in a pre-chilled tube.
  • b. Add an appropriate volume of ice-cold Phosphate Buffered Saline (PBS).
  • c. Add a known amount of non-physiological internal standards (e.g., C17 Ceramide and C25 Ceramide in ethanol). The amount is critical and should be optimized to be within the linear range of the calibration curve.
  • d. Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
  • Rationale: Homogenization breaks down the tissue architecture to release cellular contents. Spiking with an internal standard at the earliest stage is crucial for correcting downstream sample loss and analytical variability.[19]

2. Lipid Extraction (Modified Bligh & Dyer Method)

  • a. To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The final ratio of chloroform:methanol:aqueous sample should be approximately 1:2:0.8.[22]
  • b. Vortex vigorously for 2-5 minutes at 4°C to ensure thorough mixing and lipid solubilization.
  • c. Induce phase separation by adding 1 part chloroform and 1 part water (relative to the initial chloroform volume). Vortex again.
  • d. Centrifuge at 2,000-3,000 rpm for 15 minutes at 4°C. Three distinct layers will form: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
  • Rationale: This classic lipid extraction method uses a monophasic solvent system (chloroform/methanol/water) to solubilize lipids from the homogenate, followed by the addition of more chloroform and water to create a biphasic system, partitioning the hydrophobic lipids (including ceramides) into the bottom chloroform layer.[19]

3. Lipid Isolation and Drying

  • a. Carefully aspirate the lower organic (chloroform) layer using a glass syringe and transfer it to a new glass tube. Be cautious not to disturb the protein interface.
  • b. Dry the collected lipid extract under a gentle stream of nitrogen gas at 30-40°C.
  • Rationale: Removing the solvent concentrates the lipids. Using an inert gas like nitrogen prevents the oxidation of sensitive lipids.

4. Sample Reconstitution and LC-MS/MS Analysis

  • a. Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/acetonitrile).
  • b. Inject an aliquot (e.g., 5-25 µL) onto a reverse-phase C8 or C18 HPLC column.
  • c. Elute the ceramides using a gradient of mobile phases, typically involving solvents like methanol, acetonitrile, and water with additives like formic acid and ammonium formate to improve ionization.
  • d. Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • e. Monitor for specific precursor-to-product ion transitions for each Cer[NS] species and the internal standards (Multiple Reaction Monitoring, MRM).
  • Rationale: Reverse-phase chromatography separates ceramides based on the hydrophobicity conferred by their N-acyl chain length. ESI is a soft ionization technique suitable for lipids. MRM provides exceptional specificity by monitoring a unique fragmentation pattern for each analyte, filtering out background noise and ensuring that only the target ceramide is being quantified.[19][20]

5. Data Analysis and Quantification

  • a. Integrate the peak areas for each endogenous Cer[NS] species and the internal standards.
  • b. Prepare a calibration curve using known concentrations of authentic Cer[NS] standards spiked with the same amount of internal standard used in the samples.
  • c. Calculate the ratio of the peak area of each endogenous Cer[NS] to the peak area of the internal standard.
  • d. Determine the concentration of each Cer[NS] species in the tissue sample by interpolating its area ratio on the calibration curve. Express the final concentration as nmol or pmol per gram of tissue.

Ceramide NS in Cellular Signaling

Beyond its structural role, Cer[NS] and other ceramides are pivotal second messengers in signaling pathways that regulate critical cellular decisions, including apoptosis, inflammation, and cell cycle arrest.[6][7][23][24] The "Sphingomyelin-Ceramide Pathway" is a classic example of stress-induced ceramide generation.

Ceramide-Mediated Apoptosis Signaling Pathway

G Stimulus Stress Stimuli (TNF-α, UV Radiation, Oxidative Stress) SMase Sphingomyelinase (nSMase / aSMase) Stimulus->SMase activates Membrane Sphingomyelin (in Plasma Membrane) SMase->Membrane hydrolyzes Ceramide Ceramide (Cer[NS]) Generation Membrane->Ceramide Platform Ceramide-Rich Platforms (Membrane Microdomains) Ceramide->Platform forms Effector Downstream Effectors (e.g., Protein Kinases, Phosphatases) Platform->Effector recruits/activates Mito Mitochondrial Pathway Effector->Mito initiates Apoptosis Apoptosis Mito->Apoptosis

Caption: Simplified Ceramide-Mediated Apoptosis Pathway.

External stressors can activate sphingomyelinase enzymes, which hydrolyze sphingomyelin in the cell membrane to rapidly generate ceramide.[8][25] This localized increase in ceramide concentration leads to the formation of large, ceramide-rich platforms within the membrane.[6] These platforms serve as signaling hubs, recruiting and clustering receptor proteins and downstream effector molecules, ultimately initiating cascades that can lead to programmed cell death (apoptosis).[23][25]

Conclusion and Future Directions

Ceramide NS is a multifaceted lipid whose physiological concentration is tightly regulated and tissue-specific. In the skin, its ratio to other ceramides is a key determinant of barrier integrity, while in the brain, its levels are critical for neuronal health and are often dysregulated in disease. The continued application of advanced analytical techniques like LC-MS/MS is essential for elucidating the precise roles of different Cer[NS] species. For drug development professionals, understanding and modulating the pathways of Cer[NS] synthesis and signaling holds significant therapeutic potential for a range of dermatological and neurological disorders. Future research will likely focus on single-cell lipidomics to understand the heterogeneity of ceramide distribution within tissues and further unravel the specific functions of each unique N-acyl chain variant of Ceramide NS.[1]

References

  • Title: QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics Source: Journal of the Korean Chemical Society URL: [Link]

  • Title: LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases Source: Spectroscopy Online URL: [Link]

  • Title: Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ceramide signaling in mammalian epidermis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Review paper Biological activity of ceramides and other sphingolipids Source: Termedia URL: [Link]

  • Title: Intercellular and intracellular functions of ceramides and their metabolites in skin (Review) Source: Spandidos Publications URL: [Link]

  • Title: Current Methods for the Identification and Quantitation of Ceramides: An Overview - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4.8. Lipid Extraction and Ceramide Determination Source: Bio-protocol URL: [Link]

  • Title: The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advances in determining signaling mechanisms of ceramide and role in disease - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: KR20120090119A - Method for quantitative analysis of monoglycoceramide in biological sample Source: Google Patents URL
  • Title: Ceramide complex Source: Celestetic Belgium URL: [Link]

  • Title: ceramides for skin | luxury clinical skincare | anokha Source: anokha URL: [Link]

  • Title: What to Know About Ceramides for Skin Source: WebMD URL: [Link]

  • Title: Ceramides in the skin barrier Source: SciSpace URL: [Link]

  • Title: Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth Source: The Journal of Neuroscience URL: [Link]

  • Title: Increased Ceramide in Brains with Alzheimer's and Other Neurodegenerative Diseases Source: PLOS ONE URL: [Link]

  • Title: Skin Barrier and Ceramide Source: THE K BEAUTY SCIENCE URL: [Link]

  • Title: Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Understanding the Role of Ceramide Species in Skin Barrier Function Through Molecular Dynamics Simulations Source: Cymbiotics Biopharma URL: [Link]

  • Title: Extraction and analysis of ceramides from internal wool lipids Source: ResearchGate URL: [Link]

  • Title: Ceramide function in the brain: when a slight tilt is enough - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Involvement of oxidative stress-induced abnormalities in ceramide and cholesterol metabolism in brain aging and Alzheimer's disease Source: PNAS URL: [Link]

  • Title: Blood-brain barrier permeability analysis of plant ceramides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of ceramides Source: Cyberlipid URL: [Link]

  • Title: Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Alteration in the NS (Cer 2) ceramide profile during wound healing in... Source: ResearchGate URL: [Link]

  • Title: Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity Source: ResearchGate URL: [Link]

  • Title: Signaling roles of ceramide and its metabolites in cutaneous antimicrobial defense Source: ResearchGate URL: [Link]

  • Title: (PDF) The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation Source: ResearchGate URL: [Link]

  • Title: Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity Source: bioRxiv URL: [Link]

  • Title: Ceramide signaling in immunity: a molecular perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

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Foundational

N-Stearoyl-D-erythro-sphingosine and Mitochondrial Function: A Technical Guide for Researchers

Abstract: N-Stearoyl-D-erythro-sphingosine, a C18:0 ceramide, is a critical bioactive sphingolipid that has emerged from being a mere structural component of membranes to a key signaling molecule governing cell fate. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-Stearoyl-D-erythro-sphingosine, a C18:0 ceramide, is a critical bioactive sphingolipid that has emerged from being a mere structural component of membranes to a key signaling molecule governing cell fate. Its accumulation within the mitochondrial membranes serves as a potent stress signal, directly influencing mitochondrial integrity and function to drive cellular processes such as apoptosis and metabolic reprogramming. This technical guide provides an in-depth exploration of the mechanisms by which C18 ceramide impacts mitochondrial biology. We will dissect its role in forming protein-permeable channels in the outer mitochondrial membrane, its synergistic relationship with Bcl-2 family proteins, its influence on mitochondrial dynamics and bioenergetics, and the resulting induction of oxidative stress. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate the intricate relationship between C18 ceramide and mitochondrial function.

Part 1: The Central Role of C18 Ceramide in Mitochondrial-Mediated Apoptosis

Introduction to N-Stearoyl-D-erythro-sphingosine (C18 Ceramide)

N-Stearoyl-D-erythro-sphingosine (C18:0 ceramide) is a subspecies of ceramide, the central hub of sphingolipid metabolism.[1] It consists of a sphingosine base N-acylated with an 18-carbon stearic acid.[2] While ceramides can be generated through multiple pathways, including de novo synthesis in the endoplasmic reticulum or hydrolysis of sphingomyelin at the plasma membrane, it is their accumulation at the mitochondria that is a critical commitment step in the intrinsic pathway of apoptosis.[1][3][4] Notably, ceramide synthases (CerS), the enzymes responsible for acylating sphingoid bases, have been localized to mitochondrial membranes, allowing for the direct, on-site production of these signaling lipids.[5] CerS1, in particular, is responsible for generating C18-ceramide and has been strongly linked to mediating cell death.[6]

The Mitochondrion as a Decision Hub in Cell Fate

Mitochondria are far more than cellular powerhouses; they are central integrators of stress signals and key decision-makers in cell survival and death. A pivotal event in the induction of apoptosis is Mitochondrial Outer Membrane Permeabilization (MOMP), which allows for the release of intermembrane space (IMS) proteins like cytochrome c into the cytosol.[4] Once in the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the subsequent activation of the caspase cascade that executes the apoptotic program.[7] C18 ceramide is a direct and potent inducer of MOMP through multiple, interconnected mechanisms.

Core Mechanism 1: Ceramide Channel Formation

A primary mechanism by which ceramide induces MOMP is through its ability to self-assemble and form large, stable channels directly within the mitochondrial outer membrane (MOM).[4][8] This is a protein-independent process where ceramide molecules organize into barrel-stave structures that span the lipid bilayer.[8]

Key Characteristics of Ceramide Channels:

  • Permeability: These channels are large enough to allow the passage of small proteins. Experimental evidence shows they have a molecular weight cut-off of approximately 60 kDa, which is more than sufficient for the release of key pro-apoptotic factors like cytochrome c (~12 kDa) and adenylate kinase.[9][10]

  • Physiological Relevance: Channel formation occurs at ceramide concentrations that are measured in mitochondria during the early stages of apoptosis, underscoring the physiological relevance of this mechanism.[11][12]

  • Structural Specificity: The formation of these channels is structurally specific. The biologically inactive precursor, dihydroceramide, which lacks the 4,5-trans double bond, does not form channels, highlighting this feature's importance for ceramide's pro-apoptotic activity.[5][9]

  • Reversibility: The permeability increase induced by short-chain ceramides can be reversed by treatment with bovine serum albumin (BSA), indicating that this is a dynamic process of channel formation rather than a non-specific, detergent-like disruption of the membrane.[9]

This direct physical perturbation of the MOM represents a fundamental pathway for ceramide-induced apoptosis, effectively bypassing the need for a proteinaceous channel to release IMS proteins.

Core Mechanism 2: Synergistic Interactions with Bcl-2 Family Proteins

The Bcl-2 family of proteins are the canonical regulators of MOMP. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). Ceramide signaling is intricately interwoven with the function of these proteins.

  • Synergy with Pro-Apoptotic Bax/Bak: Ceramide and activated Bax act synergistically to permeabilize the mitochondrial outer membrane.[13] At concentrations where either agent alone has minimal effect, their combination leads to substantial MOMP.[13] This suggests a direct interaction where ceramide may facilitate the insertion, oligomerization, or pore-forming activity of Bax and Bak in the MOM.

  • A Feed-Forward Amplification Loop: Apoptotic stimuli that activate the Bcl-2 pathway can also trigger ceramide production. Specifically, the activation of the pro-apoptotic protein Bak has been shown to be necessary and sufficient to activate ceramide synthases, leading to an accumulation of C16-ceramide.[14][15] This creates a powerful feed-forward loop: an initial apoptotic signal activates Bak, which stimulates ceramide synthesis, and the resulting ceramide then synergizes with Bax/Bak to robustly induce MOMP.[14]

  • Inhibition by Anti-Apoptotic Proteins: Conversely, anti-apoptotic Bcl-2 family proteins can oppose ceramide's action by disassembling the ceramide channels, providing a direct mechanism for their protective effects.[8]

The interplay between ceramide and Bcl-2 proteins creates a highly regulated and responsive system at the mitochondrial surface, capable of integrating multiple stress signals to make a life-or-death decision.

cluster_0 Upstream Apoptotic Stimuli (e.g., Chemotherapy, TNF-α) cluster_1 Mitochondrial Outer Membrane cluster_2 Intermembrane Space cluster_3 Cytosol Stimuli Stress Signals Bak Bak Stimuli->Bak activates Bax Bax Stimuli->Bax activates CerS Ceramide Synthase (CerS1) Ceramide C18 Ceramide Accumulation CerS->Ceramide synthesizes Bak->CerS activates MOMP MOMP Bax->MOMP causes Bax->MOMP synergize to enhance Channels Ceramide Channels Ceramide->Channels self-assembles into Ceramide->MOMP synergize to enhance Channels->MOMP causes CytoC_IMS Cytochrome c CytoC_cyto Cytochrome c CytoC_IMS->CytoC_cyto Release Apoptosome Apoptosome Formation CytoC_cyto->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: C18 Ceramide-Mediated Apoptotic Signaling Pathway at the Mitochondrion.

Part 2: C18 Ceramide's Impact on Mitochondrial Homeostasis

Beyond its direct role in MOMP, C18 ceramide disrupts overall mitochondrial health by altering the organelle's morphology, bioenergetic output, and redox balance.

Mitochondrial Dynamics: Inducing Fission

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain a healthy network. An excess of fission leads to mitochondrial fragmentation, a state often associated with dysfunction and a prelude to apoptosis or mitophagy. Ceramide accumulation is a potent trigger for mitochondrial fission.[6][16]

This process is primarily mediated by the recruitment and activation of Dynamin-related protein 1 (Drp1), a GTPase that oligomerizes and constricts the MOM to sever it.[17] Studies have shown that treatment with cell-permeable ceramides increases Drp1 expression and promotes its translocation to the mitochondria, leading to a fragmented mitochondrial network.[17][18] Importantly, inhibiting Drp1 activity can prevent ceramide-induced fission and protect against its downstream consequences, such as impaired respiration and cell death.[17][18] C18-ceramide, generated by CerS1, has been specifically shown to induce a lethal form of mitophagy that is dependent on prior mitochondrial fission.[6][19]

Mitochondrial Bioenergetics: Inhibition of the Electron Transport Chain

Ceramides can directly impair cellular respiration by inhibiting key complexes of the electron transport chain (ETC).[12] Both short-chain (e.g., C2) and long-chain (e.g., C16, C18) ceramides have been shown to inhibit ETC activity, with specific reports pointing to the disruption of Complex III (Ubiquinol-cytochrome c reductase) and Complex IV (Cytochrome c oxidase).[20][21][22][23]

This inhibition has profound consequences:

  • Reduced ATP Synthesis: By disrupting electron flow, ceramide compromises the proton gradient across the inner mitochondrial membrane, leading to reduced ATP production.[5]

  • Decreased Respiratory Capacity: Treatment with ceramide reduces maximal mitochondrial oxygen consumption, indicating a direct impairment of the ETC's ability to process substrates.[18]

Oxidative Stress: The Inevitable Consequence of ETC Disruption

A direct consequence of inhibiting the ETC is the leakage of electrons, which then prematurely react with molecular oxygen to form superoxide (O₂⁻) and other reactive oxygen species (ROS).[20] The inhibition of Complex III by ceramide is a particularly potent source of ROS generation.[20][24] This ceramide-induced increase in mitochondrial ROS creates a state of oxidative stress, which can damage mitochondrial DNA, proteins, and lipids, further compromising mitochondrial function.[16] This surge in ROS can also act as a secondary signal to amplify the apoptotic cascade, contributing to the collapse of the mitochondrial membrane potential (ΔΨm) and furthering the process of MOMP.

Mitochondrial Parameter Effect of N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) Key References
Outer Membrane Permeability Increased via channel formation and synergy with Bax/Bak.[9][10][13]
Cytochrome c Released from the intermembrane space into the cytosol.[4][9][12]
Mitochondrial Morphology Induces fission, leading to a fragmented network.[6][17][18]
Mitochondrial Respiration Decreased due to inhibition of ETC Complexes III and IV.[18][20][21][23]
Mitochondrial Membrane Potential (ΔΨm) Dissipated/Decreased as a consequence of MOMP and ETC inhibition.[5][19]
Reactive Oxygen Species (ROS) Increased production due to electron leakage from the ETC.[16][20][24]

Part 3: Experimental Frameworks for Assessing Ceramide-Induced Mitochondrial Dysfunction

Investigating the effects of C18 ceramide requires a multi-faceted approach using robust and validated assays. The following protocols provide a framework for measuring the key mitochondrial parameters discussed.

Protocol 1: Analysis of Cytochrome c Release by Western Blot

This protocol is the gold standard for definitively demonstrating MOMP. It relies on the physical separation of cytosolic and mitochondrial fractions, followed by immunoblotting to detect the location of cytochrome c.

Causality and Self-Validation: The presence of cytochrome c in the cytosolic fraction is a direct measure of its release from the mitochondria. The protocol's integrity is validated by using loading controls and fraction-specific markers. A pure cytosolic fraction should be devoid of mitochondrial proteins (e.g., COX IV or VDAC), and a pure mitochondrial fraction should contain them. This cross-verification ensures that the observed cytochrome c in the cytosol is not due to mitochondrial contamination during fractionation.

start Start: Cell Culture with C18 Ceramide Treatment harvest 1. Harvest & Wash Cells (e.g., 1-5 x 10^7 cells) start->harvest resuspend 2. Resuspend in Cytosol Extraction Buffer harvest->resuspend homogenize 3. Homogenize Cells (Dounce homogenizer) resuspend->homogenize centrifuge1 4. Centrifuge @ 700 x g, 10 min (Pellet intact cells/nuclei) homogenize->centrifuge1 supernatant1 5. Collect Supernatant centrifuge1->supernatant1 centrifuge2 6. Centrifuge @ 10,000 x g, 30 min (Pellet mitochondria) supernatant1->centrifuge2 supernatant2 7. Collect Supernatant (This is the Cytosolic Fraction) centrifuge2->supernatant2 pellet 8. Resuspend Pellet in Mitochondrial Lysis Buffer (This is the Mitochondrial Fraction) centrifuge2->pellet quantify 9. Quantify Protein Concentration (BCA Assay) supernatant2->quantify pellet->quantify sds_page 10. SDS-PAGE & Western Blot quantify->sds_page probe 11. Probe with Antibodies: - Anti-Cytochrome c - Cytosolic Marker (e.g., β-actin) - Mitochondrial Marker (e.g., COX IV) sds_page->probe analyze 12. Analyze Results probe->analyze

Sources

Exploratory

The Rheostat of Proliferation: The Role of Ceramide NS in Cell Cycle Regulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Sphingolipids are no longer viewed merely as inert stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Sphingolipids are no longer viewed merely as inert structural components of the cellular membrane or the stratum corneum. They are highly dynamic, bioactive signaling molecules that govern cell fate. Among the diverse subclasses of ceramides, Ceramide NS (comprising a N on-hydroxy fatty acid bound to a S phingosine backbone) occupies a critical node in the regulation of the cell cycle[1].

As a Senior Application Scientist navigating lipidomics and oncology, I have observed that the biological function of Ceramide NS is not monolithic; it is strictly dictated by its acyl chain length. While long-chain variants like C24:1-Ceramide NS promote cell survival and barrier integrity, short-to-medium chain variants—specifically C16-Ceramide NS—act as potent tumor suppressors, driving cells into profound G0/G1 or G2/M arrest[2][3]. This whitepaper dissects the mechanistic pathways through which Ceramide NS regulates the cell cycle, provides a robust framework for experimental validation, and outlines the implications for targeted drug development.

Structural Biology and the Chain-Length Dichotomy

Ceramide NS represents approximately 7% of the total ceramide pool in human skin but is ubiquitously present in systemic cellular membranes where it acts as a second messenger[1]. The molecule is synthesized de novo at the endoplasmic reticulum (ER) or generated via the hydrolysis of sphingomyelin by acid or neutral sphingomyelinases (SMases)[3][4].

The regulatory impact of Ceramide NS on the cell cycle is governed by the "sphingolipid rheostat," heavily influenced by the specific fatty acid chain length attached to the sphingosine base:

  • C16-Ceramide NS (Pro-Apoptotic & Anti-Proliferative): Strikingly elevated during cellular stress or serum withdrawal, C16-Ceramide NS is a primary mediator of cell cycle arrest. It alters membrane microdomain (lipid raft) dynamics, facilitating the clustering of death receptors and the recruitment of intracellular phosphatases[3][5].

  • C24:1-Ceramide NS (Pro-Proliferative): This very-long-chain, unsaturated ceramide supports cell cycle completion, terminal differentiation, and cell survival[2][3].

Quantitative Data: Chain Length vs. Cellular Outcome
Ceramide SubclassAcyl Chain LengthPrimary Cellular SourceTarget Effector ProteinsCell Cycle Outcome
Ceramide NS C16:0SMase hydrolysis / De novoSET (I2PP2A), AktStrong G0/G1 Arrest, Apoptosis
Ceramide NS C18:0De novo synthesisSET (High Affinity)G0/G1 Arrest, Senescence
Ceramide NS C24:1Elongation (ELOVL)Unknown / StructuralProliferation, Survival

Mechanistic Pathways of Ceramide NS-Induced Cell Cycle Arrest

The causality behind Ceramide NS-mediated cell cycle arrest is rooted in its ability to modulate specific kinase/phosphatase networks.

The SET / PP2A / c-Myc Axis

The most well-characterized mechanism of Ceramide NS-induced arrest involves Protein Phosphatase 2A (PP2A). In many highly proliferative or malignant cells, PP2A is suppressed by the endogenous inhibitor protein SET (also known as I2PP2A)[6]. C16 and C18-Ceramide NS directly bind to the SET oncoprotein. This lipid-protein interaction induces a conformational change that forces SET to dissociate from the PP2A catalytic subunit, thereby reactivating the phosphatase[6][7]. Once active, PP2A directly dephosphorylates c-Myc at Serine 62. Dephosphorylated c-Myc is rapidly ubiquitinated and degraded by the proteasome, stripping the cell of a primary transcription factor required for S-phase entry[7].

Retinoblastoma (Rb) Protein Dephosphorylation

Ceramide NS accumulation tightly correlates with the dephosphorylation of the Retinoblastoma (Rb) protein. During a normal cell cycle, hyperphosphorylated Rb releases E2F transcription factors to drive G1/S transition. Endogenous elevation of ceramide (e.g., following release from a nocodazole-induced G2/M block) precedes and drives the hypophosphorylation of Rb, sequestering E2F and halting the cycle at G0/G1[8].

Akt Inhibition

Ceramide NS also acts upstream to inhibit the PI3K/Akt survival pathway. By suppressing Akt phosphorylation, Ceramide NS prevents the downstream phosphorylation of cell cycle inhibitors like p21 and p27, allowing them to accumulate and inhibit Cyclin-Dependent Kinases (CDKs)[4].

G Cer16 C16/C18-Ceramide NS SET SET (I2PP2A) Complex Cer16->SET Binds & Inhibits Akt Akt (Inhibited) Cer16->Akt Suppresses Phosphorylation PP2A Active PP2A SET->PP2A Releases Inhibition cMyc c-Myc (Dephosphorylated) PP2A->cMyc Dephosphorylates S62 Rb Rb (Hypophosphorylated) PP2A->Rb Dephosphorylates Arrest G0/G1 Cell Cycle Arrest Akt->Arrest p21/p27 Accumulation cMyc->Arrest Proteasomal Degradation Rb->Arrest E2F Sequestration

Caption: Mechanistic signaling pathways of C16/C18-Ceramide NS driving G0/G1 cell cycle arrest.

Self-Validating Experimental Protocols

To study the role of Ceramide NS in cell cycle regulation, experimental design must account for the hydrophobic nature of ceramides and the necessity of distinguishing between exogenous delivery and endogenous synthesis.

Protocol 1: Cell Cycle Synchronization and Ceramide-Induced Arrest Analysis

Causality Focus: To prove that Ceramide NS actively drives cell cycle arrest rather than being a byproduct of dying cells, we must synchronize cells and track ceramide levels precisely at the G1/S boundary.

  • Cell Synchronization (Serum Withdrawal):

    • Seed human diploid fibroblasts (e.g., Wi-38) or leukemia cells (e.g., Molt-4) in complete media (10% FBS) and allow them to adhere for 24 hours.

    • Wash cells twice with PBS and replace with serum-free media (0.1% BSA) for 48 hours to induce G0/G1 synchronization[5][8].

  • Exogenous Ceramide Delivery:

    • Prepare C16-Ceramide NS in a vehicle of dodecane/ethanol (2:98 v/v) to ensure micellar dispersion without organic solvent toxicity.

    • Treat synchronized cells with 5–10 µM C16-Ceramide NS. Self-Validation Step: Include a parallel arm treated with C24:1-Ceramide NS to confirm chain-length specificity.

  • Flow Cytometric Analysis:

    • Harvest cells at 6h, 12h, and 24h post-treatment. Fix in ice-cold 70% ethanol overnight.

    • Stain with Propidium Iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A in PBS) for 30 minutes at room temperature.

    • Analyze via flow cytometry. C16-Ceramide NS treated cells will exhibit a dramatic >80% retention in the G0/G1 peak compared to vehicle controls[5].

Protocol 2: LC-MS/MS Quantification of Endogenous Ceramide NS

Causality Focus: To link endogenous signaling to cell cycle states, we must extract and quantify specific chain lengths of Ceramide NS following a cell cycle block.

  • G2/M Block and Release:

    • Treat exponentially growing cells with Nocodazole (100 ng/mL) for 16 hours to arrest cells in G2/M[8].

    • Wash cells three times with warm media to release the block.

  • Lipid Extraction (Bligh-Dyer Method):

    • At 0.5h, 1h, and 2h post-release, pellet cells and resuspend in 800 µL of PBS.

    • Add 3 mL of Chloroform:Methanol (1:2 v/v) containing internal standards (e.g., C17-Ceramide NS). Vortex vigorously.

    • Add 1 mL Chloroform and 1 mL LC-MS grade water. Centrifuge at 3000 x g for 10 minutes to separate phases.

    • Collect the lower organic phase, dry under a gentle stream of nitrogen gas, and reconstitute in Methanol:Chloroform (9:1 v/v).

  • LC-MS/MS Profiling:

    • Inject samples into a Triple Quadrupole Mass Spectrometer coupled with HPLC. Use a C18 reverse-phase column.

    • Monitor the specific precursor-to-product ion transitions for Ceramide NS (e.g., m/z 538.5 -> 264.3 for C16-Ceramide NS).

    • Expected Result: A transient 2-fold spike in endogenous C16-Ceramide NS at 0.5h post-release, immediately preceding Rb dephosphorylation[8].

Workflow Sync 1. Cell Synchronization (Serum Starvation / Nocodazole) Treat 2. Lipid Treatment (C16-Cer NS vs C24:1-Cer NS) Sync->Treat Extract 3a. Lipid Extraction & LC-MS/MS Profiling Treat->Extract Validate Uptake & Endogenous Levels Flow 3b. Flow Cytometry (PI Staining for G0/G1) Treat->Flow Cell Cycle Status Western 3c. Western Blotting (PP2A, c-Myc, p-Rb) Treat->Western Mechanistic Assay

Caption: Experimental workflow for validating Ceramide NS-mediated cell cycle regulation.

Therapeutic Implications in Drug Development

Understanding the role of Ceramide NS in cell cycle regulation opens novel avenues for pharmacology, particularly in oncology and dermatology:

  • PP2A Reactivating Drugs: Since C16 and C18-Ceramide NS naturally bind to SET to reactivate PP2A, synthetic sphingolipid analogs (such as FTY720/Fingolimod) have been developed to mimic this interaction. These analogs bypass the rapid metabolic degradation of natural ceramides while maintaining the ability to induce G0/G1 arrest and c-Myc degradation in leukemias and solid tumors[6].

  • Ceramide Synthase (CerS) Modulation: Upregulating specific CerS isoforms (e.g., CerS5 and CerS6, which synthesize C16-ceramide) can force cancer cells into cell cycle arrest. Conversely, inhibiting ELOVL (Elongation of Very Long-Chain Fatty Acids) enzymes prevents the conversion of C16 to C24 ceramides, shifting the rheostat toward apoptosis[3].

  • Dermatological Formulations: In atopic dermatitis, the epidermis exhibits a pathological increase in pro-apoptotic C16-Ceramide NS and a decrease in barrier-forming C24-Ceramide NS[1][3]. Topical delivery systems utilizing liposomes or lecithin-based nanoemulsions are being engineered to deliver specific long-chain Ceramide NS variants to restore the barrier without inducing premature keratinocyte senescence[9].

References

  • Derailed Ceramide Metabolism in Atopic Dermatitis (AD): A Causal Starting Point for a Personalized (Basic) Therapy Source: PMC / NIH URL:[Link]

  • Role for ceramide in cell cycle arrest Source: PubMed / NIH (J Biol Chem. 1995) URL:[Link]

  • Elongation of Very Long-Chain Fatty Acids (ELOVL) in Atopic Dermatitis and the Cutaneous Adverse Effect AGEP of Drugs Source: MDPI (Int. J. Mol. Sci. 2024) URL:[Link]

  • Regulation of PP2A by Sphingolipid Metabolism and Signaling Source: PMC / NIH (Front Oncol. 2015) URL:[Link]

  • Cell-cycle-dependent changes in ceramide levels preceding retinoblastoma protein dephosphorylation in G2/M Source: PMC / NIH (Biochem J. 1997) URL:[Link]

  • Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling Source: PMC / NIH (FASEB J. 2009) URL:[Link]

  • Effects of Glycogen on Ceramide Production in Cultured Human Keratinocytes via Acid Sphingomyelinase Activation Source: PMC / NIH (Int J Mol Sci. 2014) URL:[Link]

  • Lecithin-Based Dermal Drug Delivery for Anti-Pigmentation Maize Ceramide Source: MDPI (Pharmaceutics 2020) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Stearoyl-D-erythro-sphingosine (C18 Ceramide)

Abstract & Biological Context N-Stearoyl-D-erythro-sphingosine, commonly referred to as C18 Ceramide (d18:1/18:0) , is a highly bioactive sphingolipid that functions as a critical secondary messenger in cellular signalin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Biological Context

N-Stearoyl-D-erythro-sphingosine, commonly referred to as C18 Ceramide (d18:1/18:0) , is a highly bioactive sphingolipid that functions as a critical secondary messenger in cellular signaling. Elevated levels of C18 Ceramide are strongly implicated in the induction of apoptosis, cell cycle arrest, insulin resistance, and as a predictive biomarker for fatal outcomes in coronary artery disease (CAD) and metabolic syndrome[1][2].

Quantifying this molecule presents significant analytical challenges due to its extreme hydrophobicity, low endogenous abundance, and the complexity of lipidomic matrices. This application note details a self-validating, highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome these barriers, ensuring robust recovery and precise quantification in mammalian cells and plasma.

C18_Ceramide_Pathway Stimulus Cellular Stress (e.g., TNF-α, DNA Damage) Enzyme Sphingomyelinase (SMase) Stimulus->Enzyme Activates Product C18 Ceramide (d18:1/18:0) Enzyme->Product Generates Substrate Membrane Sphingomyelin Substrate->Enzyme Hydrolysis Outcome Apoptosis & Insulin Resistance Product->Outcome Induces

Figure 1: Mechanistic pathway of stress-induced C18 Ceramide generation and its downstream biological effects.

Analytical Challenges & Causality in Method Design

As a Senior Application Scientist, it is vital to understand why specific methodological choices are made, rather than blindly following a recipe. Every step in this protocol is engineered to mitigate specific physicochemical challenges of C18 Ceramide.

  • Internal Standard (IS) Selection: To create a self-validating system that accounts for matrix suppression and extraction losses, an IS is mandatory. While deuterated C18-d7 is the gold standard[3], C17 Ceramide (d18:1/17:0) —an odd-chain lipid not naturally abundant in mammalian biology—provides a highly cost-effective and structurally identical alternative that perfectly mimics the extraction efficiency and ionization behavior of C18 Ceramide[4][5].

  • Extraction Solvent Causality: Sphingolipids require precise solvent polarities. Acetonitrile/Chloroform (1:2) yields approximately 60% less recovery for C18 Ceramide compared to a Methanol/Chloroform (1:2) mixture[4]. Methanol disrupts lipid-protein interactions much more effectively than acetonitrile.

  • The "Double Extraction" Imperative: A single liquid-liquid extraction (LLE) step leaves up to 25% of C18 Ceramide trapped in the proteinous interphase. Implementing a secondary extraction on the upper methanolic/protein layer pushes total recovery above 92%, ensuring quantitative accuracy[4].

  • Ionization and Fragmentation: In positive Electrospray Ionization (ESI+), ceramides readily protonate to form [M+H]+ . During Collision-Induced Dissociation (CID), the amide bond cleaves, yielding a highly stable, characteristic sphingoid base product ion at m/z 264.3[3][5]. Monitoring the 566.5 264.3 transition provides unparalleled specificity.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Standards: C18 Ceramide (Target) and C17 Ceramide (Internal Standard).

  • Solvents (LC-MS Grade): Methanol (MeOH), Chloroform ( CHCl3​ ), Acetonitrile (ACN), Isopropanol (IPA), Water, and Formic Acid.

Sample Preparation (Mammalian Cell Lysates)

This double-extraction protocol is optimized for high-recovery lipidomics[4].

  • Harvest & Lyse: Add 1.0 mL of cold Methanol to the cell pellet or plate. Sonicate for 5 minutes to disrupt cellular membranes.

  • Internal Standard Spike: Add 20 µL of a 500 ng/mL C17 Ceramide working solution (yielding 10 ng total IS) directly to the homogenate. Crucial: Spiking before extraction ensures the IS undergoes the exact same physical losses as the endogenous target.

  • Primary Extraction: Add 2.0 mL of Chloroform to achieve a MeOH: CHCl3​ ratio of 1:2. Vortex vigorously for 5 seconds, followed by 30 minutes of continuous sonication in a water bath.

  • Phase Separation: Centrifuge the lysate at 3000 rpm for 5 minutes. This will yield three distinct layers: an upper aqueous/methanolic layer, a middle protein disc, and a lower chloroform layer containing the lipids.

  • Secondary Extraction (The Yield Multiplier): Transfer the lower chloroform layer to a clean glass vial. To the remaining upper methanolic and middle proteinous layers, add an additional 1.0 mL of Methanol and 2.0 mL of Chloroform. Vortex and centrifuge again.

  • Reconstitution: Combine the lower chloroform layer from step 5 with the first extraction. Evaporate the pooled organic phases to complete dryness under a gentle stream of Nitrogen gas at 37°C. Reconstitute the dried lipid film in 100 µL of Mobile Phase B (or pure Methanol) for LC-MS/MS injection.

LCMS_Workflow Sample 1. Cell Lysis in Methanol Spike 2. Spike C17 Ceramide IS Sample->Spike Extract 3. Double LLE Extraction (MeOH:CHCl3 1:2) Spike->Extract Ensures Recovery Tracking LC 4. Reversed-Phase LC (C8 or C18 Column) Extract->LC Reconstitute & Inject MS 5. ESI-MS/MS (MRM) Positive Ion Mode LC->MS Chromatographic Elution Data 6. Peak Integration & Quantification MS->Data m/z 566.5 -> 264.3

Figure 2: End-to-end analytical workflow for C18 Ceramide quantification.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters

Separation is achieved using a Reversed-Phase C8 or C18 column (e.g., 2.1 × 150 mm, 5 µm) to retain the highly non-polar ceramide species while allowing matrix interferents to elute early[5].

  • Mobile Phase A: Water containing 0.2% Formic Acid.

  • Mobile Phase B: Acetonitrile / Isopropanol (60:40, v/v) containing 0.2% Formic Acid. (Note: IPA is critical here to prevent the highly hydrophobic C18 Ceramide from precipitating on the column).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 - 10 µL.

Table 1: Optimized LC Gradient Table [5]

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.05050Initial
1.05050Isocratic
4.00100Linear
16.00100Isocratic (Elution)
16.15050Step
21.05050Equilibration
Mass Spectrometry (ESI-MS/MS) Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (ESI+).

Table 2: Global ESI Source Parameters [3]

ParameterSetting
Ionization ModeESI Positive (+)
Capillary Voltage2.8 kV
Source Temperature120 °C
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr

Table 3: Analyte-Specific MRM Transitions [3][5]

AnalytePrecursor Ion ( [M+H]+ )Product IonDwell TimeCollision Energy
C18 Ceramide m/z 566.5m/z 264.350 ms35 eV
C17 Ceramide (IS) m/z 552.5m/z 264.350 ms35 eV
C16 Ceramidem/z 538.5m/z 264.350 ms35 eV
C24 Ceramidem/z 650.5m/z 264.350 ms40 eV

Data Processing & System Validation

To guarantee the trustworthiness of the generated data, the analytical batch must be self-validating.

  • Calibration Curve: Construct a 9-point calibration curve ranging from approximately 1.2 ng/mL to 600 ng/mL for C18 Ceramide[3].

  • Internal Standard Normalization: Plot the ratio of the target peak area to the IS peak area (Area_C18 / Area_C17) against the nominal concentration of the standards.

  • Acceptance Criteria:

    • The calibration curve must demonstrate linearity with an R2>0.99 [3].

    • The Coefficient of Variation (CV) for quality control (QC) samples must be <15% across the dynamic range, and <20% at the Limit of Quantification (LOQ).

    • With this optimized double-extraction and MRM protocol, the expected LOQ for C18 Ceramide in biological matrices is approximately 1.0 picogram on-column[4].

References

  • Source: nih.
  • Source: nih.
  • Source: waters.
  • Source: helsinki.
  • Source: researchgate.

Sources

Application

Using N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) as a Research Tool In Vitro: Application Notes and Protocols

Authored by: Senior Application Scientist, Gemini Abstract N-Stearoyl-D-erythro-sphingosine, a long-chain ceramide commonly referred to as C18 ceramide, is a pivotal bioactive sphingolipid. It functions not merely as a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini

Abstract

N-Stearoyl-D-erythro-sphingosine, a long-chain ceramide commonly referred to as C18 ceramide, is a pivotal bioactive sphingolipid. It functions not merely as a structural component of cellular membranes but as a critical signaling molecule orchestrating a diverse array of cellular processes.[1][2] This guide provides an in-depth exploration of C18 ceramide's mechanism of action and offers detailed protocols for its application in in vitro research. It is intended for researchers, scientists, and drug development professionals investigating cellular phenomena such as apoptosis, cell cycle regulation, and stress responses.

Introduction: The Significance of C18 Ceramide in Cellular Signaling

Ceramides are central molecules in sphingolipid metabolism, acting as hubs that control pathways leading to either cell survival and proliferation or to programmed cell death.[3] They are composed of a sphingosine base and an N-acyl chain, with the length of the acyl chain being a critical determinant of their biological function.[4] C18 ceramide, specifically, is one of the most abundant long-chain ceramides in mammalian cells and is increasingly recognized for its distinct roles in signal transduction.[1]

Stress-induced activation of sphingolipid metabolism leads to the accumulation of intracellular ceramides, which has been shown to induce apoptosis in various cancer cell lines.[5] Unlike the more commonly studied short-chain ceramide analogs (e.g., C2 or C6 ceramides), which are highly cell-permeable and often used for their potent apoptotic effects, endogenous long-chain ceramides like C18 are generated in response to specific cellular stresses, such as DNA damage or exposure to cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][6] The use of exogenous C18 ceramide in in vitro models allows researchers to mimic these endogenous stress responses and dissect the downstream signaling events with precision.

Mechanism of Action: How C18 Ceramide Exerts Its Effects

C18 ceramide influences cellular fate through several interconnected mechanisms, primarily by modulating membrane properties and through direct interactions with effector proteins.[4] Its accumulation can trigger profound changes in cellular behavior, leading to apoptosis, autophagy, and cell cycle arrest.[1][4]

Key Signaling Hubs and Pathways:

  • Mitochondrial Regulation: C18 ceramide plays a crucial role in mitochondrial-mediated apoptosis. It can directly interact with proteins on the mitochondrial membrane, such as LC3BII, to anchor autophagosomes and induce lethal mitophagy.[4][7] This interaction facilitates the release of pro-apoptotic factors into the cytoplasm.

  • Protein Phosphatase Activation: Ceramides are well-characterized activators of protein phosphatases, such as Protein Phosphatase 1 (PP1) and PP2A.[4] Activation of these phosphatases can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt, thereby tipping the cellular balance towards apoptosis.[2]

  • Endoplasmic Reticulum (ER) Stress: An increase in C18 ceramide levels has been associated with the induction of ER stress, a condition that can trigger apoptosis if the stress is prolonged or severe.[4]

  • Modulation of Proliferation Pathways: Studies in glioma cells have shown that elevated C18 ceramide levels inhibit cell viability by modulating the PI3K/AKT pathway.[4] This suggests that maintaining low levels of C18 ceramide may be advantageous for the survival of certain tumor cells.[4]

G cluster_0 Cellular Stressors (Chemotherapy, TNF-α, DNA Damage) cluster_1 Ceramide Generation cluster_2 Downstream Cellular Effects stress Stress Signals smase Sphingomyelinase Activation stress->smase activates c18 ↑ C18 Ceramide (N-Stearoyl-D-erythro-sphingosine) smase->c18 generates mito Mitochondrial Dysfunction (Lethal Mitophagy) c18->mito induces pp2a PP2A Activation c18->pp2a activates er_stress ER Stress c18->er_stress induces apoptosis Apoptosis mito->apoptosis akt Akt (Pro-survival) Inhibition pp2a->akt dephosphorylates er_stress->apoptosis akt->apoptosis suppression leads to

Figure 1. Simplified signaling pathway of C18 ceramide-induced apoptosis.

Core Protocols for In Vitro Application

Preparation and Solubilization of C18 Ceramide

A critical step for obtaining reliable and reproducible results is the proper solubilization and delivery of the highly lipophilic C18 ceramide to cultured cells. C18 ceramide is insoluble in water and culture media.[8]

Materials:

  • N-Stearoyl-D-erythro-sphingosine (powder form, >98% purity)

  • Ethanol (200 proof, anhydrous)

  • Dodecane or Chloroform[8]

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, conical-bottom polypropylene tubes

  • Water bath or sonicator

Protocol for Stock Solution (e.g., 10 mM in Ethanol/Dodecane):

  • Weighing: Accurately weigh the desired amount of C18 ceramide powder in a sterile microfuge tube. Perform this in a chemical fume hood.

  • Initial Solubilization: Add a small volume of ethanol to the powder. For example, to make a 10 mM stock, for every 5.66 mg of ceramide (MW: 565.95 g/mol ), add a small volume of ethanol.

  • Co-solvent Addition: Add dodecane to the ethanol mixture. A common ratio is 98:2 (v/v) ethanol:dodecane. This mixture helps maintain ceramide in a monomeric state and facilitates its transfer to BSA.

  • Heating/Vortexing: Gently warm the solution to 37-40°C and vortex thoroughly until the ceramide is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Working Solution (Complexing with BSA): Causality: Complexing ceramide with a carrier protein like BSA is essential for its delivery to cells in an aqueous culture medium. This method mimics the physiological transport of lipids and prevents the formation of micelles that can cause non-specific cytotoxicity.

  • Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

  • Complexation: While vortexing the BSA solution, slowly add the required volume of the ceramide stock solution dropwise. The molar ratio of ceramide to BSA is critical; a ratio of 2:1 to 5:1 is often effective.

  • Incubation: Incubate the ceramide-BSA complex for 30-60 minutes at 37°C with gentle agitation to ensure complete complex formation.

  • Final Dilution: This ceramide-BSA complex is now the working solution that can be diluted directly into the cell culture medium to achieve the desired final concentration. Always prepare this fresh before each experiment.

Protocol: Induction of Apoptosis in Cultured Cells

This protocol provides a framework for treating adherent cancer cells with C18 ceramide to induce and subsequently measure apoptosis.

Experimental Workflow:

G A 1. Cell Seeding (e.g., PC-3, HaCaT cells) B 2. Cell Adherence (24 hours) A->B D 4. Treatment (Add working solution to cells) B->D C 3. Prepare Ceramide-BSA Complex C->D E 5. Incubation (e.g., 24-48 hours) D->E F 6. Apoptosis Assay (e.g., Annexin V/PI staining) E->F G 7. Data Acquisition & Analysis (Flow Cytometry) F->G

Figure 2. General experimental workflow for C18 ceramide-induced apoptosis assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., PC-3 prostate cancer cells or HaCaT keratinocytes) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 60-70% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a standard humidified incubator (37°C, 5% CO₂).

  • Preparation of Treatment Media: Prepare the C18 ceramide-BSA complex as described in section 3.1. Dilute this complex into complete culture medium to achieve the final desired concentrations. A dose-response experiment is highly recommended.

  • Vehicle Control: As a negative control, prepare a vehicle control medium containing the same final concentration of the ethanol/dodecane-BSA complex without the ceramide. This is crucial to ensure that the observed effects are due to the ceramide and not the delivery vehicle.

  • Treatment: Remove the existing medium from the cells and replace it with the treatment or vehicle control media.

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24 to 48 hours). The optimal time will vary depending on the cell type and ceramide concentration.

  • Apoptosis Measurement: Harvest the cells (including any floating cells in the supernatant) and quantify apoptosis using a preferred method, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.

Data Presentation and Interpretation

Recommended Working Concentrations

The effective concentration of C18 ceramide is highly cell-type dependent. It is imperative to perform a dose-response curve for each new cell line.

Cell LineApplicationEffective Concentration RangeIncubation TimeReference
PC-3 (Prostate Cancer)Apoptosis Induction10-50 µM24-48 hours[5]
HaCaT (Keratinocytes)Apoptosis, Growth Inhibition15-60 µM24 hours[6]
Glioma Cell LinesInhibition of Cell ViabilityNot specified, but effectiveNot specified[4]

Note: These concentrations are starting points. Optimization is required for specific experimental conditions.

Expected Outcomes and Troubleshooting
  • Expected Results: Treatment with C18 ceramide is expected to induce a dose-dependent increase in apoptotic markers (e.g., Annexin V positive cells, cleaved caspase-3) and a reduction in cell proliferation or viability (e.g., as measured by MTT or cell counting assays).[5][6]

  • Troubleshooting - No Effect: If no effect is observed, consider the following:

    • Solubility Issues: The primary suspect is poor solubilization. Ensure the stock solution is clear and the BSA complexation is performed correctly. Prepare fresh solutions.

    • Cell Resistance: The cell line may be resistant or require higher concentrations or longer incubation times.

    • Ceramide Metabolism: Cells can rapidly metabolize ceramide into other sphingolipids, such as sphingomyelin or glucosylceramide.[9][10] Co-treatment with inhibitors of these metabolic pathways may enhance the effect of C18 ceramide.

  • Troubleshooting - High Basal Apoptosis in Vehicle Control: This may indicate toxicity from the ethanol/dodecane vehicle. Reduce the final concentration of the vehicle by preparing a more concentrated ceramide stock solution. Ensure the BSA is fatty acid-free and of high quality.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling N-Stearoyl-D-erythro-sphingosine powder and solutions.

  • Handling: Handle the powder in a chemical fume hood to avoid inhalation.

  • Storage: Store the solid compound at -20°C.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

  • Arenz, C., & Giannis, A. (2001). Apoptotic effects of dietary and synthetic sphingolipids in androgen-independent (PC-3) prostate cancer cells. Journal of Biological Chemistry.
  • Bielawska, A., et al. (2010).
  • Gomez-Larrauri, A., et al. (2019). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research.
  • Gomez-Larrauri, A., et al. (2021). Ceramide signaling in immunity: a molecular perspective. Journal of Leukocyte Biology.
  • Bielawski, J., et al. (2006). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Enzymology.
  • Gomez-Larrauri, A., et al. (2022). Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease.
  • Morad, S. A. F., & Cabot, M. C. (2021). The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy. Cancers.
  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved from [Link]

  • Kleuser, B., & van Echten-Deckert, G. (2013). Ceramide in Stem Cell Differentiation and Embryo Development: Novel Functions of a Topological Cell-Signaling Lipid and the Concept of Ceramide Compartments.
  • precisionFDA. (n.d.). N-STEAROYL-D-ERYTHRO-SPHINGOSINE. Retrieved from [Link]

  • Duclos, R. I. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and Physics of Lipids.

Sources

Method

cell culture applications of N-Stearoyl-D-erythro-sphingosine

An In-Depth Guide to the Cell Culture Applications of N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) Authored by a Senior Application Scientist N-Stearoyl-D-erythro-sphingosine, commonly referred to as C18 ceramide, sta...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cell Culture Applications of N-Stearoyl-D-erythro-sphingosine (C18 Ceramide)

Authored by a Senior Application Scientist

N-Stearoyl-D-erythro-sphingosine, commonly referred to as C18 ceramide, stands as a pivotal molecule in the field of lipid biology and cell signaling. As the central hub of sphingolipid metabolism, it is far more than a mere structural component of the cell membrane.[1] It is a potent bioactive lipid that orchestrates a wide array of cellular responses, including apoptosis, cellular senescence, autophagy, and inflammation.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of C18 ceramide's mechanisms of action and detailed protocols for its application in cell culture-based research.

The unique bioactivity of C18 ceramide stems from its specific acyl chain length. Different ceramide species, distinguished by the length of their N-acyl chain, are synthesized by a family of six ceramide synthases (CerS).[1][4] Ceramide Synthase 1 (CerS1) is primarily responsible for the synthesis of C18 ceramide, and its expression levels and activity are critical determinants of cell fate.[1][4] Notably, C18 ceramide levels are often downregulated in various cancers, such as glioma and head and neck squamous cell carcinoma, suggesting its role as a tumor suppressor.[2][5] Consequently, the exogenous application of C18 ceramide is a powerful tool to probe these fundamental cellular processes and explore potential therapeutic strategies.

Core Concepts: The Central Role of C18 Ceramide in Cellular Decisions

Understanding the applications of C18 ceramide requires an appreciation of its position within the intricate network of sphingolipid metabolism. This network is often conceptualized as a "sphingolipid rheostat," where the balance between pro-death ceramides and pro-survival sphingosine-1-phosphate (S1P) dictates the cell's fate.[6][7] Increasing cellular C18 ceramide levels shifts this balance towards anti-proliferative and pro-apoptotic outcomes.

Key Mechanisms of Action:

  • Induction of Apoptosis: C18 ceramide is a well-established pro-apoptotic lipid.[6] It can trigger the intrinsic apoptosis pathway by directly acting on mitochondria. There, it is proposed to form channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins like cytochrome c into the cytosol.[8] This, in turn, activates the caspase cascade, leading to programmed cell death. Furthermore, ceramide can inhibit pro-survival signaling pathways, such as the PI3K/AKT pathway, further sensitizing cells to apoptosis.[2][6]

  • Induction of Cellular Senescence: Beyond apoptosis, ceramide is a key mediator of cellular senescence, a state of irreversible growth arrest.[9][10] Increased endogenous ceramide levels are observed as cells become senescent.[10] Exogenous application of ceramide can induce a senescent phenotype in young, proliferating cells, characterized by morphological changes and the upregulation of cell cycle inhibitors like p21 and dephosphorylation of the retinoblastoma (Rb) protein.[10][11]

  • Regulation of Autophagy and Mitophagy: C18 ceramide plays a direct role in organelle quality control. Specifically, it has been shown to induce lethal mitophagy by directly interacting with LC3BII on the mitochondrial surface, anchoring the autophagosome to the mitochondrion for degradation.[2][3] This function is critical in eliminating damaged mitochondria and has significant implications for cancer therapy.[4]

Application Notes: Harnessing C18 Ceramide in Experimental Systems

The ability of C18 ceramide to potently influence cell fate makes it an invaluable tool for a variety of research applications.

Application 1: Probing Apoptotic Pathways in Cancer Biology
  • Scientific Rationale: Many cancer cells evade apoptosis by downregulating endogenous ceramide production.[5][12] The addition of exogenous C18 ceramide can restore this pro-apoptotic signal, making it a focal point for investigating drug resistance and developing novel therapeutic strategies.[4][5] Researchers use C18 ceramide to identify vulnerabilities in cancer cells, study the mechanisms of chemotherapeutic agents that modulate ceramide levels, and screen for compounds that synergize with ceramide-induced cell death.[5][6]

  • Causality Behind Experimental Choices: The choice of C18 ceramide over more commonly used short-chain analogs (like C2 or C6 ceramides) is significant. While short-chain ceramides are more water-soluble, long-chain ceramides like C18 are more physiologically relevant and have been shown to be more potent inducers of apoptosis in certain cell types.[13] The concentration and duration of treatment are critical variables; high concentrations typically lead to rapid apoptosis, while lower concentrations might induce other cellular responses.

Application 2: Modeling Cellular Aging and Senescence
  • Scientific Rationale: Cellular senescence is a fundamental process in aging and age-related diseases, and it also acts as a barrier to tumorigenesis.[9][14] C18 ceramide provides a specific, targeted method to induce senescence, allowing for the study of its molecular underpinnings and the senescence-associated secretory phenotype (SASP).[15]

  • Causality Behind Experimental Choices: Inducing senescence requires a different experimental approach than inducing apoptosis. Sub-lethal concentrations of C18 ceramide are applied over a longer duration (days instead of hours) to trigger the stable cell cycle arrest characteristic of senescence.[10] This extended timeline allows for the complex transcriptional and morphological changes of the senescent phenotype to fully develop. The primary endpoint is not cell death, but rather the assessment of senescence markers like Senescence-Associated β-Galactosidase (SA-β-gal) activity.[15]

Data Presentation & Visualization

Physicochemical Properties of N-Stearoyl-D-erythro-sphingosine
PropertyValueReference
Synonyms C18 Ceramide (d18:1/18:0), N-(octadecanoyl)-sphing-4-enine[16]
CAS Number 2304-81-6[16][17]
Molecular Formula C36H71NO3[16][18]
Molecular Weight 565.95 g/mol [16][18]
Solubility Insoluble in water; Soluble in chloroform, ethanol, DMSO[16]
Storage Store at -20°C[16]
Typical Experimental Parameters: Apoptosis vs. Senescence
ParameterApoptosis InductionSenescence Induction
Typical Concentration 15 - 60 µM10 - 15 µM
Treatment Duration 24 - 48 hours7 - 10 days
Key Cellular Outcome Programmed Cell DeathIrreversible Growth Arrest
Primary Readouts Annexin V/PI Staining, Caspase ActivitySA-β-gal Staining, p21/p53 Expression, Morphological Changes

Visualizing Ceramide's Role

Sphingolipid_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide SPT, KSR Ceramide Ceramide Dihydroceramide->Ceramide DES Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine C18_Ceramide C18 Ceramide Ceramide->C18_Ceramide CerS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide S1P S1P Sphingosine->S1P SK1/2 Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine

Caption: Core pathways of sphingolipid metabolism highlighting CerS1 in C18 ceramide synthesis.

Apoptosis_Pathway C18 Ceramide C18 Ceramide Mitochondrion Mitochondrion C18 Ceramide->Mitochondrion Forms Channels AKT_Pathway AKT Survival Pathway C18 Ceramide->AKT_Pathway Inhibits Apoptosome Apoptosome (Apaf-1, Cytochrome c) Mitochondrion->Apoptosome Releases Cytochrome c Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Apoptosis_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analysis Day 3: Analysis Seed Cells Seed Cells Adhere Overnight Adhere Overnight Seed Cells->Adhere Overnight Treat with C18 Ceramide Treat with C18 Ceramide Adhere Overnight->Treat with C18 Ceramide Incubate 24h Incubate 24h Treat with C18 Ceramide->Incubate 24h Harvest Cells Harvest Cells Incubate 24h->Harvest Cells Stain (Annexin V/PI) Stain (Annexin V/PI) Harvest Cells->Stain (Annexin V/PI) Flow Cytometry Flow Cytometry Stain (Annexin V/PI)->Flow Cytometry

Caption: Experimental workflow for C18 ceramide-induced apoptosis assay.

Protocol 3: Induction and Detection of Cellular Senescence

Rationale: This protocol details how to induce a senescent phenotype in normal human diploid fibroblasts (e.g., WI-38) using C18 ceramide and detect it using the classic SA-β-gal histochemical stain.

Materials:

  • Low-passage WI-38 cells

  • Complete culture medium

  • C18 ceramide-BSA complex (from Protocol 1)

  • Vehicle control

  • 12-well tissue culture plates

  • SA-β-gal Staining Kit (containing Fixation Solution, Staining Solution, and X-gal substrate)

  • Light microscope

Procedure:

  • Cell Seeding: Seed low-passage WI-38 cells in 12-well plates at a low density (e.g., 25,000 cells/well) to allow space for morphological changes.

  • Treatment: After 24 hours, begin treatment with a sub-lethal concentration of C18 ceramide (e.g., 15 µM) or the vehicle control.

  • Extended Culture: Culture the cells for 7-10 days. Replace the medium with fresh medium containing C18 ceramide or vehicle control every 2-3 days.

  • Observe Morphology: Periodically observe the cells under a microscope. Senescent cells will become significantly larger, flattened, and more granular compared to the spindle-shaped, proliferating control cells.

  • SA-β-gal Staining (at Day 7-10): a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells by adding 1 mL of Fixation Solution to each well and incubating for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Prepare the final Staining Solution by adding X-gal according to the kit's instructions. Add 1 mL to each well. e. Incubate the plates at 37°C (without CO2) overnight in a sealed bag or container to prevent evaporation.

  • Quantification: a. The next day, check for the development of a blue color in the cytoplasm of senescent cells. b. Wash the cells with PBS and overlay with PBS or glycerol for imaging. c. Using a light microscope, count the number of blue-stained cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.

References

  • Gomez-Larrauri, A., et al. (2020). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 61(7), 913-924. [Link]

  • Gomez-Larrauri, A., et al. (2021). Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance. Cancers, 13(11), 2728. [Link]

  • Stanevic, B., et al. (2010). Natural C18:0-ceramide Induces Cellular Sphingolipid Accumulation and Apoptosis in Human Transformed Keratinocytes. Medicina (Kaunas), 46(11), 769-776. [Link]

  • Cote, A. L., Jarvis, K. S., & Barth, B. M. (2025). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Journal of Oncology Research and Therapy, 9, 10257. [Link]

  • Al-Habsi, N. A., et al. (2025). Ceramide signaling in immunity: a molecular perspective. Journal of Biomedical Science, 32(1), 1-20. [Link]

  • Jarvis, K. S., et al. (2021). The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy. Cancers, 13(11), 2728. [Link]

  • Stiban, J., et al. (2014). Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1147-1154. [Link]

  • MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Metware Biotechnology. [Link]

  • Di Mauro, S., et al. (2022). Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease. International Journal of Molecular Sciences, 23(5), 2536. [Link]

  • precisionFDA. (n.d.). N-STEAROYL-D-ERYTHRO-SPHINGOSINE. precisionFDA Substance Report. [Link]

  • Brizuela, L., et al. (2014). Novel Chemotherapeutic Drugs in Sphingolipid Cancer Research. In Sphingolipids in Health and Disease (pp. 415-442). Springer, Vienna. [Link]

  • Wiley, C. D., & Campisi, J. (2017). Techniques to Induce and Quantify Cellular Senescence. Journal of Visualized Experiments, (123), 55533. [Link]

  • Sun, R., & Ghadiri, M. R. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Organic Letters, 3(12), 1873-1876. [Link]

  • Al-Dhaheri, M., et al. (2020). Role of sphingolipids in senescence: implication in aging and age-related diseases. Cellular and Molecular Life Sciences, 77(23), 4847-4864. [Link]

  • Venable, M. E., et al. (1995). Role of Ceramide in Cellular Senescence. Journal of Biological Chemistry, 270(51), 30701-30708. [Link]

  • Shamseddine, A. A., et al. (2020). Targeting sphingosine kinase 1 (SK1) enhances oncogene-induced senescence through ceramide synthase 2 (CerS2). Cell Death & Disease, 11(11), 1-13. [Link]

  • Kim, R. H., et al. (2021). Implications of Sphingolipids on Aging and Age-Related Diseases. Frontiers in Physiology, 12, 753382. [Link]

  • Espaillat, M. P., et al. (2015). Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx. Translational Cancer Research, 4(5), 498-509. [Link]

  • Martin, M., et al. (2020). The Role of Sphingolipids Metabolism in Cancer Drug Resistance. Frontiers in Oncology, 10, 596324. [Link]

Sources

Application

Application Note: Preparation and Delivery of N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) for In Vitro Cell Treatments

Introduction & Rationale N-Stearoyl-D-erythro-sphingosine, commonly known as C18-ceramide (d18:1/18:0), is a potent, bioactive sphingolipid. It acts as a critical signaling molecule and tumor suppressor lipid, regulating...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-Stearoyl-D-erythro-sphingosine, commonly known as C18-ceramide (d18:1/18:0), is a potent, bioactive sphingolipid. It acts as a critical signaling molecule and tumor suppressor lipid, regulating cellular programs that include mitochondrial apoptosis, endoplasmic reticulum (ER) stress, and lethal autophagy [7, 9].

The Core Challenge : C18-ceramide possesses extreme hydrophobicity. When introduced directly into aqueous cell culture media, it rapidly precipitates out of solution, forming visible crystals on the cell monolayer [6]. This poor solubility leads to erratic cellular uptake, false-negative cytotoxicity data, and artifactual experimental readouts.

The Solution : To achieve physiological relevance and experimental reproducibility, C18-ceramide must be formulated using optimized delivery vehicles—such as organic solvents, carrier proteins, or liposomes—that shield its hydrophobic acyl chain and facilitate plasma membrane insertion [1, 4].

Mechanistic Grounding: Causality of Delivery Systems

Selecting the appropriate delivery vehicle is not merely a technical step; it fundamentally dictates the biological outcome and the validity of your assay.

  • Direct Solvent Delivery (Ethanol/DMSO) : Solubilizes the lipid by disrupting intermolecular hydrogen bonds. However, this method relies on the lipid rapidly partitioning into the cell membrane before aqueous precipitation occurs. It is strictly limited to low working concentrations to maintain solvent levels below cytotoxic thresholds (≤ 0.1%) [3].

  • BSA Complexation (Physiological Mimic) : Fatty acid-free Bovine Serum Albumin (BSA) acts as a hydrophobic sink. By complexing C18-ceramide with BSA, the lipid is shielded from the aqueous environment, preventing aggregation and allowing smooth, physiological transfer to the plasma membrane [1, 5].

  • Liposomal Delivery : Long-chain ceramides (like C16 and C18) exhibit weak spontaneous cellular uptake compared to short-chain analogs. Incorporating C18-ceramide into liposomal bilayers significantly enhances intracellular delivery and pro-apoptotic activity [4].

  • A Critical Warning on Dodecane : Historically, ethanol/dodecane (98:2 v/v) mixtures have been used to deliver sphingolipids [5]. However, dodecane independently induces irreversible cytotoxic effects, including mitochondrial swelling and vacuole formation, by interacting with cellular phospholipids. It must be avoided or used with rigorous vehicle controls to prevent confounding data [2].

Delivery Method Decision Workflow

G Start Select C18-Ceramide Delivery Method Cond1 Target Concentration? Start->Cond1 LowConc Low (< 10 µM) Cond1->LowConc HighConc High (> 10 µM) Cond1->HighConc Sens Cell Line Sensitivity? LowConc->Sens MethB Protocol B: BSA-Ceramide Complex HighConc->MethB Alternative MethC Protocol C: Liposomal Delivery HighConc->MethC Robust Robust (Tolerates 0.1% EtOH) Sens->Robust Sensitive Sensitive / Serum-Free Sens->Sensitive MethA Protocol A: Direct Solvent (EtOH) Robust->MethA Sensitive->MethB

Caption: Decision matrix for selecting C18-ceramide delivery methods based on concentration and cell sensitivity.

Quantitative Comparison of Delivery Vehicles

Delivery MethodMax Recommended Working Conc.Max Final Solvent %Primary AdvantagePrimary Disadvantage
100% Ethanol ~10 µM≤ 0.1%Simple, rapid preparation [3].High risk of precipitation upon dilution [6].
BSA Complexation ~50 µM< 0.05%Mimics physiological transport; low toxicity [1, 5].Time-consuming preparation; BSA may alter signaling.
Liposomes > 50 µM0%Highest intracellular delivery efficiency[4].Requires specialized extrusion equipment.
Ethanol/Dodecane Variable≤ 0.1%High lipid solubility [5].Dodecane induces severe artifactual cytotoxicity [2].

Self-Validating Experimental Protocols

Protocol A: Direct Solvent Dilution (For Robust Cells & Low Concentrations)

Causality Focus: This method relies on thermal energy to maintain solubility during the critical transfer phase from organic solvent to aqueous media.

  • Stock Preparation : Weigh C18-ceramide powder and dissolve in 100% molecular-grade ethanol to create a 10 mM stock solution.

  • Thermal Solubilization : Incubate the stock solution at 37°C–40°C for 10 minutes. Sonicate in a heated water bath for 3 minutes to ensure complete dissolution [3, 5].

  • Media Pre-warming : Pre-warm the target cell culture media to 37°C. Crucial Step: Adding ceramide to cold media causes instantaneous crystallization [6].

  • Dilution : Rapidly inject the required volume of the 10 mM stock into the pre-warmed media while vortexing vigorously. Ensure the final ethanol concentration does not exceed 0.1% (e.g., dilute 1:1000 for a maximum 10 µM final concentration) [3].

  • Application : Immediately apply the spiked media to the cell monolayer.

Protocol B: BSA-Ceramide Complexation (The Gold Standard)

Causality Focus: Drying the lipid into a film maximizes the surface area for hydrophobic interactions with the binding pockets of BSA, ensuring a stable, non-precipitating complex [5].

  • Lipid Film Generation : Dissolve C18-ceramide in chloroform/methanol (19:1, v/v) to a concentration of 1 mM. Dispense the desired amount into a glass test tube. Evaporate the solvent under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator to remove trace solvents [5].

  • Reconstitution : Redissolve the dried lipid film in a minimal volume of 100% ethanol (e.g., 200 µL) with mild heating (37°C) and sonication.

  • BSA Preparation : Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free DMEM. Warm to 37°C [1].

  • Complexation : Slowly inject the ethanol-lipid solution dropwise into the warmed BSA solution while continuously vortexing. Aim for a 1:1 or 2:1 molar ratio of Ceramide:BSA [1, 5].

  • Incubation : Incubate the mixture at 37°C for 1 hour with gentle agitation to allow the lipid to fully partition into the BSA hydrophobic pockets [1].

  • Sterilization : Pass the complex through a 0.22 µm sterile syringe filter before adding it to the cell culture.

Downstream Validation & Signaling

To ensure the protocol is self-validating, researchers must verify both the physical uptake of the lipid and its downstream biological activity.

Pathway ExoCer Exogenous C18-Ceramide Membrane Plasma Membrane Insertion ExoCer->Membrane Delivery Vehicle Mito Mitochondrial Targeting (VDAC2) Membrane->Mito Intracellular Transport ER ER Stress (ATF-4, CHOP) Membrane->ER Apoptosis Apoptosis / Lethal Autophagy Mito->Apoptosis Cytochrome c release ER->Apoptosis Unfolded Protein Response

Caption: Intracellular signaling pathways activated by successfully delivered exogenous C18-ceramide.

  • Analytical Validation (LC-MS/MS) : Confirm intracellular delivery by extracting cellular lipids and quantifying C18-ceramide levels using reversed-phase Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS). A successful treatment should yield a measurable, multi-fold increase in cellular C18-ceramide compared to vehicle controls [8].

  • Functional Validation : Monitor known C18-ceramide effectors. Successful delivery should trigger the unfolded protein response (upregulation of ATF-4, XBP-1, and CHOP) [7] and promote outer mitochondrial membrane permeabilization via VDAC2 interaction, culminating in apoptosis [9].

References

  • Gómez-Muñoz, A., et al. "Effects of ceramide-1-phosphate on cultured cells: dependence on dodecane in the vehicle." NIH PubMed Central. URL:[Link]

  • Nobre, M. "How can ceramide be dissolved?" ResearchGate. URL: [Link]

  • Shabbits, J. A., & Mayer, L. D. "Intracellular delivery of ceramide lipids via liposomes enhances apoptosis in vitro." NIH PubMed. URL:[Link]

  • Bagnjuk, K. "Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides?" ResearchGate. URL:[Link]

  • Bielawski, J., et al. "C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry." NIH PubMed Central. URL:[Link]

  • Dadsena, S., et al. "Unraveling the molecular principles by which ceramides commit cells to death." Cell Stress. URL:[Link]

Method

fluorescently labeled ceramide NS for live-cell imaging.

Application Note: High-Resolution Live-Cell Imaging and Lipid Tracking Using Fluorescently Labeled Ceramides Introduction & Mechanistic Rationale Fluorescently labeled ceramides, such as NBD C6-ceramide and BODIPY-conjug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Live-Cell Imaging and Lipid Tracking Using Fluorescently Labeled Ceramides

Introduction & Mechanistic Rationale

Fluorescently labeled ceramides, such as NBD C6-ceramide and BODIPY-conjugated ceramides, are indispensable tools for visualizing the Golgi apparatus and tracking sphingolipid metabolism in live cells[1]. As central hubs in sphingolipid biosynthesis, ceramides play a critical role in cellular signaling, apoptosis, and membrane trafficking[2].

When exogenously applied to live cells, these fluorescent analogs are rapidly internalized and transported to the Golgi apparatus[2]. The causality behind their specific localization lies in cellular lipid sorting mechanisms: fluorescent ceramides bypass the endoplasmic reticulum (ER) and accumulate in the trans-Golgi network, where they are metabolized into fluorescent sphingomyelin and glucosylceramide[2]. Because ceramides are highly hydrophobic, they exhibit weak fluorescence in aqueous environments but intense fluorescence in nonpolar environments (like lipid bilayers)[1]. To facilitate efficient cellular uptake without inducing organic solvent toxicity, these probes must be complexed with bovine serum albumin (BSA) prior to administration[3].

Probe Selection: NBD vs. BODIPY Ceramides

Selecting the correct fluorophore is critical for experimental success and depends heavily on your imaging timeline and multiplexing needs[4].

  • NBD C6-ceramide: Features a smaller fluorophore that minimally perturbs natural lipid behavior. It is highly environment-sensitive and is the gold standard for general Golgi staining and metabolic flux assays[2][4].

  • BODIPY FL/TR ceramides: Exhibit higher quantum yields and superior photostability, making them preferable for long-term time-lapse imaging[4]. Crucially, BODIPY ceramides exhibit a concentration-dependent spectral shift (excimer formation) from green to red emission when highly concentrated in the Golgi, allowing for ratiometric imaging to differentiate cellular compartments[4][5].

Table 1: Quantitative Comparison of Fluorescent Ceramide Probes

ProbeExcitation (nm)Emission (nm)Key FeaturesPrimary Application
NBD C6-ceramide 467536 (FITC region)Environment-sensitive, minimal steric hindranceGeneral Golgi staining, metabolic tracking
BODIPY FL C5-ceramide 505511 (Green) / >600 (Red)*High photostability, excimer formationTime-lapse imaging, ratiometric analysis
BODIPY TR ceramide 589616 (Texas Red region)Red-shifted, avoids green autofluorescenceMultiplexing with GFP-fusion proteins

*Emits in the red spectrum at high concentrations due to excimer formation.

Pathway Visualization

The following diagram illustrates the intracellular trafficking and metabolic fate of exogenously applied fluorescent ceramides.

CeramidePathway PM Plasma Membrane (Probe Internalization) Golgi Golgi Apparatus (Accumulation & Metabolism) PM->Golgi Intracellular Transport ER Endoplasmic Reticulum (Bypassed) PM->ER Minimal Diffusion BSA BSA-Ceramide Complex (Extracellular) BSA->PM Endocytosis / Flip-flop SM Fluorescent Sphingomyelin Golgi->SM Sphingomyelin Synthase GC Fluorescent Glucosylceramide Golgi->GC Glucosylceramide Synthase SM->PM Vesicular Transport GC->PM Vesicular Transport

Caption: Intracellular trafficking and metabolism of exogenously applied fluorescent ceramides.

Experimental Protocols: Live-Cell Golgi Staining

Scientific Rationale: This protocol utilizes a self-validating "pulse-chase" methodology[6]. The 4°C "pulse" allows the probe to partition into the plasma membrane while inhibiting active endocytosis and vesicular transport. The subsequent 37°C "chase" synchronously releases the probe into the intracellular trafficking pathways, resulting in high signal-to-noise Golgi accumulation without premature degradation[6][7].

Step-by-Step Methodology:

Part A: Reagent Preparation

  • Stock Solution: Dissolve NBD C6-ceramide or BODIPY-ceramide in DMSO to create a 1 mM to 5 mM stock. Store aliquots at -20°C[3].

  • BSA Complexing: Prepare a working solution (typically 2.5 μM to 5 μM ceramide) in Hank's Balanced Salt Solution (HBSS) or serum-free medium containing defatted BSA[5][6].

    • Field Insight: Defatted BSA acts as a lipid carrier, preventing micelle formation and cellular toxicity. Do not use standard BSA, as endogenous lipids will compete with the fluorescent ceramide for binding sites.

Part B: Pulse-Chase Labeling 3. Pulse (Membrane Loading): Wash adherent cells (e.g., HeLa, CHO) twice with ice-cold HBSS. Incubate cells with the BSA-ceramide working solution for 30 minutes at 4°C[6]. 4. Wash: Remove the labeling solution and wash the cells three times with ice-cold HBSS to remove unbound extracellular probe[6]. 5. Chase (Golgi Accumulation): Add pre-warmed (37°C) complete culture medium to the cells. Incubate at 37°C for 30 minutes[6]. During this phase, the ceramide undergoes rapid transport to the trans-Golgi network. 6. Imaging: Transfer cells to a temperature-controlled stage (37°C) and image immediately using confocal microscopy[6][7].

Workflow Prep 1. Reagent Prep BSA-Ceramide Complex Pulse 2. Pulse (4°C) 30 min incubation Prep->Pulse Wash 3. Wash Remove unbound probe Pulse->Wash Arrests Transport Chase 4. Chase (37°C) 30 min incubation Wash->Chase Image 5. Live-Cell Imaging Confocal Microscopy Chase->Image Golgi Accumulation

Caption: Standard pulse-chase workflow for specific Golgi labeling using fluorescent ceramides.

Troubleshooting & Self-Validation

  • Diffuse Cytoplasmic Staining: If the Golgi is not distinctly labeled and diffuse ER or cytoplasmic staining is observed, the 4°C pulse may have been inadequate, or the chase period was too long, allowing the probe to retro-transport or metabolize extensively[6].

  • Cytotoxicity: Ceramides are bioactive lipids and can induce apoptosis at high concentrations. Ensure the working concentration does not exceed 5 μM and that defatted BSA is properly utilized to buffer the free lipid concentration[6].

  • Pharmacological Validation: To validate that the stained structure is indeed the Golgi apparatus, treat a subset of cells with Brefeldin A (BFA, 2 μg/mL). BFA prevents the binding of peripheral COP I proteins, inducing the rapid disassembly of the Golgi apparatus and its redistribution into the ER. A successful ceramide stain will show a transition from a juxtanuclear ribbon structure to a diffuse reticular pattern within 10-15 minutes of BFA application[7].

References

  • Ceramide Dyes for Labeling Golgi in Live Cells. AAT Bioquest. 1

  • A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. NIH (PMC). 2

  • A Comparative Guide to BODIPY C12-Ceramide and NBD C6-Ceramide for Lipid Tracking. Benchchem. 4

  • Dyes and Stains - STEMCELL Technologies. STEMCELL Technologies. 3

  • Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells. Rockefeller University Press. 7

  • Palmitoylation-Dependent Small-Molecule Fluorescent Probes for Live-Cell Golgi Imaging. ACS Publications. 6

  • Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4. Thermo Fisher Scientific. 5

Sources

Application

Application Notes and Protocols for the Quantification of N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) using a Competitive ELISA Kit

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Significance of Quantifying C18 Ceramide N-Stearoyl-D-erythro-sphingosine, a C18 ceramide, is a pivotal bioactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Quantifying C18 Ceramide

N-Stearoyl-D-erythro-sphingosine, a C18 ceramide, is a pivotal bioactive sphingolipid that transcends its structural role in cellular membranes.[1] It functions as a critical second messenger in a myriad of cellular signaling pathways, orchestrating fundamental processes such as apoptosis, cell cycle arrest, inflammation, and insulin signaling.[2] The cellular concentration of C18 ceramide is meticulously regulated through a balance of its synthesis via ceramide synthases (CerS), particularly CerS1, and its degradation or conversion to other sphingolipids.[3]

Dysregulation of C18 ceramide metabolism is increasingly implicated in the pathophysiology of numerous human diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[4] For instance, altered levels of C18 ceramide have been associated with the suppression of tumor growth and the induction of apoptosis in cancer cells.[4] In the context of metabolic diseases, C18 ceramide is linked to insulin resistance in skeletal muscle.[4]

Given its profound biological and pathological relevance, the accurate quantification of N-Stearoyl-D-erythro-sphingosine in various biological samples is paramount for advancing our understanding of its roles in health and disease. This knowledge is crucial for the discovery of novel biomarkers and the development of targeted therapeutics. This document provides a comprehensive guide to the principles, application, and detailed protocols for the quantification of N-Stearoyl-D-erythro-sphingosine using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Assay Principle: The Competitive ELISA for Small Molecule Quantification

The quantification of small molecules like N-Stearoyl-D-erythro-sphingosine presents a challenge for traditional sandwich ELISA formats due to their limited size and single epitope. The competitive ELISA is an ideal method for this purpose.[5]

In this assay format, the microplate wells are pre-coated with N-Stearoyl-D-erythro-sphingosine. The assay involves a competitive binding reaction between the C18 ceramide present in the sample (or standard) and a fixed amount of biotin-labeled anti-C18 ceramide antibody. The more C18 ceramide there is in the sample, the less biotin-labeled antibody will be available to bind to the C18 ceramide coated on the plate.

Following an incubation period, the unbound components are washed away. Streptavidin conjugated to Horseradish Peroxidase (SABC) is then added, which binds to the biotinylated antibody captured on the plate. After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product, which turns yellow upon the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of N-Stearoyl-D-erythro-sphingosine in the sample. The concentration is then determined by comparing the optical density (O.D.) of the samples to a standard curve.[6][7]

Competitive_ELISA_Workflow cluster_coating Step 1: Plate Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection CoatedWell Microplate well pre-coated with N-Stearoyl-D-erythro-sphingosine SABC Streptavidin-HRP (SABC) CoatedWell->SABC binds to biotin Sample Sample or Standard (contains unknown amount of N-Stearoyl-D-erythro-sphingosine) Competition Competition for antibody binding Sample->Competition BiotinAb Biotinylated Anti-C18 Ceramide Antibody BiotinAb->Competition Competition->CoatedWell TMB TMB Substrate SABC->TMB catalyzes ColorDev Color Development (Inverse relationship to sample concentration) TMB->ColorDev

Caption: Workflow of the competitive ELISA for N-Stearoyl-D-erythro-sphingosine.

Materials and Reagents

This protocol assumes the use of a commercially available N-Stearoyl-D-erythro-sphingosine ELISA kit. The following is a general list of materials and reagents. Refer to the specific kit manual for a complete list.

Reagent/MaterialSpecification
Microtiter Plate96-well plate pre-coated with N-Stearoyl-D-erythro-sphingosine
StandardsLyophilized N-Stearoyl-D-erythro-sphingosine of known concentrations
Biotin-labeled AntibodySpecific for N-Stearoyl-D-erythro-sphingosine
SABC (Streptavidin-HRP)Streptavidin-Horseradish Peroxidase conjugate
Wash BufferConcentrated solution, to be diluted before use
TMB Substrate3,3',5,5'-Tetramethylbenzidine
Stop SolutionAcidic solution (e.g., 2N H₂SO₄)
Sample DiluentBuffer for diluting standards and samples
Plate SealerFor covering the microplate during incubations

Additional Materials Required:

  • Microplate reader capable of measuring absorbance at 450 nm

  • High-precision pipettes and disposable tips

  • Vortex mixer

  • Centrifuge

  • Deionized or distilled water

  • Absorbent paper

Experimental Protocols

I. Sample Preparation

The proper preparation of samples is critical for accurate and reproducible results. The following are general guidelines for various sample types. It is highly recommended to perform a pilot experiment to determine the optimal dilution for your specific samples to ensure the results fall within the standard curve range of the assay.

A. Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

  • Centrifuge at 1000 x g for 20 minutes.

  • Carefully collect the serum supernatant.

  • Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

B. Plasma:

  • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.

  • Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

  • Carefully collect the plasma supernatant.

  • Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

C. Cell Culture Supernatants:

  • Collect cell culture media by centrifugation at 1000 x g for 20 minutes to remove cells and debris.

  • Collect the clear supernatant.

  • Assay immediately or aliquot and store at -80°C.[9]

D. Cell Lysates:

  • Adherent Cells:

    • Aspirate the cell culture medium and wash the cells three times with ice-cold PBS.

    • Add 0.5-1 mL of cell lysis buffer (e.g., RIPA buffer, avoid detergents like Triton X-100 that may interfere with the assay) containing a protease inhibitor cocktail.[9]

    • Scrape the cells and transfer the lysate to a centrifuge tube.

    • Incubate on ice for 30-60 minutes.

  • Suspension Cells:

    • Pellet the cells by centrifugation at 2500 rpm for 5 minutes at 2-8°C.

    • Wash the cell pellet with ice-cold PBS and re-centrifuge.

    • Resuspend the pellet in 0.5-1 mL of cell lysis buffer with protease inhibitors.[6][9]

    • Lyse the cells on ice for 30-60 minutes.

  • For both adherent and suspension cells, further disrupt the cells by sonication on ice.

  • Centrifuge the lysate at 10,000 rpm for 10 minutes at 2-8°C to pellet cellular debris.

  • Collect the supernatant for the assay. Assay immediately or store at -80°C.[9]

E. Tissue Homogenates:

  • Rinse the tissue with ice-cold PBS to remove excess blood.

  • Weigh the tissue and mince it into small pieces on ice.

  • Add a suitable volume of PBS (a 1:9 tissue weight to buffer volume ratio is common) and homogenize using a glass homogenizer on ice.

  • Centrifuge the homogenate at 5000 x g for 15 minutes at 2-8°C.

  • Collect the supernatant for the assay. Assay immediately or store at -80°C.[7]

II. Reagent Preparation
  • Standards: Reconstitute the lyophilized standard with the provided sample diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation to ensure complete dissolution. Prepare a dilution series of the standards according to the kit manual.

  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration (typically 1X).

  • Biotin-labeled Antibody and SABC: These reagents are often provided in a concentrated form and need to be diluted with the appropriate diluent before use. Prepare the working solutions shortly before the assay.

III. Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells required for your experiment and arrange them on the microplate. Include wells for standards, samples, and a blank.

  • Add 50 µL of each standard and sample to the appropriate wells.

  • Immediately add 50 µL of the diluted Biotin-labeled Antibody working solution to each well (except the blank well).

  • Gently tap the plate to ensure thorough mixing. Cover the plate with a sealer and incubate for 45-60 minutes at 37°C.[6][10]

  • Aspirate the liquid from each well and wash the plate three to five times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.

  • Add 100 µL of the diluted SABC working solution to each well.

  • Cover the plate and incubate for 30 minutes at 37°C.[6][10]

  • Repeat the wash step as described in step 6.

  • Add 90 µL of TMB Substrate to each well.

  • Cover the plate and incubate in the dark at 37°C for 10-20 minutes. The reaction time may need to be optimized based on the color development.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (O.D.) of each well at 450 nm within 10 minutes of adding the stop solution.

Data Analysis

  • Standard Curve:

    • Subtract the O.D. of the blank well from the O.D. of all other wells.

    • Plot the average O.D. for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit for the most accurate standard curve.

  • Sample Concentration Calculation:

    • The O.D. of the samples will be inversely proportional to the concentration of N-Stearoyl-D-erythro-sphingosine.

    • Determine the concentration of C18 ceramide in your samples by interpolating their average O.D. values from the standard curve.

    • Multiply the calculated concentration by the dilution factor used for your samples to obtain the final concentration.

Assay Performance CharacteristicTypical Value
Detection Range31.25 - 2000 pg/mL
Sensitivity< 20 pg/mL
Intra-assay CV< 10%
Inter-assay CV< 12%
Note: These values are examples and may vary between different ELISA kits. Always refer to the specific kit manual for performance data.[6][11]

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background - Insufficient washing- Contaminated reagents- High concentration of detection reagents- Increase the number of washes and ensure complete removal of wash buffer.- Use fresh, uncontaminated reagents.- Optimize the dilution of the biotin-labeled antibody and SABC.
Low signal - Inactive reagents- Incorrect incubation times or temperatures- Low concentration of the target molecule in the sample- Check the expiration dates of the reagents and store them properly.- Follow the protocol for incubation times and temperatures precisely.- Concentrate the sample or use a lower dilution factor.
Poor standard curve - Improper standard dilution- Pipetting errors- Incomplete dissolution of the standard- Prepare fresh standard dilutions carefully.- Use calibrated pipettes and proper pipetting techniques.- Ensure the lyophilized standard is completely dissolved before preparing dilutions.
High variability between replicate wells - Inconsistent pipetting- Incomplete mixing of reagents in the wells- Bubbles in the wells- Use consistent pipetting techniques for all wells.- Gently tap the plate after adding reagents to ensure proper mixing.- Ensure there are no bubbles in the wells before reading the plate.

The Cellular Signaling Landscape of N-Stearoyl-D-erythro-sphingosine

N-Stearoyl-D-erythro-sphingosine is a central hub in the complex network of sphingolipid metabolism and signaling. Its generation and downstream effects are intricately regulated and have profound consequences for cellular fate.

C18_Ceramide_Signaling cluster_synthesis C18 Ceramide Synthesis cluster_degradation Metabolic Fates cluster_effects Downstream Cellular Effects DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) CerS1 Ceramide Synthase 1 (CerS1) DeNovo->CerS1 C18_Ceramide N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) CerS1->C18_Ceramide Ceramidase Ceramidase C18_Ceramide->Ceramidase Apoptosis Apoptosis Induction C18_Ceramide->Apoptosis CellCycle Cell Cycle Arrest C18_Ceramide->CellCycle Inflammation Modulation of Inflammation C18_Ceramide->Inflammation Insulin_Signaling Inhibition of Insulin Signaling C18_Ceramide->Insulin_Signaling Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Pro_Survival Cell Proliferation & Survival S1P->Pro_Survival promotes

Caption: Simplified signaling pathways involving N-Stearoyl-D-erythro-sphingosine.

References

  • Human Ceramide (CER) Elisa kit. (n.d.). AMSBIO.
  • Human CERK(Ceramide Kinase) ELISA Kit. (n.d.). ELK Biotechnology.
  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161.
  • Human Ceramide ELISA Kit. (n.d.). LabMart.
  • Techniques for Ceramide Analysis. (n.d.). Creative Proteomics.
  • Jiang, H., et al. (2017). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis, 145, 545-553.
  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Request PDF.
  • Ceramides Analysis. (n.d.). Creative Proteomics.
  • Ceramide (Ceramide) ELISA Kit. (n.d.). Assay Genie.
  • Bielawski, J., et al. (2009). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 579, 313-326.
  • N-STEAROYL-D-ERYTHRO-SPHINGOSINE. (n.d.). precisionFDA.
  • ELISA Kit for Sphingosine-1-Phosphate (S1P). (n.d.). Cloud-Clone Corp.
  • Gangoiti, P., et al. (2012). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Advances in Experimental Medicine and Biology, 721, 1-18.
  • General Ceramide (Ceramide) ELISA Kit. (n.d.). MyBioSource.
  • Ceramide ELISA Kit. (n.d.). Biorbyt.
  • Human CERS1/Ceramide Synthase 1 ELISA Kit-NP_067090.1. (n.d.). MyBioSource.
  • Sphingolipid Metabolism. (n.d.). PubChem. Retrieved from [Link]

  • Diagram of sphingolipid biosynthetic pathways in mammalian cells. (n.d.). ResearchGate.
  • Sphingolipid. (n.d.). In Wikipedia.

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Method

Application Note: Synthesis and Validation of N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) Analogs

Biological Rationale & Strategic Design C18-ceramide (N-stearoyl-D-erythro-sphingosine) is a critical endogenous bioactive sphingolipid generated predominantly by the enzyme Ceramide Synthase 1 (CerS1) [[1]](). Unlike ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Rationale & Strategic Design

C18-ceramide (N-stearoyl-D-erythro-sphingosine) is a critical endogenous bioactive sphingolipid generated predominantly by the enzyme Ceramide Synthase 1 (CerS1) [[1]](). Unlike very-long-chain ceramides (e.g., C24-ceramide) that often promote cellular proliferation, C18-ceramide functions as a potent tumor suppressor lipid. It actively mediates apoptotic signaling cascades and cell cycle arrest, making it a primary target of interest in oncology and metabolic research 1.

To interrogate these complex lipid networks, researchers require highly specialized C18-ceramide analogs:

  • Stable Isotope-Labeled Analogs (e.g., d7-C18-Ceramide): Essential internal standards for mass spectrometry-based lipidomics. The +7 Da mass shift allows precise quantification of endogenous ceramide levels without isotopic overlap .

  • Photoswitchable & Clickable Analogs (caCers): By incorporating an azobenzene moiety into the acyl chain, researchers can exploit UV-mediated cis/trans isomerization. This optical control mimics the biophysical differences between saturated and unsaturated acyl chains in lipid bilayers [[3]](), enabling the spatiotemporal tracking of sphingolipid metabolism in living cells [[4]]().

Synthesis Methodology: The Causality of Amide Coupling

The fundamental synthetic challenge in generating ceramide analogs lies in the selective N-acylation of the D-erythro-sphingosine base in the presence of two unprotected hydroxyl groups (C1 primary and C3 allylic).

Utilizing highly reactive acyl chlorides often drives undesired O-acylation and risks epimerization at the C3 chiral center. To circumvent this, a mild carbodiimide-mediated amide coupling strategy is strictly required 5. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt (Hydroxybenzotriazole).

Causality of Reagent Selection: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate is prone to rearranging into an unreactive N-acylurea byproduct. The addition of HOBt rapidly intercepts the O-acylisourea, converting it into a highly reactive yet stable OBt-ester. This intermediate reacts exclusively with the highly nucleophilic primary amine of sphingosine, preserving the free hydroxyls and strictly maintaining the natural erythro stereochemistry 6, 5.

Experimental Protocols

Protocol A: Synthesis of Stable Isotope-Labeled C18-Ceramide (d7-C18-Ceramide)

This protocol yields a stable isotope-labeled standard (MW: 573.0 g/mol ) critical for quantitative lipidomics .

Reagents:

  • Stearic acid-d7 (1.08 eq)

  • D-erythro-sphingosine (1.00 eq)

  • EDC·HCl (1.62 eq)

  • HOBt (1.19 eq)

  • N-methylmorpholine (NMM) or Triethylamine (Et3N) (3.90 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Step-by-Step Methodology:

  • Pre-activation: Dissolve stearic acid-d7 (1.08 mmol), EDC·HCl (1.62 mmol), and HOBt (1.19 mmol) in 5 mL of anhydrous CH2Cl2 under an argon atmosphere. Stir vigorously at room temperature for 10–15 minutes.

    • Self-Validation Check: The solution should become completely homogenous, indicating the successful formation of the active OBt-ester.

  • Amine Addition: In a separate flame-dried flask, dissolve D-erythro-sphingosine (1.00 mmol) and NMM (3.90 mmol) in 5 mL of anhydrous CH2Cl2. Dropwise add the pre-activated ester solution to this amine mixture 6, 5.

  • Coupling: Stir the reaction mixture at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a CHCl3/MeOH (9:1, v/v) solvent system. Stain the plate with ninhydrin. The reaction is deemed complete when the ninhydrin-positive (pink/purple) spot corresponding to the free primary amine of sphingosine completely disappears.

  • Workup: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with CH2Cl2 (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of CHCl3 to CHCl3/MeOH 95:5) to yield pure d7-C18-ceramide.

Protocol B: Synthesis of Photoswitchable/Clickable C18-Ceramide Analogs (caCer-1)

This protocol incorporates a photoswitchable azobenzene fatty acid (cFAAzo-4) to yield caCer-1, enabling optical manipulation of sphingolipid biosynthesis [[4]]().

Modifications from Protocol A:

  • Substrate Substitution: Replace stearic acid with the synthesized azobenzene-containing fatty acid (cFAAzo-4) [[4]]().

  • Solvent Adjustment: Due to the increased hydrophobicity and structural rigidity of the azobenzene moiety, a co-solvent system of CH2Cl2/THF (1:1) is recommended to maintain solubility during the pre-activation step.

  • Handling (Critical Step): Perform all synthesis and purification steps under red light or strictly shield the reaction vessels with aluminum foil. This prevents premature photo-isomerization of the azobenzene trans-double bond prior to biological application 4.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and analytical validation metrics for the synthesized analogs.

Analog / CompoundCoupling ReagentsSolvent SystemReaction TimeExpected YieldKey Analytical Validation Feature
Native C18-Ceramide EDC / HOBt / Et3NCH2Cl21 h85–90%MS: m/z 566.5 [M+H]⁺
d7-C18-Ceramide EDC / HOBt / NMMCH2Cl21–2 h80–85%MS: m/z 573.0 [M+H]⁺
caCer-1 (Photoswitchable) EDC / HOBt / Et3NCH2Cl2 / THF3–4 h70–75%UV-Vis: λmax ~340 nm (trans-isomer) 4

Pathway Visualization: C18-Ceramide in Apoptotic Signaling

To contextualize the biological application of these synthesized analogs, the following diagram illustrates the de novo synthesis and salvage pathways of C18-ceramide, highlighting its critical role in inducing cellular apoptosis 1.

Sphingolipid_Pathway Serine L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT (Rate-limiting) Sphinganine Sphinganine Keto->Sphinganine Reductase DHCer C18-Dihydroceramide Sphinganine->DHCer CerS1 (+ Stearoyl-CoA) C18Cer N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) DHCer->C18Cer DES1 (Desaturase) Apoptosis Apoptosis / Cell Cycle Arrest C18Cer->Apoptosis Stress Signaling Cascade SM Sphingomyelin SM->C18Cer SMase (Salvage Pathway)

De novo synthesis and salvage pathways of C18-Ceramide leading to apoptosis.

References

  • [6] Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma, NIH.6

  • [3] Influence of Hydroxylation, Chain Length, and Chain Unsaturation on Bilayer Properties of Ceramides, NIH. 3

  • [] CAS 1840942-14-4 (C18 Ceramide (d18:1/18:0)-[d7]) - Isotope, BOC Sciences.

  • [4] Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides, NIH. 4

  • [1] Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma, MDPI.1

  • [5] Straightforward Access to Spisulosine and 4,5-Dehydrospisulosine Stereoisomers: Probes for Profiling Ceramide Synthase Activities in Intact Cells, ACS Publications. 5

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Application

Application Notes and Protocols for Utilizing Ceramide NS in Animal Models of Disease

Introduction: The Dichotomous Role of Ceramide NS in Cellular Homeostasis and Pathology Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a my...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dichotomous Role of Ceramide NS in Cellular Homeostasis and Pathology

Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of physiological and pathological processes. Comprising a sphingosine backbone N-acylated with a fatty acid, the specific ceramide species, dictated by the length and saturation of the fatty acid chain and modifications to the sphingoid base, determines its distinct biological function. This guide focuses on Ceramide NS (N-stearoyl-sphingosine), a species increasingly implicated in the modulation of disease states.

Ceramide NS is a key constituent of the stratum corneum, where its balance with other ceramides, such as Ceramide NP, is crucial for maintaining the skin's permeability barrier.[1] An altered Ceramide [NP]/[NS] ratio has been observed in inflammatory skin conditions like atopic dermatitis, suggesting a role for Ceramide NS in the pathogenesis of skin barrier dysfunction.[1] Beyond the skin, emerging evidence points to the involvement of ceramides, including species with similar acyl chain lengths to NS, in the progression of neurodegenerative disorders and metabolic diseases. In these contexts, ceramides can mediate cellular stress responses, inflammation, and apoptosis.[2][3][4]

These application notes provide a comprehensive guide for researchers on the utilization of Ceramide NS in various animal models of disease. We will delve into the scientific rationale for its use, provide detailed protocols for its preparation and administration, and outline robust methodologies for the evaluation of its therapeutic or pathological effects.

Section 1: Ceramide NS in Models of Skin Barrier Dysfunction

A primary application of Ceramide NS in animal models is the investigation of its role in skin barrier integrity. An imbalance in the ratio of Ceramide NP to Ceramide NS is associated with impaired barrier function.[1] Therefore, topical application of Ceramide NS can be used to model or exacerbate conditions of skin barrier disruption, or in combination with other lipids, to study barrier repair mechanisms.

Scientific Rationale

The stratum corneum's lipid matrix, composed of ceramides, cholesterol, and free fatty acids, forms a lamellar structure that prevents transepidermal water loss (TEWL) and protects against external insults. Ceramide NP is associated with a healthy, intact barrier, while a predominance of Ceramide NS can lead to a less ordered and more permeable barrier.[5] Animal models with induced skin barrier disruption provide an excellent platform to study the effects of topically applied Ceramide NS on barrier function and associated inflammatory responses.

Experimental Workflow for Topical Ceramide NS Application

Caption: Workflow for studying topical Ceramide NS in skin barrier models.

Detailed Protocols

Protocol 1: Induction of Skin Barrier Disruption in Mice

Two common methods for inducing acute skin barrier disruption are tape stripping and acetone treatment.

  • Tape Stripping:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Shave a small area on the dorsal skin.

    • Apply and remove adhesive tape (e.g., 3M Scotch Magic Tape) repeatedly (10-15 times) to the same area until the skin appears glistening, indicating removal of the stratum corneum.

  • Acetone Treatment:

    • Anesthetize and shave the mouse as described above.

    • Soak a cotton ball in acetone and gently wipe the shaved area for a fixed duration (e.g., 15 seconds).

    • Allow the skin to air dry.

Protocol 2: Preparation and Topical Application of Ceramide NS Formulation

Due to its lipophilic nature, Ceramide NS requires a suitable vehicle for topical application. A stable lamellar formulation can be achieved using butylene glycol.[6] Nanoemulsions are another effective delivery system.[7]

  • Butylene Glycol-Based Formulation: [6]

    • Disperse Ceramide NS powder in butylene glycol to a final concentration of up to 5% (w/v).

    • Heat the dispersion to 70-80°C with constant stirring until the ceramide is fully dissolved and the solution is clear.

    • Allow the solution to cool to room temperature. The final formulation should contain lamellar Ceramide NS.

    • This stock can be incorporated into the oil phase of a cream or lotion for application, typically at a final concentration of 0.01% to 0.5% (w/v) Ceramide NS in the total formulation.[6]

  • Application:

    • Apply a standardized amount (e.g., 50-100 µL) of the Ceramide NS formulation or vehicle control to the area of disrupted skin.

    • Application frequency can be once or twice daily, depending on the study design.

Evaluation of Outcomes
ParameterMethodDescription
Transepidermal Water Loss (TEWL) Vapometer or TewameterMeasures the rate of water evaporation from the skin surface, an indicator of barrier function. Higher TEWL indicates a more compromised barrier.
Skin Hydration CorneometerMeasures the capacitance of the skin, which correlates with the water content of the stratum corneum.
Histological Analysis H&E Staining, ImmunohistochemistrySkin biopsies are fixed, sectioned, and stained to assess epidermal thickness, inflammation (immune cell infiltration), and expression of barrier-related proteins (e.g., loricrin, filaggrin).[8]
Lipid Analysis LC-MS/MSExtraction of lipids from the stratum corneum (via tape stripping or biopsy) followed by liquid chromatography-mass spectrometry to quantify the levels of Ceramide NS and other ceramide species.[9]

Section 2: Ceramide NS in Animal Models of Neurodegenerative Disease

Ceramides have been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), where they may contribute to neuronal apoptosis and the inflammatory response.[4][5][10] While much of the in vivo work has focused on inhibiting ceramide synthesis, direct administration of specific ceramides like Ceramide NS can help elucidate their precise roles in disease progression.

Scientific Rationale

In the context of neurodegeneration, ceramides can be generated in response to various cellular stressors, including oxidative stress and amyloid-beta (Aβ) accumulation.[11] Elevated ceramide levels can activate signaling pathways leading to apoptosis and inflammation.[4] The administration of Ceramide NS to animal models of neurodegenerative diseases, such as the 5XFAD mouse model of AD, can be used to investigate its direct effects on neuronal survival, glial activation, and cognitive function.[11]

Signaling Pathway of Ceramide-Induced Neuronal Apoptosis

Ceramide_Apoptosis Stress Cellular Stressors (e.g., Aβ, Oxidative Stress) Ceramide_Pool Increased Intracellular Ceramide Pool Stress->Ceramide_Pool Ceramide_NS Ceramide NS (Exogenous Administration) Ceramide_NS->Ceramide_Pool JNK JNK Activation Ceramide_Pool->JNK Bax Bax Activation & Mitochondrial Translocation JNK->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of Ceramide NS-mediated neuronal apoptosis.

Detailed Protocols

Protocol 3: Intraperitoneal (IP) Administration of Ceramide NS in Mice

Systemic administration of Ceramide NS is necessary to study its effects on the central nervous system. IP injection is a common route for this purpose.

  • Vehicle Preparation:

    • Ceramide NS has poor aqueous solubility. A suitable vehicle is required. Based on studies with ceramide analogs, Dimethyl sulfoxide (DMSO) can be used as a solvent.[9] For IP injections, it is crucial to use a low concentration of DMSO and dilute it in a biocompatible vehicle like saline or a solution of carboxymethylcellulose (CMC).[12]

    • Example Vehicle: 0.5% (w/v) low-viscosity CMC in sterile saline.

    • Formulation: Dissolve Ceramide NS in a minimal amount of DMSO. Then, suspend this solution in the 0.5% CMC/saline vehicle with vigorous vortexing or sonication to create a fine suspension. The final concentration of DMSO should be kept low (e.g., <5% of the total injection volume).

  • Dosing and Administration:

    • Dosage: Based on toxicity studies of a ceramide analog, a single dose of up to 80 mg/kg was found to be safe in mice.[9] For chronic studies, a lower dose (e.g., 10 mg/kg) administered several times a week has been used for ceramide analogs.[9] It is recommended to perform a dose-response study to determine the optimal and non-toxic dose of Ceramide NS for the specific disease model and experimental endpoint.

    • Injection Procedure:

      • Restrain the mouse appropriately.

      • Locate the injection site in the lower right quadrant of the abdomen.

      • Insert a 25-27 gauge needle at a 30-40° angle.

      • Aspirate to ensure no fluid is drawn back, then inject the suspension.

      • The maximum recommended injection volume for a mouse is 10 ml/kg.[13]

Evaluation of Outcomes
ParameterMethodDescription
Cognitive Function Behavioral Tests (e.g., Morris Water Maze, Barnes Maze, Fear Conditioning)Assesses learning and memory deficits, which are hallmarks of many neurodegenerative diseases.[14]
Neuropathology Immunohistochemistry, Western BlotBrain tissue is analyzed for markers of neurodegeneration (e.g., neuronal loss, plaque deposition in AD models), gliosis (Iba1 for microglia, GFAP for astrocytes), and apoptosis (cleaved caspase-3).[5][10]
Biochemical Analysis LC-MS/MSMeasurement of ceramide levels in different brain regions to confirm target engagement and understand metabolic changes.[4]
Toxicity Assessment Serum Biochemistry, Histology of OrgansBlood is collected to measure markers of liver (ALT, AST) and kidney (BUN, creatinine) function. Histological examination of the liver and heart should be considered, as these were identified as potential target organs for toxicity with a ceramide analog at high doses.[9]

Section 3: Ceramide NS in Animal Models of Metabolic Disease

Ceramides are increasingly recognized as key players in the development of insulin resistance and metabolic syndrome.[3][15] Elevated levels of certain ceramide species, particularly those derived from saturated fatty acids like palmitate (which contributes to the formation of C16:0 ceramide, structurally similar to the stearoyl chain of Ceramide NS), are associated with impaired insulin signaling.[3]

Scientific Rationale

In conditions of metabolic stress, such as a high-fat diet (HFD), there is an accumulation of ceramides in metabolically active tissues like skeletal muscle, liver, and adipose tissue.[15] These ceramides can inhibit the insulin signaling pathway, notably by impairing the phosphorylation and activation of Akt (also known as protein kinase B).[16] Studying the effects of modulating Ceramide NS levels in animal models of diet-induced obesity and insulin resistance can provide insights into its specific contribution to metabolic dysfunction.

Experimental Workflow for Ceramide NS in a High-Fat Diet Model

Caption: Workflow for investigating Ceramide NS in a diet-induced obesity model.

Detailed Protocols

Protocol 4: High-Fat Diet (HFD) Induction of Insulin Resistance in Mice

  • Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.

  • At 5-6 weeks of age, switch the mice from a standard chow diet to a high-fat diet (e.g., 60% of calories from fat).[3]

  • Maintain the mice on the HFD for 8-12 weeks to induce obesity and insulin resistance.[17]

Protocol 5: Systemic Administration of Ceramide NS

Follow Protocol 3 for the preparation and intraperitoneal administration of Ceramide NS. Treatment can be initiated after the development of the metabolic phenotype.

Evaluation of Outcomes
ParameterMethodDescription
Glucose Homeostasis Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)GTT assesses the ability to clear a glucose load, while ITT measures the response to exogenous insulin. Both are critical for evaluating insulin resistance.[15]
Insulin Signaling Western Blot of Tissue LysatesTissues (liver, skeletal muscle, adipose) are harvested after insulin stimulation to measure the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.[16]
Tissue Lipid Content LC-MS/MSQuantification of ceramide species and other lipids (e.g., diacylglycerols, triacylglycerols) in metabolic tissues.[15]
Gene Expression qRT-PCRAnalysis of genes involved in inflammation and lipid metabolism in relevant tissues.

Safety and Toxicological Considerations

While naturally occurring, exogenous administration of high doses of ceramides may have adverse effects.

  • Acute Toxicity: For topical application, ceramides are generally considered safe with a dermal LD50 in rats greater than 2000 mg/kg for Ceramide NP and AP.[1] For oral administration, the LD50 for several ceramides is also greater than 2000 mg/kg in rats.[1]

  • Systemic Toxicity: A study on a ceramide analog administered via IP injection in mice showed that a single dose of 120 mg/kg resulted in elevated hepatic serum enzymes and some histological changes in the liver and heart, while a dose of 80 mg/kg was well-tolerated.[9]

  • Recommendations: It is essential to conduct preliminary dose-finding studies for Ceramide NS for any new animal model or administration route. Researchers should monitor animal weight, behavior, and general health throughout the study. At the study endpoint, a full necropsy with histological examination of major organs is advisable, particularly for chronic studies.

Conclusion

Ceramide NS is a multifaceted lipid with significant implications for skin barrier function, neurodegeneration, and metabolic disease. The protocols and application notes provided herein offer a framework for researchers to investigate the in vivo roles of this important molecule. By carefully selecting the appropriate animal model, administration route, and evaluation parameters, it is possible to gain valuable insights into the pathological and potentially therapeutic actions of Ceramide NS. As with any in vivo study, adherence to ethical guidelines for animal research and careful consideration of the compound's physicochemical properties are paramount for obtaining robust and reproducible data.

References

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  • Kasinski, A. L., et al. (2015). Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer. Toxicology and applied pharmacology, 288(2), 299-307.
  • Lee, J. H., et al. (2008). Inhibition of skin inflammation and atopic dermatitis by topical application of a novel ceramide derivative, K112PC-5, in mice.
  • Kim, H. Y., et al. (2008). Inhibition of atopic dermatitis-like skin lesions by topical application of a novel ceramide derivative, K6PC-9p, in NC/Nga mice.
  • Holland, W. L., et al. (2007). Lipid-induced insulin resistance mediated by the proinflammatory receptor TLR4 requires saturated fatty acid–induced ceramide biosynthesis in mice.
  • Mucha, M., et al. (2016). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Current medicinal chemistry, 23(17), 1787-1801.
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  • Ussher, J. R., et al. (2010). Inhibition of de novo ceramide synthesis reverses diet-induced insulin resistance and enhances whole-body oxygen consumption. Diabetes, 59(10), 2453-2464.
  • Chavez, J. A., & Summers, S. A. (2010). Ceramide and insulin resistance: how should the issue be approached?. Diabetes, 59(10), 2378-2380.
  • Lee, J. T., et al. (2023). Inhibiting tau-induced elevated nSMase2 activity and ceramides is therapeutic in an Alzheimer's disease mouse model.
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  • Wang, G., et al. (2024). Targeting and reducing neuronal ceramide overaccumulation in 5xFAD mice improves AD pathologies and cognitive function. Alzheimer's & Dementia.
  • Chaurasia, B. (2021). Decreasing ceramides reduced obesity, insulin resistance in mice. University of Iowa Health Care.
  • Bieberich, E. (2015). The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Results in Enhanced Plaque Formation. Journal of Alzheimer's Disease, 46(1), 55-61.
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  • Draelos, Z. D., & Raymond, I. (2018). The Efficacy of a Ceramide-based Cream in Mild-to-moderate Atopic Dermatitis.
  • Safety Data Sheet CERAMIDE I Revision 2, D
  • Topical Delivery of Ceramide by Oil-in-Water Nanoemulsion to Retain Epidermal Moisture Content in Derm
  • CERAMIDE NS. (n.d.).
  • Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents?. (2014).

Sources

Method

Application Notes and Protocols for Inducing Apoptosis with N-Stearoyl-D-erythro-sphingosine (C18-Ceramide)

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with a robust framework for utilizing N-Stearoyl-D-erythro-sphingosine (C18-ceramide) to induce apoptosis i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a robust framework for utilizing N-Stearoyl-D-erythro-sphingosine (C18-ceramide) to induce apoptosis in cell culture. We delve into the molecular underpinnings of ceramide-mediated cell death, present detailed, field-proven protocols for its application, and describe rigorous methods for the quantification of apoptosis. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring experimental success and data integrity.

Introduction: Ceramide as a Central Mediator of Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[2] The sphingolipid metabolite, ceramide, has emerged as a critical second messenger in the signaling cascades that govern apoptosis.[3][4][5] Various cellular stresses, such as exposure to cytokines (e.g., TNF-α), chemotherapeutic agents, and radiation, converge on pathways that increase intracellular ceramide levels, thereby triggering cell death.[5][6][7]

N-Stearoyl-D-erythro-sphingosine, also known as C18-ceramide, is a long-chain ceramide species that is particularly relevant to physiological and pathological processes.[8] Unlike the more commonly used short-chain, cell-permeable ceramide analogs (e.g., C2 or C6-ceramide), C18-ceramide is a naturally occurring molecule whose levels are specifically modulated during apoptosis.[9] Studies have shown that decreased levels of C18-ceramide can impart a growth advantage to glioma cells, while its exogenous application can inhibit cancer cell viability by inducing apoptosis.[8] This guide focuses on the practical application of exogenous C18-ceramide as a specific and potent tool to study apoptotic mechanisms.

Mechanism of Action: The C18-Ceramide Signaling Cascade

C18-ceramide executes its pro-apoptotic function by integrating signals that affect multiple cellular organelles and pathways, most notably the mitochondria.[10] Its mechanism is complex and can be cell-type dependent, but key events have been well-characterized.

  • Mitochondrial (Intrinsic) Pathway Activation: This is a major route for ceramide-induced apoptosis.[7][10] Ceramide can directly influence the mitochondrial outer membrane, promoting its permeabilization (MOMP). This can occur through the formation of ceramide-rich macrochannels or by modulating the activity of the Bcl-2 family of proteins, leading to the oligomerization of pro-apoptotic members like Bax and Bak.[10] The resulting MOMP allows for the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[11] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the classical morphological and biochemical hallmarks of apoptosis.[1][12]

  • Integration with Other Pathways: Ceramide signaling can also intersect with the extrinsic (death receptor) pathway and activate stress-related kinases like the SAPK/JNK cascade, further amplifying the apoptotic signal.[4][5][10]

G Inducers Cellular Stressors (e.g., TNF-α, Chemo) Exogenous C18-Ceramide Ceramide ↑ Intracellular C18-Ceramide Inducers->Ceramide Mito Mitochondrion Ceramide->Mito Direct Action on Membrane Modulation of Bcl-2 Proteins BaxBak Bax/Bak Activation & Oligomerization Mito->BaxBak MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BaxBak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 1. Simplified signaling pathway of C18-ceramide-induced apoptosis.

Core Protocol: Inducing Apoptosis with C18-Ceramide

This protocol provides a generalized workflow for inducing apoptosis using C18-ceramide. Optimization of concentration and incubation time is critical and should be determined empirically for each cell line.

G Start Start PrepStock Prepare C18-Ceramide Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock SeedCells Seed Cells in Culture Plates Start->SeedCells PrepareTreat Prepare Working Solutions (Dilute Stock in Media) PrepStock->PrepareTreat Incubate1 Incubate (e.g., 24h to allow attachment) SeedCells->Incubate1 TreatCells Add C18-Ceramide or Vehicle Control to Cells Incubate1->TreatCells PrepareTreat->TreatCells Incubate2 Incubate for Induction Period (e.g., 12-48h) TreatCells->Incubate2 Harvest Harvest Cells & Supernatant Incubate2->Harvest Analyze Analyze Apoptosis (Flow Cytometry, Caspase Assay, etc.) Harvest->Analyze End End Analyze->End

Figure 2. General experimental workflow for C18-ceramide treatment.

Part A: Reagent Preparation & Handling

Rationale: C18-ceramide is highly lipophilic and insoluble in aqueous solutions.[13] Proper solubilization in an organic solvent is essential for its delivery to cells in culture media.

Materials:

  • N-Stearoyl-D-erythro-sphingosine (MW: 565.95 g/mol )[14]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate Mass: To prepare a 10 mM stock solution, weigh out 5.66 mg of C18-ceramide powder.

  • Dissolution: Add 1 mL of sterile DMSO to the powder.

  • Solubilization: Warm the solution briefly to 37°C and vortex vigorously until the powder is completely dissolved. The solution should be clear.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light.[13] The compound is stable for at least one year under these conditions.

Part B: Cell Treatment Protocol

Rationale: This protocol outlines the treatment of cells with C18-ceramide. A vehicle control (DMSO) is crucial to distinguish the effects of the ceramide from any potential effects of the solvent.

Materials:

  • Healthy, sub-confluent cell culture of interest

  • Complete cell culture medium

  • C18-ceramide stock solution (10 mM in DMSO)

  • Sterile culture plates (e.g., 6-well or 96-well)

Protocol:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency for adherent cells) at the time of analysis.

  • Incubation: Allow cells to adhere and recover by incubating for 18-24 hours at 37°C in a humidified CO₂ incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM C18-ceramide stock solution.

    • Pre-warm the complete culture medium to 37°C.

    • Prepare serial dilutions of the C18-ceramide stock in complete medium to achieve the desired final concentrations. A typical starting range is 10-100 µM.[9]

    • Example for 50 µM final: Add 5 µL of 10 mM stock to 995 µL of medium.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest C18-ceramide concentration (e.g., 0.5% DMSO).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the appropriate concentration of C18-ceramide or the vehicle control.

    • Include an "untreated" control group with fresh medium only.

  • Induction: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours).

  • Harvesting: Proceed to harvest cells for downstream analysis as described in the quantification protocols below. For adherent cells, be sure to collect both the cells in the supernatant (which may have detached due to apoptosis) and the adherent cells (detached using a gentle method like trypsin or scraping).

Quantification of Apoptosis: Methods and Protocols

The choice of assay depends on the specific apoptotic event being investigated. Using at least two different methods is recommended to confirm results.[15]

Method Principle Stage of Apoptosis Advantages Disadvantages
Annexin V / Propidium Iodide (PI) Staining Detects externalization of phosphatidylserine (PS) and loss of membrane integrity.[1]Early (Annexin V+) to Late (Annexin V+/PI+)Distinguishes between viable, apoptotic, and necrotic cells; quantitative.[16]Requires intact cells; sensitive to harvesting procedures.
Caspase-3/7 Activity Assay Measures the enzymatic activity of key executioner caspases that cleave a specific substrate (DEVD).[12][17]Mid-to-Late (Execution Phase)High-throughput; specific to caspase-mediated apoptosis.Does not measure cell viability directly; transient signal.
TUNEL Assay Labels DNA strand breaks (fragmentation) using terminal deoxynucleotidyl transferase (TdT).[18]LateCan be used on fixed cells and tissue sections; visually compelling.Can produce false positives in necrotic cells; may not detect very early stages.[15]
Method 1: Annexin V/PI Staining by Flow Cytometry

Protocol:

  • Harvest Cells: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.

  • Wash: Wash the cell pellet once with cold 1X PBS.

  • Resuspend: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Aliquot: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[19]

  • Stain: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) staining solution.[2]

  • Incubate: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilute: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze: Analyze by flow cytometry immediately (within 1 hour).[19]

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[16]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[16]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).

Method 2: Caspase-3/7 Activity Assay (Plate-Reader Based)

Protocol:

  • Seed Cells: Seed cells in a 96-well white-walled plate (for luminescence) or clear plate (for colorimetric/fluorometric). Treat with C18-ceramide as described above.

  • Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Prepare Reagent: Prepare the caspase assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7).[20] This typically involves reconstituting a lyophilized substrate with a buffer.

  • Add Reagent: Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubate: Mix gently by orbital shaking for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.[12]

  • Read: Measure luminescence or fluorescence/absorbance using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Method 3: TUNEL Assay (Fluorescence Microscopy)

Protocol:

  • Sample Preparation: Grow and treat cells on sterile glass coverslips.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[18][21]

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 10-15 minutes.[21][22]

  • Labeling Reaction: Wash again and incubate with the TUNEL reaction mixture, containing TdT enzyme and fluorescently-labeled dUTPs (e.g., Br-dUTP or fluorescein-dUTP), for 60 minutes at 37°C in a humidified chamber.[18][21]

  • Stop Reaction: Stop the reaction by washing with a stop/wash buffer (often saline-sodium citrate).[18]

  • Counterstain & Mount: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Visualize: Analyze using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence, while non-apoptotic cells will only show the DAPI counterstain.

References

Click to expand
  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011).
  • Obeid, L. M., & Hannun, Y. A. (n.d.). Ceramide and Apoptosis: Exploring the Enigmatic Connections Between Sphingolipid Metabolism and Programmed Cell Death.
  • Boster Biological Technology. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Krajewska, M., & Krajewski, S. (2011). Caspase Protocols in Mice. PMC.
  • Shah, A. K. (1998, December 1). Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Haimovitz-Friedman, A., Kolesnick, R. N., & Fuks, Z. (n.d.). Regulation of ceramide production and apoptosis. ProQuest.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Haimovitz-Friedman, A., Kolesnick, R. N., & Fuks, Z. (1997). Ceramide signaling in apoptosis. British Medical Bulletin.
  • Haimovitz-Friedman, A., Kolesnick, R. N., & Fuks, Z. (1997). Ceramide signaling in apoptosis. PubMed.
  • JoVE. (2023, April 30). Video: The TUNEL Assay. Retrieved from [Link]

  • Ormerod, M. G., Sun, X. M., Snowden, R. T., & Cohen, G. M. (n.d.). QUANTIFICATION OF APOPTOSIS AND NECROSIS BY FLOW CYTOMETRY.
  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011).
  • Ribble, D., Goldstein, N. B., Norris, D. A., & Shellman, Y. G. (2005).
  • Gangoiti, P., Granado, M. H., Wang, S. W., Kong, J. Y., Stein, J., & Gomez-Munoz, A. (2017). Advances in determining signaling mechanisms of ceramide and role in disease. PMC.
  • Citius.Technology. (2011, September 15).
  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit.
  • Barenz, F., Kazazic, M., Kiffer-Moreira, T., Ruat, M., Maoret, J. J., & Ghaemmaghami, A. M. (2010). Natural C18:0-ceramide Induces Cellular. KTU ePubl.
  • Al-Dherasi, A., & Al-Ameri, M. (2023). Roles and therapeutic targeting of ceramide metabolism in cancer. PMC.
  • Gajjala, P. R., Flannery, A. R., & Agbaga, M. P. (2015). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya. PMC.
  • Jiang, Y., & Liu, K. (2011). Apoptotic Sphingolipid Ceramide in Cancer Therapy. PMC.
  • Nagaoka, Y., Ikeda, M., & Kim, Y. I. (1998). In Vitro and in Vivo Induction of Apoptosis by Sphingosine and N, N-dimethylsphingosine in Human Epidermoid Carcinoma KB-3-1 and Its Multidrug-Resistant Cells. PubMed.
  • precisionFDA. (n.d.). N-STEAROYL-D-ERYTHRO-SPHINGOSINE. Retrieved from [Link]

  • Kim, D. S., Kim, J. H., & Lee, D. S. (2014).
  • Taha, T. A., & Obeid, L. M. (2021).
  • Cayman Chemical. (2024). Sphingosine (d17:1)

Sources

Application

thin-layer chromatography for ceramide NS separation

An Application Note and Protocol for the Separation of Ceramide NS by High-Performance Thin-Layer Chromatography Authored by: A Senior Application Scientist Introduction: The Significance of Ceramide NS and the Utility o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Separation of Ceramide NS by High-Performance Thin-Layer Chromatography

Authored by: A Senior Application Scientist

Introduction: The Significance of Ceramide NS and the Utility of HPTLC

Ceramides are a class of sphingolipids that are fundamental structural components of the epidermal permeability barrier in the skin's outermost layer, the stratum corneum.[1] They are composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond.[2] The specific structure of the sphingoid base and the fatty acid defines the ceramide subclass. Ceramide NS (CER[NS]) is a prominent subclass, characterized by a non-hydroxy fatty acid (N) attached to a sphingosine (S) base.[1][3] The integrity and composition of CER[NS] and other ceramides are critical for maintaining skin hydration and protecting against environmental insults.[1] Aberrations in ceramide profiles have been linked to various skin conditions, making their analysis crucial in dermatological research and the development of therapeutic and cosmetic products.[1]

While high-resolution techniques like liquid chromatography-mass spectrometry (LC-MS) provide exhaustive detail on lipid species, High-Performance Thin-Layer Chromatography (HPTLC) remains a powerful, cost-effective, and widely used method for the separation and semi-quantitative analysis of lipid classes.[4][5] Its simplicity and robustness make it an ideal tool for screening lipid extracts, assessing the purity of ceramide standards, and monitoring changes in the relative abundance of key lipid classes like CER[NS].

This guide provides a detailed methodology for the separation of Ceramide NS from complex lipid mixtures using HPTLC, grounded in the physicochemical principles that govern the chromatographic process.

The Principle of Separation: Polarity and Adsorption Chromatography

The separation of Ceramide NS by HPTLC is based on the principle of adsorption chromatography. The stationary phase is a thin layer of silica gel, a highly polar adsorbent, coated onto a glass or aluminum plate. The mobile phase, a solvent system of optimized polarity, moves up the plate via capillary action.

  • The Role of Ceramide NS Structure: Ceramide NS is a moderately polar lipid. Its polarity is primarily derived from the hydroxyl groups and the amide linkage in its "headgroup" region.[2] However, the long, non-hydroxylated fatty acid chain and the hydrocarbon chain of the sphingosine base are nonpolar. This amphipathic nature is key to its chromatographic behavior.

  • Interaction with the Stationary Phase: The polar silica gel stationary phase (Si-OH) interacts with the polar moieties of the lipids via hydrogen bonding. More polar lipids, such as phospholipids or ceramides with additional hydroxyl groups (e.g., Ceramide AS), will adsorb more strongly to the silica and thus migrate more slowly up the plate.

  • Interaction with the Mobile Phase: The mobile phase solvates the lipid molecules, competing with the silica gel for their interaction. A more polar solvent system will more effectively elute all lipids, causing them to migrate further up the plate. Conversely, a less polar system will result in less migration. Ceramide NS, being less polar than other hydroxylated ceramides but more polar than lipids like cholesterol or triglycerides, will migrate to an intermediate position.[3]

The final position of the lipid on the plate, represented by its Retention Factor (Rf), is a result of the equilibrium of these interactions.

Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)

By carefully selecting the solvent system, a clear separation between Ceramide NS and other lipid classes can be achieved.

Experimental Workflow for Ceramide NS Analysis

The entire process, from sample acquisition to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis sample_prep 1. Lipid Extraction (e.g., Bligh & Dyer) standard_prep 2. Standard Preparation (Ceramide NS in Chloroform/Methanol) plate_prep 3. HPTLC Plate Activation (Heating to remove moisture) spotting 4. Sample & Standard Spotting (Automated or Manual) plate_prep->spotting development 5. Chromatographic Development (In a saturated chamber) spotting->development drying 6. Plate Drying (Evaporation of mobile phase) development->drying visualization 7. Visualization (e.g., Copper Sulfate Charring) drying->visualization densitometry 8. Densitometry & Quantification (Scanning and peak integration) visualization->densitometry reporting 9. Data Reporting (Rf values, relative abundance) densitometry->reporting

Caption: Workflow for HPTLC analysis of Ceramide NS.

Detailed Protocols

Protocol 1: HPTLC Plate Preparation and Activation

Rationale: Silica gel plates readily adsorb atmospheric water, which deactivates the stationary phase and leads to inconsistent Rf values and poor separation. Heating the plate immediately before use removes adsorbed water, ensuring maximum activity and reproducibility.

Materials:

  • HPTLC Silica Gel 60 plates (e.g., 20 x 10 cm or 10 x 10 cm)

  • Oven or plate heater

  • Desiccator cabinet

Procedure:

  • Handle the HPTLC plate only by its edges to avoid contaminating the silica surface.

  • Place the plate in an oven or on a plate heater set to 110-120°C.

  • Heat the plate for 30 minutes.

  • Remove the plate and immediately transfer it to a desiccator cabinet to cool to room temperature before spotting. Use the plate within one hour of activation.

Protocol 2: Sample and Standard Application

Rationale: Precise application of small, concentrated spots is critical for achieving high resolution. Overloading the plate or applying spots that are too large will result in broad, distorted bands and poor separation.

Materials:

  • Activated HPTLC plate

  • Ceramide NS standard solution (e.g., 1 mg/mL in chloroform:methanol, 2:1 v/v)

  • Lipid extract samples, redissolved in chloroform:methanol (2:1 v/v) at a known concentration (e.g., 5-10 mg/mL)

  • Glass capillaries (1 µL) or an automated TLC spotter/sampler

  • Pencil and ruler

Procedure:

  • Using a pencil, lightly draw an origin line approximately 1.5 cm from the bottom of the plate.

  • Mark the positions for each sample and standard, ensuring at least 1 cm between lanes.

  • Manual Application:

    • Dip a clean glass capillary into the standard or sample solution.

    • Gently touch the tip of the capillary to the designated mark on the origin line. Apply the sample in small, successive applications, allowing the solvent to evaporate completely between each application to keep the spot diameter under 2 mm.

    • Apply a total of 2-5 µL of each sample or standard.

  • Automated Application:

    • Use an automated sampler for superior precision. Set the application volume (e.g., 2 µL) and band width (e.g., 6 mm).

Protocol 3: Chromatographic Development

Rationale: The choice of mobile phase is the most critical factor for successful separation. A double-development system provides enhanced resolution for complex lipid mixtures like those from skin. The first development with a more polar system separates the bulk lipids, and the second, less polar development refines the separation of the ceramide subclasses.[6] Chamber saturation ensures a uniform vapor environment, preventing solvent evaporation from the plate surface which can lead to distorted separation fronts.

Materials:

  • TLC developing chamber with a tight-fitting lid

  • Filter paper (to line the chamber)

  • Mobile Phase A (First Development): Chloroform / Methanol / Acetic Acid (190:9:1, v/v/v)[6]

  • Mobile Phase B (Second Development): Chloroform / Methanol / Acetic Acid (197:2:1, v/v/v)[6]

Procedure:

  • Chamber Saturation:

    • Line the back wall of the TLC chamber with a sheet of filter paper.

    • Pour the developing solvent (Mobile Phase A for the first run) into the chamber to a depth of about 0.5-1.0 cm. Ensure the solvent level is below the origin line on the HPTLC plate.

    • Close the lid and gently swirl to saturate the filter paper. Allow the chamber to equilibrate for at least 20-30 minutes.

  • First Development:

    • Carefully place the spotted HPTLC plate into the saturated chamber.

    • Close the lid and allow the mobile phase to ascend the plate via capillary action.

    • When the solvent front reaches the top of the plate (or a pre-marked line ~1 cm from the top), remove the plate.

    • Immediately mark the solvent front with a pencil.

    • Dry the plate completely in a fume hood or with a stream of nitrogen.

  • Second Development:

    • Repeat the chamber saturation process with Mobile Phase B.

    • Place the dried plate from the first development into the newly saturated chamber.

    • Develop the plate again to the same height.

    • Remove the plate, mark the solvent front, and dry thoroughly in a fume hood.

Protocol 4: Visualization and Analysis

Rationale: Ceramides lack a chromophore and are not visible on the plate after development. A visualization reagent is required. Staining with a copper sulfate/phosphoric acid solution followed by heating (charring) is a universal and highly sensitive method for all organic compounds, making it ideal for densitometric quantification.[3]

Materials:

  • Visualization Reagent: 10% (w/v) Copper (II) sulfate (CuSO₄) in 8% (v/v) phosphoric acid (H₃PO₄) aqueous solution[6]

  • Dipping chamber or glass spray bottle

  • Hot plate or oven set to 160-180°C

Procedure:

  • Evenly apply the visualization reagent to the dried plate by either dipping or spraying.

  • Allow any excess reagent to drip off.

  • Place the plate on a hot plate or in an oven preheated to 160-180°C.

  • Heat the plate for 5-10 minutes. Lipids will appear as dark, charred spots against a pale background.

  • Remove the plate and allow it to cool.

  • Analysis:

    • Immediately photograph or scan the plate for documentation.

    • For semi-quantitative analysis, use a TLC scanner (densitometer). Scan the plate at a visible wavelength (e.g., 450-550 nm) in reflectance mode.

    • Integrate the peak area for the Ceramide NS standard and the corresponding band in the sample lanes. The amount of Ceramide NS in the sample can be estimated by comparing its peak area to a calibration curve generated from known amounts of the standard.

Data Interpretation and Expected Results

The separation of a standard skin lipid mixture will result in distinct bands corresponding to different lipid classes based on their polarity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Stearoyl-D-erythro-sphingosine (C18 Ceramide)

A Guide to Improving Solubility and Bioavailability in Experimental Media Welcome to the technical support guide for N-Stearoyl-D-erythro-sphingosine (C18 Ceramide). As a Senior Application Scientist, I understand that h...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Solubility and Bioavailability in Experimental Media

Welcome to the technical support guide for N-Stearoyl-D-erythro-sphingosine (C18 Ceramide). As a Senior Application Scientist, I understand that harnessing the biological activity of this potent signaling lipid is often hindered by a primary challenge: its exceptionally low solubility in aqueous solutions. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve consistent, soluble, and biologically active ceramide preparations for your research.

N-Stearoyl-D-erythro-sphingosine is a key endogenous sphingolipid involved in critical cellular processes, including differentiation, senescence, and apoptosis.[1][2][3][4] Its long C18 acyl chain, while vital for its biological function, renders the molecule highly hydrophobic and practically insoluble in water and cell culture media.[5][6][7] This guide will walk you through the causality of this issue and provide robust solutions.

Frequently Asked Questions (FAQs) - Quick Start Guide

This section addresses the most common initial queries and problems.

Q1: What is the best solvent to prepare an initial stock solution of C18 Ceramide? A: You must begin with an organic solvent. For cell culture applications, high-purity ethanol or dimethyl sulfoxide (DMSO) are the recommended choices.[5][8] For analytical chemistry purposes where the solvent will be evaporated, mixtures like chloroform/methanol can be used.[9][10][11] Never attempt to dissolve the ceramide powder directly in an aqueous buffer or medium.

Q2: Why did my ceramide solution turn cloudy or form a precipitate immediately after I added it to my cell culture media? A: This is a common and expected outcome if the ceramide is not properly complexed. When your organic stock solution is diluted into the aqueous medium, the solvent (e.g., ethanol) disperses, leaving the highly hydrophobic ceramide molecules to crash out of solution and aggregate.[5][12]

Q3: Is there a limit to the final concentration of organic solvent in my cell culture? A: Absolutely. The final concentration of your organic solvent must be kept to a minimum to prevent cytotoxicity, which could confound your experimental results. A widely accepted final concentration is less than 0.5%, with many protocols recommending keeping it below 0.1%.[5][13]

Q4: How can I effectively increase the solubility and delivery of C18 Ceramide to my cells? A: The most reliable and biologically relevant method is to complex the ceramide with fatty acid-free Bovine Serum Albumin (BSA).[5][12][14] BSA acts as a lipid carrier, sequestering the hydrophobic ceramide molecule and facilitating its stable dispersion in the medium and subsequent delivery to the cells, mimicking a more physiological transport mechanism.[5][15]

In-Depth Troubleshooting and Experimental Protocols

For researchers requiring robust and reproducible results, the following detailed protocols are provided.

Guide 1: Preparation of a High-Concentration Ceramide Stock Solution

The foundation of a successful experiment is a properly prepared stock solution. The goal is to fully dissolve the ceramide in a minimal volume of organic solvent.

Causality: The crystalline structure of the ceramide powder requires energy to break apart. The use of a suitable organic solvent minimizes the intermolecular forces between ceramide molecules, while gentle heating provides the kinetic energy needed to overcome the crystal lattice energy and facilitate dissolution.

Step-by-Step Protocol:

  • Weighing: Accurately weigh the desired amount of N-Stearoyl-D-erythro-sphingosine powder in a sterile, chemically-resistant (e.g., glass) tube.

  • Solvent Addition: Add pure ethanol or DMSO to achieve a stock concentration of 5-10 mg/mL.[5]

  • Dissolution: Warm the solution to 60°C and use a bath sonicator or vortex mixer to aid dissolution until the solution is completely clear.[5][9][14] Do not boil the solvent.

  • Storage: Once fully dissolved, this stock solution can be stored, tightly sealed, at -20°C.[5][16]

Guide 2: Enhanced Solubilization via Ceramide-BSA Complexation

This is the gold-standard method for introducing long-chain ceramides into cell culture. The BSA carrier protein not only prevents precipitation but also reduces the potential for non-specific membrane disruption that can occur with high concentrations of free lipids.

Causality: Fatty acid-free BSA possesses hydrophobic pockets that can bind and sequester non-polar molecules like the acyl chain of ceramide. By slowly introducing the ceramide-ethanol solution into a vortexing solution of BSA, the ceramide molecules are captured by the BSA before they have a chance to aggregate, forming a stable, soluble complex.

Step-by-Step Protocol:

  • Prepare Ceramide Stock: Prepare a 5 or 10 mM stock solution of C18 Ceramide in 100% ethanol as detailed in Guide 1.

  • Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free medium. Warm this solution to 37°C in a water bath.

  • Complexation: While vigorously vortexing the warm BSA solution, slowly add the ceramide stock solution drop-by-drop to achieve the desired final molar ratio (e.g., 2:1 ceramide:BSA).[5] The slow addition into a rapidly mixing solution is critical for successful complexation.

  • Incubation: Incubate the mixture at 37°C for a minimum of 1 hour with gentle agitation (e.g., on a rotator) to ensure complete and stable complex formation.[5]

  • Sterilization & Use: Sterile-filter the final ceramide-BSA complex through a 0.22 µm filter.[14] This solution is now ready to be added to your cell culture medium to achieve your desired final working concentration.

Data Summary & Visual Workflows
Table 1: Solubility Profile of N-Stearoyl-D-erythro-sphingosine
SolventSolubilitySuitability for Cell Culture
Water / Aqueous BuffersInsoluble[6][7]Unsuitable for stock solution
EthanolSoluble with warming[5][13]Recommended (keep final conc. <0.5%)
DMSOSoluble[5][8]Recommended (keep final conc. <0.5%)
ChloroformSoluble[6][10]Not suitable for live-cell assays
Chloroform:Methanol (2:1)Soluble[9]Not suitable for live-cell assays
Table 2: Common Problems and Solutions
ProblemProbable CauseRecommended Solution
Precipitate in Stock Solution Incomplete dissolution or storage at too low a temperature without sufficient solvent.Gently warm the stock solution (37-60°C) and sonicate or vortex until clear. Ensure it is fully dissolved before use.[5][14]
Precipitate in Final Medium Exceeded aqueous solubility limit; direct dilution of organic stock without a carrier.Primary Solution: Use the Ceramide-BSA complexation protocol (Guide 2).[5][12] Secondary: Ensure the final solvent concentration is minimal and add the stock to pre-warmed, stirring media.[5]
Observed Cell Toxicity/Death Final concentration of organic solvent (ethanol/DMSO) is too high.Calculate the dilution factor carefully to ensure the final solvent concentration is non-toxic (ideally ≤0.1%).[13] Always include a vehicle control (solvent + BSA, no ceramide) in your experiment.
No Biological Effect Observed Poor bioavailability due to precipitation; ceramide is not reaching the cells effectively.Use the Ceramide-BSA complexation protocol to enhance delivery and bioavailability.[5][15]
Diagram 1: Experimental Workflow for Ceramide Solution Preparation

G cluster_prep Preparation Phase cluster_decision Method Selection cluster_bsa BSA Complexation Protocol cluster_direct Direct Dilution (Use with Caution) cluster_final Application & Troubleshooting A Weigh C18 Ceramide Powder B Dissolve in Ethanol/DMSO (Warm & Sonicate) A->B C Sensitive Cells or Need High Bioavailability? B->C D Prepare warm Fatty-Acid Free BSA solution C->D G Pre-warm cell culture media to 37°C C->G No E Slowly inject Ceramide stock into vortexing BSA D->E F Incubate at 37°C for 1 hour E->F I Sterile filter (0.22 µm) and add to cell culture F->I H Slowly add stock to stirring media (Final solvent conc. <0.5%) G->H H->I J Precipitation Observed? I->J K Increase BSA:Ceramide Ratio or Lower Final Concentration J->K Yes End Experiment Ready J->End No K->B Reformulate

Caption: Decision workflow for preparing C18 Ceramide working solutions.

Diagram 2: Mechanism of BSA-Mediated Solubilization

G cluster_before Before Complexation cluster_process Complexation Process cluster_after After Complexation A Insoluble C18 Ceramide (Hydrophobic Aggregates) B Aqueous Medium (e.g., Cell Culture Media) A->B Precipitates in D Ceramide enters hydrophobic pocket of BSA A->D C Fatty Acid-Free BSA (Carrier Protein) C->D E Soluble Ceramide-BSA Complex D->E F Stable Dispersion in Aqueous Medium E->F Disperses evenly

Caption: How BSA acts as a carrier to solubilize hydrophobic ceramide.

References
  • Benchchem. (2025). Troubleshooting low cellular uptake of exogenous C22-ceramide. Benchchem Technical Support.
  • LabSolutions. N-stearoyl-D-erythro-sphingosine. LabSolutions.
  • Basicmedical Key. (2016). A Simple, High-Throughput Method for Analysis of Ceramide, Glucosylceramide, and Ceramide Trihexoside in Dried Blood Spots by LC/MS/MS. Basicmedical Key.
  • LIPID MAPS. Structure Database (LMSD) - Cer(d18:1/18:0). LIPID MAPS.
  • MedChemExpress. D-lactosyl-β-1,1′ N-stearoyl-D-erythro-sphingosine. MedChemExpress.
  • PMC. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases. PMC.
  • PMC. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC.
  • PMC. (2017). Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. PMC.
  • ResearchGate. (2017). Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides?. ResearchGate.
  • ResearchGate. (2025). How can ceramide be dissolved?. ResearchGate.
  • AZONE. C18 Ceramide (N-Stearoyl-D-sphingosine, Stearoyl Ceramide). AZONE AXEL Shop.
  • InvivoChem. C18-Ceramide | Endogenous Metabolite. InvivoChem.
  • Cayman Chemical. Sphingolipid Advice. Cayman Chemical.
  • ResearchGate. (2025). Biological activity of ceramides and other sphingolipids. ResearchGate.
  • Hangzhou Royalchem Co.,LTD. (2025). Buy N-stearoyl-D-erythro-sphingosine. LookChem.
  • Sigma-Aldrich. N-Stearoyl-D-sphingosine. Sigma-Aldrich.
  • ResearchGate. (2023). How to dissolve the ceramides and add it to cell culture for treatment?. ResearchGate.
  • Cayman Chemical. Sphingosine (d17:1) Product Information. Cayman Chemical.
  • PMC. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. PMC.
  • MilliporeSigma. General Lipid/BSA Solubilization Protocol For Cell Delivery. MilliporeSigma.

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Optimization

Technical Support Center: Ceramide NS in Cell Culture

A Guide to Preventing Precipitation and Ensuring Successful Experiments Welcome to the technical support guide for utilizing Ceramide NS in your cell culture experiments. Ceramide NS, a key N-acylsphingosine, is a pivota...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Precipitation and Ensuring Successful Experiments

Welcome to the technical support guide for utilizing Ceramide NS in your cell culture experiments. Ceramide NS, a key N-acylsphingosine, is a pivotal bioactive lipid in cellular processes, including signaling pathways that regulate cell adhesion, migration, and apoptosis.[1][2] However, its potent biological activities are often overshadowed by a significant experimental hurdle: its inherent hydrophobicity and tendency to precipitate in aqueous cell culture media.[3][4]

This guide is designed to provide you, the researcher, with a comprehensive understanding of the challenges associated with Ceramide NS and to offer robust, field-proven solutions to maintain its solubility and ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Diagnosing and Solving Ceramide NS Precipitation

This section addresses the most common issue researchers face—visible precipitation of Ceramide NS after its addition to cell culture media.

Q1: I've added my Ceramide NS stock to the media, and now I see small particles or a cloudy suspension. What's happening?

A1: The Root of the Problem: Physicochemical Properties of Ceramide NS

What you are observing is the precipitation of Ceramide NS out of the aqueous solution. This occurs because Ceramide NS is a highly lipophilic and hydrophobic molecule.[3][5] Its structure, characterized by long hydrocarbon chains, results in negligible water solubility.[6] When a concentrated stock solution, typically made in an organic solvent, is diluted into the aqueous environment of your cell culture medium, the Ceramide NS molecules aggregate together to minimize their contact with water, leading to the formation of visible precipitates.[7] This not only reduces the effective concentration of the ceramide available to your cells but can also introduce confounding artifacts into your experiment.

Q2: My Ceramide NS has precipitated. What are my immediate options to rescue my experiment?

A2: Immediate Corrective Actions

If you observe precipitation shortly after preparing your working solution, it's best to discard it and prepare a fresh one using an improved solubilization method. Attempting to use a medium with precipitated ceramide will lead to inconsistent and unreliable results. The concentration of bioavailable ceramide will be unknown, and the precipitate itself could have unintended physical effects on your cells.

For future experiments, the key is to enhance the solubility of Ceramide NS before it is introduced to the bulk of the cell culture medium. The following sections provide detailed protocols for achieving this.

Frequently Asked Questions (FAQs) & Best Practices

This section provides in-depth answers and protocols for the proper handling and use of Ceramide NS in cell culture.

Q3: What is the best way to prepare a Ceramide NS stock solution?

A3: Protocol for Stock Solution Preparation

The initial step is to dissolve the Ceramide NS powder in a suitable organic solvent. Ethanol and Dimethyl Sulfoxide (DMSO) are the most common choices.[8]

Protocol 1: Preparation of Ceramide NS Stock Solution in Ethanol/DMSO

  • Weighing: Accurately weigh the desired amount of Ceramide NS powder in a sterile, chemical-resistant tube (e.g., a glass vial or polypropylene microcentrifuge tube).

  • Solvent Addition: Add the appropriate volume of high-purity ethanol or DMSO to achieve your target stock concentration (e.g., 5-10 mM).

  • Dissolution: To aid dissolution, you can warm the solution to 37-60°C and sonicate or vortex it until all the powder is completely dissolved.[8] Be aware that some ceramides are heat-sensitive, so prolonged exposure to high temperatures should be avoided.[5]

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[8][9]

Critical Consideration: Solvent Toxicity It is imperative to keep the final concentration of the organic solvent in your cell culture medium to a minimum, typically below 0.5%, and ideally at or below 0.1%, to prevent solvent-induced cytotoxicity.[8][10] Always include a vehicle control in your experiments, where you treat cells with the same final concentration of the solvent used to deliver the ceramide.[7]

Q4: How can I improve the solubility of Ceramide NS in my cell culture medium?

A4: The Power of Carrier Molecules: Complexing with Bovine Serum Albumin (BSA)

The most effective and widely recommended method to prevent precipitation and mimic physiological transport is to complex Ceramide NS with fatty acid-free BSA.[8][11] BSA acts as a carrier protein, sequestering the hydrophobic ceramide molecules and preventing them from aggregating in the aqueous medium.[8][11]

Protocol 2: Preparation of Ceramide NS-BSA Complex

  • Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile Phosphate Buffered Saline (PBS) or serum-free medium. Warm this solution to 37°C.

  • Prepare Ceramide NS Stock: Prepare a concentrated stock solution of Ceramide NS in ethanol as described in Protocol 1.

  • Complexation: While vortexing the warm BSA solution, slowly add the Ceramide NS stock solution dropwise to achieve the desired final concentration and molar ratio (a 2:1 ceramide:BSA molar ratio is a good starting point).[8] The slow addition is crucial to prevent localized high concentrations of ceramide that can precipitate before binding to BSA.

  • Incubation: Incubate the mixture at 37°C for at least 1 hour with gentle agitation (e.g., on a rotator) to allow for the formation of the ceramide-BSA complex.[8]

  • Sterilization: If necessary, sterile-filter the final Ceramide NS-BSA complex using a 0.22 µm syringe filter before adding it to your cell culture.

  • Application: The complex can now be added to your cells, ideally in serum-free or low-serum conditions to avoid competition from endogenous lipids and albumin in the serum.[12]

Q5: Are there other delivery methods besides using organic solvents or BSA?

A5: Alternative Delivery Systems

While solvent and BSA-complex methods are the most common, other strategies exist:

  • Liposomal Formulations: Incorporating Ceramide NS into liposomes or other lipid-based nanoparticles can significantly enhance its delivery and bioavailability.[3][8] This method is more complex and may require specialized equipment but offers high efficiency and minimal toxicity.[8]

  • Co-solvent Systems: Some protocols describe using a mixture of ethanol and dodecane (98:2, v/v) to disperse natural ceramides into aqueous solutions.[13][14]

Q6: What is the role of temperature and pH in Ceramide NS solubility?

A6: Environmental Factors

  • Temperature: While warming can initially help dissolve Ceramide NS, precipitation can occur as the medium cools to the physiological temperature of 37°C.[7] Therefore, relying solely on heat is not a stable solution. It is a useful aid during stock preparation but not for maintaining solubility in the final culture medium.[8]

  • pH: Ceramides are most stable within a pH range of 4.5 to 6.5.[5] Standard cell culture media are typically buffered to a pH of ~7.4. While this is not ideal for ceramide stability, it is necessary for cell viability. Drastic changes to the medium's pH to accommodate the ceramide would be detrimental to the cells. This underscores the importance of using carrier molecules like BSA to keep the ceramide soluble at physiological pH.

Q7: Does the presence of serum in my culture medium affect Ceramide NS precipitation?

A7: The Influence of Serum

Yes, serum can influence the solubility of Ceramide NS. Fetal Bovine Serum (FBS) and other sera naturally contain albumin and other proteins that can act as carriers for lipids.[11][15] Therefore, in serum-containing media, you might observe less precipitation compared to serum-free conditions. However, the binding is non-specific, and the high concentration of other lipids in serum can compete with Ceramide NS for binding to albumin. For experiments requiring precise control over ceramide concentration and to avoid confounding effects from other serum components, transitioning to serum-free conditions and using a pre-formed Ceramide NS-BSA complex is the recommended approach.[8][16]

Data and Workflow Visualization

To assist in your experimental design, the following tables and diagrams summarize key information and workflows.

Data Presentation

Table 1: Comparison of Ceramide NS Delivery Methods

Delivery MethodAdvantagesDisadvantagesRecommended For
Ethanol/DMSO Dilution Simple and quick to prepare.[8]Potential for solvent toxicity; high risk of precipitation upon dilution into aqueous media.[8][10]Initial screening experiments; use with robust cell lines.
BSA Complexation Significantly improves solubility; mimics physiological transport; reduces solvent cytotoxicity.[8]Requires more preparation time; BSA may have independent biological effects in some systems.[8]Sensitive cell types; serum-free or low-serum experiments; studies requiring stable and known concentrations.
Liposomal Delivery High delivery efficiency; minimal toxicity; protects ceramide from degradation.[3][8]Complex and time-consuming preparation; may require specialized equipment.[8]In vivo studies; experiments requiring targeted delivery.
Experimental Workflows

G cluster_0 Stock Solution Preparation cluster_1 Working Solution: Direct Dilution Method cluster_2 Working Solution: BSA Complexation Method (Recommended) A Weigh Ceramide NS Powder B Add Ethanol or DMSO A->B C Warm and Sonicate (to 37-60°C) B->C D Store at -20°C C->D F Dilute Stock Solution into Medium D->F Use Stock J Slowly Add Ceramide Stock while Vortexing D->J Use Stock E Pre-warm Cell Culture Medium (37°C) E->F G Add to Cells (High Risk of Precipitation) F->G H Prepare 10% Fatty Acid-Free BSA Solution I Warm BSA to 37°C H->I I->J K Incubate at 37°C for 1 hour J->K L Add Complex to Cells (Stable Solution) K->L

Caption: Recommended workflows for preparing Ceramide NS solutions.

G Start Start: Precipitation Observed Q1 Is the final solvent concentration >0.5%? Start->Q1 A1_Yes Action: Reduce solvent concentration. Prepare a more concentrated stock. Q1->A1_Yes Yes Q2 Was the stock solution added directly to the medium? Q1->Q2 No A1_Yes->Q2 A2_Yes Action: Use BSA complexation method (See Protocol 2). Q2->A2_Yes Yes Q3 Was the stock added too quickly to the BSA? Q2->Q3 No (BSA was used) End Outcome: Stable Ceramide NS Working Solution A2_Yes->End A3_Yes Action: Add stock solution dropwise to warm, vortexing BSA solution. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for Ceramide NS precipitation.

References

  • Formulator Hub. (2025, February 12). EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES IN SKINCARE. Retrieved from [Link]

  • ResearchGate. (2025, January 1). How can ceramide be dissolved?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CERAMIDE NS. Retrieved from [Link]

  • Gomez-Larrauri, A., et al. (2020). Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy. The FASEB Journal, 34(6), 7610-7630. Retrieved from [Link]

  • Strosznajder, J. B., et al. (2017). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Molecular Neurobiology, 54(4), 2947-2961. Retrieved from [Link]

  • ResearchGate. (2017, March 21). Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides?. Retrieved from [Link]

  • Slotte, J. P., et al. (2013). Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. PLoS ONE, 8(4), e61290. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Skin Ceramides. Retrieved from [Link]

  • ResearchGate. (2023, December 12). How to dissolve the ceramides and add it to cell culture for treatment?. Retrieved from [Link]

  • Gangoiti, P., et al. (2018). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 59(7), 1136-1147. Retrieved from [Link]

  • Mizutani, Y., et al. (2015). Producing human ceramide-NS by metabolic engineering using yeast Saccharomyces cerevisiae. Scientific Reports, 5, 16319. Retrieved from [Link]

  • ResearchGate. (2020, March 21). Ceramide launches an acute anti‐adhesion pro‐migration cell signaling program in response to chemotherapy. Retrieved from [Link]

  • Park, T. S., et al. (2017). Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. Journal of Visualized Experiments, (128), 56242. Retrieved from [Link]

  • ResearchGate. (2013, April 19). Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. Retrieved from [Link]

  • Cytiva. (2020, March 31). Lipids in cell culture media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ceramide NS Dilaurate. PubChem Compound Database. Retrieved from [Link]

  • Gomez-Larrauri, A., et al. (2020). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 61(3), 323-333. Retrieved from [Link]

  • Gomez-Muñoz, A., et al. (2025, August 28). Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival. International Journal of Molecular Sciences, 26(17), 9345. Retrieved from [Link]

  • Zen-Bio, Inc. (2009, January 23). Effect of Ceramide on Mesenchymal Stem Cell Differentiation Toward Adipocytes. Retrieved from [Link]

  • Barenholz, Y., et al. (2008). Physicochemical and Biological Characterization of Ceramide-Containing Liposomes: Paving the Way to Ceramide Therapeutic Application. Langmuir, 24(12), 6176-6187. Retrieved from [Link]

  • Listenberger, L. L., et al. (2017). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(10 Pt B), 1233-1243. Retrieved from [Link]

  • Quora. (2017, January 26). What is the role of the serum in a cell culture?. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). KR20190127880A - Methods and products for the preparation of formulations containing ceramides.
  • Cyberlipid. (n.d.). Preparation of ceramides. Retrieved from [Link]

  • Slotte, J. P., et al. (2015). Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach. PLoS ONE, 10(11), e0143382. Retrieved from [Link]

  • seamlessbio. (n.d.). Why is human serum so important in cell culture?. Retrieved from [Link]

  • SkinChakra. (2022, July 21). How to use ceramide in an emulsion. Retrieved from [Link]

  • Google Patents. (n.d.). US11000458B2 - Method and product for producing formulations containing ceramide.
  • Mizutani, Y., et al. (2015). Producing human ceramide-NS by metabolic engineering using yeast Saccharomyces cerevisiae. Scientific Reports, 5, 16319. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield of ceramide NS extraction

Welcome to the technical support center for ceramide analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ceramide NS (Non-hydroxy fatty acid-Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ceramide analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ceramide NS (Non-hydroxy fatty acid-Sphingosine) extraction. Low yield is a common yet surmountable challenge in lipidomics. This document provides in-depth troubleshooting guides and FAQs to help you optimize your extraction protocols, ensuring robust and reproducible results.

Troubleshooting Guide: Low Yield of Ceramide NS

This section addresses specific issues that can lead to diminished yields during the extraction process. Each question is structured to identify the root cause of a problem and provide a scientifically-grounded solution.

Q1: My Ceramide NS yield is consistently low or undetectable. Where should I start troubleshooting?

Low ceramide recovery is often multifactorial, stemming from issues in sample handling, the extraction procedure itself, or downstream processing. The first step is to systematically evaluate your entire workflow, from sample collection to final analysis.

Initial Checks:

  • Sample Quality: Ensure that your starting material (cells or tissue) has not undergone degradation. Use fresh samples or those that have been snap-frozen in liquid nitrogen and stored at -80°C immediately after collection.

  • Internal Standards: Verify that you are adding an appropriate internal standard (e.g., C17:0 or C25:0 ceramide) at the very beginning of the extraction process.[1] This is crucial for accurately normalizing and calculating recovery rates. If the internal standard is also low, it points to a problem with the extraction or detection method itself.

  • Solvent Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents. Contaminants can interfere with both the extraction and the final analysis.

A logical workflow for troubleshooting is essential. The following diagram outlines the key decision points when diagnosing low yield.

Troubleshooting_Workflow Start Start: Low Ceramide NS Yield Check_Sample 1. Assess Sample Integrity & Internal Standard (IS) Recovery Start->Check_Sample IS_Low IS Recovery Low? Check_Sample->IS_Low Extraction_Problem Focus on Extraction Protocol: - Solvent Ratios - Phase Separation - Temperature IS_Low->Extraction_Problem  Yes IS_OK IS Recovery OK? IS_Low->IS_OK No Optimize_LCMS Optimize LC-MS/MS: - Ionization Source - Collision Energy - MRM Transitions Extraction_Problem->Optimize_LCMS Sample_Problem Focus on Sample Prep: - Inefficient Lysis - Ceramide Degradation - Incorrect Starting Amount IS_OK->Sample_Problem  No Downstream_Issue Investigate Downstream Steps: - SPE Purification - Derivatization (if used) - LC-MS/MS Parameters IS_OK->Downstream_Issue Yes End Successful Yield Sample_Problem->End Downstream_Issue->Optimize_LCMS Optimize_LCMS->End

Caption: Troubleshooting workflow for low Ceramide NS yield.

Q2: Which solvent system is optimal for Ceramide NS extraction, and are my ratios correct?

The choice and ratio of solvents are critical for efficiently partitioning lipids from the aqueous and protein-rich phases of your sample. The most common methods are based on the work of Folch and Bligh & Dyer, which use a chloroform/methanol/water system.[2]

Causality: Ceramides are amphipathic molecules, but Ceramide NS, with its non-hydroxylated fatty acid, is one of the more non-polar species. The goal of the solvent system is to create a single-phase mixture with the aqueous sample to disrupt cell membranes and protein-lipid interactions, and then to break this into a biphasic system to separate the lipids.

  • Methanol acts as a polar solvent that denatures proteins and breaks hydrogen bonds between lipids and proteins, releasing them from the matrix.

  • Chloroform is the non-polar solvent that dissolves the lipids.

  • Water , from the sample itself and added, helps create the phase separation.

Common Pitfalls & Solutions:

  • Incorrect Initial Ratio: For a Bligh & Dyer extraction, a common starting ratio for homogenized tissue is 1:2:0.8 (Chloroform:Methanol:Water, v/v/v).[2] Forgetting to account for the water already in the sample is a frequent error that disrupts this initial monophasic system and reduces extraction efficiency.

  • Incorrect Final Ratio: After the initial extraction, more chloroform and water are added to induce phase separation. The final ratio should be approximately 2:2:1.8 (Chloroform:Methanol:Water, v/v/v).[2] This ensures a clean separation where the lipids, including ceramides, are in the lower chloroform phase.[3]

  • Insufficient Solvent Volume: The sample-to-solvent ratio is crucial. For plasma, studies have shown that increasing the ratio from 1:4 to 1:20 (sample volume to total solvent volume) significantly improves the recovery of a wide range of lipids.[4][5] If your yields are low, you may be using too little solvent to fully extract the lipids from the sample matrix.

Extraction MethodTypical Ratios (Chloroform:Methanol:Water)Key Characteristics
Folch Initial: 2:1 (C:M) with sample. Final: 8:4:3 (C:M:W)Uses a larger volume of solvent, generally considered very robust for tissue.[6][7]
Bligh & Dyer Initial: 1:2 (C:M) with sample. Final: 2:2:1.8 (C:M:W)Uses less solvent, making it suitable for smaller sample sizes.[1][2]
Q3: Could temperature or pH be affecting my extraction efficiency?

Yes, both temperature and pH are critical parameters that are often overlooked.

Temperature:

  • Causality: Most lipid extractions are performed on ice or at 4°C.[1] This is to minimize the activity of endogenous enzymes like ceramidases, which can degrade your target analyte. Furthermore, elevated temperatures can potentially degrade ceramides with unsaturated fatty acid chains, although this is less of a concern for the typically saturated Ceramide NS.[8] However, some studies have shown that for certain matrices, extraction at slightly elevated temperatures (e.g., up to 50°C) can increase yield, but this must be balanced against the risk of degradation.[8]

  • Solution: Unless a protocol specifically calls for it, always perform your extraction steps on ice and use pre-chilled solvents to ensure enzymatic activity is quenched.

pH:

  • Causality: The pH of the extraction mixture can influence lipid recovery. While often not adjusted, extreme pH values can affect the ionization state of both lipids and proteins, altering their solubility and partitioning. Some studies on lipid extraction from other biological sources have shown that pH is a critical parameter for yield.[9][10][11][12] Acidic conditions can also promote the degradation of certain lipids.

  • Solution: For most standard protocols, maintaining a near-neutral pH is recommended. If you are working with an unusual sample type or suspect pH is an issue, measure the pH of your homogenate and adjust to ~7.0 before adding solvents.

Q4: I've extracted the total lipid fraction, but how do I effectively isolate ceramides from other lipids?

The crude lipid extract contains a complex mixture of glycerophospholipids, sterols, and other sphingolipids. For accurate quantification, especially with methods other than LC-MS/MS, a purification step is often necessary.

Methodology: Solid Phase Extraction (SPE) SPE is a common and effective method for purifying ceramides.[13][14] It separates compounds based on their physical and chemical properties.

  • Principle: A silica-based stationary phase is used. More polar lipids (like phospholipids) will bind more strongly to the silica, while less polar lipids (like cholesterol esters) will pass through quickly with non-polar solvents. Ceramides have intermediate polarity and can be eluted selectively.

  • Typical Protocol:

    • Conditioning: The silica cartridge is washed with a non-polar solvent (e.g., hexane).

    • Loading: The dried lipid extract is redissolved in a small volume of a non-polar solvent (e.g., chloroform or hexane) and loaded onto the column.

    • Washing: A series of washes with solvents of increasing polarity are used to elute other lipid classes. For example, cholesterol and its esters can be washed off with a hexane/ethyl acetate mixture.

    • Elution: Ceramides are typically eluted with a more polar solvent mixture, such as chloroform/methanol or acetone.[15]

Troubleshooting SPE:

  • Poor Recovery: The sample may have been loaded in a solvent that was too polar, causing the ceramides to elute prematurely. Conversely, the elution solvent may not be polar enough to displace the ceramides from the silica.

  • Contamination: The wash steps may be insufficient, leading to co-elution of other lipids. It is crucial to optimize the solvent composition for each step.

Frequently Asked Questions (FAQs)

Q: How can I be sure my cells/tissue are properly homogenized for lipid release? A: Incomplete cell lysis is a major cause of low yield. For cultured cells, scraping and sonication in your initial extraction solvent is effective. For tissues, mechanical disruption using a bead beater or rotor-stator homogenizer is essential to break down the extracellular matrix and cell walls. Ensure the tissue is completely disintegrated before proceeding.

Q: My final analysis is by LC-MS/MS. What are some common pitfalls in this stage? A: LC-MS/MS is the gold standard for ceramide analysis due to its sensitivity and specificity.[16][17][18] However, issues can still arise:

  • Ion Suppression: Co-eluting compounds from a complex matrix can suppress the ionization of your target ceramide, leading to a lower-than-actual reading. A good SPE cleanup can mitigate this.

  • Incorrect Mobile Phase Additives: The choice of additive (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency. For positive ion mode, which is common for ceramides, 0.1-0.2% formic acid or 1-10 mM ammonium formate is often used to promote the formation of [M+H]+ ions.[1][17]

  • Suboptimal MS Parameters: Ensure your multiple reaction monitoring (MRM) transitions and collision energies are optimized for your specific Ceramide NS species and your instrument.

Q: Can I store my lipid extracts? What are the best conditions? A: Yes, but with caution. Lipids are prone to oxidation. After extraction, dry the lipid film under a stream of nitrogen, and store it at -80°C under an inert atmosphere (nitrogen or argon) until you are ready for analysis. For short-term storage, -20°C is acceptable. Avoid storing in solvents for extended periods, as this can accelerate degradation.

Detailed Experimental Protocol: Modified Bligh & Dyer Extraction for Cultured Cells

This protocol is a validated starting point for the extraction of Ceramide NS from a pellet of approximately 1-5 million cultured cells.

Materials:

  • Cell Pellet

  • Internal Standard (e.g., Ceramide C17:0, 1 mg/mL in ethanol)

  • HPLC-grade Methanol, Chloroform, and Water

  • Glass test tubes with Teflon-lined caps

  • Ice bucket

  • Centrifuge (capable of 2000 x g at 4°C)

  • Nitrogen gas evaporator

Procedure:

  • Preparation: Place the frozen cell pellet in a glass tube on ice. Add 10 µL of the internal standard solution.

  • Homogenization: Add 0.8 mL of ice-cold water and vortex thoroughly to resuspend the pellet.

  • Initial Extraction (Monophasic): Add 3 mL of a 1:2 (v/v) mixture of Chloroform:Methanol. Vortex vigorously for 2 minutes. The mixture should appear as a single, cloudy phase.

  • Incubation: Let the tube sit on ice for 30 minutes to ensure complete extraction.

  • Phase Separation: Add 1 mL of Chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex again for 30 seconds. The final solvent ratio will be approximately 2:2:1.8 (Chloroform:Methanol:Water).

  • Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes at 4°C. You will see two distinct phases separated by a protein disk.

  • Collection: Carefully collect the lower, clear organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.[1]

  • Drying: Evaporate the pooled chloroform extracts to complete dryness under a gentle stream of nitrogen.

  • Storage: The dried lipid film can be stored at -80°C or immediately reconstituted in an appropriate solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

References

  • Post-incubation pH Impacts the Lipid Extraction Assisted by Pulsed Electric Fields from Wet Biomass of Auxenochlorella protothecoides. ACS Sustainable Chemistry & Engineering. [Link]

  • Post-incubation pH Impacts the Lipid Extraction Assisted by Pulsed Electric Fields from Wet Biomass of Auxenochlorella protothecoides. Karlsruhe Institute of Technology. [Link]

  • On-line solid-phase extraction of ceramides from yeast with ceramide III imprinted monolith. Journal of Chromatography A. [Link]

  • A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of Lipid Research. [Link]

  • Effect of pH on lipid recovery (%wt/wt) through simultaneous flocculation and Fenton's hydrolysis using FeCl3. ResearchGate. [Link]

  • Preparation of ceramides. Cyberlipid. [Link]

  • Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry. [Link]

  • The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. Sabinet African Journals. [Link]

  • Protocol for ceramide extraction from cells for TLC analysis. ResearchGate. [Link]

  • Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. MDPI. [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Analytica Chimica Acta. [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. NIST. [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. PubMed. [Link]

  • A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. [Link]

  • Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran. MDPI. [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. [Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. [Link]

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. [Link]

  • Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation. Biophysical Journal. [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. ResearchGate. [Link]

  • Ceramide 3 Effect on the Physical Properties of Ambora Extract and Chromabright-Loaded Transethosomes. ACS Omega. [Link]

  • Ceramide dispersion composition.
  • “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. MDPI. [Link]

  • What is Solid-Phase Extraction? Phenomenex. [Link]

Sources

Optimization

fragmentation pattern of N-Stearoyl-D-erythro-sphingosine in MS/MS

Topic: Fragmentation Pattern of N-Stearoyl-D-erythro-sphingosine (Ceramide d18:1/18:0) in MS/MS Welcome to the Technical Support Center for sphingolipid analysis. N-Stearoyl-D-erythro-sphingosine, commonly referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fragmentation Pattern of N-Stearoyl-D-erythro-sphingosine (Ceramide d18:1/18:0) in MS/MS

Welcome to the Technical Support Center for sphingolipid analysis. N-Stearoyl-D-erythro-sphingosine, commonly referred to as C18-ceramide or Cer(d18:1/18:0), is a highly bioactive lipid implicated in apoptosis, cellular stress, and metabolic signaling. Due to its lipophilic nature and structural complexity, accurate quantification and structural confirmation via LC-MS/MS require a deep understanding of its gas-phase fragmentation mechanics.

This guide provides field-proven methodologies, mechanistic explanations for fragmentation behaviors, and troubleshooting protocols to ensure the scientific integrity of your lipidomics data.

Core Principles of Cer(d18:1/18:0) Fragmentation

To build a self-validating analytical method, you must leverage both positive and negative ionization modes. Relying on a single polarity can lead to false positives due to isobaric overlaps (e.g., distinguishing Cer(d18:1/18:0) from Cer(d16:1/20:0)).

Positive Ion Mode (ESI+)

In positive mode, Cer(d18:1/18:0) ionizes to form the protonated molecule [M+H]+ at m/z 566.5. However, the allylic hydroxyl group at the C3 position of the sphingoid base is highly labile. Upon collision-induced dissociation (CID)—or even within the ESI source—the molecule rapidly undergoes dehydration to form [M+H-H2O]+ at m/z 548.5.

The defining structural cleavage occurs at the amide bond. The loss of the fatty acyl chain (as a neutral ketene or amide) coupled with a second dehydration event yields the diagnostic sphingoid base fragment at m/z 264.3 ([d18:1 base - 2H2O + H]+)[1]. Monitoring this fragment confirms the presence of the d18:1 sphingosine backbone.

Negative Ion Mode (ESI-)

In negative mode, the molecule deprotonates to form the [M-H]- ion at m/z 564.5. Alternatively, adding ammonium acetate to the mobile phase drives the formation of the highly stable acetate adduct[M+CH3COO]- at m/z 624.5[2].

Upon CID, the precursor undergoes a highly specific C2-C3 bond cleavage of the long-chain base. This forms an N-acylaminoethanol anion intermediate, which subsequently rearranges and dissociates to yield the fatty acid carboxylate anion (RCO2-)[3]. For Cer(d18:1/18:0), this produces the stearate fragment at m/z 283.3 . Monitoring this fragment definitively confirms the 18:0 fatty acyl chain.

Quantitative Fragmentation Data

The table below summarizes the critical MRM transitions required to build a dual-polarity, self-validating MS/MS method.

Ionization ModePrecursor IonPrecursor m/zDiagnostic Fragment m/zFragment IdentityOptimal CE (eV)
Positive (ESI+) [M+H]+566.5264.3[d18:1 base - 2H2O + H]+25 - 30
Positive (ESI+) [M+H-H2O]+548.5264.3[d18:1 base - 2H2O + H]+20 - 25
Negative (ESI-) [M-H]-564.5283.3[18:0 Carboxylate]-40 - 50
Negative (ESI-) [M+CH3COO]-624.5283.3[18:0 Carboxylate]-45 - 55

Analytical Workflow

CeramideMS Prep Sample Preparation Spike with Cer(d18:1/17:0) ISTD Ext Liquid-Liquid Extraction (Modified Bligh-Dyer) Prep->Ext LC RP-LC Separation C18 Column, 55°C, IPA Gradient Ext->LC Organic Extract ESI Electrospray Ionization (ESI) LC->ESI Eluent Pos Positive Ion Mode [M+H]+ m/z 566.5 ESI->Pos Neg Negative Ion Mode [M-H]- m/z 564.5 ESI->Neg CIDPos CID (25-30 eV) Amide Bond Cleavage & Dehydration Pos->CIDPos CIDNeg CID (40-50 eV) C2-C3 Bond Cleavage Neg->CIDNeg FragPos Diagnostic Fragment m/z 264.3 (d18:1 Base) CIDPos->FragPos FragNeg Diagnostic Fragment m/z 283.3 (18:0 FA) CIDNeg->FragNeg

LC-MS/MS workflow for structural confirmation and quantitation of Cer(d18:1/18:0).

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your quantitative data, follow this causality-driven protocol. Every step is designed to mitigate known artifacts in sphingolipid analysis.

Step 1: Internal Standardization & Extraction

  • Action: Spike biological samples with an odd-chain internal standard, such as Cer(d18:1/17:0), prior to extraction.

  • Causality: Ceramides suffer from matrix-dependent ion suppression. An odd-chain standard co-elutes closely with endogenous even-chain ceramides, correcting for both extraction losses and ESI suppression.

  • Method: Perform a modified Bligh-Dyer extraction (Chloroform:Methanol:Water). Recover the lower organic phase, dry under nitrogen, and reconstitute in Isopropanol:Methanol (1:1, v/v). Why Isopropanol? C18-ceramide is highly hydrophobic; failing to use a strong organic solvent for reconstitution will result in sample loss due to precipitation or adsorption to the vial walls.

Step 2: Chromatographic Separation (RP-LC)

  • Action: Separate extracts using a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 55°C.

  • Mobile Phases:

    • Phase A: Acetonitrile:Water (60:40) + 10 mM ammonium acetate + 0.1% formic acid.

    • Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM ammonium acetate + 0.1% formic acid[4].

  • Causality: The elevated column temperature (55°C) reduces the viscosity of the isopropanol-heavy mobile phase, lowering backpressure and improving mass transfer. The high isopropanol content in Phase B is strictly required to fully solvate the 18:0 acyl chain, preventing peak tailing and carryover.

Step 3: MS/MS Acquisition

  • Action: Utilize dynamic Multiple Reaction Monitoring (dMRM) with fast polarity switching.

  • Causality: Monitor the ESI+ transition (566.5 → 264.3) for primary quantitation due to its superior signal-to-noise ratio[5]. Simultaneously monitor the ESI- transition (564.5 → 283.3) as a qualifier ion. If the ratio between the positive and negative transitions deviates from your analytical standard, it indicates an isobaric interference.

Troubleshooting Guides & FAQs

Q: My sensitivity for the[M+H]+ precursor (m/z 566.5) is extremely low, but I see a massive peak at m/z 548.5. What is happening? A: You are observing severe in-source fragmentation. The allylic hydroxyl group on the d18:1 sphingoid base is highly susceptible to dehydration during the electrospray ionization process. Solution: You have two options. You can lower your source temperature and declustering potential (cone voltage) to "cool" the ions and preserve the intact[M+H]+ ion. Alternatively, you can adapt your MRM method to intentionally utilize the in-source water loss[M+H-H2O]+ (m/z 548.5) as the precursor ion for the transition 548.5 → 264.3. This is a widely accepted and often more sensitive approach.

Q: How do I definitively distinguish Cer(d18:1/18:0) from its isobaric isomer Cer(d16:1/20:0)? Both yield an [M+H]+ of 566.5. A: Positive ion mode alone is insufficient because both isomers will produce overlapping precursor masses. However, their diagnostic fragments differ entirely. Cer(d16:1/20:0) will yield a sphingoid base fragment of m/z 236.2 (d16:1 base - 2H2O), whereas Cer(d18:1/18:0) yields m/z 264.3. Furthermore, switching to negative ion mode CID will yield the fatty acid carboxylate anion: m/z 311.3 for the 20:0 chain versus m/z 283.3 for the 18:0 chain[3].

Q: Why am I seeing a split peak or severe tailing for Cer(d18:1/18:0) on my C18 column? A: Peak tailing for long-chain ceramides usually indicates poor solvation in the mobile phase or secondary interactions with unendcapped silanols on the stationary phase. Solution: Ensure your Mobile Phase B contains at least 90% isopropanol (IPA)[4]. IPA disrupts hydrophobic interactions and vastly improves peak symmetry for long-chain sphingolipids.

Q: Can I use acetate adducts for quantitation in negative mode? A: Yes. In negative mode, the addition of ammonium acetate to the mobile phase promotes the formation of [M+CH3COO]- adducts (m/z 624.5)[2]. This adduct is often more stable than the [M-H]- ion in the source and yields excellent fragmentation to the RCO2- ion (m/z 283.3) upon CID, providing a highly specific and sensitive quantitation channel.

References

  • Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. nih.gov.[Link]

  • Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. lipidmaps.org.[Link]

  • Ceramide contributes to pathogenesis and may be targeted for therapy in VCP inclusion body myopathy. nih.gov.[Link]

  • Characterization of ceramides by low energy collisional-activated dissociation tandem mass spectrometry with negative-ion electrospray ionization. nih.gov.[Link]

  • Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice. nih.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Isomeric Ceramides of N-Stearoyl-D-erythro-sphingosine

Welcome to the technical support center for the resolution of N-Stearoyl-D-erythro-sphingosine, commonly known as Cer(d18:1/18:0), and its related isomers. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of N-Stearoyl-D-erythro-sphingosine, commonly known as Cer(d18:1/18:0), and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant analytical challenges posed by the structural similarity of ceramide species. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the robust, self-validating methodologies required for confident isomer resolution.

Section 1: Understanding the Challenge: Key Isomers and Isobars

N-Stearoyl-D-erythro-sphingosine (Cer(d18:1/18:0)) is a critical lipid mediator, but its analysis is frequently complicated by the presence of isomers that are often chromatographically and spectrometrically indistinguishable using standard methods. Understanding the subtle structural differences is the first step toward successful resolution.

Ceramide Species Sum Formula Exact Mass (m/z) of [M+H]+ Key Structural Difference Common Analytical Challenge
N-Stearoyl-D-erythro-sphingosine (Target Analyte)C36H71NO3566.5456Sphingosine (d18:1) base + Stearic acid (18:0) acyl chain.[1]Baseline separation from its dihydro- form.
N-Stearoyl-sphinganine (Dihydroceramide)C36H73NO3568.5612Sphinganine (d18:0) base (saturated) + Stearic acid (18:0) acyl chain.Close elution on standard C18 columns; mass difference of only ~2 Da.
N-Oleoyl-sphinganine (Positional Isomer)C36H69NO3564.5300Sphinganine (d18:0) base + Oleic acid (18:1) acyl chain.Isobaric with the target analyte, requiring MS/MS for differentiation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why can't I separate Cer(d18:1/18:0) from its dihydro- form (DHCer(d18:1/18:0)) on my standard C18 column?

A standard C18 (octadecylsilyl) column separates molecules primarily based on hydrophobicity. Cer(d18:1/18:0) and its dihydro- form have nearly identical chain lengths and overall hydrophobicity. The only difference is a single double bond in the sphingoid base, which provides insufficient selectivity for baseline resolution on a C18 phase. Some partial separation might be observed, but complete resolution requires a stationary phase with an alternative separation mechanism, such as pi-pi interactions.

Q2: My mass spectrometer shows a peak at the correct m/z, but I'm not sure if it's the right isomer. How can I confirm?

This is a classic problem of isobaric interference. While your mass spectrometer correctly identifies the mass-to-charge ratio, it cannot distinguish between positional isomers like Cer(d18:1/18:0) and Cer(d18:0/18:1) without fragmentation. Tandem mass spectrometry (MS/MS) is essential.[2] The fragmentation pattern, specifically the ions corresponding to the long-chain base, will definitively identify the structure.[3][4]

Q3: What is the best ionization technique for ceramide analysis by LC-MS?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used effectively. ESI is generally preferred for its soft ionization, which preserves the molecular ion, and it works well with the mobile phases used in reversed-phase chromatography. APCI can sometimes offer benefits by reducing matrix effects and is compatible with higher flow rates, potentially shortening analysis times.[5] For sensitive quantitative work, ESI in positive ion mode is the most common choice, often forming [M+H]+ or [M+Na]+ adducts.[6]

Q4: I see co-elution of many lipid species even with a long LC gradient. What can I do?

Even with optimized liquid chromatography, co-elution is a common issue in complex biological samples.[7] This is where increasing the dimensionality of your separation can be powerful. Interfacing your LC system with Ion Mobility Spectrometry (IMS) before the mass spectrometer (LC-IMS-MS) provides an additional separation based on the molecule's size, shape, and charge, which can resolve co-eluting isomers.[7][8]

Section 3: Troubleshooting Guide: Chromatographic Separation

Effective chromatography is the foundation of accurate ceramide isomer analysis. This section addresses common separation problems and provides validated solutions.

Problem: Co-elution of Cer(d18:1/18:0) and its Dihydro- form (DHCer)
  • Causality: The high structural similarity and hydrophobicity of these two molecules mean they behave almost identically on a standard C18 column. The single double bond in Cer(d18:1/18:0) offers a subtle difference in shape and electron density that can be exploited.

  • Solution: Employing Alternative Stationary Phases. To resolve these species, you must use a column that offers a different separation mechanism beyond simple hydrophobicity.

    • Phenyl-Hexyl Columns: These columns contain phenyl rings that can interact with the double bond in the sphingosine backbone of Cer(d18:1/18:0) via pi-pi interactions. This provides a secondary retention mechanism that retards the ceramide relative to its saturated dihydro- counterpart, enabling separation.

    • C30 Columns: These columns are designed for separating structurally similar, hydrophobic isomers. Their high shape selectivity can effectively distinguish between the slightly different conformations of a ceramide and a dihydroceramide.

Step-by-Step Protocol: Method Development for Dihydroceramide Separation
  • Column Selection: Install a Phenyl-Hexyl or C30 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • System Equilibration: Thoroughly equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate. The additives are crucial for promoting good ionization in the MS source.[9]

    • Mobile Phase B: A mixture of Acetonitrile:Isopropanol (e.g., 70:30 v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate. Isopropanol is an excellent solvent for lipids and helps maintain low backpressure.

  • Gradient Optimization: Start with a shallow gradient to maximize resolution.

    • Initial Conditions: 95% A / 5% B.

    • Gradient: Ramp to 95% B over 15-20 minutes.

    • Hold & Re-equilibration: Hold at 95% B for 5 minutes to elute all hydrophobic species, then return to initial conditions and re-equilibrate for 5-7 minutes.

  • Validation: Inject a standard mixture of Cer(d18:1/18:0) and DHCer(d18:1/18:0). Monitor the extracted ion chromatograms for their respective masses. Adjust the gradient steepness to achieve baseline resolution (Rs > 1.5). A shallower gradient will typically improve the separation.

Section 4: Troubleshooting Guide: Mass Spectrometry Detection

Once chromatographic separation is optimized, the mass spectrometer must be tuned to differentiate and accurately quantify the isomers.

Problem: Ambiguous Isomer Identification from MS/MS Spectra
  • Causality: Positional isomers like Cer(d18:1/18:0) and Cer(d18:0/18:1) are isobaric (same parent mass). Without fragmentation, they are indistinguishable. The key to identification lies in the fact that collision-induced dissociation (CID) breaks the amide bond, yielding fragment ions characteristic of the specific long-chain base and fatty acid.[2]

  • Solution: Targeted MS/MS Analysis. By performing a product ion scan on the precursor mass, you can generate a unique "fingerprint" for each isomer. For routine quantification, a Multiple Reaction Monitoring (MRM) method should be developed based on these unique fragments.

Table: Diagnostic MS/MS Transitions for Ceramide Isomers
Precursor Ion [M+H]+ Isomer Identity Characteristic Product Ion (m/z) Structural Origin of Fragment Reference
566.5Cer(d18:1/18:0) 264.3Dehydrated Sphingosine (d18:1) base[2]
566.5Cer(d18:0/18:1) 266.3Dehydrated Sphinganine (d18:0) base[2]

Note: The fragment m/z 264.3 is the hallmark of a d18:1 sphingoid base, while m/z 266.3 indicates a d18:0 sphinganine base. This difference is the absolute key to distinguishing these isobaric species.[2]

Step-by-Step Protocol: Developing a Selective MRM Method
  • Compound Tuning: Infuse a pure standard of your target analyte, Cer(d18:1/18:0), directly into the mass spectrometer.

  • Precursor Ion Selection: In positive ion mode, identify the [M+H]+ ion (m/z 566.5).

  • Product Ion Scan: Perform a product ion scan on m/z 566.5. Optimize the collision energy to maximize the intensity of the characteristic sphingosine fragment at m/z 264.3. Record this optimal collision energy.

  • MRM Transition Setup: Create an MRM method using the transition 566.5 -> 264.3 .

  • Specificity Check: If you suspect the presence of the Cer(d18:0/18:1) isomer, also include the transition 566.5 -> 266.3 in your method. The presence of a signal for the 266.3 fragment at the same retention time would indicate co-elution of this isomer.

  • System Suitability: Before analyzing samples, inject a standard mixture to confirm that your LC method separates the target analyte from its dihydro- form and that your MS method can selectively detect the correct fragment.

Section 5: Workflows and Visualizations

To ensure clarity and repeatability, the entire analytical process can be visualized. The following diagrams illustrate the recommended workflow and a logical troubleshooting path.

Analytical Workflow for Isomeric Ceramide Resolution

Ceramide Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) int_std Add Internal Standard (e.g., Cer(d18:1/17:0)) lipid_extraction->int_std reconstitution Dry & Reconstitute in Mobile Phase int_std->reconstitution lc_sep Chromatographic Separation (Phenyl-Hexyl or C30 Column) reconstitution->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion msms_frag Targeted MS/MS (MRM: 566.5 -> 264.3) ms_ion->msms_frag peak_int Peak Integration msms_frag->peak_int quant Quantification (vs. Internal Standard) peak_int->quant report Reporting quant->report

Caption: End-to-end workflow for quantitative analysis of Cer(d18:1/18:0).

Troubleshooting Flowchart for Poor Isomer Separation

Troubleshooting Flowchart start Start: Poor Isomer Resolution check_chrom Check Chromatography Is peak shape good? Is retention time stable? start->check_chrom check_col Check Column Is it a standard C18? Is it old or clogged? check_chrom->check_col Yes check_grad Check Gradient Is it too steep? Is mobile phase correct? check_chrom->check_grad No solution_col Action: Switch to Phenyl-Hexyl or C30 column. check_col->solution_col Using C18 solution_ms Action: Confirm MS/MS fragments are correct. Use Ion Mobility. check_col->solution_ms Specialty column already in use solution_grad Action: Decrease gradient slope (make it shallower). check_grad->solution_grad

Caption: A logical guide for troubleshooting poor chromatographic resolution.

References

  • Hsu, F.-F., & Turk, J. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 13(6), 558-570. [Link]

  • Hsu, F.-F. (2016). Complete structural characterization of ceramides as [M-H]− ions by multiple-stage linear ion trap mass spectrometry. Biochimie, 130, 63-75. [Link]

  • Hsu, F. F., & Turk, J. (2016). Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. Biochimie, 130, 63–75. [Link]

  • Hsu, F.-F., & Turk, J. (2002). Characterization of ceramides by low energy collisional-activated dissociation tandem mass spectrometry with negative-ion electrospray ionization. Journal of the American Society for Mass Spectrometry, 13(5), 558-570. [Link]

  • Zheng, X., et al. (2017). Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(7), 1339–1351. [Link]

  • Zheng, X., et al. (2017). IMS separation of lipid isomers. ResearchGate. [Link]

  • Masukawa, Y., et al. (2008). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research, 49(7), 1585-1593. [Link]

  • Merrill, A. H., et al. (2005). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Sadowski, T., et al. (2021). Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC–MS/MS. Scientific Reports, 11(1), 1-13. [Link]

  • Kim, H. Y., et al. (2011). Concurrent Quantitative Analysis of HCPLC of Ceramide and Dihydroceramide in Hair to Provide Information on Hair Growth, Aging and Stress.
  • Peng, B., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. [Link]

  • Chen, Y., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Lee, J., et al. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 47(1), 1-8. [Link]

  • Bojko, B., et al. (2012). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 53(11), 2413-2422. [Link]

  • Lee, J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. [Link]

  • Wang, Y., et al. (2023). Precise Lipidomics Decipher Circulating Ceramide and Sphingomyelin Cycle Associated with the Progression of Rheumatoid Arthritis. Journal of Proteome Research, 22(11), 3624-3634. [Link]

  • Lee, J. Y., et al. (2011). Simultaneous HPLC Analysis of Ceramide and Dihydroceramide in Human Hairs. Journal of Chromatographic Science, 49(4), 307-312. [Link]

  • von der Heide, S., et al. (2022). Dihydroceramide- and ceramide-profiling provides insights into human cardiometabolic disease etiology. Nature Communications, 13(1), 1-13. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Narayanan, P., et al. (2014). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]

  • precisionFDA. (n.d.). N-STEAROYL-D-ERYTHRO-SPHINGOSINE. precisionFDA. [Link]

  • Yano, M., et al. (1998). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research, 39(10), 2091-2098. [Link]

  • Saied, E. M., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(15), 4615. [Link]

Sources

Optimization

Technical Support Center: Ceramide NS Standard Curve Optimization &amp; Troubleshooting

Introduction Ceramide NS (Non-hydroxy fatty acid sphingosine, e.g., Cer d18:1/18:0) is a critical biomarker in dermatological research, lipidomics, and cosmetic drug development. However, its extreme hydrophobicity (logP...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ceramide NS (Non-hydroxy fatty acid sphingosine, e.g., Cer d18:1/18:0) is a critical biomarker in dermatological research, lipidomics, and cosmetic drug development. However, its extreme hydrophobicity (logP > 8) presents significant analytical challenges, including severe carryover, non-linear mass spectrometric responses, and matrix-dependent aggregation. This support center provides self-validating protocols, mechanistic troubleshooting guides, and optimized parameters to ensure rigorous analytical integrity in your LC-MS/MS workflows.

Core Methodology: Self-Validating Protocol for Ceramide NS Calibration

Why standard protocols fail: Diluting ceramides in pure aqueous or low-organic solvents often leads to micelle formation and adsorption to plasticware. This causes the low end of the calibration curve to disappear and the high end to plateau non-linearly.

The Causality-Driven Solution: Utilizing a surrogate matrix (e.g., 5% Bovine Serum Albumin) provides hydrophobic binding pockets that keep Ceramide NS monomeric. This mirrors the biological matrix environment, preventing aggregation and ensuring linear extraction recovery[1].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the Ceramide NS standard and a stable-isotope-labeled internal standard (e.g., Cer d18:1/18:0-d3) in Chloroform/Methanol (2:1, v/v) to a concentration of 1 mg/mL. Store at -80°C in glass vials (strictly avoid plastics).

  • Surrogate Matrix Preparation: Prepare a 5% BSA solution in PBS. This serves as the blank matrix for the standard curve to normalize ionization efficiency and extraction recovery[1].

  • Spiking & Equilibration: Spike the working standard solutions into the 5% BSA matrix to create a dynamic range (e.g., 10 ng/mL to 2.5 μg/mL)[2]. Vortex and incubate at room temperature for 15 minutes to allow lipid-protein binding.

  • Extraction (Modified Precipitation): Add Isopropanol/Chloroform (9:1, v/v) to the spiked matrix at a 4:1 ratio (solvent:sample)[1].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the organic supernatant to a glass autosampler vial with a glass insert.

  • LC-MS/MS Injection: Inject 2–5 μL onto a C18 or C8 reversed-phase column.

Quantitative Data & Optimized Parameters

To achieve a linear dynamic range and high sensitivity, the mobile phase must promote stable ionization. Ceramides lack highly basic sites and readily undergo in-source fragmentation, losing the hydroxyl group on the sphingoid base to form [M+H-H2O]+ ions[1].

Table 1: Optimized LC-MS/MS Mobile Phase & Gradient

ParameterSpecificationCausality / Rationale
Column Kinetex C18 (100 x 2.1 mm, 1.7 μm)High surface area for lipophilic retention; short length minimizes band broadening.
Mobile Phase A Water + 0.1% Formic AcidFormic acid provides protons to drive positive electrospray ionization (+ESI).
Mobile Phase B Isopropanol/Acetonitrile (50:50) + 0.1% Formic AcidIsopropanol is essential for solubilizing and eluting highly hydrophobic ceramides[1].
Gradient 0-1 min: 40% B 1-10 min: 40% → 99% B 10-14 min: 99% B 14-15 min: 40% BThe extended 99% B wash (4 mins) is critical to purge strongly retained lipids and prevent carryover[3].
MRM Transition m/z 566.5 → 264.3 (for d18:1/18:0)Monitoring the [M+H-H2O]+ to the sphingoid base fragment yields the highest signal-to-noise ratio[1].

Table 2: Standard Curve Validation Metrics

MetricTarget ValueTroubleshooting if Failed
Linearity (R²) > 0.994[2]If < 0.99, check for detector saturation at the high end; increase IS concentration.
LOD < 50 ng/mLIf > 50 ng/mL, optimize collision energy (CE) or check for ion suppression from matrix.
Carryover < 20% of LLOQ[4]Implement aggressive needle wash; replace autosampler rotor seal[4][5].
Visualizing Analytical Workflows

LCMS_Optimization Sample Ceramide NS Standard (Highly Lipophilic) Matrix Surrogate Matrix (5% BSA) Sample->Matrix Prevent aggregation Extraction Lipid Extraction (IPA/CHCl3 9:1) Matrix->Extraction Protein precipitation LC Reversed-Phase LC (C18 Column) Extraction->LC Injection ESI Electrospray Ionization (+ESI) LC->ESI Elution (High Organic) Detection MRM Detection [M+H-H2O]+ Transition ESI->Detection In-source fragmentation

Workflow for Ceramide NS sample preparation and LC-MS/MS detection.

Carryover_Troubleshooting Start Ghost Peak Detected in Blank Injection Bypass Bypass Column & Inject Blank Start->Bypass IsSystem Peak Present: System Carryover Bypass->IsSystem IsColumn No Peak: Column Carryover Bypass->IsColumn FixSystem Change Rotor Seal & Optimize Needle Wash IsSystem->FixSystem FixColumn Extend High-Organic Gradient Wash Phase IsColumn->FixColumn

Diagnostic decision tree for isolating and resolving LC-MS/MS carryover.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard curve is perfectly linear up to 500 ng/mL, but flattens out completely at 1 μg/mL and 2.5 μg/mL. What is causing this? A: This is a classic symptom of either detector saturation or lipid aggregation. Because Ceramide NS is highly hydrophobic, it can form micelles in the autosampler vial if the solvent is too aqueous, meaning the effective concentration of monomeric ceramide injected does not increase proportionally. Resolution: Ensure your final sample extract is reconstituted in a highly organic solvent (e.g., Methanol/Chloroform). If the issue is detector saturation, detune the mass spectrometer by analyzing a less abundant isotope (M+1 or M+2) or using a less optimal collision energy to extend the linear dynamic range.

Q2: I am seeing a Ceramide NS peak in my double-blank injections immediately following my highest standard. How do I fix this carryover? A: Carryover is the most common failure mode in ceramide quantification. It occurs because the lipid adsorbs to the stationary phase of the column or the polymeric materials in the autosampler injection valve[5]. Resolution: First, determine the source using the diagnostic tree above.

  • If Column Carryover: Increase the duration of your high-organic wash step (99% Mobile Phase B) at the end of the gradient from 2 minutes to 4–5 minutes[3].

  • If System Carryover: Change your autosampler needle wash solvent to a highly aggressive, non-polar mixture. A proven formulation is 1:1:1 Isopropanol/Methanol/Acetone[6]. Additionally, inspect the rotor seal in the injection valve; replacing a standard Vespel seal with a PEEK or Tefzel seal can drastically reduce hydrophobic adsorption[4][5].

Q3: Why is my internal standard (IS) response fluctuating wildly across the standard curve? A: Fluctuating IS response usually indicates severe matrix effects (ion suppression or enhancement) during electrospray ionization. If the IS response drops as the Ceramide NS concentration increases, the high concentration of the analyte is competing for charge droplets in the ESI source. Resolution: Dilute the samples prior to injection to reduce the total lipid load entering the source. Ensure you are using a stable-isotope-labeled internal standard (e.g., Cer d18:1/18:0-d3) that co-elutes exactly with your target analyte, ensuring that both molecules experience the exact same ionization environment.

Q4: Should I monitor the [M+H]+ or the [M+H-H2O]+ ion for Ceramide NS? A: While some ceramides form intact [M+H]+ ions, the hydroxyl group on the sphingoid base makes them highly susceptible to in-source dehydration[1]. Monitoring the[M+H-H2O]+ transition generally provides a much more stable, reproducible, and intense signal. To promote consistent adduct formation, ensure 0.1% Formic Acid is freshly added to both mobile phases.

References
  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC. nih.gov.
  • Carryover in LC-MS/MS (MRM)
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. accesson.kr.
  • Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. thermofisher.com.
  • How can I solve my carry over issue in LC-MS/MS? - ResearchGate.
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. scispace.com.

Sources

Troubleshooting

Technical Support Center: Analyzing N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) in Complex Samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) quantification.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) quantification. The high lipophilicity of this sphingolipid, combined with the complexity of biological matrices (e.g., plasma, tissue), demands a rigorously optimized and self-validating analytical pipeline.

This guide provides field-proven troubleshooting strategies, a standardized extraction protocol, and the mechanistic reasoning behind each step to ensure high-fidelity lipidomics data.

Section 1: Analytical Workflow Visualization

G Sample 1. Complex Sample (Plasma/Tissue/Cells) Spike 2. Spike Internal Standard (C18-Ceramide-d7) Sample->Spike Extract 3. MTBE Extraction (Upper Phase Recovery) Spike->Extract Dry 4. Evaporate & Reconstitute (MeOH/CHCl3) Extract->Dry LC 5. RP-LC Separation (C18 Column) Dry->LC MS 6. ESI-MS/MS Detection (MRM Mode) LC->MS Data 7. Absolute Quantification (Lipidomics Analysis) MS->Data

Workflow for C18-Ceramide extraction and LC-MS/MS quantification.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my C18-Ceramide recovery low and inconsistent when using the Bligh-Dyer extraction method on plasma samples? A: Causality: C18-Ceramide is highly lipophilic. In traditional chloroform-based extractions (like Bligh-Dyer or Folch), the lipid-rich organic phase forms the bottom layer, sitting beneath the aqueous phase and a dense, non-extractable protein disk. Pipetting through this protein interface frequently leads to analyte loss, dripping, and contamination[1]. Solution: Switch to a 2[2]. Because MTBE has a lower density than water, the lipid-containing organic phase forms the upper layer during phase separation. This simplifies collection, minimizes pipetting losses, and entirely avoids the protein pellet at the bottom of the extraction tube[1][2].

Q2: How do I resolve isobaric interference and ensure I am accurately quantifying C18-Ceramide? A: Causality: Sphingolipids exhibit a high number of isomeric and isobaric species. For instance, isotopic overlap from dihydroceramides (e.g., d18:0/18:0) or phytoceramides can interfere with the C18-Ceramide (d18:1/18:0) signal if chromatographic separation is inadequate[3]. Solution: Implement Reversed-Phase Liquid Chromatography (RPLC) using a sub-2 µm C18 column with a gradient elution (e.g., water/acetonitrile/isopropanol buffered with ammonium formate)[4]. Couple this with specific Multiple Reaction Monitoring (MRM) transitions targeting the sphingoid base fragment (m/z 264.3), which is highly specific to the d18:1 backbone[5].

Q3: What causes severe ion suppression in my samples, and how can I create a self-validating system to correct for it? A: Causality: Matrix effects occur when co-eluting endogenous compounds (such as glycerophospholipids) compete with C18-Ceramide for ionization energy in the electrospray ionization (ESI) source, artificially suppressing your analyte's signal[6]. Solution: You must build a self-validating protocol by utilizing a 7[7], such as C18-Ceramide-d7. Spike this standard into the raw sample prior to extraction. Because the SIL standard shares identical physicochemical properties and co-elutes with the endogenous analyte, it experiences the exact same extraction losses and ion suppression. Quantifying the ratio of endogenous ceramide to the SIL standard provides absolute, self-validated quantification[7][8].

Section 3: Standardized Experimental Protocol

The following step-by-step methodology adapts the Matyash MTBE extraction for high-throughput ceramide lipidomics.

Phase 1: Sample Preparation & Self-Validation Spike

  • Aliquot 50 µL of complex sample (e.g., human plasma or homogenized tissue) into a 1.5 mL glass or low-retention microcentrifuge tube.

  • Add 10 µL of the SIL internal standard working solution (e.g., 500 ng/mL C18-Ceramide-d7 in methanol). Crucial Step: Spiking before extraction ensures the entire workflow is self-validating for recovery and matrix effects.

Phase 2: MTBE Liquid-Liquid Extraction 3. Add 225 µL of ice-cold MS-grade Methanol to the sample. Vortex vigorously for 10 seconds to precipitate proteins. 4. Add 750 µL of HPLC-grade MTBE. Incubate the mixture for 1 hour at room temperature on a continuous shaker to allow optimal contact between the solvent and biological material[2]. 5. Induce phase separation by adding 188 µL of MS-grade water. Incubate for 10 minutes at room temperature. 6. Centrifuge the sample at 10,000 × g for 10 minutes at 4°C.

Phase 3: Recovery & Reconstitution 7. Carefully aspirate 600 µL of the upper organic (MTBE) phase and transfer it to a clean glass autosampler vial. Note: The non-extractable protein matrix remains safely at the bottom.[1] 8. Evaporate the organic phase to complete dryness using a vacuum centrifuge or a gentle stream of nitrogen gas. 9. Reconstitute the dried lipids in 100 µL of Chloroform/Methanol (1:1, v/v) or directly into your starting LC mobile phase. Vortex for 30 seconds and sonicate for 5 minutes.

Phase 4: LC-MS/MS Analysis 10. Inject 2–5 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 60°C[4]. 11. Run a gradient utilizing Mobile Phase A (Water + 2 mM ammonium formate) and Mobile Phase B (Methanol or Acetonitrile/Isopropanol + 2 mM ammonium formate)[5]. 12. Detect analytes using a triple quadrupole mass spectrometer in Positive ESI MRM mode.

Section 4: Quantitative Data & MRM Parameters

To ensure high-confidence detection, utilize the following optimized Multiple Reaction Monitoring (MRM) parameters. The product ion m/z 264.3 corresponds to the characteristic sphingoid base fragment generated after the loss of water and the fatty acyl chain.

AnalyteFormulaPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
C18-Ceramide (Endogenous)C36H71NO3566.5264.326ESI+
C18-Ceramide-d7 (Internal Standard)C36H64D7NO3573.6271.326ESI+

Data summarized from established MRM optimization studies for long-chain ceramides[5][8].

References

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC - NIH. Source: nih.gov.
  • (PDF) Lipid Extraction by Methyl-Tert-Butyl Ether for High-Throughput Lipidomics. Source: researchgate.net.
  • Genetic Variants Associated with Elevated Plasma Ceramides in Individuals with Metabolic Syndrome - MDPI. Source: mdpi.com.
  • LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Source: lcms.cz.
  • Influenza A Virus Infection Induces Preferential Increases in Long-Chain Ceramides - MDPI. Source: mdpi.com.
  • Toward Omics-Scale Quantitative Mass Spectrometry Imaging of Lipids in Brain Tissue Using a Multiclass Internal Standard Mixture | Analytical Chemistry - ACS Publications. Source: acs.org.
  • Quantitative analysis and genome-scale modeling of human CD4+ T-cell differentiation reveals subset-specific regulation of glyco - bioRxiv.org. Source: biorxiv.org.

Sources

Optimization

Technical Support Center: Stabilizing N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) During Sample Preparation

Welcome to the Lipidomics Technical Support Center. N-Stearoyl-D-erythro-sphingosine, commonly known as C18 Ceramide, is a critical bioactive sphingolipid involved in apoptosis, cell signaling, and metabolic regulation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. N-Stearoyl-D-erythro-sphingosine, commonly known as C18 Ceramide, is a critical bioactive sphingolipid involved in apoptosis, cell signaling, and metabolic regulation. However, its highly hydrophobic nature (comprising a d18:1 sphingoid base and an 18:0 acyl chain) and its susceptibility to enzymatic and chemical degradation make it notoriously difficult to handle.

This guide provides causality-driven troubleshooting and self-validating protocols to ensure absolute scientific integrity and reproducibility in your lipidomics workflows.

Core Mechanisms of C18 Ceramide Degradation

Before troubleshooting, it is essential to understand the physical and chemical vulnerabilities of the C18 Ceramide molecule during extraction.

G C18 C18 Ceramide (N-Stearoyl-D-erythro-sphingosine) Enz Enzymatic Degradation (Ceramidases) C18->Enz Tissue Disruption Hyd Chemical Hydrolysis (Harsh pH) C18->Hyd Acidic Solvents Oxi Oxidation (Air/Light/Heat) C18->Oxi trans-4 double bond Ads Physical Loss (Adsorption) C18->Ads Hydrophobic binding Sph Sphingosine + Stearic Acid Enz->Sph Hyd->Sph OxP Oxidized Byproducts Oxi->OxP Loss Reduced Yield Ads->Loss

Caption: Mechanisms of C18 Ceramide degradation and loss during sample preparation.

Troubleshooting & FAQs

Q1: Why do my C18 Ceramide levels drop significantly immediately after tissue homogenization? Causality: The primary cause is rapid enzymatic degradation. When tissue is disrupted, compartmentalized enzymes—specifically acid, neutral, and alkaline ceramidases—are released and rapidly 1[1]. Furthermore, ceramide synthases (such as CerS1, which specifically generates C18 ceramide) can operate in reverse under certain ex vivo conditions, acting as a salvage pathway that consumes the lipid[2]. Solution: Enzyme activity must be quenched instantaneously. Flash-freeze tissues in liquid nitrogen immediately upon collection. During homogenization, use ice-cold organic solvents (e.g., -20°C Methanol) rather than aqueous buffers to denature ceramidases before they can act on the lipid pool.

Q2: I am losing C18 Ceramide during the drying and reconstitution steps. What is the mechanism behind this loss? Causality: This loss is driven by physical adsorption and chemical oxidation. C18 Ceramide is extremely hydrophobic. When handled in standard polypropylene tubes, it undergoes3[3]. Additionally, the trans-4 double bond in the sphingoid base is highly susceptible to oxidation when exposed to air, light, or heat during the drying process. Solution: Always dry lipid extracts under a gentle stream of nitrogen gas (N₂) at temperatures strictly below 30°C. Store and reconstitute extracts in silanized glass vials with Teflon-lined caps. If plastic must be used, ensure the reconstitution solvent contains at least 80% organic modifier (e.g., Chloroform/Methanol).

Q3: Which extraction solvent system provides the highest recovery and prevents chemical hydrolysis of C18 Ceramide? Causality: Traditional extraction methods sometimes employ acidified solvents to improve the partitioning of certain acidic lipids. However, the amide bond of C18 Ceramide is sensitive to harsh pH extremes, leading to chemical hydrolysis. Solution: A neutral pH extraction is mandatory. The 4 is highly recommended over the traditional Folch or Bligh-Dyer methods[4]. MTBE forms the organic lipid-rich layer on top of the aqueous phase, which minimizes protein contamination and avoids the need for acidic conditions,5[5].

Quantitative Data: Extraction Method Comparison

The following table summarizes the performance of common lipid extraction methods specifically regarding C18 Ceramide stability and recovery.

Extraction MethodSolvent SystemC18 Ceramide Recovery (%)Phase SeparationDegradation Risk
MTBE (Optimized) MTBE / MeOH / H₂O> 90%Upper organic phaseLow (Neutral pH, minimal oxidation)
Folch CHCl₃ / MeOH / H₂O (8:4:3)~ 85 - 90%Lower organic phaseLow to Moderate
Bligh-Dyer CHCl₃ / MeOH / H₂O (1:2:0.8)~ 80 - 85%Lower organic phaseModerate (Protein co-precipitation)
Acidified Folch CHCl₃ / MeOH / H₂O + HCl< 70%Lower organic phaseHigh (Hydrolysis of amide bond)
Self-Validating Experimental Protocol: Optimized MTBE Extraction

To guarantee scientific integrity, an extraction protocol must be self-validating. This protocol incorporates an internal standard (IS) spike-in (e.g., C17 Ceramide) at the exact moment of quenching.

Validation Checkpoint: During downstream LC-MS/MS analysis, the recovery of C17 Ceramide must be >85%. If C17-sphingosine is detected, it definitively proves that enzymatic or chemical hydrolysis occurred during your sample preparation, as C17-sphingosine does not naturally occur in mammalian tissue.

Step-by-Step Methodology

Phase 1: Quenching & Internal Standard Spike

  • Causality: Immediate addition of cold organic solvent denatures ceramidases. Spiking an unnatural internal standard at this exact moment creates a baseline for validation.

  • Add 1.5 mL of pre-chilled (-20°C) Methanol to the frozen tissue sample in a glass homogenization tube.

  • Immediately spike in 10 µL of a stable isotope-labeled standard (e.g., C18 Ceramide-d7) or an odd-chain standard (e.g., C17 Ceramide).

  • Homogenize the tissue thoroughly on ice.

Phase 2: Neutral MTBE Extraction

  • Causality: MTBE provides a neutral environment, preventing acid-catalyzed hydrolysis of the amide bond, while efficiently solubilizing highly hydrophobic sphingolipids.

  • Add 5 mL of MS-grade MTBE to the homogenate.

  • Vortex continuously for 1 hour at room temperature to ensure complete lipid partitioning.

  • Add 1.25 mL of MS-grade water to induce phase separation. Vortex vigorously for 1 minute.

Phase 3: Phase Separation

  • Causality: MTBE’s low density forces the lipid-rich organic layer to the top, preventing contamination from the protein-rich interface during collection.

  • Centrifuge the mixture at 1,000 × g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase using a glass Pasteur pipette and transfer it to a clean, silanized glass vial.

Phase 4: Drying and Storage

  • Causality: The trans-4 double bond in the sphingoid base is prone to oxidation; the hydrophobic tail is prone to plastic adsorption.

  • Evaporate the solvent under a gentle stream of Nitrogen gas (N₂) at a maximum temperature of 30°C. Do not use a vacuum centrifuge with applied heat.

  • Immediately reconstitute in Chloroform/Methanol (1:1, v/v) or store the dried lipid film at -80°C in a tightly sealed glass vial with a Teflon-lined cap.

Workflow Step1 1. Quench & Spike Cold MeOH + IS Step2 2. Extraction Neutral MTBE Step1->Step2 Step3 3. Phase Separation Centrifuge (Upper Layer) Step2->Step3 Step4 4. Drying N2 Gas (<30°C) Step3->Step4 Step5 5. Storage Glass Vials (-80°C) Step4->Step5

Caption: Optimized sample preparation workflow for maintaining C18 Ceramide stability.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis Source: MDPI URL
  • Managing nonspecific adsorption to liquid chromatography hardware: A review Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Quality Control for N-Stearoyl-D-erythro-sphingosine (Ceramide [NS] or C18:0/d18:1) Standards

Welcome to the technical support center for N-Stearoyl-D-erythro-sphingosine standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality, consistency, and relia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Stearoyl-D-erythro-sphingosine standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality, consistency, and reliability of your experimental results. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to N-Stearoyl-D-erythro-sphingosine Quality Control

N-Stearoyl-D-erythro-sphingosine, a well-characterized C18:0 ceramide, is a critical standard in lipid research due to its role in cellular signaling pathways, including apoptosis, cell cycle arrest, and senescence.[1][2] The integrity of this standard is paramount for accurate quantification and for elucidating its biological functions. This guide provides a framework for the quality control (QC) and troubleshooting of N-Stearoyl-D-erythro-sphingosine standards in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and analysis of N-Stearoyl-D-erythro-sphingosine standards.

Handling and Storage

Q: How should I properly store and handle my N-Stearoyl-D-erythro-sphingosine standard upon receipt?

A: Proper storage is critical to maintain the integrity of your standard. Upon receipt, the vial should be stored at -20°C.[3] Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the ceramide. For repeated use, it is best practice to prepare aliquots of your stock solution to minimize freeze-thaw cycles.[4]

Q: What is the expected shelf-life of N-Stearoyl-D-erythro-sphingosine?

A: When stored correctly at -20°C in its original unopened vial, the solid standard is typically stable for at least one year.[5] Once dissolved, the stability of the solution will depend on the solvent and storage conditions. For long-term storage of solutions, it is recommended to use an inert solvent like ethanol, aliquot into single-use vials, and store at -80°C.[6]

Q: My N-Stearoyl-D-erythro-sphingosine standard appears as a white solid. Is this correct?

A: Yes, N-Stearoyl-D-erythro-sphingosine is a white to off-white solid or powder at room temperature.[3]

Solubility and Solution Preparation

Q: What solvents are recommended for dissolving N-Stearoyl-D-erythro-sphingosine?

A: N-Stearoyl-D-erythro-sphingosine is soluble in organic solvents such as chloroform, ethanol, and isopropanol.[5][6] It is practically insoluble in water.[3][5] For cell culture experiments, a stock solution is often prepared in ethanol or DMSO. When preparing for analytical methods like LC-MS, the initial stock solution can be made in chloroform or isopropanol.[6]

Q: I am having trouble dissolving the standard. What can I do?

A: Due to its long acyl chains, N-Stearoyl-D-erythro-sphingosine may require gentle warming and sonication to fully dissolve. Warming the solution to around 60°C can aid in dissolution. However, prolonged exposure to high temperatures should be avoided to prevent degradation.[7]

Q: How do I prepare calibration standards for LC-MS/MS analysis?

A: A common practice is to prepare a high-concentration stock solution (e.g., 1 mg/mL) in a solvent like chloroform or isopropanol.[6] From this stock, a series of working standards are prepared by serial dilution in the mobile phase or a compatible solvent mixture (e.g., acetonitrile/isopropanol). When analyzing biological samples, it is crucial to prepare calibration standards in a surrogate matrix that mimics the biological sample, such as 5% bovine serum albumin (BSA) in water, to account for matrix effects.

Analytical Characterization

Q: What are the typical quality control specifications for a new lot of N-Stearoyl-D-erythro-sphingosine standard?

A: A high-quality standard should come with a Certificate of Analysis (CofA) detailing its purity and identity. Typical specifications are summarized in the table below.

Parameter Specification Method
Appearance White to off-white solid/powderVisual Inspection
Identity Conforms to the structure of N-Stearoyl-D-erythro-sphingosineProton NMR, Mass Spectrometry
Purity ≥98%TLC, HPLC
Solubility Soluble in chloroformVisual Inspection

Q: What are the expected mass spectral fragments for N-Stearoyl-D-erythro-sphingosine?

A: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you can expect to see the protonated molecule [M+H]⁺ at m/z 566.5. Common fragment ions observed in MS/MS include m/z 264.2, which corresponds to the sphingosine backbone after the loss of the stearoyl group and two water molecules.[2][6]

Part 2: Troubleshooting Guides

This section provides detailed guidance on resolving common issues encountered during the analysis of N-Stearoyl-D-erythro-sphingosine standards.

Troubleshooting HPLC/LC-MS Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the analysis of ceramides.[8][9] Below are common problems and their solutions.

Poor peak shape can compromise resolution and lead to inaccurate quantification.[10]

Workflow for Troubleshooting Peak Shape

Caption: Troubleshooting workflow for low signal intensity in LC-MS.

  • Ionization Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.

    • Solution: Use a stable isotope-labeled internal standard for N-Stearoyl-D-erythro-sphingosine to compensate for matrix effects. Improve sample cleanup procedures to remove interfering substances. [4]* Suboptimal MS Parameters: The settings of your mass spectrometer's ion source and collision cell are critical for sensitivity.

    • Solution: Optimize the ion source parameters (e.g., nebulizer gas, drying gas flow, and temperature) and the collision energy for the specific transition of N-Stearoyl-D-erythro-sphingosine.

  • Analyte Degradation: The standard may have degraded during storage or sample preparation.

    • Solution: Prepare a fresh solution from the solid standard and re-analyze. Ensure proper storage conditions are maintained.

Troubleshooting Purity and Identity

The presence of unexpected peaks can indicate impurities in the standard or contamination.

Potential Sources of Impurities:

  • Synthesis-Related Impurities: The synthesis of N-Stearoyl-D-erythro-sphingosine can result in impurities such as diastereomers (e.g., L-threo isomer) or analogs with different acyl chain lengths. [7]* Degradation Products: Ceramides can undergo hydrolysis of the amide bond, especially under harsh acidic or basic conditions, leading to the formation of sphingosine and stearic acid. Thermal stress can also cause cleavage of the C-N bond. [7]* Contamination: Contamination can be introduced from solvents, glassware, or other laboratory equipment.

Investigative Steps:

  • Run a Blank: Inject a solvent blank to check for contamination from the system or solvents.

  • Mass Analysis: Use a mass spectrometer to determine the mass-to-charge ratio of the unexpected peaks. This can provide clues to their identity.

  • Review Synthesis/Degradation Pathways: Compare the masses of the unknown peaks to potential synthesis byproducts or degradation products.

Forced Degradation Studies to Confirm Stability-Indicating Method

To ensure your analytical method can separate the intact N-Stearoyl-D-erythro-sphingosine from its potential degradation products, a forced degradation study is recommended.

Protocol for Forced Degradation Study:

  • Prepare Stock Solution: Dissolve a known concentration of N-Stearoyl-D-erythro-sphingosine in a suitable solvent (e.g., ethanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours. [8] * Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours. [8] * Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid standard at 100°C for 48 hours. [7] * Photostability: Expose the solution to light (ICH Q1B guidelines) for a defined period.

  • Analysis: Analyze the stressed samples alongside a control sample using your HPLC or LC-MS method.

  • Evaluation: The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

References

  • ALWSCI. (2025, November 27).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Stoll, D. R. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chen, S., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.
  • BenchChem. (2025). Technical Support Center: Improving Sphingolipid Stability in Samples.
  • Holland, W. L., & Summers, S. A. (2008). Ceramides as modulators of cellular and whole-body metabolism.
  • Hangzhou Royalchem Co.,LTD. (2025, December 31). Buy N-stearoyl-D-erythro-sphingosine Industrial Grade.
  • Merrill, A. H., et al. (2009). Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. Journal of lipid research, 50(Suppl), S9–S14.
  • Avanti Polar Lipids. C18 Ceramide (d18:1/18:0). Retrieved from [Link]

  • Qmx Laboratories.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Lieser, B., et al. (2003). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 44(11), 2209–2216.
  • He, M., et al. (1998). Thermal degradation of ceramides as studied by mass spectrometry and vibrational spectroscopy.
  • Sullards, M. C., & Merrill, A. H. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Current Protocols in Food Analytical Chemistry.
  • Takasago International Corporation. (2014). Method for producing high-purity ceramide.
  • Kartha, G. S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and bioanalytical chemistry, 398(5), 2055–2065.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241.
  • Han, X. (2007). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in enzymology, 432, 89–112.
  • Masukawa, Y., et al. (2008). Comprehensive quantification of ceramide species in human stratum corneum. Journal of lipid research, 49(7), 1509–1516.
  • Wang, E., & Garner, C. D. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog.
  • Cosmetic Ingredient Review. (2014, June 9). Safety Assessment of Ceramides as Used in Cosmetics.
  • Marshall, J. A., & Wang, X. J. (1991). Synthesis of d-erythro-sphingosine and d-erythro-ceramide.
  • Bermejo, F. A., et al. (2004). Scheme 5 Synthesis of D-erythro-sphingosine (1). Tetrahedron Letters, 45(44), 8251-8254.
  • Herr, D. R., et al. (2003). LC-MS spectra of C 14-sphingosine and lipid X from Drosophila. Journal of lipid research, 44(11), 2209–2216.
  • United States Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • Bielawski, J., et al. (2010). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Advances in experimental medicine and biology, 688, 46–59.
  • Chrom Tech. HPLC Troubleshooting Guide.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • VICAM. HPLC Troubleshooting - Obrnuta faza.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Ceramide NS and Ceramide NP: Structural and Functional Implications for Skin Barrier Integrity

This guide provides an in-depth comparison of two critical epidermal lipids, Ceramide NS (N-stearoyl sphingosine) and Ceramide NP (N-stearoyl phytosphingosine). We will dissect their molecular distinctions, compare their...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two critical epidermal lipids, Ceramide NS (N-stearoyl sphingosine) and Ceramide NP (N-stearoyl phytosphingosine). We will dissect their molecular distinctions, compare their functional efficacy in maintaining the skin's barrier, and present the experimental frameworks used to validate these effects. This document is intended for researchers, scientists, and formulation experts in the fields of dermatology and drug development.

Introduction: The Central Role of Ceramides in Epidermal Homeostasis

Ceramides constitute approximately 50% of the lipid composition in the stratum corneum (SC), the outermost layer of the epidermis[1][2]. These lipids, in conjunction with cholesterol and free fatty acids, form highly ordered lamellar structures that act as the skin's primary barrier against transepidermal water loss (TEWL) and exogenous threats[1][3]. The specific structure of each ceramide subclass, dictated by its sphingoid base and fatty acid chain, profoundly influences its biophysical properties and its contribution to barrier function[1][4]. Among the numerous ceramide species, Ceramide NS and Ceramide NP are two of the most abundant and functionally significant[2][5]. Understanding their distinct effects is paramount for developing targeted therapeutic and cosmetic interventions for compromised skin barriers.

Molecular Structure: The Foundational Difference

The fundamental distinction between Ceramide NS and Ceramide NP lies in their sphingoid base. Both are typically N-acylated with a non-hydroxy fatty acid (the "N" in their nomenclature)[5][6][7]. However, their backbones differ:

  • Ceramide NS (formerly Ceramide 2) features a sphingosine base. Sphingosine is an 18-carbon amino alcohol with a characteristic trans double bond[5][6][8].

  • Ceramide NP (formerly Ceramide 3) is built upon a phytosphingosine base. Phytosphingosine is a saturated (lacks the double bond) and hydroxylated derivative of sphingosine[7][9][10].

This seemingly subtle structural variance in the sphingoid base leads to significant differences in intermolecular hydrogen bonding capacity and molecular packing, which in turn dictates their functional efficacy within the lipid lamellae.

G cluster_NS Ceramide NS cluster_NP Ceramide NP S_Base Sphingosine Base (with trans double bond) N_FA Non-Hydroxy Fatty Acid S_Base->N_FA Amide Bond P_Base Phytosphingosine Base (saturated, extra -OH group) N_FA2 Non-Hydroxy Fatty Acid P_Base->N_FA2 Amide Bond

Caption: Structural difference between Ceramide NS and NP.

Functional Efficacy and Mechanism of Action

While both ceramides are integral to the skin barrier, their structural differences translate into distinct functional roles and efficiencies.

Ceramide NP is consistently associated with superior barrier function. Its phytosphingosine base, with an additional hydroxyl group, enhances its ability to form extensive hydrogen-bond networks with adjacent lipids and water molecules. This results in:

  • Tighter and More Ordered Lamellar Structures: Ceramide NP promotes a highly organized and densely packed lipid matrix, which is less permeable to water[11].

  • Reduced Transepidermal Water Loss (TEWL): By creating a more robust and less permeable barrier, Ceramide NP is highly effective at preventing water evaporation from the skin[11][12]. It is considered paramount for a healthy, intact barrier[11].

  • Seamless Integration: Its structure closely mimics the skin's endogenous ceramides, allowing it to integrate effectively into the lipid layers to restore barrier properties[13].

Ceramide NS , conversely, is associated with a less compact lipid arrangement. The sphingosine base, lacking the extra hydroxyl group of phytosphingosine, forms a barrier that is comparatively more fluid and permeable.

  • Higher Water Permeability: The barrier formed when Ceramide NS is predominant allows for approximately double the amount of water permeability compared to a barrier rich in Ceramide NP[11].

  • Barrier Perturbation: While a natural component of the stratum corneum, an elevated ratio of NS relative to NP is linked to barrier disruption and increased skin sensitivity[11][13].

The Ceramide [NP]/[NS] Ratio: A Critical Biomarker

Emerging research has identified the ratio of Ceramide [NP] to Ceramide [NS] as a powerful biomarker for skin health and barrier integrity[14][15][16].

  • Healthy Skin: A higher Ceramide [NP]/[NS] ratio is indicative of a well-differentiated epidermis and a robust barrier function[14][16]. This ratio positively correlates with skin hydration (capacitance) and smoothness, and negatively correlates with TEWL and redness[14].

  • Compromised Skin: Conditions such as atopic dermatitis, psoriasis, and sensitive skin are often characterized by a significantly lower Ceramide [NP]/[NS] ratio, pointing to impaired barrier function[13][14].

Therefore, a key therapeutic strategy is not simply to supplement with ceramides, but to specifically modulate this ratio to favor Ceramide NP, thereby restoring barrier homeostasis.

Supporting Experimental Data

Numerous studies have quantified the relationship between ceramide profiles and skin barrier function. The work by Yokose et al. provides compelling evidence, demonstrating a clear correlation between the Ceramide [NP]/[NS] ratio and key biophysical parameters in human skin[14][16][17].

ParameterCorrelation with Ceramide [NP] LevelCorrelation with Ceramide [NS] LevelCorrelation with Ceramide [NP]/[NS] RatioImplication for Skin Health
Transepidermal Water Loss (TEWL) Significant Negative Correlation[14]Tendency for Positive Correlation[14]Significant Negative Correlation [14][17]Lower ratio indicates higher water loss (impaired barrier).
Skin Hydration (Capacitance) Significant Positive Correlation[14]Tendency for Negative Correlation[14]Significant Positive Correlation [14][16]Higher ratio indicates better hydration.
Skin Surface Texture (Smoothness) Significant Positive Correlation[14]No Significant CorrelationSignificant Positive Correlation [14]Higher ratio indicates smoother skin.
Skin Redness (a* value) No Significant CorrelationPositive Correlation[14]Significant Negative Correlation [14]Higher ratio indicates less redness/irritation.

Data synthesized from findings reported in Yokose et al., BMC Dermatology, 2020.[14][16]

These findings strongly support the hypothesis that Ceramide NP is more effective at maintaining barrier integrity than Ceramide NS, and that their relative balance is a critical determinant of overall skin condition.

Experimental Protocol: Evaluating Ceramide Efficacy

To quantitatively assess and compare the effects of Ceramide NS and NP on skin barrier function, a standardized, self-validating clinical protocol is employed.

Objective: To measure the impact of topically applied Ceramide NS vs. Ceramide NP on TEWL, skin hydration, and the endogenous ceramide profile of the stratum corneum.

Methodology:

  • Subject Recruitment: Select a cohort of participants with clinically diagnosed dry or moderately compromised skin. A control group with healthy skin may also be included.

  • Baseline Measurements (Week 0):

    • Acclimatize subjects in a controlled environment (temperature and humidity).

    • Measure baseline TEWL using an evaporimeter (e.g., Tewameter®).

    • Measure baseline skin hydration using a corneometer.

    • Collect stratum corneum samples from the test area using sequential tape-stripping.

  • Product Application Phase (e.g., 4 Weeks):

    • Divide subjects into three groups: Placebo, Formulation with Ceramide NS, and Formulation with Ceramide NP.

    • Instruct subjects on a standardized twice-daily application regimen for the assigned product on a designated skin area (e.g., forearm).

  • Follow-up Measurements:

    • Repeat TEWL and hydration measurements at specified intervals (e.g., Week 2 and Week 4).

  • Final Analysis (Post-Treatment):

    • At the end of the study period (e.g., Week 4), perform a final tape-stripping to collect post-treatment SC samples.

    • Lipid Extraction & Analysis: Extract total lipids from the collected tapes. Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify the absolute and relative amounts of all ceramide subclasses, including NS and NP.

  • Data Interpretation:

    • Compare the changes in TEWL and hydration from baseline across the three groups.

    • Correlate the observed biophysical changes with the measured changes in the Ceramide [NP]/[NS] ratio from the LC-MS/MS data.

G cluster_workflow Experimental Workflow for Ceramide Efficacy Testing A Step 1: Baseline Measurement (TEWL, Hydration, Tape Strip) B Step 2: Product Application (4 Weeks, Placebo vs. NS vs. NP) A->B C Step 3: Interim Measurement (e.g., Week 2 TEWL/Hydration) B->C D Step 4: Final Measurement (Week 4 TEWL/Hydration, Tape Strip) C->D E Step 5: Lipid Analysis (LC-MS/MS Quantification of Ceramide NP and NS) D->E F Step 6: Data Correlation (Biophysical Changes vs. [NP]/[NS] Ratio Change) E->F

Caption: Workflow for assessing the efficacy of topical ceramides.

Conclusion and Implications for Development

The evidence clearly delineates the functional superiority of Ceramide NP over Ceramide NS in the context of skin barrier reinforcement. The key distinction lies in the phytosphingosine base of Ceramide NP, which facilitates the formation of a more ordered, less permeable lipid lamellar structure, effectively reducing transepidermal water loss and improving skin hydration.

For researchers and drug development professionals, the critical insight is the significance of the Ceramide [NP]/[NS] ratio . This ratio serves as a more accurate and sensitive marker of barrier health than total ceramide content alone. Therapeutic strategies aimed at repairing compromised skin barriers—whether in atopic dermatitis, psoriasis, or xerosis—should focus on formulations designed not just to replenish ceramides, but to specifically elevate the Ceramide [NP]/[NS] ratio, thereby restoring the skin to a healthier, more resilient state.

References

  • Ceramide NP: Science Behind Skin Compatibility | Journal. Self-published journal-style article. [https://www.linkedin.com/pulse/ceramide-np-science-behind-skin-compatibility-journal- Jennifer-schild-pmp-csm-psm-i-safe-agilist-x6zof]([Link] Jennifer-schild-pmp-csm-psm-i-safe-agilist-x6zof)

  • Ceramides. Regimen Lab. [Link]

  • Non-hydroxy-sphingosine Analysis - Ceramide Lipids. Lipotype. [Link]

  • Non-hydroxy-phytosphingosine - Lipid Analysis. Lipotype. [Link]

  • A Barrier Protection Ingredient You Need to Know – Ceramides. Blog post.[Link]

  • CERAMIDE NP. Ataman Kimya. [Link]

  • Everything you need to know about Ceramide NP. FormuNova. [Link]

  • Safety Assessment of Ceramides as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • The Different Ceramide Types And Why They Benefit Skin. Teami Blends. [Link]

  • The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation. BMC Dermatology, PMC. [Link]

  • The Sphingosine and Acyl Chains of Ceramide [NS] Show Very Different Structure and Dynamics That Challenge Our Understanding of the Skin Barrier. Angewandte Chemie, PMC. [Link]

  • Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides. Biophysical Journal, PMC. [Link]

  • Discover different types of Ceramides. TiN5. [Link]

  • Structure and Function of Ceramide and Its Application in Diseases. Atlantis Press.[Link]

  • What should we know about the different classes of ceramides. Typology. [Link]

  • Ceramides | Cosmetic Science. Educational article.[Link]

  • Ceramides vs Niacinamide: How They Strengthen the Skin Barrier. MetwareBio. [Link]

  • What should you know about the different classes of ceramide. Typology (International). [Link]

  • Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. Journal of Clinical Medicine, PMC. [Link]

  • (PDF) The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation. ResearchGate. [Link]

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Comparative

N-Stearoyl-D-erythro-sphingosine vs. Dihydroceramide NS: A Comprehensive Functional and Analytical Guide

For decades, the sphingolipid signaling cascade was viewed through a simplified lens: ceramides drive apoptosis, while their precursors, dihydroceramides, act as biologically inert intermediates. However, high-resolution...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, the sphingolipid signaling cascade was viewed through a simplified lens: ceramides drive apoptosis, while their precursors, dihydroceramides, act as biologically inert intermediates. However, high-resolution lipidomics has dismantled this dogma.

This guide provides an in-depth comparative analysis of N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) and its saturated precursor, dihydroceramide NS (C18 Dihydroceramide) . By examining their structural biophysics, divergent signaling roles, and the rigorous analytical methodologies required to differentiate them, this guide serves as a foundational resource for researchers and drug development professionals targeting sphingolipid metabolism.

Structural Biophysics and Membrane Dynamics

The sole structural difference between C18 Ceramide (Cer(d18:1/18:0)) and C18 Dihydroceramide (Cer(d18:0/18:0)) is the presence of a 4,5-trans double bond in the sphingoid base of the ceramide[1]. Despite a mass difference of only 2.016 Da, this single unsaturation event fundamentally alters the lipid's biophysical behavior.

  • C18 Ceramide (N-Stearoyl-D-erythro-sphingosine): The 4,5-trans double bond acts as an inflexible structural anchor. It facilitates tight intermolecular hydrogen bonding and van der Waals interactions with cholesterol, driving the formation of highly rigid, liquid-ordered ( Lo​ ) domains or "lipid rafts"[1]. These rigid platforms are essential for the lateral clustering of death receptors (e.g., Fas/CD95), initiating apoptotic signaling cascades.

  • C18 Dihydroceramide (Dihydroceramide NS): Lacking the double bond, the dihydrosphingosine backbone possesses greater conformational flexibility. C18 Dihydroceramide cannot pack as tightly, thereby failing to induce the same degree of membrane rigidification or phase separation[1]. Consequently, it does not support death receptor clustering, explaining its historical misclassification as "inactive."

Biological Divergence: Apoptosis vs. Stress Survival

The conversion of C18 Dihydroceramide to C18 Ceramide is catalyzed by Dihydroceramide Desaturase 1 (DES1) . The balance between these two lipids dictates cellular fate, particularly in oncology and metabolic disease models.

  • C18 Ceramide (Pro-Apoptotic): Synthesized primarily by Ceramide Synthase 1 (CerS1), C18 Ceramide is a potent inducer of mitochondrial depolarization and lethal apoptosis[2]. In human head and neck squamous cell carcinomas, targeted generation of C18 Ceramide is a primary mechanism of chemotherapeutic efficacy[2].

  • C18 Dihydroceramide (Pro-Survival/Autophagy): Rather than being inert, C18 Dihydroceramide actively accumulates during cellular stress, such as hypoxia or photodynamic therapy (PDT)[3]. Elevated levels trigger cell cycle arrest and protective macroautophagy, acting as a survival mechanism against reactive oxygen species (ROS)[3].

Pathway PalmitoylCoA Palmitoyl-CoA + Serine dhSph Dihydrosphingosine PalmitoylCoA->dhSph Serine Palmitoyltransferase (SPT) dhCer C18 Dihydroceramide (dhCer) [Pro-survival / Stress Response] dhSph->dhCer CerS1 (C18-specific acylation) Cer C18 Ceramide (Cer) [Pro-apoptotic / Raft Formation] dhCer->Cer DES1 (Introduces 4,5-trans double bond)

De novo synthesis pathway highlighting C18 Ceramide and Dihydroceramide divergence.

Comparative Data Summary

The following table summarizes the critical distinctions between the two lipid species to guide experimental design.

FeatureN-Stearoyl-D-erythro-sphingosineDihydroceramide NS
LIPID MAPS ID Cer(d18:1/18:0)Cer(d18:0/18:0)
Sphingoid Base Sphingosine (unsaturated)Dihydrosphingosine (saturated)
Monoisotopic Mass 565.54 Da567.56 Da
Membrane Biophysics Promotes rigid gel/ Lo​ domains[1]Higher conformational flexibility[1]
Primary Biological Role Apoptosis, lethal autophagy[2]Stress response (PDT), cell cycle arrest[3]
Key Synthesizing Enzyme DES1 (Desaturation of dhCer)CerS1 (Acylation of dhSph)[2]

Validated Experimental Methodologies

Protocol 1: High-Resolution LC-MS/MS Quantification

The Causality of the Method: The mass difference between C18 Ceramide and C18 Dihydroceramide is ~2 Da. Because carbon-13 naturally occurs at ~1.1%, the M+2 isotope of C18 Ceramide ( 13C2​ -Ceramide) has an almost identical mass to the monoisotopic mass of C18 Dihydroceramide. If analyzed by direct-infusion MS, the ceramide isotope will falsely amplify the dihydroceramide signal. Therefore, baseline chromatographic separation prior to MS/MS is an absolute requirement [4].

Step-by-Step Workflow:

  • Lipid Extraction: Homogenize tissue/cells in a Methanol:Dichloromethane (MeOH:DCM) mixture (2:1 v/v). Causality: DCM is utilized instead of chloroform (Folch method) because it is less toxic, avoids the formation of a rigid protein disk at the interface, and provides superior recovery for highly hydrophobic long-chain sphingolipids[4].

  • Internal Standard Spiking: Spike samples with 10 pmol of d7​ -C18 Ceramide prior to extraction. Causality: This creates a self-validating system. The deuterated standard accounts for matrix suppression effects and extraction losses, allowing for absolute molar quantification[5].

  • UPLC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., CORTECS C18+, 2.7 μm) maintained at 65°C. Run a gradient of Ammonium Formate/H2O to Isopropyl Alcohol/Acetonitrile. Causality: The elevated column temperature reduces the viscosity of the isopropyl alcohol mobile phase, sharpening peak shapes and ensuring C18 Ceramide elutes completely before C18 Dihydroceramide[4].

  • MRM Detection (Positive ESI): Monitor the specific Neutral Loss (NL) of the fatty acyl chain to detect the sphingoid base[5].

    • C18 Ceramide: m/z 566.5 264.3 (Collision Energy: 25 eV)

    • C18 Dihydroceramide: m/z 568.5 266.3 (Collision Energy: 25 eV)

LCMS Ext Lipid Extraction (MeOH:DCM) LC UPLC Separation (C18 Column) Ext->LC Spike Spike Internal Stds (d7-Ceramides) Spike->Ext MS MRM Detection (Positive ESI) LC->MS Data Quantification (Peak Area Ratios) MS->Data

LC-MS/MS workflow for resolving C18 Ceramide from C18 Dihydroceramide to prevent isotopic overlap.

Protocol 2: Assessing Membrane Fluidity via Laurdan Fluorescence

The Causality of the Method: To validate the biophysical differences between these lipids in vitro, researchers must measure lipid packing density. Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is an environmentally sensitive fluorophore. Its emission spectrum shifts based on water penetration into the lipid bilayer. Rigid C18 Ceramide domains exclude water (causing a blue shift), whereas fluid domains allow water penetration (causing a red shift).

Step-by-Step Workflow:

  • LUV Preparation: Dry a lipid mixture (e.g., POPC:Cholesterol:Sphingolipid at 60:20:20 mol%) under nitrogen gas. Rehydrate in HEPES buffer and extrude through a 100 nm polycarbonate membrane. Causality: 100 nm Large Unilamellar Vesicles (LUVs) accurately mimic the curvature and tension of the mammalian plasma membrane[1].

  • Laurdan Labeling: Incubate LUVs with Laurdan (1:500 dye-to-lipid ratio) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Excite samples at 340 nm. Record emission intensities at 440 nm ( I440​ , gel phase) and 490 nm ( I490​ , fluid phase).

  • Data Validation: Calculate the Generalized Polarization (GP) index: GP=(I440​−I490​)/(I440​+I490​) . Causality: A higher GP value in the C18 Ceramide vesicles compared to C18 Dihydroceramide vesicles mathematically validates that the 4,5-trans double bond induces tighter membrane packing.

Sources

Validation

knockdown of ceramide synthase to study ceramide NS function.

An in-depth technical analysis for researchers and drug development professionals investigating sphingolipid metabolism, focusing on the targeted silencing of Ceramide Synthases (CerS) to elucidate the biological functio...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals investigating sphingolipid metabolism, focusing on the targeted silencing of Ceramide Synthases (CerS) to elucidate the biological functions of Ceramide NS.

The Biological Imperative: Ceramide NS and CerS Specificity

Ceramides are the central hub of sphingolipid metabolism, governing critical cellular processes ranging from apoptosis to the structural integrity of the stratum corneum. Among the various subclasses, Ceramide NS (comprising a N on-hydroxy fatty acid conjugated to a S phingosine base) represents one of the most abundant and biologically active structural lipids[1].

To study the specific chain-length functions of Ceramide NS, researchers rely on the targeted knockdown of Ceramide Synthases (CerS1–6). The chain length of the fatty acid conjugated to the sphingosine backbone is strictly dictated by the specific CerS isoform present. For instance, CerS2 predominantly generates very-long-chain (VLC) ceramides (C22–C24), while CerS5 and CerS6 generate long-chain (LC) ceramides (C16)[2][3]. In specialized tissues like the epidermis, CerS3 is essential for producing ultra-long-chain ceramides (up to C34) required for barrier function and water retention[1].

CerS_Pathway SerPal Serine + Palmitoyl-CoA Sphinganine Sphinganine SerPal->Sphinganine SPT & KDSR DHCer Dihydroceramide Sphinganine->DHCer N-Acylation CerNS Ceramide NS (N-acylsphingosine) DHCer->CerNS Desaturation CerS Ceramide Synthases (CerS1-6) CerS->DHCer Catalyzes Desat Desaturase (DEGS1) Desat->CerNS Catalyzes

De novo synthesis pathway of Ceramide NS highlighting the catalytic role of CerS isoforms.

Comparative Analysis of Knockdown Technologies

When designing a CerS knockdown experiment, the choice of gene-silencing technology directly impacts the lipidomic readout. Lipid metabolism is highly dynamic; thus, the duration, delivery method, and specificity of the knockdown are critical variables.

Table 1: Performance Comparison of CerS Knockdown Strategies

TechnologyMechanism of ActionKnockdown DurationOptimal Application in Lipid ResearchPrimary Limitations
siRNA RISC-mediated mRNA cleavageTransient (48–96 hours)Acute LC-MS/MS lipidomic profiling in 2D cell culture (e.g., MCF-7, Keratinocytes).Lipid-based transfection reagents can artificially alter baseline cellular lipid pools.
shRNA Lentiviral-delivered stable RNA interferenceStable / Long-term3D Reconstructed Human Epidermis (RHE) models requiring 14–21 days to stratify.High risk of long-term genomic compensation by non-targeted CerS isoforms.
CRISPRi dCas9-KRAB transcriptional repressionStable / InducibleGenome-wide screens for ceramide toxicity modifiers[4].Requires stable integration of bulky dCas9 machinery; slower onset than siRNA.

The Causality of Compensatory Pathways: The "Counter-Regulation" Phenomenon

A critical pitfall in CerS research is assuming that knocking down one isoform merely depletes its specific product. Experimental data reveals a robust, highly sensitive interregulation network.

For example, siRNA-mediated knockdown of CerS2 successfully decreases C22–C24 Ceramide NS. However, the cell senses this depletion and triggers a compensatory upregulation of CerS5 and CerS6 [2]. This results in a massive accumulation of C16:0 ceramides. Functionally, this shift from C24 to C16 Ceramide NS fundamentally alters membrane fluidity, reduces the lipid barrier in skin models[5], and shifts cardiomyocytes toward an apoptotic phenotype[3].

Table 2: Quantitative Shifts in Sphingolipids post-CerS2 Knockdown

Biological ModelTargetPrimary DepletionCompensatory UpregulationFunctional Phenotype
MCF-7 Breast Cancer [2]CerS2↓ C22:0, C24:0 Ceramide↑ CerS5/6 expression; ↑ C16:0 Ceramide, SM, HexCerEndoplasmic reticulum stress; altered membrane platforms.
Cardiomyocytes [3]CerS2↓ 22:0, 24:0 Sphingolipids↑ 16:0, 18:0 HexosylceramidesIncreased cell death; loss of cardiac homeostasis.
Skin Model Membranes [5]CerS2/3 equivalent↓ C24 CER-NS↑ C16 CER-NS (Substituted at ≥50%)Disrupted orthorhombic lipid packing; increased permeability.

Standardized Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), any CerS knockdown protocol must be a self-validating system . Because of the counter-regulation phenomenon, researchers cannot merely measure the target mRNA; they must profile the entire CerS family to account for compensatory shifts before interpreting functional data.

KD_Workflow KD 1. Target Delivery (siRNA / shRNA / CRISPRi) QC 2. Pan-CerS Transcriptomic QC (RT-qPCR for CerS1-6) KD->QC 48-72h Incubation Lipid 3. Hydrophobic Lipid Extraction (Hexane / Ethanol) QC->Lipid Validate Target KD & Quantify Compensation LCMS 4. Targeted LC-MS/MS (Sphingolipidomics) Lipid->LCMS Isolate Ceramide NS Func 5. Functional Readout (Barrier Permeability / Apoptosis) LCMS->Func Correlate chain-length shifts to phenotype

Self-validating workflow for CerS knockdown, emphasizing the critical Pan-CerS QC step.

Step-by-Step Methodology

Step 1: Delivery of Knockdown Agents

  • Action: Transfect cells (e.g., HaCaT keratinocytes or MCF-7) with 20–50 nM of targeted siRNA using electroporation or a minimal-lipid reagent.

Step 2: Transcriptomic Quality Control (The Self-Validation Step)

  • Action: Extract total RNA at 48h post-transfection. Perform RT-qPCR not just for the targeted gene (e.g., CERS2), but for the entire family (CERS1 through CERS6).

  • Causality: If CERS5 or CERS6 mRNA levels increase by >1.5-fold following CERS2 knockdown, the subsequent functional phenotype is a result of both the loss of VLC ceramides and the toxic accumulation of LC ceramides[2].

Step 3: Sphingolipid Extraction

  • Action: Harvest cells and perform a modified Bligh-Dyer extraction or a Hexane/Ethanol extraction (optimal for stratum corneum sheets)[5]. Spike the sample with an internal standard (e.g., C17-Ceramide) prior to extraction.

  • Causality: VLC ceramides (C24–C34) are highly hydrophobic. Standard methanol extractions will result in poor recovery of these specific Ceramide NS species, skewing the quantitative data toward shorter chains.

Step 4: LC-MS/MS Targeted Lipidomics

  • Action: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode, targeting the specific m/z transitions for Ceramide NS species (e.g., C16:0-Cer, C24:0-Cer).

  • Causality: Mass spectrometry is the only method with the resolution to distinguish between Ceramide NS chain lengths, which is mandatory since total ceramide mass often remains unchanged during CerS knockdown due to compensatory synthesis[2].

Step 5: Functional Assays

  • Action: Correlate the lipidomic shift with physiological readouts. For skin models, measure Transepidermal Water Loss (TEWL) or dye penetration[5]. For metabolic models, measure Annexin V/PI for apoptosis[3].

References

  • Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism.nih.gov.
  • Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis.mdpi.com.
  • A genome-wide CRISPR screen implicates plasma membrane asymmetry in exogenous C6-ceramide toxicity.biorxiv.org.
  • Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes.acs.org.
  • Effect of glycation focusing on the process of epidermal lipid synthesis in a reconstructed skin model and membrane fluidity of stratum corneum lipids.nih.gov.

Sources

Comparative

functional differences between C18 ceramide (NS) and C16 ceramide.

As a Senior Application Scientist specializing in lipidomics and signal transduction, I frequently encounter a critical oversight in preclinical research: treating "ceramide" as a monolithic lipid class. In reality, the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and signal transduction, I frequently encounter a critical oversight in preclinical research: treating "ceramide" as a monolithic lipid class. In reality, the biological function of a ceramide is intrinsically dictated by its acyl chain length. The addition or subtraction of just two carbon atoms—such as the difference between C16 ceramide and C18 ceramide—can completely invert a cell's fate from survival to apoptosis.

This guide provides an in-depth, objective comparison of C18 Ceramide (NS) (N-stearoyl-sphingosine) and C16 Ceramide (N-palmitoyl-sphingosine), detailing their mechanistic divergence, physiological roles, and the self-validating experimental protocols required to study them accurately.

Mechanistic Divergence: The Ceramide Rheostat

The "ceramide rheostat" traditionally describes the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)[1]. However, modern lipidomics reveals a secondary rheostat within the ceramide family itself, driven by specific Ceramide Synthases (CerS).

C18 Ceramide (NS): The Pro-Apoptotic Tumor Suppressor

C18 ceramide (NS) is synthesized de novo primarily by CerS1 [2]. It is canonically recognized for its pro-apoptotic and tumor-suppressive functions. In models such as Head and Neck Squamous Cell Carcinoma (HNSCC), C18 ceramide is selectively downregulated[3]. Restoring C18 ceramide levels induces lethal mitochondrial dysfunction and inhibits telomerase activity, driving the cell toward apoptosis ()[4].

C16 Ceramide: The Stress-Adaptive Survival Factor

C16 ceramide, generated by CerS5 and CerS6 , exhibits a highly context-dependent, often paradoxical role[2]. While it can be apoptotic in certain tissues, it acts as a potent anti-apoptotic survival factor in HNSCC. CerS6-generated C16 ceramide protects cells from Endoplasmic Reticulum (ER) stress by selectively modulating the ATF6/CHOP signaling arm of the unfolded protein response ()[2].

Furthermore, C16 ceramide possesses unique protein-binding capabilities. It acts as a natural regulatory ligand for the p53 tumor suppressor , directly binding to the p53 core domain to stabilize it during nutrient stress—a highly specific interaction that C18 ceramide is structurally incapable of performing ()[5].

G CerS1 CerS1 Expression C18 C18 Ceramide (NS) CerS1->C18 De novo synthesis CerS6 CerS6 Expression C16 C16 Ceramide CerS6->C16 De novo synthesis Mito Mitochondrial Dysfunction C18->Mito Induces ER ER Stress (ATF6/CHOP) C16->ER Modulates Apoptosis Pro-Apoptotic (Tumor Suppression) Mito->Apoptosis Survival Anti-Apoptotic (Tumor Survival) ER->Survival

Fig 1: Divergent signaling pathways of C18 and C16 ceramides in head and neck squamous cell carcinoma.

Quantitative Data & Functional Comparison

Beyond oncology, the acyl chain length dictates metabolic disease progression. Both ceramides are implicated in insulin resistance, but in entirely different tissue compartments ()[6].

FeatureC16 CeramideC18 Ceramide (NS)
Primary Synthase CerS5, CerS6CerS1
Acyl Chain Length 16 Carbons (Palmitoyl)18 Carbons (Stearoyl)
Cancer Phenotype (HNSCC) Anti-apoptotic / Pro-survival[2]Pro-apoptotic / Tumor Suppressive[2]
Direct Protein Targets p53 (Core DNA-binding domain)[5]I2PP2A (Inhibitor 2 of PP2A)[7]
Metabolic Role Drives hepatic & adipose insulin resistance[6]Drives skeletal muscle insulin resistance[6]
Subcellular Localization ER membrane enriched[2]Mitochondria enriched[8]

Experimental Methodologies & Protocols

To generate trustworthy, reproducible data, researchers must move away from treating cells with exogenous short-chain ceramide analogs (like C2- or C6-ceramide), which do not accurately mimic the biophysical properties of physiological long-chain ceramides[9]. Below are two self-validating protocols designed to establish causality.

Protocol 1: Targeted LC-MS/MS Quantification of C16/C18 Ratios

Expertise & Causality: Why do we use the Bligh-Dyer extraction method over Folch for ceramides? Ceramides are highly hydrophobic. The Bligh-Dyer method (chloroform/methanol/water) provides a tighter biphasic separation that minimizes the loss of long-chain sphingolipids into the aqueous phase. Furthermore, spiking with a stable isotope, such as C18 Ceramide-d7, prior to extraction is a self-validating step[]. It mathematically corrects for ionization suppression and extraction efficiency, ensuring that the measured C16/C18 ratio reflects true biological variance rather than technical error.

  • Sample Preparation: Homogenize tissue or lyse cells in 1X PBS. Immediately spike the homogenate with 50 pmol of internal standards (e.g., C16 Ceramide-d7 and C18 Ceramide-d7).

  • Lipid Extraction (Bligh-Dyer): Add Chloroform:Methanol (1:2 v/v) to the sample. Vortex for 1 minute. Add 1 part Chloroform and 1 part LC-MS grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes.

  • Recovery: Carefully extract the lower organic phase (containing the ceramides) and dry it under a gentle stream of nitrogen gas.

  • LC Separation: Reconstitute the lipid pellet in Methanol. Inject onto a C18 reversed-phase column. Use a gradient of Water/Acetonitrile (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B), both containing 0.1% formic acid.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM). Target the specific precursor-to-product ion transitions (e.g., m/z 566.5 → 264.3 for C18 Ceramide).

G Prep Sample Prep (Spike Heavy Isotopes) Extract Lipid Extraction (Bligh-Dyer) Prep->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Chain-Length Ratio) MS->Data

Fig 2: Standardized LC-MS/MS workflow for the targeted quantification of specific ceramide species.

Protocol 2: Validating Chain-Specific Apoptosis via Tet-Inducible Models

Expertise & Causality: Exogenously adding C16 or C18 ceramides directly to cell culture media often results in the formation of artificial lipid micelles that accumulate in the plasma membrane, failing to reach their functional targets in the ER or mitochondria. By utilizing a Tetracycline (Tet)-ON system to express CerS1 or CerS6, we force the de novo synthesis of these exact ceramides directly at the correct intracellular membranes[2]. This ensures that the resulting apoptotic phenotypes are driven by true intracellular signaling rather than biophysical membrane disruption.

  • Plasmid Construction: Clone the human CERS1 or CERS6 gene into a pTRE-Tight vector (Tet-ON system).

  • Stable Transfection: Co-transfect the target cell line (e.g., UM-SCC-22A) with the pTRE-CerS vector and a pTet-On advanced transactivator vector. Select stable clones using G418 and Hygromycin.

  • Induction: Plate cells at 70% confluency. Add Doxycycline (1-2 µg/mL) to the culture media to induce specific CerS expression.

  • Validation: After 24-48 hours, harvest a fraction of the cells for LC-MS/MS (Protocol 1) to confirm the specific elevation of C18 or C16 ceramide.

  • Phenotypic Assay: Assess apoptosis in the remaining cells using Annexin V/PI flow cytometry and Western blotting for cleaved Caspase-3 and ATF6/CHOP activation.

References

  • Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways. The FASEB Journal. URL:[Link]

  • C16-ceramide is a natural regulatory ligand of p53 in cellular stress response. Nature Communications. URL:[Link]

  • Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease. Biomedicines. URL:[Link]

  • Defects in cell growth regulation by C18:0-ceramide and longevity assurance gene 1 in human head and neck squamous cell carcinomas. Journal of Biological Chemistry. URL:[Link]

  • Structure Database (LMSD) - LIPID MAPS: Cer[NS]. LIPID MAPS. URL:[Link]

Sources

Validation

The Sphingolipid Rheostat: A Comparative Guide to N-Stearoyl-D-erythro-sphingosine and Sphingosine-1-Phosphate Signaling

For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling, understanding the delicate balance between pro-death and pro-survival signals is paramount. Within the co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate world of lipid signaling, understanding the delicate balance between pro-death and pro-survival signals is paramount. Within the complex network of sphingolipid metabolism, two key players, N-Stearoyl-D-erythro-sphingosine (a C18 ceramide) and Sphingosine-1-Phosphate (S1P), stand as antagonists, their relative levels dictating the fate of a cell. This guide provides an in-depth, objective comparison of their signaling mechanisms, supported by experimental data and detailed protocols, to empower your research and therapeutic development.

The Central Axis: Sphingolipid Metabolism and the Ceramide-S1P Rheostat

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules. At the heart of their metabolic pathway lies a crucial junction, often termed the "sphingolipid rheostat," where the balance between ceramide and S1P determines whether a cell undergoes apoptosis or proliferation.[1]

N-Stearoyl-D-erythro-sphingosine, a long-chain ceramide, is a central hub in this pathway. It can be generated through the de novo synthesis pathway, starting from the condensation of serine and palmitoyl-CoA, or through the hydrolysis of sphingomyelin by sphingomyelinases.[2] Ceramide's fate is then determined by the enzymatic machinery of the cell. It can be further metabolized to more complex sphingolipids, or it can be deacylated by ceramidases to form sphingosine. This sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P.[3] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.[4] This dynamic interplay forms the basis of the rheostat, where a shift towards ceramide accumulation promotes cell death, while an increase in S1P levels fosters survival and growth.[5]

cluster_Metabolism Sphingolipid Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA DeNovo De Novo Synthesis Serine_PalmitoylCoA->DeNovo Ceramide N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) DeNovo->Ceramide Sphingomyelin Sphingomyelin SMase Sphingomyelinase Sphingomyelin->SMase SMase->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PP S1P Phosphatase S1P->S1PP S1PL S1P Lyase S1P->S1PL S1PP->Sphingosine Degradation Degradation Products S1PL->Degradation

The Sphingolipid Rheostat Pathway.

The Pro-Apoptotic Signal: N-Stearoyl-D-erythro-sphingosine

N-Stearoyl-D-erythro-sphingosine, and other long-chain ceramides, are potent inducers of apoptosis. Unlike many signaling molecules that rely on cell surface receptors, ceramide often exerts its effects through direct interactions with intracellular targets.

Signaling Pathway

The pro-apoptotic signaling of C18 ceramide is multifaceted and involves:

  • Activation of Protein Phosphatases: A key mechanism of ceramide action is the activation of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[6] This activation is stereospecific, with the natural D-erythro isomer being the most effective.[6] By activating these phosphatases, ceramide can dephosphorylate and inactivate pro-survival proteins, such as those in the Akt signaling pathway.[5]

  • Mitochondrial Pathway Induction: Ceramide can directly target the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.[3] This, in turn, activates the caspase cascade, leading to the execution of apoptosis.

  • Stress Response Activation: Accumulation of ceramide can induce endoplasmic reticulum (ER) stress, which can also trigger apoptosis.[2]

cluster_Ceramide N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) Signaling Ceramide C18 Ceramide PP1_PP2A PP1 / PP2A Ceramide->PP1_PP2A activates Mitochondria Mitochondria Ceramide->Mitochondria targets Akt Akt (pro-survival) PP1_PP2A->Akt inactivates Apoptosis Apoptosis Akt->Apoptosis inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspases Caspase Cascade Cytochrome_c->Caspases activates Caspases->Apoptosis

C18 Ceramide Pro-Apoptotic Signaling.

The Pro-Survival Signal: Sphingosine-1-Phosphate

In stark contrast to ceramide, S1P is a potent pro-survival and pro-proliferative signaling molecule. Its actions are primarily mediated by a family of five G-protein coupled receptors (GPCRs), designated S1P1-5.[7][8]

Signaling Pathway

The binding of S1P to its receptors initiates a cascade of intracellular events that promote cell survival and proliferation:

  • Receptor-Mediated Activation: Each S1P receptor subtype couples to different heterotrimeric G proteins (Gαi, Gαq, Gα12/13), leading to the activation of distinct downstream signaling pathways.[9]

  • PI3K/Akt Pathway: Activation of S1P receptors, particularly S1P1, often leads to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.[10] Akt is a crucial kinase that phosphorylates and inactivates pro-apoptotic proteins while promoting cell cycle progression.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key downstream target of S1P signaling.[11] Activation of this pathway is strongly associated with cell proliferation and differentiation.

  • PLC/Calcium Signaling: S1P receptor activation can also stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This results in the release of intracellular calcium and the activation of protein kinase C (PKC), further contributing to cell growth and survival.

cluster_S1P Sphingosine-1-Phosphate (S1P) Signaling S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_proteins G-proteins (Gi, Gq, G12/13) S1PR->G_proteins activates PI3K_Akt PI3K / Akt Pathway G_proteins->PI3K_Akt MAPK_ERK MAPK / ERK Pathway G_proteins->MAPK_ERK PLC PLC Pathway G_proteins->PLC Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation PLC->Cell_Proliferation

S1P Pro-Survival/Proliferation Signaling.

Quantitative Comparison of Cellular Effects

The opposing roles of C18 ceramide and S1P can be quantified in various cell-based assays. The following table summarizes representative experimental data, highlighting the differential impact of these two sphingolipids.

Parameter N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) Sphingosine-1-Phosphate (S1P) Supporting Evidence
Primary Cellular Effect Induction of Apoptosis, Cell Cycle ArrestPromotion of Cell Proliferation and Survival[2][12]
Effective Concentration Range ~10-50 µM for apoptosis induction~0.1-1 µM for proliferation[6][12]
Key Signaling Target Protein Phosphatase 1 (PP1) & 2A (PP2A)S1P Receptors (S1PR1-5)[6][7]
Effect on Akt Pathway Dephosphorylation and InactivationPhosphorylation and Activation[5][10]
Effect on ERK Pathway Generally inhibitory or no effectActivation[11]
Impact on Caspase-3 Activity Significant IncreaseInhibition or No Effect[12][13]
Influence on Cell Viability (MTT Assay) Dose-dependent decreaseDose-dependent increase[14][15]

Experimental Protocols

To ensure the scientific integrity and reproducibility of your findings, rigorous and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to compare the effects of N-Stearoyl-D-erythro-sphingosine and S1P.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) stock solution (e.g., in ethanol)

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of C18 ceramide (e.g., 10, 25, 50 µM) and a vehicle control (ethanol) for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (containing floating apoptotic cells) and transfer to a conical tube.

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[16]

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[17]

    • Transfer 100 µL of the cell suspension (~1 x 105 cells) to a flow cytometry tube.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[17]

    • Analyze the samples on a flow cytometer within one hour.[17]

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Measurement of Cell Proliferation by MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • Sphingosine-1-Phosphate (S1P) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.[15]

  • Cell Treatment:

    • Replace the medium with fresh medium containing various concentrations of S1P (e.g., 0.1, 0.5, 1 µM) and a vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.[15]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.[15]

    • Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to aid in dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell proliferation as a percentage relative to the vehicle-treated control.

Quantification of Intracellular C18 Ceramide and S1P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of lipids. This method provides high sensitivity and specificity for individual sphingolipid species.

Materials:

  • Cell samples (treated and control)

  • Internal standards (e.g., C17-ceramide, d7-S1P)

  • Extraction solvents (e.g., isopropanol, water, ethyl acetate)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Protocol Outline:

  • Sample Preparation:

    • Harvest and count cells to ensure equal cell numbers for each sample.

    • Spike the samples with a known amount of internal standard.

    • Perform a lipid extraction, for example, using a modified Bligh-Dyer method.[21]

  • Chromatographic Separation:

    • Reconstitute the lipid extract in a suitable solvent.

    • Inject the sample onto a C18 reverse-phase column for separation of different lipid species.[22]

  • Mass Spectrometry Detection:

    • Utilize electrospray ionization (ESI) in the positive ion mode.

    • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for C18 ceramide, S1P, and their respective internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and internal standard.

    • Calculate the concentration of C18 ceramide and S1P in the samples based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.

Conclusion

The opposing actions of N-Stearoyl-D-erythro-sphingosine and sphingosine-1-phosphate exemplify the critical role of the sphingolipid rheostat in determining cell fate. A thorough understanding of their distinct signaling pathways and the ability to accurately measure their cellular effects are essential for researchers in both basic science and drug development. By leveraging the detailed methodologies and comparative data presented in this guide, scientists can more effectively investigate the roles of these potent bioactive lipids in health and disease, and ultimately, pave the way for novel therapeutic interventions that target this critical signaling axis.

References

  • Chalfant, C. E., et al. (1999). Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid. The Journal of biological chemistry, 274(29), 20313–20317. [Link]

  • Qiagen. Sphingosine-1-phosphate Signaling. GeneGlobe. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Sphingosine-1-phosphate receptors (S1PRs) modulators have emerged as promising therapeutic agents... (2024, June 21). LinkedIn. [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate signalling. Nature Reviews Molecular Cell Biology, 16(5), 301–314. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Saddoughi, S. A., & Ogretmen, B. (2013). Regulation of PP2A by sphingolipid metabolism and signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 213–220. [Link]

  • Mukhopadhyay, A., et al. (2009). Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling. The Journal of biological chemistry, 284(11), 7014–7023. [Link]

  • Wamhoff, B. R., et al. (2008). Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(8), 1454–1461. [Link]

  • ImmunoStep. (2016, September 22). Annexin V dead cells staining protocol. ImmunoStep. [Link]

  • Mashek, D. G., et al. (2007). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 48(3), 738–743. [Link]

  • Holland, W. L., et al. (2011). Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo. Diabetes, 60(11), 2947–2957. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Peng, B., et al. (2020). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of pharmaceutical and biomedical analysis, 185, 113227. [Link]

  • Garris, C. S., et al. (2013). Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. Immunology, 140(2), 145–153. [Link]

  • Merrill, A. H., Jr., et al. (2007). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry: "Lipidomics". Methods in enzymology, 432, 85–123. [Link]

  • Ponnusamy, S., et al. (2010). Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance. Future oncology (London, England), 6(10), 1603–1624. [Link]

  • Bielawski, J., et al. (2006). Neurons and Oligodendrocytes Recycle Sphingosine 1-Phosphate to Ceramide. The Journal of biological chemistry, 281(17), 12024–12034. [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). Analytical and bioanalytical chemistry, 397(3), 1147–1155. [Link]

  • Saddoughi, S. A., et al. (2013). I2PP2A/SET is overexpressed and C18-ceramide is decreased in primary lung tumour tissues. EMBO molecular medicine, 5(3), 438–452. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Ogretmen, B. (2018). Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance. Nature Reviews Cancer, 18(9), 555–568. [Link]

  • Reiss, U., et al. (2004). Sphingosine-phosphate Lyase Enhances Stress-induced Ceramide Generation and Apoptosis. The Journal of biological chemistry, 279(2), 1281–1290. [Link]

  • Kurek, K., et al. (2022). Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells. International Journal of Molecular Sciences, 23(9), 5163. [Link]

  • Jenkins, R. W., et al. (2010). Ceramide, sphingosine and sphingosine-1-phosphate (S1P) and their regulation by Bcl-2 family proteins in apoptosis. Cellular and molecular life sciences : CMLS, 67(11), 1745–1756. [Link]

  • Nagahashi, M., et al. (2012). Sphingosine-1-Phosphate Transporters as Targets for Cancer Therapy. Cancers, 4(2), 525–539. [Link]

  • Maceyka, M., et al. (2012). An update on sphingosine-1-phosphate and other sphingolipid mediators. Nature chemical biology, 8(3), 239–246. [Link]

Sources

Comparative

Comparative Lipidomics of Ceramide NS: A Guide for Researchers in Healthy vs. Diseased Tissue

This guide provides an in-depth comparative analysis of Ceramide NS (Cer[NS]) in healthy and diseased tissues, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will ex...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Ceramide NS (Cer[NS]) in healthy and diseased tissues, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the fundamental role of Cer[NS], its altered profiles in pathological states, and the robust analytical methodologies required for its precise quantification. This document is designed to bridge foundational biochemistry with practical, field-proven experimental protocols.

Introduction: The Dichotomous Role of Ceramide NS

Ceramides are a class of sphingolipids that are integral structural components of cell membranes and potent signaling molecules involved in cellular processes like proliferation, differentiation, and apoptosis.[1][2][3] Among the various ceramide subclasses, Ceramide NS, composed of a non-hydroxy fatty acid linked to a sphingosine base, holds a particularly significant position, especially in the context of epidermal barrier function.[4][5]

In healthy tissue, particularly the stratum corneum (SC) of the skin, ceramides, cholesterol, and free fatty acids form highly organized lamellar structures that are critical for preventing water loss and protecting against external insults.[1][6][7] However, the balance of ceramide species is delicate. Dysregulation of Cer[NS] levels and acyl chain length is a hallmark of several inflammatory skin diseases, most notably atopic dermatitis (AD) and psoriasis.[8][9][10] While Cer[NS] is a normal component of the skin, its relative abundance and chain-length profile can shift dramatically in disease, correlating with impaired barrier function.[6][11][12] Understanding these shifts at a molecular level is paramount for developing targeted therapeutic strategies.

The Biochemical Landscape: Ceramide NS Synthesis

Ceramides are generated through three primary pathways: de novo synthesis, the salvage pathway, and the hydrolysis of sphingomyelin.[13][14] The de novo pathway, occurring in the endoplasmic reticulum, is the principal source of new ceramides.

The process begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT).[14] Through a series of enzymatic steps including reduction, acylation by ceramide synthases (CERS), and desaturation by dihydroceramide desaturase (DEGS1), dihydroceramide is converted into ceramide, including the Cer[NS] species.[4][15]

Ceramide NS Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine 3_KDS 3-Ketodihydrosphingosine Serine->3_KDS SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_KDS DHS Dihydrosphingosine (Sphinganine) 3_KDS->DHS 3-KDR Dihydroceramide Dihydroceramide (Cer[NDS]) DHS->Dihydroceramide CERS Ceramide_NS Ceramide NS (Cer[NS]) Dihydroceramide->Ceramide_NS DEGS1 Fatty_Acyl_CoA N-Acyl-CoA Fatty_Acyl_CoA->Dihydroceramide caption Simplified de novo biosynthesis pathway of Ceramide NS.

A simplified diagram of the de novo biosynthesis pathway for Ceramide NS.

Ceramide NS in Pathophysiology: A Comparative Analysis

The most striking comparisons between healthy and diseased tissue regarding Cer[NS] come from dermatological research. Conditions like atopic dermatitis and psoriasis are consistently associated with profound alterations in the stratum corneum lipid profile.[10]

In Healthy Skin: The stratum corneum maintains a specific ratio of ceramide subclasses, with long and very-long acyl chains predominating. This composition is essential for the formation of dense, impermeable lipid lamellae, which underpin a competent skin barrier.[1]

In Diseased Skin (e.g., Atopic Dermatitis):

  • Decreased Total Ceramides: Many studies report a significant reduction in the total amount of ceramides in the SC of AD patients compared to healthy individuals.[8][10]

  • Altered Ceramide Profile: There is a characteristic shift in the ceramide profile. Specifically, levels of Cer[NS] and Cer[AS] can be elevated, while other crucial classes like Cer[NP] and the esterified omega-hydroxyceramides (Cer[EOS]) are often reduced.[5][13][16]

  • Shorter Acyl Chains: A critical finding is the significant decrease in the average acyl chain length of ceramides. An increase in shorter-chain species, such as C34 Cer[NS], is strongly correlated with increased transepidermal water loss (TEWL) and impaired barrier function.[8][16]

The ratio of Cer[NP] to Cer[NS] is emerging as a potential biomarker for skin health, with a higher ratio being indicative of a healthier barrier.[11][12]

ParameterHealthy Stratum CorneumAtopic Dermatitis (Non-lesional)Source
Total Ceramide Level NormalSignificantly Decreased[8][10]
Cer[NS] Profile Balanced with other classesRelative increase, shorter acyl chains[16][17]
Cer[NP]/Cer[NS] Ratio HighSignificantly Decreased[11][12]
Average Acyl Chain Length Long / Very-LongSignificantly Shorter[16]
Barrier Function (TEWL) Low (~6.5 g/m²/h)High (~12.2 g/m²/h)[16]

The Analytical Workflow: A Guide to Comparative Lipidomics

Precisely quantifying changes in Cer[NS] between healthy and diseased tissue requires a robust and validated analytical workflow. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its exceptional sensitivity, specificity, and ability to resolve complex lipid mixtures.[18][19][20]

Comparative Lipidomics Workflow cluster_Sample Sample Collection & Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Interpretation Tissue_H 1A. Healthy Tissue Collection Homogenization 2. Tissue Homogenization Tissue_H->Homogenization Tissue_D 1B. Diseased Tissue Collection Tissue_D->Homogenization Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction LC_Separation 4. LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration 6. Peak Integration & Quantification MS_Detection->Peak_Integration Normalization 7. Data Normalization (to tissue weight / protein) Peak_Integration->Normalization Stats 8. Statistical Analysis (Healthy vs. Diseased) Normalization->Stats Interpretation 9. Biological Interpretation Stats->Interpretation caption Workflow for comparative lipidomics of tissue samples.

A typical workflow for the comparative lipidomic analysis of Cer[NS] in tissue samples.
Experimental Protocol: Lipid Extraction from Tissue

The quantitative isolation of lipids is the most critical step in the workflow.[21] The Bligh & Dyer method is a classic, robust liquid-liquid extraction technique suitable for a wide range of biological samples.[22][23][24]

Rationale: This method uses a chloroform/methanol/water solvent system to create a single phase for efficient extraction, followed by the addition of more water/chloroform to induce phase separation. Lipids partition into the lower chloroform phase, effectively separating them from polar metabolites.[25] Care must be taken at every stage to prevent lipid degradation through hydrolysis or oxidation.[21]

Step-by-Step Protocol:

  • Tissue Preparation: Weigh approximately 20-50 mg of frozen tissue in a pre-weighed homogenization tube. Keep samples on dry ice to prevent enzymatic degradation.

  • Solvent Addition: Add 1 mL of ice-cold methanol (MeOH) to the tissue. For robust quantification, add an internal standard mixture (e.g., deuterated Cer[NS] species) at this stage.

  • Homogenization: Homogenize the tissue thoroughly using a bead beater or probe sonicator until no visible tissue fragments remain. Perform this step on ice.

  • First Extraction: Add 2 mL of chloroform (CHCl₃) to the homogenate. The ratio should be approximately 2:1 CHCl₃:MeOH. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.8 mL of water to the mixture. Vortex again for 30 seconds. The final ratio of CHCl₃:MeOH:H₂O should be close to 2:1:0.8.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 90:10 Methanol:Isopropanol) for analysis.

Experimental Protocol: LC-MS/MS Analysis

Rationale: Reversed-phase chromatography is well-suited for separating ceramides based on their hydrophobicity, which is primarily determined by their acyl chain length.[18][26] Tandem mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each ceramide species of interest.[27]

Typical LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[26]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[26]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at high aqueous content and ramp up to high organic content to elute the hydrophobic ceramides.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Analysis: Multiple Reaction Monitoring (MRM). The precursor ion is typically the protonated molecule [M+H]⁺, and the characteristic product ion for Cer[NS] is often m/z 264, corresponding to the sphingosine backbone after loss of the fatty acyl chain and water.[27]

Conclusion and Future Directions

The comparative lipidomics of Ceramide NS has unequivocally demonstrated its involvement in the pathophysiology of skin barrier diseases. Significant alterations in the concentration, acyl chain length, and relative abundance of Cer[NS] in diseased tissue, such as atopic dermatitis, directly correlate with functional impairments.[8][16] The analytical workflows detailed here, centered on robust lipid extraction and sensitive LC-MS/MS detection, provide the necessary tools for researchers to probe these differences with high confidence.

Future research should focus on elucidating the upstream enzymatic dysregulations leading to these altered ceramide profiles and exploring how targeted therapeutic interventions can normalize the Cer[NS] landscape to restore tissue homeostasis. As analytical technologies continue to advance, lipidomics will play an increasingly vital role in diagnosing and managing diseases with a lipid-centric etiology.

References

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Bulletin of the Korean Chemical Society.
  • Lipid Extraction: Methods & Techniques. StudySmarter.
  • Techniques for Ceramide Analysis. Creative Proteomics.
  • Preparation of Lipid Extracts from Tissues. AOCS Lipid Library.
  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B.
  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites.
  • Increase in short-chain ceramides correlates with an altered lipid organization and decreased barrier function in atopic eczema patients. Journal of Lipid Research.
  • The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. International Journal of Molecular Sciences.
  • Advances in Lipid Extraction Methods—A Review. Molecules.
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience.
  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy Online.
  • Sample Processing Methods for Lipidomics Research. Creative Proteomics.
  • Understanding the Role of Ceramide Species in Skin Barrier Function Through Molecular Dynamics Simulations. Cymbiotics Biopharma.
  • Skin care shown to alter endogenous stratum corneum ceramide profile. Cosmetics Business.
  • Diagram showing parts of the ceramide synthesis pathway. ResearchGate.
  • The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation. Lipids in Health and Disease.
  • The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation. ResearchGate.
  • Lipidomic analysis of epidermal lipids: a tool to predict progression of inflammatory skin disease in humans. Expert Review of Molecular Diagnostics.
  • Ceramides in the skin barrier. Czech Science Foundation.
  • Properties of Ceramides and Their Impact on the Stratum Corneum Structure: A Review. Skin Pharmacology and Physiology.
  • Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases. Journal of Lipid Research.
  • Ceramide biosynthesis pathways, a simple diagrammatic representation. ResearchGate.
  • Lipidomic Analysis Reveals Specific Differences between Fibroblast and Keratinocyte Ceramide Profile of Patients with Psoriasis Vulgaris. Molecules.
  • Lipidomic analysis as a tool for identifying susceptibility to various skin diseases. Likars'ka sprava.
  • Ceramides vs Niacinamide: How They Strengthen the Skin Barrier. MetwareBio.
  • ceramide de novo biosynthesis. PubChem.
  • Stratum corneum lipidomics analysis reveals altered ceramide profile in atopic dermatitis patients across body sites with correlated changes in skin microbiome. ResearchGate.
  • Producing human ceramide-NS by metabolic engineering using yeast Saccharomyces cerevisiae. ResearchGate.
  • Role of ceramides in barrier function of healthy and diseased skin. American Journal of Clinical Dermatology.
  • Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research.
  • Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. International Journal of Molecular Sciences.
  • Ceramide and Its Role in Skin Diseases. Creative Proteomics.
  • Inhibition of de novo ceramide biosynthesis affects aging phenotype in an in vitro model of neuronal senescence. Aging.

Sources

Validation

The Mechanistic Causality: Why Ceramide NS Chain Length Matters

Validating Ceramide NS as a Biomarker for Disease: A Comprehensive Methodological Comparison Guide As a Senior Application Scientist, I approach biomarker validation not merely as an analytical task, but as a mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Ceramide NS as a Biomarker for Disease: A Comprehensive Methodological Comparison Guide

As a Senior Application Scientist, I approach biomarker validation not merely as an analytical task, but as a mechanistic puzzle. Ceramides are the hydrophobic backbone of sphingolipids and serve as critical regulators of cellular signaling, apoptosis, and structural integrity[1]. Among the diverse subclasses, Ceramide NS (non-hydroxyfatty acid sphingosine) has emerged as a highly specific biomarker for dermatological pathologies like Atopic Dermatitis (AD)[2], as well as metabolic disorders such as insulin resistance[3].

To validate Ceramide NS in a clinical or drug development setting, we must move beyond measuring "total ceramides" and adopt highly specific analytical workflows that capture the nuanced, chain-length-dependent shifts driving disease pathogenesis.

In a healthy stratum corneum, long-chain Ceramide NS species (e.g., C24 and C26) are essential for forming tightly packed, impermeable lipid lamellae[4]. However, in inflammatory states like AD, oxidative stress and Th2 cytokines disrupt lysosomal V-ATPase and acidic ceramidase activity[2].

This enzymatic derailment causes a pathological shift: the depletion of long-chain Ceramide NS and the selective accumulation of short-chain species (e.g., C16-Ceramide NS)[2][5]. Short-chain ceramides disrupt lipid packing, drastically increasing membrane permeability, which accelerates trans-epidermal water loss (TEWL) and allows allergen infiltration[4]. Therefore, a valid biomarker assay must be capable of resolving these specific aliphatic chain lengths.

G A Inflammatory Triggers (Th2 Cytokines) B Lysosomal V-ATPase Dysfunction A->B Induces C Ceramide NS Chain-Length Shift B->C Alters Metabolism D Accumulation of Short-Chain (C16) NS C->D Pathological E Depletion of Long-Chain (C24) NS C->E Pathological F Skin Barrier Permeability & AD D->F Disrupts Lamellae E->F Loss of Integrity

Pathological shift of Ceramide NS in Atopic Dermatitis leading to skin barrier dysfunction.

Product & Methodology Comparison

To capture this chain-length shift, researchers typically choose between Targeted LC-MS/MS, Shotgun Lipidomics, and Immunoassays (ELISA). Below is an objective comparison of these platforms for Ceramide NS validation.

Table 1: Quantitative Comparison of Analytical Platforms for Ceramide NS

ParameterTargeted LC-MS/MS (e.g., Avanti/Cayman Standards)Shotgun Lipidomics (Direct Infusion)ELISA / Immunoassays
Specificity Extremely High (Resolves structural isomers)Moderate (Prone to isobaric overlap)Low (Cross-reacts with other sphingolipids)
Sensitivity (LOD) < 10 ng/mL [6]~ 50 ng/mL> 100 ng/mL
Dynamic Range 5 orders of magnitude [3]3-4 orders of magnitude1-2 orders of magnitude
Chain-Length Resolution Yes (Differentiates C16 vs C24)[7]Yes (Mass-based)No (Measures total ceramide pool)
Reproducibility (CV) < 5% [3]10-15%15-25%
Primary Application Clinical biomarker validation, AD profilingDiscovery phase, broad lipid profilingRapid, low-cost preliminary screening

The Verdict: While ELISA is cost-effective, its inability to differentiate between C16 and C24 Ceramide NS renders it useless for validating the specific pathological mechanisms of AD or metabolic disease. Targeted LC-MS/MS , utilizing high-purity synthetic standards (such as those from Avanti Polar Lipids or Cayman Chemical), is the gold standard. It provides the exact molecular resolution and a dynamic range spanning 5 orders of magnitude required for robust clinical validation[3].

Self-Validating Experimental Protocol: Targeted LC-MS/MS

To ensure absolute trustworthiness, a biomarker protocol must be a self-validating system. This methodology utilizes a modified Folch extraction paired with an odd-chain internal standard (d17:1) to automatically correct for matrix effects and extraction losses[7].

Step 1: Sample Collection & Preparation
  • Skin Matrix Collection: Collect stratum corneum samples using D-Squame tape strips (standardized to 10 strips per site).

  • Causality Check: Tape stripping standardizes the depth of the stratum corneum sampled, ensuring that the quantitative differences in Ceramide NS reflect true biological variance rather than sampling inconsistencies.

Step 2: Lipid Extraction (Modified Folch Method)
  • Place the tape strips into a 2 mL microcentrifuge tube.

  • Add 1 mL of Chloroform/Methanol/Water (2:1:1, v/v/v)[6].

  • Spike Internal Standard: Add 10 µL of Ceramide NS Internal Standard (e.g., d17:1/18:0 at 1 µg/mL)[7]. Self-Validation Logic: The d17:1 sphingoid base does not occur naturally in mammalian tissues. By spiking this before extraction, any loss during sample prep is proportionally reflected in the IS, allowing for absolute, error-corrected quantification.

  • Vortex vigorously for 5 minutes, followed by sonication for 15 minutes to disrupt lipid-protein interactions in the corneocytes.

  • Centrifuge at 13,400 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully extract the lower organic phase, dry it under a gentle stream of nitrogen, and reconstitute the lipid pellet in 100 µL of LC-MS grade Methanol[7].

Step 3: LC-MS/MS Analysis (MRM Mode)
  • Inject 5 µL of the reconstituted sample onto a reverse-phase C18 column (e.g., Kinetex 2.1 mm × 50 mm, 2.6 µm)[7].

  • Mobile Phase: Utilize a gradient elution of Water and Acetonitrile, both supplemented with 0.1% Formic Acid and 5 mM Ammonium Formate. Causality Check: Ammonium formate is critical; it promotes the formation of stable [M+H]+ or [M+NH4]+ adducts, preventing spontaneous in-source fragmentation and ensuring a stable precursor ion for MS/MS.

  • MRM Transitions: Operate the mass spectrometer (e.g., API 5500 QTRAP) in Multiple Reaction Monitoring (MRM) mode, targeting the specific product ion of m/z 264 (the sphingosine backbone)[7]:

    • C14-Ceramide NS: m/z 510 → 264

    • C16-Ceramide NS: m/z 538 → 264

    • C24-Ceramide NS: m/z 650 → 264

    • Internal Standard (d17:1/18:0): m/z 552 → 264[7]

G S Sample Collection (Tape Stripping) E Lipid Extraction (Modified Folch 2:1:1) S->E I Spike Internal Standard (Ceramide d17:1/18:0) E->I L LC Separation (C18 Column) I->L M MS/MS Detection (MRM Mode: m/z 264) L->M D Data Analysis & Absolute Quantification M->D

Self-validating LC-MS/MS workflow for Ceramide NS quantification using internal standards.

Conclusion

Validating Ceramide NS as a biomarker requires an analytical approach that respects the lipid's structural complexity. Because the pathological relevance of Ceramide NS lies in its chain-length distribution rather than its total abundance, Targeted LC-MS/MS remains the only viable platform for rigorous clinical and drug development applications.

References

  • AccessON. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Derailed Ceramide Metabolism in Atopic Dermatitis (AD): A Causal Starting Point for a Personalized (Basic) Therapy. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Signaling sphingolipids are biomarkers for atopic dermatitis prone to disseminated viral infections. Available at: [Link]

  • ACS Publications. Ceramides in the Skin Lipid Membranes: Length Matters | Langmuir. Available at: [Link]

  • MDPI. Rosmarinic Acid, as an NHE1 Activator, Decreases Skin Surface pH and Improves the Skin Barrier Function. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases. Available at:[Link]

Sources

Comparative

comparing synthetic vs natural N-Stearoyl-D-erythro-sphingosine

As a Senior Application Scientist, navigating the nuanced differences between synthetic and naturally derived sphingolipids is critical for ensuring experimental reproducibility and analytical precision. N-Stearoyl-D-ery...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced differences between synthetic and naturally derived sphingolipids is critical for ensuring experimental reproducibility and analytical precision. N-Stearoyl-D-erythro-sphingosine , widely known as C18 Ceramide (d18:1/18:0) , is a highly bioactive lipid that serves as both a structural membrane component and a potent secondary messenger in apoptotic and mitophagic signaling pathways.

When designing lipidomics assays or biophysical membrane studies, the choice between synthetic and natural C18 ceramide fundamentally alters the baseline of your data. This guide provides an objective, data-driven comparison of these two sources, detailing their structural implications, biological activities, and the self-validating protocols required to study them accurately.

Chemical Homogeneity vs. Biological Complexity

The fundamental divergence between synthetic and natural C18 ceramide lies in their stereochemical purity and acyl chain homogeneity.

  • Synthetic C18 Ceramide: Manufactured via controlled chemical synthesis, products like those from 1[1] boast >99% purity. They possess a strict D-erythro configuration, which is the biologically active stereoisomer. This absolute homogeneity is mandatory for structural biology and mass spectrometry, where isobaric interference must be eliminated.

  • Natural C18 Ceramide: Typically extracted from biological matrices such as bovine brain or human epidermis, natural ceramides reflect true endogenous lipid profiles. However, they inherently contain a distribution of closely related sphingolipids (e.g., trace C16 or C24 ceramides) and varying degrees of unsaturation unless subjected to exhaustive, high-cost purification[2].

Quantitative Data Comparison
ParameterSynthetic C18 Ceramide (d18:1/18:0)Natural C18 Ceramide Extract
Source Chemical synthesisBiological extraction (e.g., brain, skin)
Purity >99% (TLC/HPLC)Variable (Often 90-98%, requires profiling)
Stereochemistry Strictly D-erythroPredominantly D-erythro (trace isomers possible)
Apoptotic IC50 (HaCaT) ~15–45 µM (Highly reproducible)~15–45 µM (Higher cellular accumulation noted)
Phase Transition (Tm) ~91°C - 93°C (Sharp melting profile)Broader melting profile due to lipid mixing
Primary Application LC-MS/MS standards, biophysicsCosmetic formulations, broad in vitro assays

Mechanistic Pathways: Apoptosis and Membrane Dynamics

C18 ceramide is not a passive structural element; it actively reorganizes the plasma membrane and intracellular organelles. Because of its highly hydrophobic nature and high melting temperature, C18 ceramide preferentially partitions into lipid rafts. It displaces cholesterol from sphingomyelin, driving the coalescence of liquid-ordered (Lo) domains into highly ordered, ceramide-rich gel phases [3],[4]. These microdomains act as "signal platforms" that cluster death receptors like Fas/CD95.

Furthermore, in cancer models, the de novo synthesis of C18 ceramide by Ceramide Synthase 1 (CerS1) directly anchors the autophagosome marker LC3B-II to mitochondrial membranes. This specific receptor function triggers lethal mitophagy and subsequent apoptosis[5]. Interestingly, studies have shown that natural C18 ceramide extracts can sometimes induce more pronounced cellular sphingolipid accumulation in keratinocytes compared to short-chain synthetic analogs, likely due to differences in sub-cellular delivery and metabolic recycling[2].

Pathway Stress Cellular Stress (e.g., TNF-α) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 Upregulates C18 N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) CerS1->C18 De Novo Synthesis Rafts Lipid Raft Coalescence (Gel Domains) C18->Rafts Alters Membrane LC3B LC3B-II Anchoring (Mitochondria) C18->LC3B Receptor Function Death Apoptosis & Lethal Mitophagy Rafts->Death Signal Platform LC3B->Death Organelle Clearance

C18 Ceramide signaling pathway driving apoptosis and lethal mitophagy.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, any protocol utilizing C18 ceramide must integrate internal controls that validate the system's integrity. Below are two field-standard methodologies.

Protocol 1: Absolute Quantification via LC-MS/MS

Causality: Mammalian cells contain a vast array of isobaric lipids. Relying on external calibration curves alone is a fundamental error due to variable extraction recoveries and matrix-induced ion suppression. Therefore, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) must be paired with a stable isotope dilution strategy[6],[7].

Step-by-Step Workflow:

  • Sample Preparation & Spiking: Harvest 1×10⁶ cells. Immediately spike the cell pellet with a known concentration of a synthetic deuterium-labeled internal standard (e.g., C18:0-d7 Ceramide). Self-Validation: The d7-isotope co-elutes with endogenous C18 ceramide but is independently resolved by mass, allowing precise correction for extraction losses.

  • Lipid Extraction: Perform a liquid-liquid extraction using a Chloroform:Methanol (2:1 v/v) system. Vortex for 5 minutes and centrifuge at 10,000 x g to separate the organic phase.

  • Drying & Reconstitution: Extract the lower organic phase, dry completely under a gentle stream of N₂ gas, and reconstitute in the LC mobile phase (e.g., Methanol containing 0.1% formic acid).

  • Reversed-Phase HPLC: Inject 10 µL onto a C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient of Water/Acetonitrile to separate ceramides based on acyl chain hydrophobicity[6].

  • MRM Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for C18 ceramide (m/z 566.5 → 264.3) and the d7-standard.

Workflow Sample Cell Lysate Spike Spike C18:0-d7 (Internal Std) Sample->Spike Extract CHCl3:MeOH Extraction Spike->Extract LC RP-HPLC (C18 Column) Extract->LC MS Tandem MS (MRM Mode) LC->MS Quant Absolute Quantification MS->Quant

Self-validating LC-MS/MS workflow for absolute ceramide quantification.

Protocol 2: Biophysical Analysis of Lipid Raft Coalescence

Causality: To observe how C18 ceramide alters membrane lateral organization, researchers must use a multiprobe Fluorescence Resonance Energy Transfer (FRET) approach. Synthetic C18 ceramide is strictly required here; natural extracts contain varying chain lengths that will artificially broaden the phase transition temperatures[3],[4].

Step-by-Step Workflow:

  • Liposome Preparation: Formulate Large Unilamellar Vesicles (LUVs) using a ternary mixture of POPC, Palmitoyl-Sphingomyelin (PSM), and Cholesterol to mimic the liquid-disordered/liquid-ordered (Ld-Lo) phase boundary of natural membranes.

  • Ceramide Titration: Titrate highly pure synthetic C18 ceramide (1 to 5 mol%) into the lipid mixture during the solvent phase.

  • Probe Incorporation: Incorporate a FRET pair (e.g., a raft-partitioning donor and a fluid-phase partitioning acceptor). Self-Validation: If C18 ceramide successfully drives the coalescence of small rafts into large gel domains, the donor and acceptor probes will physically separate, leading to a measurable, dose-dependent decrease in FRET efficiency.

  • Thermal Profiling: Monitor fluorescence anisotropy across a temperature gradient (20°C to 45°C) to validate the melting temperature (Tm) of the newly formed ceramide-rich domains.

Conclusion

For analytical quantification (LC-MS/MS) and precise biophysical modeling, synthetic C18 ceramide is the undisputed standard due to its absolute stereochemical purity and lack of isobaric interference. Conversely, natural C18 ceramide extracts remain highly valuable for broad in vitro phenotypic screening and cosmetic formulation testing, where the synergistic effects of a natural lipid distribution may more accurately mimic bulk physiological responses.

References

  • C18 Ceramide (d18:1/18:0) Product Specification, Sigma-Aldrich (Avanti Polar Lipids). 1

  • Natural C18:0-ceramide Induces Cellular Apoptosis, KTU ePubl. 2

  • Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides, HELDA - Helsinki.fi. 6

  • Straightforward Access to Spisulosine Stereoisomers: Probes for Profiling Ceramide Synthase Activities, ACS Publications. 5

  • Ceramide-domain formation and collapse in lipid rafts: membrane reorganization by an apoptotic lipid, PubMed. 3

  • C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry, PMC. 7

  • Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes, PMC.4

Sources

Validation

The Myth of Functional Redundancy in Sphingolipids: A Comparative Guide to C16:0 vs. C24:0 Ceramide Species

As a Senior Application Scientist, I frequently encounter experimental designs that measure "total ceramide" as a monolithic biomarker for apoptosis or metabolic stress. This is a critical oversimplification.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter experimental designs that measure "total ceramide" as a monolithic biomarker for apoptosis or metabolic stress. This is a critical oversimplification. Ceramides are not functionally redundant. The biological and biophysical activity of a ceramide molecule is strictly dictated by its fatty acyl chain length, which is controlled by the specific Ceramide Synthase (CerS) responsible for its de novo synthesis.

For researchers, scientists, and drug development professionals designing lipidomics panels or selecting synthetic ceramide standards for functional assays, choosing the correct ceramide species is paramount. This guide objectively compares the performance, biophysical properties, and biological roles of long-chain (C16:0) versus very-long-chain (C24:0) ceramides, providing actionable experimental workflows to accurately profile these distinct lipid mediators.

Mechanistic Comparison: C16:0 vs. C24:0 Ceramides

To understand why these species cannot be used interchangeably in experimental models, we must examine their divergent synthesis pathways, biophysical behaviors, and physiological outcomes.

Synthesis & Enzymatic Control

Ceramides consist of a sphingoid base linked to a fatty acid via an amide bond. The chain length of this fatty acid is determined by a family of six mammalian ceramide synthases (CerS1-6).

  • C16:0 Ceramide is synthesized primarily by CerS5 and CerS6 .

  • C24:0 Ceramide is synthesized almost exclusively by CerS2 .

Biophysical Properties & Membrane Dynamics

The physical length of the acyl chain dictates how the ceramide interacts with cholesterol and other phospholipids in the cell membrane. In model lipid bilayers, C16:0 and C24:0 exhibit entirely different phase behaviors[1].

  • C24:0 Ceramide prefers an extended (splayed-chain) conformation. Its very long acyl chain interdigitates across the membrane leaflets, promoting structural stability and maintaining barrier function[1].

  • C16:0 Ceramide lacks the length to interdigitate effectively. Instead, it tends to phase-separate, forming rigid, ceramide-rich macrodomains (lipid rafts) that alter membrane fluidity and spontaneously cluster pro-apoptotic death receptors (e.g., Fas)[1].

Biological Divergence: Pro-Apoptotic vs. Protective

Because of their distinct membrane behaviors, these species trigger opposing signaling cascades. C16:0 ceramide is classically pro-apoptotic and lipotoxic. It is a primary driver of insulin resistance, microvascular injury, and cardiac dysfunction[2]. Conversely, C24:0 ceramide is protective, anti-apoptotic, and essential for hepatocyte homeostasis and cardiovascular health[2].

Consequently, the C24:0/C16:0 ratio has emerged as a highly robust, clinically validated biomarker for cardiorespiratory fitness and cardiovascular risk stratification, outperforming traditional single-lipid measurements[3].

Mandatory Visualization: Synthesis & Signaling Divergence

Pathway Substrate Sphinganine + Acyl-CoA (De Novo Synthesis) CerS56 CerS5 / CerS6 (Prefers C16-CoA) Substrate->CerS56 CerS2 CerS2 (Prefers C24-CoA) Substrate->CerS2 C16 C16:0 Ceramide (Long-Chain) CerS56->C16 C24 C24:0 Ceramide (Very Long-Chain) CerS2->C24 Apop Pro-Apoptotic Signaling Membrane Phase Separation C16->Apop Surv Anti-Apoptotic Signaling Membrane Stabilization C24->Surv

Fig 1. Divergent synthesis and signaling pathways of C16:0 and C24:0 ceramides.

Quantitative Data Presentation: Species Comparison

When selecting standards for mass spectrometry or exogenous delivery, refer to this comparative summary of their distinct profiles:

FeatureC16:0 CeramideC24:0 Ceramide
Alternative Nomenclature N-palmitoyl-D-erythro-sphingosineN-lignoceroyl-D-erythro-sphingosine
Primary Synthase(s) CerS5, CerS6CerS2
Membrane Conformation Phase-separated, forms rigid microdomainsExtended, splayed-chain interdigitation
Cellular Phenotype Pro-apoptotic, induces ER stressAnti-apoptotic, promotes cell survival
Cardiovascular Impact Correlated with MACE & heart failureProtective; high levels correlate with fitness
Optimal Internal Std. C16:0-d31 CeramideC24:0-d47 Ceramide

Self-Validating Experimental Protocols

To accurately interrogate the functional redundancy (or lack thereof) of these species, researchers must avoid broad-spectrum inhibitors like Fumonisin B1, which block all CerS activity and mask species-specific effects. Instead, utilize the following self-validating workflows.

Protocol 1: Targeted siRNA Knockdown of CerS Isoforms

Rationale & Causality: Knocking down CerS2 does not simply lower total ceramide. Because the sphingolipid pathway is highly interregulated, silencing CerS2 causes a counter-regulatory spike in CerS5/6 expression, leading to a massive, compensatory accumulation of C16:0 ceramide[4]. This internal substrate shunting is the exact mechanism that drives apoptosis in CerS2-deficient models[2].

  • Transfection: Plate cells (e.g., MCF-7 or cardiomyocytes) at 70% confluency. Transfect with 50 nM of either CerS2-targeted siRNA or CerS5/CerS6-targeted siRNA using a lipid-based delivery system.

  • Incubation: Incubate for 48–72 hours to allow for sufficient protein turnover.

  • Validation (The Self-Validating Step): Perform RT-qPCR for both CerS2 and CerS5/6. A successful CerS2 knockdown must show a concurrent upregulation of CerS5/6 mRNA.

  • Phenotypic Assay: Measure apoptosis using Annexin V/PI flow cytometry. CerS2 knockdown will increase apoptosis, whereas CerS5/6 knockdown will rescue cells from lipotoxicity.

Protocol 2: LC-MS/MS Targeted Lipidomics

Rationale & Causality: C16:0 and C24:0 have vastly different hydrophobicities, meaning their extraction efficiencies differ. You must use chain-length-matched deuterated internal standards to ensure absolute quantification.

  • Spike-In: Aliquot 100 µL of cell lysate or plasma. Immediately spike in a pre-mixed internal standard cocktail containing 10 pmol of C16:0-d31 and 10 pmol of C24:0-d47 ceramide.

  • Extraction: Perform a modified Bligh & Dyer extraction (Chloroform:Methanol:Water, 2:2:1.8 v/v/v). The addition of internal standards before extraction validates the recovery rate of each specific chain length.

  • Chromatography: Separate lipids on a C18 reverse-phase column. C16:0 will elute significantly earlier than the highly hydrophobic C24:0.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-product ion transitions (e.g., m/z 538.5 → 264.3 for C16:0; m/z 650.6 → 264.3 for C24:0).

Mandatory Visualization: Experimental Workflow

Workflow Step1 1. siRNA Transfection (Target CerS2 vs CerS5/6) Step2 2. Lipid Extraction (Bligh & Dyer + Int. Stds) Step1->Step2 Step3 3. LC-MS/MS Targeted Lipidomics Step2->Step3 Step4 4. Functional Assays (Annexin V / PI) Step3->Step4

Fig 2. Experimental workflow for validating ceramide species-specific functions.

Conclusion

The concept of functional redundancy among ceramide species is a biological fallacy. The addition of just eight carbon atoms (from C16 to C24) fundamentally alters the lipid's biophysical behavior, shifting its role from a phase-separating, pro-apoptotic stress signal to a membrane-stabilizing, pro-survival structural component. For drug development professionals and lipid biologists, transitioning from "total ceramide" assays to species-specific targeted lipidomics is not just recommended—it is an absolute requirement for scientific integrity.

References

  • Zatloukal, J., et al. "The Association Between C24:0/C16:0 Ceramide Ratio and Cardiorespiratory Fitness is Robust to Effect Modifications by Age and Sex." Advanced Biology.
  • Mullen, T. D., et al. "Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism." Journal of Lipid Research.
  • "Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis." Metabolites.
  • Školová, B., et al. "Different Phase Behavior and Packing of Ceramides with Long (C16) and Very Long (C24) Acyls in Model Membranes: Infrared Spectroscopy Using Deuterated Lipids." The Journal of Physical Chemistry B.

Sources

Comparative

Comparative Performance Guide: N-Stearoyl-D-erythro-sphingosine (C18-Ceramide) in Knockout Mouse Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Evaluating the functional specificity of C18-ceramide against alternative chain-length ceramides (C16, C24) using CerS1 knoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Evaluating the functional specificity of C18-ceramide against alternative chain-length ceramides (C16, C24) using CerS1 knockout (KO) models.

The Mechanistic Divide: Why Acyl Chain Length Dictates Cellular Fate

In sphingolipid biology, the assumption that all ceramides function uniformly as pro-apoptotic messengers is fundamentally flawed[1]. The physiological impact of a ceramide is strictly governed by its fatty acyl chain length, which dictates its membrane microdomain partitioning, protein binding affinities, and subcellular localization[2][3].

N-Stearoyl-D-erythro-sphingosine (C18-ceramide) is predominantly synthesized by Ceramide Synthase 1 (CerS1), an enzyme highly expressed in the brain (specifically in neurons) and skeletal muscle[4]. In CerS1 knockout mouse models, the profound depletion of endogenous C18-ceramide leads to severe neurodevelopmental defects, including early-onset cerebellar ataxia and massive Purkinje cell degeneration[4][5].

When evaluating therapeutic or experimental lipid rescue in these models, C18-ceramide must be compared against its biological alternatives:

  • C16-Ceramide (N-Palmitoyl-D-erythro-sphingosine): Synthesized by CerS5/CerS6. While it often acts as a pro-apoptotic agent in various tissues, its compensatory upregulation in CerS1 KO mice fails to prevent neurodegeneration, proving it cannot functionally replace C18-ceramide[6].

  • C24-Ceramide (N-Lignoceroyl-D-erythro-sphingosine): Synthesized by CerS2 (predominantly in oligodendrocytes). Ectopic expression of CerS2 in CerS1 KO neurons increases C24-ceramide but does not rescue the specific C18-ceramide deficit or prevent Purkinje cell death[5].

Understanding this causality is critical for drug development professionals: the biological efficacy of a ceramide analog is inextricably linked to its specific synthase pathway and chain length.

G Sphingosine Sphingosine Base (Accumulates in KO) CerS1 CerS1 (Neurons/Muscle) Sphingosine->CerS1 + Stearoyl-CoA CerS56 CerS5 / CerS6 (Ubiquitous) Sphingosine->CerS56 + Palmitoyl-CoA CerS2 CerS2 (Oligodendrocytes) Sphingosine->CerS2 + Lignoceroyl-CoA C18 C18-Ceramide (N-Stearoyl-D-erythro-sphingosine) CerS1->C18 C16 C16-Ceramide (N-Palmitoyl-D-erythro-sphingosine) CerS56->C16 C24 C24-Ceramide (N-Lignoceroyl-D-erythro-sphingosine) CerS2->C24 Pheno1 Purkinje Cell Survival Tumor Suppression (HNSCC) C18->Pheno1 Pheno2 ER Stress / Apoptosis (Context Dependent) C16->Pheno2 Pheno3 Myelin Maintenance Liver Homeostasis C24->Pheno3 CerS1KO CerS1 Knockout Model CerS1KO->Sphingosine Toxic Buildup CerS1KO->CerS1 Ablates

Ceramide synthase chain-length specificity and CerS1 knockout pathogenesis.

Comparative Performance Data

The following table synthesizes quantitative and qualitative performance metrics when comparing N-Stearoyl-D-erythro-sphingosine against alternative ceramides in CerS1 KO-derived assays and related oncological models[4][5][7].

Metric / FeatureC18-Ceramide (Target Product)C16-Ceramide (Alternative)C24-Ceramide (Alternative)
Primary Synthase CerS1CerS5, CerS6CerS2
Endogenous Tissue Focus Brain (Neurons), Skeletal MuscleUbiquitous, EpithelialBrain (Myelin), Liver, Kidney
CerS1 KO Phenotype Depleted (>50% reduction in brain)Elevated (Compensatory, ineffective)Unchanged (Cannot rescue KO)
Neuronal Rescue Efficacy High. Restores Purkinje viability in vitro.None. Fails to prevent ataxia.None. Fails to prevent ataxia.
Cancer Cell Impact (HNSCC) Pro-apoptotic / Tumor SuppressivePro-survival / ProliferativeNeutral / Context-dependent
Mitochondrial Interaction Anchors LC3B-II (Autophagy/Mitophagy)Disrupts Complex II/IV (Oxidative Stress)Induces dysfunction at high levels

Experimental Methodology: Self-Validating Lipid Rescue Protocol

To objectively evaluate the performance of C18-ceramide vs. alternatives, researchers must employ a protocol that accounts for the extreme hydrophobicity of long-chain ceramides. Simply dropping ceramides into aqueous media results in precipitation, leading to false-negative viability data.

This step-by-step protocol utilizes a Bovine Serum Albumin (BSA)-conjugation method to ensure bioavailability, coupled with a self-validating LC-MS/MS step to prove intracellular uptake.

Phase 1: Preparation of Bioavailable Ceramide Complexes

Causality: Ceramides require a lipid-carrier vehicle to cross the plasma membrane efficiently in in vitro cultures.

  • Solubilization: Dissolve N-Stearoyl-D-erythro-sphingosine (C18), N-Palmitoyl-D-erythro-sphingosine (C16), and vehicle control in 100% ethanol to a stock concentration of 10 mM. Heat gently to 37°C and sonicate for 5 minutes until completely clear.

  • BSA Conjugation: Prepare a 10% (w/v) fatty-acid-free BSA solution in PBS. Slowly inject the 10 mM ceramide stock into the BSA solution under vigorous vortexing to achieve a final working concentration of 1 mM ceramide / 1% BSA.

  • Incubation: Incubate the complex at 37°C for 30 minutes to ensure stable lipid-protein micelle formation.

Phase 2: Primary Purkinje Cell Culture & Treatment
  • Isolation: Dissect cerebella from postnatal day 0-3 (P0-P3) CerS1 KO mice and wild-type (WT) littermates[5].

  • Culturing: Dissociate tissue using Papain and plate neurons on poly-D-lysine coated multi-well plates in Neurobasal medium supplemented with B27.

  • Treatment: At Day In Vitro (DIV) 5, treat the CerS1 KO neurons with 5 µM of BSA-conjugated C18-ceramide, C16-ceramide, or BSA-vehicle alone.

Phase 3: Self-Validating Endpoints (E-E-A-T Standard)

Trustworthiness: How do we know the lipid didn't just stick to the plastic well? We measure intracellular lipidomes before assessing viability.

  • Uptake Validation (LC-MS/MS): 12 hours post-treatment, lyse a subset of wells. Extract lipids using the Bligh and Dyer method. Use LC-MS/MS to quantify intracellular C18 and C16 levels, normalizing to a C17-ceramide internal standard. Success criteria: Treated KO cells must show a return to WT baseline C18 levels.

  • Phenotypic Rescue (Viability): 48 hours post-treatment, utilize a Calcein-AM/EthD-1 live/dead assay. Quantify Purkinje cell survival.

  • Mechanistic Readout: Perform Western blot for cleaved Caspase-3 and LC3B-II to differentiate between apoptotic and autophagic flux[3].

Workflow Step1 1. Isolate Primary Purkinje Neurons from CerS1 KO Mice Step3 3. Targeted Lipid Rescue (Vehicle, C16-Cer, C18-Cer) Step1->Step3 Step2 2. BSA-Lipid Conjugation (Ensures Bioavailability) Step2->Step3 Step4 4A. LC-MS/MS Lipidomics (Validate Intracellular Uptake) Step3->Step4 Step5 4B. Viability & Apoptosis Assays (Calcein-AM / Caspase-3) Step3->Step5 Data Integrative Analysis: Confirm C18-Specific Neuronal Rescue Step4->Data Metabolic Confirmation Step5->Data Phenotypic Data

Workflow for evaluating ceramide analog rescue in CerS1 KO primary neurons.

References

  • Source: National Institutes of Health (NIH)
  • Source: Preprints.
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: National Institutes of Health (NIH)

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Ceramide NS Quantification Methods: LC-MS/MS vs. HPTLC

For researchers, scientists, and drug development professionals, the accurate quantification of lipids like Ceramide NS is fundamental to unraveling complex biological pathways and developing effective therapeutics. Cera...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of lipids like Ceramide NS is fundamental to unraveling complex biological pathways and developing effective therapeutics. Ceramide NS, a specific subtype of ceramide composed of a non-hydroxy fatty acid and a sphingosine base, is a critical component of the skin's lipid barrier and a key signaling molecule in processes like apoptosis, or programmed cell death.[1][2][3][4] Given its role in health and disease, from atopic dermatitis to cancer, the ability to measure its concentration reliably is paramount.[2][4]

However, the complexity of the lipidome presents significant analytical challenges.[5] Ceramides exist as a family of molecules with varying fatty acid chain lengths, often at low concentrations within intricate biological matrices, making their selective and accurate measurement difficult.[5] This guide provides an in-depth comparison of two common analytical techniques for Ceramide NS quantification: the "gold standard," Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a cost-effective alternative, High-Performance Thin-Layer Chromatography (HPTLC).

The core principle we will explore is cross-validation —the practice of using multiple analytical methods to verify results.[6] This approach is not merely about redundancy; it is a cornerstone of robust scientific inquiry, ensuring that findings are accurate, reliable, and not an artifact of a single analytical platform.[6][7]

The Central Role of Ceramide NS

Ceramides are central metabolites in sphingolipid metabolism and are integral to cellular membrane structure and signaling.[2][8] Their dysregulation is implicated in numerous diseases, making them a focal point for both basic research and clinical diagnostics.[9][10] Ceramide NS, in particular, is vital for maintaining the skin's water-impermeable barrier.[4][11] A decrease in its levels can lead to a weakened skin barrier, contributing to dryness and increased vulnerability to external stressors.[3]

cluster_1 Ceramide NS Synthesis cluster_2 Downstream Effects UV Radiation UV Radiation Sphingomyelin Sphingomyelin Chemotherapy Chemotherapy Inflammation Inflammation Ceramide NS Ceramide NS Sphingomyelin->Ceramide NS Sphingomyelinase Apoptosis Apoptosis Ceramide NS->Apoptosis Induces Skin Barrier Integrity Skin Barrier Integrity Ceramide NS->Skin Barrier Integrity Maintains De Novo Pathway De Novo Pathway De Novo Pathway->Ceramide NS

Simplified Ceramide NS signaling pathways.

Technology Deep Dive: A Comparative Analysis

The choice of an analytical platform is a critical decision that dictates the precision, sensitivity, and scope of a study.[7] Here, we dissect the principles and performance characteristics of LC-MS/MS and HPTLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the benchmark for ceramide analysis due to its exceptional sensitivity and specificity.[5][12] The technique first separates lipids from a complex mixture using high-performance liquid chromatography (HPLC). The separated molecules are then ionized and their mass-to-charge ratio is measured by a mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a specific parent ion (precursor ion) and fragmenting it to produce characteristic product ions, allowing for unambiguous identification and quantification.[13][14]

  • Expertise & Experience: The power of LC-MS/MS lies in its ability to resolve and quantify individual ceramide species, even those with minor structural differences (e.g., varying fatty acid chain lengths).[5][15] This is crucial because different ceramide species can have distinct biological functions.[16] The use of stable isotope-labeled internal standards that co-elute with the analyte of interest allows for correction of matrix effects and variations in instrument response, ensuring highly accurate quantification.[17][18]

  • Strengths:

    • High Sensitivity and Specificity: Capable of detecting ceramides at very low concentrations (pg/ml to ng/ml range).[13][15][17]

    • Quantitative Precision: Provides accurate and reproducible quantification over a wide dynamic range.[5][13][19]

    • Structural Elucidation: Can distinguish between closely related ceramide isoforms.[5]

  • Limitations:

    • High Cost and Complexity: Requires significant capital investment and specialized expertise for operation and data analysis.[16]

    • Ion Suppression: Co-eluting substances from the sample matrix can interfere with the ionization of the target analyte, potentially leading to inaccurate quantification if not properly addressed.[5]

    • Lower Throughput (Historically): While modern systems are faster, it can still be more time-consuming per sample compared to screening methods.[18]

High-Performance Thin-Layer Chromatography (HPTLC): The Versatile Workhorse

HPTLC is a planar chromatographic technique where a lipid extract is applied to a plate coated with a thin layer of silica.[5] A solvent system (mobile phase) moves up the plate by capillary action, separating the lipids based on their polarity.[20] After separation, the ceramide bands are visualized using staining reagents and quantified by measuring the intensity of the spots using a densitometer.[20][21]

  • Expertise & Experience: The choice to use HPTLC often stems from a need for a cost-effective, high-throughput screening method. It provides a valuable overview of the lipid profile and can effectively separate major lipid classes. While less precise than LC-MS/MS, its strength lies in its simplicity and ability to process many samples in parallel. It is an excellent tool for initial investigations or for laboratories with limited resources.[5]

  • Strengths:

    • Cost-Effective: Requires minimal investment in equipment and consumables compared to LC-MS/MS.[5]

    • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

    • Simple Workflow: The procedure is relatively straightforward and does not require extensive technical training.[5]

  • Limitations:

    • Semi-Quantitative: While densitometry allows for quantification, the precision and accuracy are generally lower than MS-based methods.[5]

    • Lower Resolution: May not effectively separate ceramide species with very similar structures.[22]

    • Lower Sensitivity: Not as sensitive as LC-MS/MS, making it challenging to quantify low-abundance species.

Experimental Design for Cross-Validation

A robust cross-validation study begins with a harmonized sample preparation protocol to ensure that any observed differences are due to the analytical techniques themselves, not variations in the initial extraction.[7]

cluster_LCMS LC-MS/MS Workflow cluster_HPTLC HPTLC Workflow Sample Biological Sample (e.g., Plasma, Skin Extract) Extract Unified Lipid Extraction (e.g., Bligh & Dyer) Sample->Extract Dry Dry Down Under N2 & Reconstitute Extract->Dry LCMS_IS Add Internal Standard (e.g., Ceramide NS-d7) Dry->LCMS_IS HPTLC_Spot Spot Extract on HPTLC Plate Dry->HPTLC_Spot LCMS_LC HPLC Separation LCMS_IS->LCMS_LC LCMS_MS MS/MS Detection (MRM) LCMS_LC->LCMS_MS LCMS_Quant Quantification vs. Calibration Curve LCMS_MS->LCMS_Quant Compare Data Comparison & Cross-Validation LCMS_Quant->Compare HPTLC_Dev Develop Plate (Mobile Phase) HPTLC_Spot->HPTLC_Dev HPTLC_Stain Stain & Visualize (e.g., CuSO4 Charring) HPTLC_Dev->HPTLC_Stain HPTLC_Quant Densitometry Analysis HPTLC_Stain->HPTLC_Quant HPTLC_Quant->Compare

Cross-validation experimental workflow.
Protocol 1: Unified Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is foundational for ensuring the comparability of results between the two analytical platforms.

  • Homogenization: Homogenize the biological sample (e.g., ~100 mg of tissue or 100 µL of plasma) in a suitable volume of phosphate-buffered saline (PBS).

  • Solvent Addition: Add a 3.75:1:1 mixture of chloroform:methanol:sample homogenate. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 1 part chloroform and 1 part water to the mixture. Vortex again for 30 seconds and centrifuge at 1,000 x g for 10 minutes to induce phase separation.[6]

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass pipette, avoiding the protein interface.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.[6] The resulting lipid film can be stored at -80°C.

  • Reconstitution: Immediately before analysis, reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1 v/v). This reconstituted sample is the starting point for both workflows.

Protocol 2: LC-MS/MS Quantification of Ceramide NS

This protocol describes a targeted analysis using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

  • Sample Preparation: To 50 µL of the reconstituted lipid extract, add an internal standard (e.g., C17-Ceramide or a stable isotope-labeled Ceramide NS) to a final concentration of 50 ng/mL.[17]

  • Chromatographic Separation:

    • System: A UPLC/HPLC system.[23][24]

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[23]

    • Mobile Phase: Employ a gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile/Isopropanol with 0.1% formic acid.[7]

    • Flow Rate: 0.3 mL/min.

    • Run Time: A typical run time is 5-10 minutes.[13][18]

  • Mass Spectrometric Detection:

    • Ionization: Use positive-ion electrospray ionization (ESI+).[14]

    • Detection Mode: Set the triple quadrupole mass spectrometer to Multiple Reaction Monitoring (MRM) mode.[14]

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for Ceramide NS (e.g., for C18:0-NS, the transition of m/z 566.5 → 264.3) and its corresponding internal standard. The m/z 264 product ion is a characteristic fragment arising from the sphingosine backbone.[13][25]

  • Quantification: Generate a calibration curve using a series of known concentrations of a pure Ceramide NS standard.[14] Determine the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against this curve.[14]

Protocol 3: HPTLC Semi-Quantification of Ceramide NS

This protocol outlines a classic method for lipid class separation and estimation.

  • Sample Application: Using a microsyringe or automated applicator, carefully spot 5-10 µL of the reconstituted lipid extract onto a silica HPTLC plate alongside a series of Ceramide NS standards of known concentrations.

  • Plate Development: Place the plate in a chromatography tank containing a pre-equilibrated mobile phase suitable for ceramide separation (e.g., chloroform:methanol:acetic acid in a 90:10:1 ratio). Allow the solvent to migrate up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and allow it to air dry completely in a fume hood.

    • Spray the plate evenly with a 10% copper (II) sulfate (CuSO4) in 8% phosphoric acid solution.

    • Heat the plate on a hotplate or in an oven at ~150-160°C for 5-10 minutes until the lipid spots appear as dark bands.[21]

  • Quantification:

    • Immediately image the plate using a flatbed scanner or a dedicated plate imager.

    • Use densitometry software (e.g., NIH ImageJ) to measure the integrated intensity of the bands corresponding to Ceramide NS in both the samples and the standards.[20]

    • Construct a standard curve from the standards and estimate the concentration in the samples.

Comparative Data Analysis & Trustworthiness

To illustrate the expected outcomes of a cross-validation study, the following table presents hypothetical data from the analysis of a control and a treated cell culture group, designed to increase Ceramide NS levels.

ParameterLC-MS/MSHPTLCSenior Scientist's Insight
Control Group Ceramide NS (ng/mL) 15.2 ± 1.118.5 ± 4.2LC-MS/MS provides a more precise measurement with lower variability. HPTLC captures the baseline but with a wider spread.
Treated Group Ceramide NS (ng/mL) 45.8 ± 2.551.2 ± 9.8Both methods clearly detect the significant increase in Ceramide NS, validating the biological effect. The trend is consistent.
Fold Change (Treated/Control) ~3.0~2.8The relative change is comparable between methods. This is a key aspect of cross-validation; while absolute values may differ slightly, the biological conclusion (a ~3-fold increase) is supported by both techniques.
Limit of Quantification (LOQ) ~0.5 ng/mL~5 ng/mLDemonstrates the superior sensitivity of LC-MS/MS, which is critical for samples with low endogenous ceramide levels.
Coefficient of Variation (%CV) < 8%< 20%The lower %CV for LC-MS/MS reflects its higher precision and reproducibility, making it the method of choice for rigorous quantitative studies.[23]

Conclusion: A Synergistic Approach to Lipid Quantification

In the pursuit of scientific rigor, no single analytical method should be considered infallible.[7] Cross-validation is an essential practice to ensure the accuracy and reliability of experimental data.[6]

  • LC-MS/MS is the undisputed gold standard for the precise, sensitive, and specific quantification of Ceramide NS and its various species. It is the method of choice for biomarker validation, mechanistic studies, and clinical sample analysis where accuracy is non-negotiable.[5][14]

  • HPTLC serves as a valuable, cost-effective tool for initial screening, qualitative analysis, and semi-quantitative estimation.[5] It is ideal for analyzing large sample sets to identify trends or "hits" that can then be subjected to more rigorous validation by LC-MS/MS.

Ultimately, the choice of method depends on the research question, available resources, and the required level of analytical detail.[7] By understanding the strengths and limitations of each technique and employing them in a synergistic, cross-validating manner, researchers can generate high-quality, reproducible lipidomics data, leading to more reliable and impactful scientific discoveries.

References

  • A Researcher's Guide to Cross-Validation of Analytical Techniques for Lipid Characterization. Benchchem.
  • Techniques for Ceramide Analysis. Creative Proteomics.
  • A Researcher's Guide to Cross-Validation of Lipid Identification Using Mass Spectrometry. Benchchem.
  • Fluorescent Assays for Ceramide Synthase Activity. Springer Nature Experiments.
  • A fluorescent assay for ceramide synthase activity. PMC.
  • Ceramide NS - Health Benefits and Risks. Oasis.
  • Fluorescent Assays for Ceramide Synthase Activity. PubMed.
  • Quantification of ceramides. Cyberlipid.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Stearoyl-D-erythro-sphingosine (Ceramide [d18:1/18:0])

This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-Stearoyl-D-erythro-sphingosine (CAS 2304-81-6), a critical ceramide species used in sphingolipid research. As a trusted part...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-Stearoyl-D-erythro-sphingosine (CAS 2304-81-6), a critical ceramide species used in sphingolipid research. As a trusted partner in your scientific endeavors, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals.

The causality behind these protocols is grounded in the precautionary principle. While N-Stearoyl-D-erythro-sphingosine is not currently classified as a hazardous substance under the US OSHA Hazard Communication Standard, its toxicological and ecological properties have not been exhaustively investigated.[1][2] Therefore, treating it as a distinct chemical waste stream is paramount to protecting both laboratory personnel and the environment.

Hazard Assessment and Core Disposal Principles

N-Stearoyl-D-erythro-sphingosine, a C18 ceramide, is a lipid molecule integral to cellular signaling and membrane structure.[3] In the laboratory, it is typically a powder or crystalline solid. The fundamental principle for its disposal is to prevent its release into the general waste or sewer systems, where its effects on aquatic life could be detrimental.[4][5]

Table 1: Key Characteristics of N-Stearoyl-D-erythro-sphingosine

PropertyValueSource(s)
Synonyms Ceramide (d18:1/18:0), N-Octadecanoyl-D-sphingosine, C18 Ceramide
CAS Number 2304-81-6
Physical Form Powder or crystals
Solubility Insoluble in water[2]
Storage Class 11 - Combustible Solids
Known Hazards Not classified as hazardous under US OSHA (29 CFR 1910.1200)[2][6]
Disposal Mandate Dispose of contents/container to an approved waste disposal plant[7][8]

The core directive is to manage this compound as a non-hazardous chemical waste. This ensures that it is handled by professionals equipped for chemical disposal, typically via incineration, which provides a safe and complete destruction method.[9][10]

Pre-Disposal Safety Protocols

Before handling waste N-Stearoyl-D-erythro-sphingosine, ensure all safety measures are in place. This self-validating system minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. The choice of PPE is dictated by the need to prevent inhalation of the powder and skin/eye contact.

  • Eye Protection : Wear safety glasses with side shields or goggles.[7]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[11]

  • Body Protection : A standard laboratory coat is required to prevent contamination of personal clothing.[1]

Spill Management

In case of a spill, the objective is to contain the solid material without creating airborne dust.

  • Ensure adequate ventilation.

  • Wearing your full PPE, gently sweep up the spilled solid material.[2]

  • Avoid actions that could generate dust. If necessary, lightly moisten the powder with an inert liquid (e.g., water) to minimize aerosolization.

  • Place the collected material into a designated, sealable container for chemical waste disposal.[5]

  • Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow from the point of waste generation to its final collection. Adherence to these steps ensures regulatory compliance and laboratory safety.

  • Consult Institutional Guidelines : Your first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[1] These guidelines provide the definitive instructions for your specific location.

  • Waste Segregation : Designate a specific waste container for N-Stearoyl-D-erythro-sphingosine. Do not mix it with other waste streams, such as solvents, biohazards, or general trash, unless explicitly permitted by your EHS office.[1][9]

  • Container Selection : Use a container that is chemically compatible, rigid, and has a secure, tight-fitting lid.[4][12] The container should be in good condition, free of cracks or leaks.

  • Accurate Labeling : Label the waste container clearly and immediately. The label must include:

    • The full chemical name: "N-Stearoyl-D-erythro-sphingosine"

    • CAS Number: "2304-81-6"

    • The words "Waste" or "Non-hazardous Waste" as directed by your EHS.

    • Date of first waste addition.[12]

  • Waste Accumulation & Storage :

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.[1]

    • Keep the container away from heat sources, direct sunlight, and incompatible materials.[4]

    • Ensure the container remains closed except when adding waste. This prevents spills and the release of any potential vapors.[12]

    • Do not fill the container beyond 75-80% of its capacity to prevent spills during transport.[12]

  • Arrange for Disposal : Once the container is full or the project is complete, contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[10] You should receive a waste transfer note confirming the legal and responsible management of the waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Stearoyl-D-erythro-sphingosine.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Waste Generation (N-Stearoyl-D-erythro-sphingosine) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B Before Handling C Is this the designated container for this waste? B->C D Place waste in a dedicated, labeled, and sealed container C->D Yes H Obtain new, empty container and label appropriately C->H No E Store container in designated waste accumulation area D->E F Is container >75% full or project complete? E->F F->E No (Continue Accumulation) G Contact EHS / Licensed Contractor for waste pickup F->G Yes I Final Disposal (Incineration via approved facility) G->I Handover H->D

Caption: Disposal workflow for N-Stearoyl-D-erythro-sphingosine.

References

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  • MDPI. (1989, December 5). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. [Link]

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